molecular formula C17H25N3O15 B1663639 Tetrodotoxin citrate CAS No. 18660-81-6

Tetrodotoxin citrate

Cat. No.: B1663639
CAS No.: 18660-81-6
M. Wt: 511.4 g/mol
InChI Key: YUJWMDOXROTQCW-CREXYEDTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Water soluble citrate salt of tetrodotoxin. Potent, selective and reversible, use-dependent inhibitor of voltage-dependent Na+ channels.>TTX is a potent marine-derived neurotoxin that reversibly inhibits the inward sodium current through voltage-activated sodium (Nav) channels, blocking nerve and muscle action potentials. It inhibits the Nav current in frog muscle and squid axon with IC50 values of 4.1 and 5.2 nM, respectively, and binds to rat brain membranes with a Kd value of 1.8 nM. TTX was used in Hodgkin and Huxley’s classic experiments to elucidate the physical biology of nerve action potentials and remains an indispensible neuroscience tool to pharmacologically dissect the contribution of the Nav current in excitable neurons and to rationally design compounds for the treatment of neuropathic pain. This citrate-stabilized form of TTX is designed for improved solubility over pure TTX, which is insoluble in water and most organic solvents. This preparation of TTX citrate consists of TTX that has been dissolved in a citrate solution and then lyophilized.>It is a highly specific Na+ channel blocker in excitable tissues. Purified from Fugu Fish organs (Takifugu oblongus). Lyophilized in citrate buffer (1:5).>KD (cardiac myocytes in rats): 0.8 nM,10-8 M block nervous system;  10-5 M block heart muscle.,The binding to Na+ channel is reversible. ED50 = 3.7 nM.>Tetrodotoxin is a neurotoxin with potential analgesic activity. Tetrodotoxin binds to the pores of fast voltage-gated fast sodium channels in nerve cell membranes, inhibiting nerve action potentials and blocking nerve transmission. Although found in various species of fish (such as the pufferfish), newts, frogs, flatworms, and crabs, tetrodotoxin, for which there is no known antidote, is actually produced by bacteria such as Vibrio alginolyticus, Pseudoalteromonas tetraodonis, and other vibrio and pseudomonas bacterial species.>An aminoperhydroquinazoline poison found mainly in the liver and ovaries of fishes in the order TETRAODONTIFORMES, which are eaten. The toxin causes paresthesia and paralysis through interference with neuromuscular conduction.

Properties

Key on ui mechanism of action

Sodium current (I(Na)) of the mammalian heart is resistant to tetrodotoxin (TTX) due to low TTX affinity of the cardiac sodium channel (Na(v)) isoform Na(v)1.5. To test applicability of this finding to other vertebrates, TTX sensitivity of the fish cardiac I(Na) and its molecular identity were examined. METHODS: Molecular cloning and whole-cell patch-clamp were used to examine alpha-subunit composition and TTX inhibition of the rainbow trout (Oncorhynchus mykiss) cardiac Na(v) respectively. ...: I(Na) of the trout heart is about 1000 times more sensitive to TTX (IC50 = 1.8-2 nm) than the mammalian cardiac I(Na) and it is produced by three Na(v)alpha-subunits which are orthologs to mammalian skeletal muscle Na(v)1.4, cardiac Na(v)1.5 and peripheral nervous system Na(v)1.6 isoforms respectively. Oncorhynchus mykiss (om) omNa(v)1.4a is the predominant isoform of the trout heart accounting for over 80% of the Na(v) transcripts, while omNa(v)1.5a forms about 18% and omNa(v)1.6a only 0.1% of the transcripts. OmNa(v)1.4a and omNa(v)1.6a have aromatic amino acids, phenylalanine and tyrosine, respectively, in the critical position 401 of the TTX binding site of the domain I, which confers their high TTX sensitivity. More surprisingly, omNa(v)1.5a also has an aromatic tyrosine in this position, instead of the cysteine of the mammalian TTX-resistant Na(v)1.5. CONCLUSIONS: The ortholog of the mammalian skeletal muscle isoform, omNa(v)1.4a, is the predominant Na(v)alpha-subunit in the trout heart, and all trout cardiac isoforms have an aromatic residue in position 401 rendering the fish cardiac I(Na) highly sensitive to TTX.
... TTX inhibits voltage-gated sodium channels in a highly potent and selective manner without effects on any other receptor and ion channel systems. TTX blocks the sodium channel only from outside of the nerve membrane, and is due to binding to the selectivity filter resulting in prevention of sodium ion flow. It does not impair the channel gating mechanism. More recently, the TTX-resistant sodium channels have been discovered in the nervous system and received much attention because of their role in pain sensation. TTX is now known to be produced not by puffer but by bacteria, and reaches various species of animals via food chain.

CAS No.

18660-81-6

Molecular Formula

C17H25N3O15

Molecular Weight

511.4 g/mol

IUPAC Name

(1R,5R,6R,7R,9S,11S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C11H17N3O8.C6H8O7/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,15-20H,1H2,(H3,12,13,14);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2-,3?,4-,5+,6-,7+,9+,10-,11+;/m1./s1

InChI Key

YUJWMDOXROTQCW-CREXYEDTSA-N

Isomeric SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C([C@@]1([C@@H]2[C@@H]3[C@H](N=C(NC34[C@@H]([C@@](O2)(O[C@@H]1C4O)O)O)N)O)O)O

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O

Appearance

Assay:≥98%A white to off-white solid

Color/Form

Crystals

melting_point

225 °C (decomposes)

Other CAS No.

4368-28-9

physical_description

Colorless crystalline solid that darkens when heated above 428°F (220°C).

Pictograms

Acute Toxic

shelf_life

Stable to boiling except in an alkaline solution.

solubility

In water, 1.0X10+6 mg/L at 25 °C /miscible/ (est)
Soluble in dilute acetic acid;  slightly soluble in dry alcohol, ether;  practically insoluble in other organic solvents

Synonyms

Fugu Toxin
Tarichatoxin
Tetradotoxin
Tetrodotoxin
Toxin, Fugu

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tetrodotoxin Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrodotoxin (B1210768) (TTX), a potent neurotoxin, has been instrumental in the advancement of neuroscience research.[1][2] Its high specificity and affinity for voltage-gated sodium channels (VGSCs) make it an invaluable tool for dissecting the mechanisms of neuronal excitability and signaling.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of Tetrodotoxin citrate (B86180), its quantitative effects, and the experimental protocols used to study its activity. The citrate salt form of TTX enhances its water solubility, facilitating its application in various experimental settings.[3][4]

Core Mechanism of Action: Selective Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action of Tetrodotoxin is the potent and highly selective blockade of voltage-gated sodium channels.[1][3][5][6] This action prevents the influx of sodium ions (Na+) that is essential for the rising phase of an action potential in neurons and other excitable cells.[3][5] By inhibiting the firing of action potentials, TTX effectively silences neural activity, leading to paralysis.[5][7]

Binding Site and Molecular Interactions

TTX binds to a specific receptor site, known as neurotoxin receptor site 1, located in the outer vestibule, or pore opening, of the VGSC α-subunit.[2][5][8][9] This binding physically occludes the channel, acting as a "molecular plug" that prevents the passage of sodium ions.[9] The interaction is highly specific and does not affect the channel's gating mechanism; the channel can still undergo conformational changes in response to voltage, but ion permeation is blocked.[1]

The high-affinity binding of TTX is mediated by interactions with specific amino acid residues within the P-loops of the four homologous domains (I-IV) that form the channel pore.[1][8] A key structural feature of TTX is its positively charged guanidinium (B1211019) group, which mimics a hydrated sodium ion and interacts with negatively charged amino acid residues, such as aspartate and glutamate, in the selectivity filter of the channel.[8][9] This interaction, along with hydrogen bonds between the hydroxyl groups of TTX and the channel protein, contributes to the stable and high-affinity binding.[9]

Signaling Pathway of Tetrodotoxin Action

The following diagram illustrates the signaling pathway of Tetrodotoxin's inhibitory action on neuronal signaling.

Tetrodotoxin_Signaling_Pathway cluster_neuron Neuron Action_Potential_Initiation Action Potential Initiation Depolarization Membrane Depolarization Action_Potential_Initiation->Depolarization VGSC_Activation Voltage-Gated Sodium Channel (VGSC) Activation Depolarization->VGSC_Activation Na_Influx Na+ Influx VGSC_Activation->Na_Influx Rising_Phase Action Potential Rising Phase Na_Influx->Rising_Phase Signal_Propagation Signal Propagation Rising_Phase->Signal_Propagation Tetrodotoxin Tetrodotoxin (TTX) Citrate VGSC_Pore Outer Pore of VGSC (Site 1) Tetrodotoxin->VGSC_Pore Binds to VGSC_Pore->Na_Influx Blocks

Caption: Signaling pathway illustrating Tetrodotoxin's blockade of voltage-gated sodium channels.

Quantitative Data: Binding Affinity and Potency

The potency of Tetrodotoxin varies among different subtypes of voltage-gated sodium channels. These channels are broadly classified as TTX-sensitive (TTX-S) and TTX-resistant (TTX-R).[5] TTX inhibits TTX-S channels at nanomolar concentrations, while micromolar concentrations are required to block TTX-R channels.[5]

Channel SubtypeClassificationIC50 (nM)Kd (nM)Tissue Location (Primary)
Nav1.1TTX-Sensitive4.1[10][11]1-10[10][11]Central Nervous System[1]
Nav1.2TTX-Sensitive14[10][11]1-10[10][11]Central Nervous System[1]
Nav1.3TTX-Sensitive5.3[10][11]1-10[10][11]Central Nervous System[1]
Nav1.4TTX-Sensitive7.6[10][11]1-10[10][11]Skeletal Muscle[1]
Nav1.5TTX-Resistant~1970[12]-Cardiac Muscle[1]
Nav1.6TTX-Sensitive2.3 - 33[6][10][11][13]1-10[10][11]Central & Peripheral Nervous System[12]
Nav1.7TTX-Sensitive18.6 - 36[10][11][14]1-10[10][11]Peripheral Nervous System[1]
Nav1.8TTX-Resistant~1330 - 5960[12]-Dorsal Root Ganglion[1]
Nav1.9TTX-Resistant~5960[12]-Peripheral Nervous System[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Tetrodotoxin's mechanism of action.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the membrane of a single cell, allowing for the direct observation of the effect of TTX on voltage-gated sodium channels.

Objective: To measure the inhibitory effect of Tetrodotoxin on sodium currents in cells expressing specific VGSC subtypes.

Methodology:

  • Cell Preparation: HEK293T cells are transiently transfected with the cDNA encoding the desired human VGSC α-subunit.

  • Recording Setup: An Axopatch 200B amplifier, a Digidata 1440A digitizer, and pCLAMP 10 software are used for data acquisition and analysis. Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES, pH adjusted to 7.2 with CsOH).

  • Whole-Cell Configuration: A gigaohm seal is formed between the micropipette and the cell membrane, followed by rupture of the patch of membrane to gain electrical access to the cell interior.

  • Voltage Protocol: The cell is held at a holding potential of -120 mV. To elicit sodium currents, the membrane potential is depolarized to a test potential (e.g., -10 mV) for a short duration (e.g., 20 ms).

  • Drug Application: Tetrodotoxin citrate is dissolved in the external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES, pH adjusted to 7.4 with NaOH) and applied to the cell via a perfusion system.

  • Data Analysis: The peak inward sodium current is measured before and after the application of various concentrations of TTX. The concentration-response curve is then fitted to a Hill equation to determine the IC50 value.

Patch_Clamp_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Cell Culture & Transfection (HEK293T) Giga_Seal Gigaohm Seal Formation Cell_Culture->Giga_Seal Pipette_Fabrication Micropipette Fabrication & Filling Pipette_Fabrication->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline Sodium Currents Whole_Cell->Record_Baseline Apply_TTX Apply Tetrodotoxin (Varying Concentrations) Record_Baseline->Apply_TTX Record_TTX Record Sodium Currents in Presence of TTX Apply_TTX->Record_TTX Measure_Current Measure Peak Sodium Current Record_TTX->Measure_Current Concentration_Response Generate Concentration- Response Curve Measure_Current->Concentration_Response Calculate_IC50 Calculate IC50 Concentration_Response->Calculate_IC50

Caption: Workflow for a whole-cell patch-clamp experiment to determine the IC50 of Tetrodotoxin.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of Tetrodotoxin to its receptor on the sodium channel.

Objective: To quantify the binding of radiolabeled Tetrodotoxin to sodium channels in a membrane preparation.

Methodology:

  • Membrane Preparation: Synaptosomes are prepared from rat brain tissue by homogenization and differential centrifugation.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]saxitoxin, which binds to the same site as TTX) and varying concentrations of unlabeled this compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data are then analyzed using a competitive binding equation to determine the Ki of Tetrodotoxin, which is then converted to Kd.

Conclusion

This compound is a powerful and selective blocker of voltage-gated sodium channels. Its well-characterized mechanism of action at a specific site on the channel pore has made it an indispensable tool in neuroscience and pharmacology. The quantitative data on its differential effects on various VGSC subtypes, elucidated through techniques like patch-clamp electrophysiology and radioligand binding assays, continue to provide valuable insights into the structure and function of these critical ion channels and inform the development of novel therapeutics targeting them.

References

The Discovery and Elucidation of Tetrodotoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the History, Mechanism, and Foundational Experimental Protocols of a Potent Neurotoxin

For centuries, the potent neurotoxin tetrodotoxin (B1210768) (TTX) has been both a feared poison and a subject of intense scientific curiosity. Responsible for the toxicity of pufferfish, this small molecule has played a pivotal role in our understanding of nerve function and has become an indispensable tool in neurobiology and pharmacology. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history of TTX's discovery, its mechanism of action, and the key experimental protocols that have been instrumental in its study.

A Historical Journey: From Ancient Poison to Modern Research Tool

The toxic effects of consuming pufferfish have been documented for centuries, with some of the earliest Western accounts recorded by Captain James Cook in 1774.[1] However, the scientific investigation into the causative agent began in the early 20th century. In 1909, Japanese scientist Dr. Yoshizumi Tahara first isolated a crude toxic substance from the ovaries of pufferfish and named it "tetrodotoxin," derived from the fish's taxonomic order, Tetraodontiformes.[1][2]

It took several more decades for the pure, crystalline form of TTX to be isolated. The complex chemical structure of tetrodotoxin was a significant challenge for chemists of the era. It was not until 1964 that a team of scientists led by Robert B. Woodward successfully elucidated its intricate structure.[1] This groundbreaking work was later confirmed by X-ray crystallography in 1970.[1] The first total synthesis of racemic tetrodotoxin was a landmark achievement in organic chemistry, accomplished by Yoshito Kishi and his colleagues in 1972.[1][3]

Parallel to the chemical investigations, the biological mechanism of TTX's action was being unraveled. In a seminal study in 1964, Toshio Narahashi and John W. Moore, using the sucrose (B13894) gap voltage clamp technique, definitively demonstrated that tetrodotoxin selectively blocks the voltage-gated sodium channels in nerve cell membranes.[1][4] This discovery was crucial, as it not only explained the paralytic effects of the toxin but also provided scientists with a highly specific molecular probe to study the function of these essential channels. Further research has since revealed the existence of both tetrodotoxin-sensitive (TTX-s) and tetrodotoxin-resistant (TTX-r) sodium channels, with TTX inhibiting TTX-s channels at nanomolar concentrations and TTX-r channels at micromolar concentrations.[1][5]

Initially believed to be produced by the pufferfish itself, subsequent research has shown that tetrodotoxin is actually produced by symbiotic bacteria and accumulates in various marine and terrestrial animals through the food chain.[6][7]

Quantitative Data: Toxicity and Channel Affinity

The potency of tetrodotoxin is evident in its low lethal dose and high affinity for its target. The following tables summarize key quantitative data for TTX.

Parameter Value Route of Administration Species Reference
LD50334 µg/kgOralMouse[1]
LD50232 µg/kgOral (Gavage)Mouse[8]
LD5010.7 µg/kgIntraperitoneal (i.p.)Mouse[9][10]
LD5012.5 µg/kgSubcutaneous (s.c.)Mouse[9][10]
LD508 µg/kgIntravenous (i.v.)Mouse[1]
Lethal Dose1-2 mg (estimated)OralHuman[1]
Table 1: Lethal Dose (LD50) of Tetrodotoxin.
Sodium Channel Subtype IC50 (nM) Species Reference
Nav1.14.1Human[11]
Nav1.214Human[11]
Nav1.35.3Human[11]
Nav1.47.6Human[11]
Nav1.5>1000 (TTX-resistant)Human[5][11]
Nav1.62.3Human[11]
Nav1.736Human[11]
TTX-S (Dorsal Root Ganglion)0.3Rat[5]
TTX-R (Dorsal Root Ganglion)100,000Rat[5]
Table 2: Inhibitory Concentration (IC50) of Tetrodotoxin on Voltage-Gated Sodium Channel Subtypes.
Parameter Value Tissue Reference
Dissociation Constant (Kd)~1 µMRabbit Purkinje fibers (cardiac)[12]
Table 3: Binding Affinity of Tetrodotoxin.

Core Experimental Protocols

The study of tetrodotoxin has been underpinned by several key experimental methodologies. The following sections provide an overview of these protocols.

Mouse Bioassay for Tetrodotoxin Quantification

The mouse bioassay is the standard method for quantifying the toxicity of TTX-containing samples.

Principle: The assay relies on the dose-dependent time to death in mice following intraperitoneal injection of a toxin extract. The toxicity is expressed in Mouse Units (MU), where one MU is defined as the amount of toxin required to kill a 20g mouse in 30 minutes.[13]

Methodology:

  • Extraction: The toxin is extracted from the tissue sample (e.g., pufferfish liver) using a solvent such as 1% acetic acid in methanol.[14]

  • Purification (Partial): The crude extract is often partially purified to remove interfering substances. This may involve steps like activated charcoal treatment and solvent partitioning.[13]

  • Dose Preparation: The purified extract is serially diluted to create a range of doses.

  • Injection: A standardized volume (typically 1 mL) of each dilution is injected intraperitoneally into a group of mice (e.g., ICR strain, 18-22g).[13]

  • Observation: The mice are observed, and the time from injection to the last gasping breath is recorded.[13]

  • Calculation of Mouse Units: The toxicity of the sample in MU is calculated based on the dilution that results in a specific median death time, often using a standardized dose-death time curve.

Isolation and Purification of Tetrodotoxin from Pufferfish

The following is a generalized protocol for the isolation and purification of TTX from pufferfish organs, such as the ovaries or liver, where it is most concentrated.

Methodology:

  • Homogenization and Extraction: Pufferfish viscera are homogenized in an acidic alcohol solution (e.g., 1% acetic acid in 95% ethanol).[15]

  • Chromatographic Separation:

    • The homogenate is mixed with a flow aid like diatomite and loaded onto a chromatographic column.[15]

    • The column is eluted with the same acidic alcohol solution to collect the TTX-containing fraction.[15]

  • Concentration: The eluent is concentrated under reduced pressure to remove the alcohol.[15]

  • Ion Exchange Chromatography: The concentrated extract is further purified using a cation exchange resin (e.g., Bio-Rex 70). The TTX is eluted with a gradient of acetic acid.[13]

  • Gel Filtration Chromatography: Further purification can be achieved using a gel filtration column (e.g., Bio-Gel P-2) equilibrated with dilute acetic acid.[13]

  • Crystallization: The purified TTX can be crystallized from a solvent to obtain high-purity crystals.[15]

The Sucrose Gap Voltage Clamp Technique

This electrophysiological technique was instrumental in elucidating the mechanism of action of TTX.

Principle: The sucrose gap technique electrically isolates a small segment of a nerve or muscle fiber, allowing the membrane potential of this "artificial node" to be controlled (voltage-clamped) while measuring the resulting ionic currents. Sucrose solutions, which have very low conductivity, are used to create the electrical isolation.[16]

Methodology:

  • Axon Preparation: A giant axon, for example from a lobster, is dissected and placed in a chamber with multiple channels for fluid flow.[17]

  • Creation of the Sucrose Gap: Two streams of a non-ionic sucrose solution flow across the axon, effectively isolating a central pool containing the axon segment to be studied. The ends of the axon are typically placed in a solution of isotonic potassium chloride to depolarize the membrane and eliminate the resting potential at these ends.[16]

  • Voltage Clamping: Two electrodes are used: one to measure the membrane potential of the isolated segment and another to inject current to hold the voltage at a desired level (the "command potential"). A feedback amplifier compares the measured membrane potential to the command potential and injects the necessary current to minimize the difference.[16]

  • Current Measurement: The current injected by the feedback amplifier is equal and opposite to the current flowing across the axonal membrane and is recorded.

  • Application of Tetrodotoxin: By adding TTX to the solution bathing the artificial node, its effect on the ionic currents at different membrane potentials can be precisely measured. Narahashi and Moore observed that TTX specifically blocked the early inward sodium current without affecting the later outward potassium current.[4]

Visualizing the Science: Diagrams and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Tetrodotoxin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effect Physiological Effect TTX Tetrodotoxin (TTX) Na_Channel Voltage-Gated Sodium Channel (Nav) TTX->Na_Channel Binds to Site 1 on the outer pore Na_Channel->Na_ion_in Blocks Na+ influx Action_Potential Inhibition of Action Potential Propagation Paralysis Muscle Paralysis Action_Potential->Paralysis Leads to

Caption: Mechanism of action of Tetrodotoxin.

Mouse_Bioassay_Workflow start Start: TTX-containing Sample extraction 1. Toxin Extraction (e.g., acid/methanol) start->extraction purification 2. Partial Purification (e.g., charcoal treatment) extraction->purification dilution 3. Serial Dilution purification->dilution injection 4. Intraperitoneal Injection into Mice dilution->injection observation 5. Record Time to Death injection->observation calculation 6. Calculate Toxicity in Mouse Units (MU) observation->calculation end End: Toxicity Quantified calculation->end TTX_Isolation_Workflow start Start: Pufferfish Viscera homogenization 1. Homogenization in Acidic Alcohol start->homogenization column_loading 2. Load onto Chromatography Column homogenization->column_loading elution 3. Elute with Acidic Alcohol column_loading->elution concentration 4. Concentrate Eluent elution->concentration ion_exchange 5. Cation Exchange Chromatography concentration->ion_exchange gel_filtration 6. Gel Filtration Chromatography ion_exchange->gel_filtration crystallization 7. Crystallization gel_filtration->crystallization end End: Purified TTX Crystals crystallization->end Voltage_Clamp_Logic cluster_control Control System cluster_axon Isolated Axon Segment cluster_measurement Measurement command Set Command Potential (Desired Voltage) amplifier Feedback Amplifier command->amplifier current_injection Inject Current amplifier->current_injection ionic_current Ionic Current (Na+, K+) current_injection->ionic_current record_current Record Injected Current (equals Ionic Current) current_injection->record_current membrane_potential Measure Membrane Potential membrane_potential->amplifier ionic_current->membrane_potential Alters

References

The Neuroscientist's Tool: An In-depth Technical Guide to Tetrodotoxin Citrate in Basic Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrodotoxin (TTX), a potent neurotoxin, serves as an indispensable tool in the field of neuroscience.[1][2] Its high specificity and affinity for voltage-gated sodium channels (VGSCs) make it an invaluable agent for dissecting the intricate mechanisms of neuronal excitability, synaptic transmission, and pain signaling.[1][3][4] This technical guide provides a comprehensive overview of the fundamental neuroscience applications of Tetrodotoxin citrate (B86180), its mechanism of action, detailed experimental protocols, and critical safety considerations. The citrate salt of TTX is favored for its enhanced solubility in aqueous solutions, facilitating its use in a wide range of experimental settings.[3][5][6]

Core Mechanism of Action

Tetrodotoxin exerts its powerful effects by selectively binding to the outer pore of most voltage-gated sodium channels.[3][7] This binding physically obstructs the channel, preventing the influx of sodium ions that is essential for the rising phase of an action potential.[4][7] Consequently, TTX effectively silences neuronal firing and the propagation of nerve impulses.[1][3][4]

A crucial aspect of TTX's utility in neuroscience is its ability to differentiate between subtypes of VGSCs. Neuronal sodium channels are broadly classified into two categories based on their sensitivity to this toxin:

  • Tetrodotoxin-Sensitive (TTX-S) Channels: These channels, which include subtypes such as NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7, are blocked by nanomolar concentrations of TTX.[4][7] They are predominantly found in the central and peripheral nervous systems.[4]

  • Tetrodotoxin-Resistant (TTX-R) Channels: This group, including NaV1.5, NaV1.8, and NaV1.9, requires micromolar concentrations of TTX for blockade.[4][8] These channels are primarily located in cardiac tissue and nociceptive sensory neurons.[4]

This differential sensitivity allows researchers to isolate and study the specific contributions of different sodium channel subtypes to neuronal function and pathophysiology.[4]

Quantitative Data

The following tables summarize key quantitative data for Tetrodotoxin citrate, providing a quick reference for experimental design.

Table 1: Inhibitory Concentration (IC50) of this compound for TTX-Sensitive Voltage-Gated Sodium Channel Subtypes

Channel SubtypeIC50 Value (nM)
NaV1.62.3
NaV1.14.1
Frog Muscle & Squid Axon4.1 and 5.2, respectively
NaV1.35.3
NaV1.47.6
NaV1.214
NaV1.736

Data sourced from Tocris Bioscience and Cayman Chemical.[5]

Table 2: Binding Affinity and Effective Concentrations

ParameterValueNotes
Binding Affinity (Kd) 1-10 nMFor TTX-S channels.
1.8 nMOn rat brain membranes.[5][6]
Effective Concentration for Neuronal Silencing 100 nM - 1 µMFor complete block of TTX-S channels.[9][10]
Concentration for Blocking TTX-R Channels > 75-100 µMMicromolar concentrations are required.[4][9]
IC50 for Evoked Excitatory Postsynaptic Currents (eEPSC) 2.8 nMIn rat hippocampal CA3 neurons.[11]
IC50 for Whole-Cell Na+ Current (INa) 37.9 nMIn rat hippocampal CA3 neurons.[11]

Key Neuroscience Applications and Experimental Protocols

Neuronal Silencing and Isolation of Synaptic Events

One of the most common applications of TTX is to block action potential-dependent synaptic transmission, allowing for the study of spontaneous, action potential-independent neurotransmitter release, often referred to as "miniature" synaptic events (mPSCs).[3][12]

Experimental Protocol: Recording Miniature Postsynaptic Currents (mPSCs) in Neuronal Cultures or Brain Slices

  • Preparation of TTX Citrate Stock Solution:

    • Due to its high toxicity, handle TTX citrate powder in a certified chemical fume hood or biological safety cabinet.[12][13] Wear appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and eye protection.[12][13]

    • To avoid weighing the highly toxic powder, purchase pre-aliquoted amounts (e.g., 1 mg).[12]

    • Prepare a concentrated stock solution (e.g., 1 mM or 500 µM) by dissolving the TTX citrate in sterile, deionized water or a suitable buffer (e.g., citrate buffer, pH 4.8).[12][14] For example, to make a 500 µM stock solution from 0.16 mg of TTX citrate (MW: 319.27 g/mol ), dissolve it in 1 mL of water.[14]

    • Aliquot the stock solution into small volumes in tightly sealed vials and store at -20°C for up to one month.[12]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution and allow it to equilibrate to room temperature.[12]

    • Dilute the stock solution into the artificial cerebrospinal fluid (aCSF) or recording buffer to the final working concentration. A typical working concentration for complete blockade of action potentials is 0.5 µM to 1 µM.[10][12] For example, to prepare 100 mL of 0.5 µM TTX solution from a 3.2 mM stock, add 15.6 µL of the stock to the aCSF.[12]

  • Application to Neuronal Preparation:

    • Transfer the cultured neurons or brain slice to the recording chamber.

    • Perfuse the preparation with the TTX-containing aCSF.[12]

    • Allow sufficient time for the TTX to take effect, typically 5-10 minutes, which can be monitored by the cessation of spontaneous firing in electrophysiological recordings.

  • Electrophysiological Recording:

    • Using whole-cell patch-clamp or other suitable electrophysiological techniques, record mEPSCs or mIPSCs from the neuron of interest.

  • Decontamination and Waste Disposal:

    • All solutions and materials contaminated with TTX must be decontaminated. Use a 10% bleach solution (at least 1% sodium hypochlorite) for a minimum of 30 minutes of contact time.[12][13]

    • Dispose of decontaminated liquid waste down the drain with copious amounts of water.[12] Solid waste should be placed in double biohazard bags and autoclaved.[12]

Investigation of Pain Pathways

TTX is a valuable tool in pain research due to the involvement of specific TTX-sensitive sodium channels (e.g., NaV1.7) in nociception.[15][16][17] It is used to study the contribution of these channels to neuropathic and other chronic pain states.[15][16][17][18]

Experimental Protocol: In Vivo Microinjection of TTX Citrate for Localized Neuronal Inactivation

  • Animal Preparation and Stereotaxic Surgery:

    • Anesthetize the animal according to approved institutional protocols.

    • Secure the animal in a stereotaxic frame.

    • Perform a craniotomy to expose the brain region of interest.

  • Preparation of TTX for Injection:

    • Prepare a sterile TTX citrate solution in saline or aCSF at the desired concentration. Concentrations for in vivo microinjections are typically in the low micromolar range, but the exact concentration and volume must be optimized for the specific brain region and experimental question.

    • Load the TTX solution into a microinjection syringe or a glass micropipette.

  • Microinjection Procedure:

    • Carefully lower the injection needle or pipette to the target coordinates.

    • Inject a small volume of the TTX solution slowly over several minutes to allow for diffusion and minimize tissue damage.

    • After the injection is complete, leave the needle in place for a few minutes to prevent backflow upon retraction.

    • Slowly withdraw the needle and suture the incision.

  • Behavioral or Physiological Assessment:

    • Following recovery from surgery, assess the effects of the neuronal inactivation on the animal's behavior (e.g., pain responses) or physiological parameters.

  • Post-Experimental Procedures:

    • Handle and dispose of animal carcasses and any contaminated materials according to institutional guidelines for hazardous chemical waste.[13]

Visualizations

Signaling Pathway Diagram

Tetrodotoxin_Mechanism_of_Action cluster_neuron Neuron Na_channel Voltage-Gated Sodium Channel (VGSC) Na_influx Na+ Influx Action_Potential Action Potential Propagation Depolarization Membrane Depolarization Depolarization->Action_Potential initiates Na_influx->Depolarization causes Block Blockade of Na+ Influx Na_influx->Block prevents TTX Tetrodotoxin (TTX) Citrate TTX->Na_channel binds to outer pore Block->Depolarization inhibits

Caption: Mechanism of action of Tetrodotoxin (TTX) on voltage-gated sodium channels.

Experimental Workflow Diagram

Neuronal_Silencing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Cleanup Prep_TTX Prepare TTX Citrate Stock & Working Solutions Apply_TTX Perfuse with TTX-containing Buffer Prep_TTX->Apply_TTX Prep_Neurons Prepare Neuronal Culture or Brain Slice Prep_Neurons->Apply_TTX Record_Data Perform Electrophysiological Recording (e.g., Patch-Clamp) Apply_TTX->Record_Data Allow for equilibration Analyze Analyze Spontaneous Synaptic Events (mPSCs) Record_Data->Analyze Decontaminate Decontaminate Equipment & Dispose of Waste Analyze->Decontaminate

Caption: Experimental workflow for neuronal silencing using this compound.

Safety and Handling

Tetrodotoxin is an extremely potent neurotoxin and must be handled with the utmost care.[13][19][20]

  • Hazard Identification: TTX is fatal if swallowed, inhaled, or absorbed through the skin.[13][19] There is no specific antidote.[12]

  • Engineering Controls: Always handle solid TTX and concentrated stock solutions in a certified chemical fume hood or a Class II biological safety cabinet.[12][13]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and double nitrile gloves when handling TTX.[12][13] A face shield should be worn if there is a risk of splashing.[12]

  • Spill and Exposure Procedures: In case of skin contact, wash the affected area vigorously with soap and water and seek immediate medical attention.[12] For any exposure, immediately call emergency services.[19][21]

  • Storage: Store TTX in a secure, locked location, clearly labeled as a potent toxin.[13][19]

Conclusion

This compound is a powerful and selective pharmacological tool that has been instrumental in advancing our understanding of fundamental neuroscience.[3][6] Its ability to block voltage-gated sodium channels with high precision enables researchers to investigate a wide array of neuronal processes, from the biophysics of single channels to the complex circuitry underlying behavior and disease. By adhering to strict safety protocols and employing well-defined experimental procedures, scientists can continue to leverage the unique properties of TTX to unravel the mysteries of the nervous system.

References

An In-depth Technical Guide to the Pharmacology of Tetrodotoxin Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of Tetrodotoxin (B1210768) (TTX) citrate (B86180), a potent and highly selective neurotoxin. Renowned for its specific blockade of voltage-gated sodium channels (VGSCs), TTX serves as an invaluable tool in neuroscience research and holds potential for therapeutic applications, particularly in analgesia.[1][2][3] This document details its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. The citrate salt of tetrodotoxin is a water-soluble form that enhances its utility in research settings.[2][4]

Core Pharmacology

Tetrodotoxin is a non-peptide, small organic molecule originally isolated from pufferfish.[5] Its citrate form is a lyophilized preparation designed for improved solubility.[4][6][7] The primary pharmacological action of TTX is the potent and reversible blockade of the ion-conducting pore of most VGSC isoforms.[4][6][8]

Mechanism of Action

Tetrodotoxin exerts its effect by binding to the outer vestibule of the voltage-gated sodium channel, at a site known as neurotoxin receptor site 1.[8][9] This binding physically occludes the channel pore, thereby preventing the influx of sodium ions that is essential for the generation and propagation of action potentials in excitable cells like neurons and muscle cells.[8][9][10] The interaction is highly specific, and TTX does not affect other ion channels, such as potassium channels, at concentrations where it completely blocks sodium currents.[11]

The binding of TTX to the sodium channel is a 1:1 stoichiometry and is reversible.[12] The guanidinium (B1211019) group of the TTX molecule is thought to mimic a hydrated sodium ion, allowing it to lodge within the selectivity filter of the channel.[9][10] This blockage of sodium influx leads to the cessation of nerve conduction and muscle contraction, resulting in paralysis.[8][9]

Tetrodotoxin_Mechanism_of_Action cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion_int Na+ (Intracellular) VGSC->Na_ion_int Influx Prevented TTX Tetrodotoxin (TTX) Citrate TTX->VGSC Binds to outer pore (Neurotoxin Receptor Site 1) Na_ion_ext Na+ (Extracellular) Na_ion_ext->VGSC Blocked AP Action Potential Generation & Propagation Na_ion_int->AP Inhibited Paralysis Paralysis AP->Paralysis Leads to

Figure 1: Signaling pathway of Tetrodotoxin's mechanism of action.
Isoform Selectivity

Mammalian VGSCs are a family of nine different isoforms (NaV1.1–NaV1.9), each with distinct tissue distribution and biophysical properties.[9] TTX exhibits differential affinity for these isoforms, which are broadly classified as TTX-sensitive (TTX-S) and TTX-resistant (TTX-R).[8] The TTX-S isoforms (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7) are blocked by nanomolar concentrations of TTX. In contrast, the TTX-R isoforms (NaV1.5, NaV1.8, and NaV1.9), which are predominantly expressed in cardiac muscle and nociceptive sensory neurons, require micromolar concentrations for blockade.[8][13] This difference in sensitivity is largely attributed to a single amino acid variation in the P-loop of domain I of the channel's α-subunit.[12]

Quantitative Pharmacological Data

The following tables summarize key quantitative data on the interaction of Tetrodotoxin with its targets and its effects in biological systems.

Table 1: In Vitro Potency of Tetrodotoxin Citrate against TTX-Sensitive Human Voltage-Gated Sodium Channel Isoforms
IsoformIC50 (nM)Reference
NaV1.62.3
NaV1.14.1
NaV1.35.3
NaV1.47.6
NaV1.214
NaV1.718.6 ± 1.0[14]
NaV1.736

IC50 values represent the concentration of TTX required to inhibit 50% of the sodium current.

Table 2: Binding Affinity of Tetrodotoxin
PreparationKd (nM)Reference
Rat brain membranes1.8[4][6]
General (reversible, high affinity)1-10

Kd (dissociation constant) is a measure of the binding affinity of TTX to its receptor.

Table 3: Acute Toxicity of Tetrodotoxin in Mice
Route of AdministrationLD50Reference
Oral334 µg/kg[15][16]
Intraperitoneal8 µg/kg[15]
Subcutaneous8 µg/kg[15]
Intravenous7.3 µg/kg[17]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 4: Pharmacokinetic Parameters of [³H]-Tetrodotoxin in Sprague-Dawley Rats (Single 6 µg/kg dose)
ParameterValueReference
Tmax (Time to maximum plasma concentration)10 minutes[18][19][20]
Cmax (Maximum plasma concentration)5.56 ng Eq./mL[18][19][20]
t½ (Half-life)2.31 hours[18][19][20]
Mean Residence Time1.62 hours[18][19][20]
Urinary Excretion (% of dose)~51%[18][19][20]
Biliary Excretion (% of dose)0.43%[18][19][20]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing TTX Activity

This protocol is used to measure the inhibitory effect of Tetrodotoxin on voltage-gated sodium currents in cultured cells expressing specific NaV channel isoforms.[13][21]

Methodology:

  • Cell Culture: HEK293T cells are transiently transfected with the cDNA encoding the human NaV channel α-subunit of interest.

  • Electrophysiology Setup: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier and data acquisition system.

  • Pipette and Bath Solutions:

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

    • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, adjusted to pH 7.3 with NaOH.

  • Recording Procedure:

    • Cells are held at a holding potential of -120 mV.

    • Sodium currents are elicited by a depolarizing voltage step (e.g., to 0 mV) for a duration of 20-50 ms.

    • A baseline recording of the sodium current is established.

  • TTX Application: this compound is dissolved in the external solution and applied to the cell via a perfusion system at varying concentrations.

  • Data Analysis: The peak inward sodium current is measured before and after TTX application. The percentage of inhibition is calculated for each concentration, and an IC50 value is determined by fitting the concentration-response data to a logistic equation.

Patch_Clamp_Workflow A Cell Culture (HEK293T cells expressing NaV channels) B Whole-Cell Patch Clamp (Establish GΩ seal and whole-cell configuration) A->B C Baseline Recording (Elicit Na+ currents with voltage steps) B->C D TTX Application (Perfusion with varying concentrations of TTX citrate) C->D E Record Na+ Currents (Measure peak current at each concentration) D->E F Data Analysis (Calculate % inhibition and determine IC50) E->F

Figure 2: Experimental workflow for whole-cell patch-clamp analysis.
Absorption, Distribution, Metabolism, and Excretion (ADME) Study in Rodents

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of Tetrodotoxin using a radiolabeled compound.[18][19][20]

Methodology:

  • Radiolabeling: Tetrodotoxin is radiolabeled, for example, with tritium (B154650) ([³H]), to allow for sensitive detection at very low concentrations.[18][19][20]

  • Animal Model: Adult Sprague-Dawley rats are used as the preclinical model.[18][19][20]

  • Dosing: A single dose of [³H]-TTX (e.g., 6 µg/kg) is administered to the rats, typically via subcutaneous or intramuscular injection.[18][19][20]

  • Sample Collection:

    • Blood: Serial blood samples are collected at various time points post-dosing (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

    • Excreta: Urine and feces are collected over a specified period (e.g., 72 hours) using metabolic cages.

    • Tissues: At the end of the study, various tissues (e.g., liver, kidney, brain, muscle) are harvested to assess distribution.

  • Sample Analysis:

    • The total radioactivity in plasma, urine, feces, and tissue homogenates is quantified using liquid scintillation counting.

    • Metabolite profiling is performed on plasma and urine samples using techniques like liquid chromatography coupled with mass spectrometry (LC-MS) to identify any biotransformation products.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and elimination half-life (t½).

Toxicology and Safety

Tetrodotoxin is an extremely potent toxin, and stringent safety precautions are necessary when handling it in a laboratory setting.[22][23]

  • Routes of Exposure: Exposure can occur through ingestion, inhalation, and dermal contact or injection.[22][23]

  • Symptoms of Toxicity: The onset of symptoms can be rapid, ranging from 10 to 45 minutes.[22] Initial symptoms include numbness and tingling of the lips and tongue, followed by progressive paralysis, which can lead to respiratory failure and death.[1][22]

  • Handling Precautions: Work with TTX should be conducted in a designated area, preferably within a certified chemical fume hood or biological safety cabinet.[22][23] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves, is mandatory.[22]

  • Antidote: There is no known antidote for Tetrodotoxin poisoning.[16][23] Treatment is supportive and primarily involves artificial respiration to manage respiratory paralysis until the toxin is cleared from the body.[23]

Clinical and Research Applications

Despite its toxicity, the high specificity of TTX for VGSCs makes it a critical research tool and a potential therapeutic agent.

  • Neuroscience Research: TTX is widely used to block neuronal activity to study synaptic transmission, neuronal circuits, and the contribution of specific NaV channels to cellular excitability.[2][4][6]

  • Pain Management: The role of specific TTX-S NaV channels (e.g., NaV1.7) in pain signaling has made TTX a subject of clinical investigation for the treatment of chronic and neuropathic pain, including cancer-related pain.[1][3][24] Clinical trials have explored the use of low doses of TTX for analgesia.[24]

Conclusion

This compound is a powerful pharmacological agent characterized by its highly potent and selective blockade of voltage-gated sodium channels. Its well-defined mechanism of action and differential affinity for NaV isoforms have established it as an indispensable tool for neurophysiological research. While its extreme toxicity necessitates careful handling, ongoing research into its therapeutic potential, particularly in the field of analgesia, highlights the continued importance of understanding its complex pharmacology. This guide provides a foundational resource for professionals engaged in research and development involving this unique neurotoxin.

References

Tetrodotoxin Citrate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the chemical properties, biological activity, and experimental protocols related to tetrodotoxin (B1210768) citrate (B86180).

Introduction

Tetrodotoxin (TTX) is a potent neurotoxin renowned for its highly specific blockade of voltage-gated sodium channels (Nav). The citrate salt of tetrodotoxin is a more soluble and commonly used form in research settings, facilitating its application in a wide range of experimental paradigms. This document serves as a technical resource, consolidating key information on tetrodotoxin citrate, including its chemical and physical properties, mechanism of action, and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a solid, water-soluble form of tetrodotoxin.[1] The inclusion of citrate enhances its solubility in aqueous solutions, a significant advantage over the less soluble free base form of tetrodotoxin.[2] Key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 18660-81-6[3][4]
Molecular Formula C11H17N3O8 • C6H8O7[3]
Formula Weight 511.4 g/mol [3]
Appearance White to off-white solid/powder[1]
Solubility 1 mg/mL in water[3]
Melting Point Does not melt at 200°C; darkens and turns black with increasing temperature.[5]
pKa 8.76[6]
Storage -20°C[3][7]
Stability ≥ 4 years at -20°C[3]

Biological Activity and Mechanism of Action

Tetrodotoxin exerts its potent neurotoxic effects by selectively binding to site 1 of the outer pore of voltage-gated sodium channels. This binding physically occludes the channel, preventing the influx of sodium ions that is essential for the generation and propagation of action potentials in excitable cells, such as neurons and muscle cells. The blockade of sodium channels leads to a cessation of nerve impulse transmission and subsequent paralysis.

The sensitivity to tetrodotoxin varies among different subtypes of voltage-gated sodium channels. This differential sensitivity allows researchers to use TTX as a pharmacological tool to dissect the contribution of specific sodium channel isoforms to various physiological processes.

Signaling Pathway Diagram

Tetrodotoxin_Mechanism_of_Action cluster_membrane Cell Membrane NaV Voltage-Gated Sodium Channel (Na_v) ActionPotential Action Potential Propagation NaV->ActionPotential Enables Na_in NaV->Na_in TTX Tetrodotoxin Citrate TTX->NaV Binds to outer pore NoActionPotential Blockade of Action Potential TTX->NoActionPotential Causes Na_out Na_out->NaV Influx

Mechanism of Tetrodotoxin Action

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Determination of Water Solubility (Adapted from OECD Guideline 105)

Objective: To determine the saturation concentration of this compound in water.

Materials:

  • This compound

  • Distilled or deionized water

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer

  • Centrifuge

  • Analytical method for quantification (e.g., LC-MS/MS)

Procedure:

  • Preliminary Test: To estimate the approximate solubility, add about 10 mg of this compound to a vial. Add water in stepwise volumes (e.g., 1 mL, 5 mL, 10 mL) with vigorous shaking after each addition. Observe for complete dissolution.

  • Flask Method (for solubilities > 10-2 g/L): a. Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of water in a flask. b. Equilibrate the solution by shaking or stirring at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. c. After equilibration, cease agitation and allow the solution to stand to let undissolved material settle. d. Centrifuge an aliquot of the supernatant to remove any suspended particles. e. Carefully withdraw a sample from the clear supernatant for analysis. f. Determine the concentration of tetrodotoxin in the sample using a validated analytical method.

  • Data Analysis: The water solubility is reported as the mean of at least three independent determinations.

Determination of Melting Point (Adapted from USP General Chapter <651>)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid. Note: this compound decomposes rather than melts.

Apparatus:

  • Melting point apparatus with a heating bath and a means for observing the sample.

  • Capillary tubes.

Procedure:

  • Sample Preparation: Finely powder the this compound. Introduce a small amount into a capillary tube and pack it down to a height of 2-4 mm.

  • Determination: a. Place the capillary tube in the heating block of the melting point apparatus. b. Heat the block at a controlled rate (e.g., 1-2 °C per minute) as the expected decomposition temperature is approached. c. Observe the sample for any physical changes, such as darkening, charring, or gas evolution. d. Record the temperature at which these changes are first observed as the decomposition point.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of tetrodotoxin.

Materials:

  • Potentiometer with a pH electrode.

  • Burette.

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH).

  • This compound solution of known concentration.

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration: a. Dissolve a precisely weighed amount of this compound in a known volume of water. b. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode. c. Titrate the solution with a standardized solution of NaOH, adding the titrant in small increments. d. Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. e. Continue the titration past the equivalence point.

  • Data Analysis: a. Plot the pH of the solution versus the volume of titrant added. b. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Determination of IC50 on Voltage-Gated Sodium Channels using Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the concentration of this compound that inhibits 50% of the current through a specific voltage-gated sodium channel subtype.

Materials:

  • Cell line expressing the desired Nav channel subtype (e.g., HEK293 cells).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Data acquisition and analysis software.

  • Borosilicate glass capillaries for patch pipettes.

  • Internal and external recording solutions.

  • This compound stock solution and serial dilutions.

Procedure:

  • Cell Culture: Culture the cells expressing the target Nav channel to an appropriate confluency for recording.

  • Recording Setup: a. Prepare patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution. b. Establish a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocol: a. Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state. b. Apply a depolarizing voltage step (e.g., to 0 mV) to elicit a sodium current.

  • Data Acquisition: a. Record baseline sodium currents in the absence of the toxin. b. Perfuse the cell with increasing concentrations of this compound. c. At each concentration, record the steady-state block of the sodium current.

  • Data Analysis: a. Measure the peak sodium current amplitude at each concentration. b. Normalize the current in the presence of the toxin to the control current. c. Plot the percentage of current inhibition against the logarithm of the this compound concentration. d. Fit the data to a dose-response curve (e.g., Hill equation) to determine the IC50 value.

Experimental Workflows

Neurotoxin Characterization Workflow

Neurotoxin_Characterization_Workflow cluster_isolation Isolation & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Activity Assessment Source Source Material (e.g., Pufferfish Ovaries) Extraction Extraction Source->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Purity Purity Analysis (HPLC) Structure->Purity Properties Property Determination (Solubility, Melting Point, pKa) Purity->Properties InVitro In Vitro Assays (e.g., Patch-Clamp for IC50) Properties->InVitro InVivo In Vivo Assays (e.g., Mouse Bioassay for LD50) InVitro->InVivo

General Workflow for Neurotoxin Characterization
LC-MS/MS Quantification Workflow

LCMSMS_Workflow Sample Sample Preparation (Homogenization, Extraction, Cleanup) LC Liquid Chromatography (Separation) Sample->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis (Peak Integration, Concentration Calculation) MSMS->Data

Workflow for Tetrodotoxin Quantification by LC-MS/MS

Conclusion

This compound is an invaluable tool for researchers studying voltage-gated sodium channels and their role in physiology and disease. Its enhanced solubility and well-characterized properties make it a preferred choice for a variety of experimental applications. This guide provides a comprehensive resource for the safe and effective use of this compound in the laboratory, from understanding its fundamental properties to implementing detailed experimental protocols for its characterization and a deeper understanding of its biological effects. Researchers are advised to adhere to strict safety protocols when handling this potent neurotoxin.

References

Solubility of Tetrodotoxin Citrate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetrodotoxin (B1210768) (TTX) citrate (B86180) in aqueous solutions. Tetrodotoxin, a potent neurotoxin, is a critical tool in neuroscience research and a molecule of interest in drug development. Understanding its solubility is paramount for the accurate preparation of stock solutions and experimental media. This document consolidates available data on the solubility of TTX citrate, outlines protocols for its dissolution, and illustrates its mechanism of action.

Core Concepts: Tetrodotoxin and its Citrate Salt

Tetrodotoxin in its free base form is notoriously insoluble in water and most organic solvents.[1][2] To overcome this limitation, it is commonly available as a citrate salt. This formulation significantly enhances its aqueous solubility, facilitating its use in a wide range of biological experiments.[1][2] Commercial preparations of tetrodotoxin citrate are often supplied as a lyophilized powder containing both tetrodotoxin and a citrate buffer.[3] Upon reconstitution with water, this mixture typically forms a slightly acidic solution with a pH of approximately 4.8, which is beneficial for the stability of the toxin.[4]

Quantitative Solubility Data

The reported solubility of this compound in aqueous solutions varies across different suppliers and literature sources. The following table summarizes the available quantitative data. It is important to note that the molecular weight of tetrodotoxin (free base) is 319.27 g/mol , while the molecular weight of this compound (as a 1:1 salt) is 511.39 g/mol . Calculations for molarity should be based on the specific form being used.

SolventReported Solubility (as TTX Citrate)Reported Solubility (as TTX)Molar Concentration (mM)Source(s)
Water~1 mg/mL-~1.95[1]
Water-3.19 mg/mL10
WaterSoluble--[5]
Citrate Buffer (pH 4.8)30 mg/mL-~58.6-
Acidic Buffer (pH 4.8)--3[6]
Dilute Citrate or Acetate Buffer (pH 4-5)-1 mg/mL~3.13[7]

Note: The significant variation in reported solubility, particularly the 30 mg/mL value, may be attributable to differences in the formulation (e.g., the ratio of citrate to tetrodotoxin) and the specific experimental conditions under which solubility was determined. The value of 10 mM (equivalent to 3.19 mg/mL of TTX) is frequently cited by major suppliers.

Factors Influencing Solubility and Stability

The solubility and stability of this compound in aqueous solutions are primarily influenced by pH.

  • pH: Tetrodotoxin is most stable in slightly acidic solutions, typically within a pH range of 4 to 5.[7][8] This is why it is often supplied with a citrate buffer to maintain an acidic pH upon reconstitution. The molecule is unstable in strongly acidic or alkaline solutions and is rapidly destroyed by boiling at pH values below 2.

  • Temperature: While specific quantitative data on the effect of temperature on solubility is limited in the available literature, standard laboratory practice suggests that solubility of most solids in liquids increases with temperature. However, given the thermal lability of tetrodotoxin at non-optimal pH, any heating to aid dissolution should be done with caution. For long-term storage, frozen solutions at -20°C are recommended.

Experimental Protocols

The following section details a generalized protocol for the preparation of a this compound stock solution and a conceptual workflow for determining its aqueous solubility.

Protocol for Preparation of a this compound Stock Solution

This protocol is a general guideline. Researchers should always refer to the manufacturer's specific instructions for the lot of this compound being used.

Materials:

  • This compound (lyophilized powder)

  • High-purity water (e.g., Milli-Q or equivalent) or a suitable buffer (e.g., 0.1 M citrate buffer, pH 4.8)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Carefully open the vial and add the required volume of high-purity water or buffer to achieve the desired concentration. For example, to prepare a 1 mM stock solution from a 1 mg vial of TTX citrate (assuming the content is primarily TTX with a molecular weight of 319.27 g/mol ), you would add approximately 3.13 mL of solvent. Always confirm the molecular weight and formulation provided by the supplier.

  • Dissolution: Close the vial tightly and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: For convenience and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. Most suppliers recommend that aqueous solutions be used within one day if stored at room temperature, or for up to one month if stored frozen.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound in an aqueous solution. This is a conceptual representation, and the specific analytical methods may vary.

G cluster_prep Solution Preparation cluster_analysis Analysis cluster_result Result prep_solid Weigh TTX Citrate prep_mix Combine and Mix (e.g., vortex, sonicate) prep_solid->prep_mix prep_solvent Measure Aqueous Solvent (e.g., buffer at specific pH) prep_solvent->prep_mix prep_equilibrate Equilibrate at Controlled Temperature prep_mix->prep_equilibrate analysis_separate Separate Undissolved Solid (e.g., centrifugation, filtration) prep_equilibrate->analysis_separate analysis_sample Collect Supernatant analysis_separate->analysis_sample analysis_quantify Quantify TTX Concentration (e.g., HPLC, LC-MS) analysis_sample->analysis_quantify result_calc Calculate Solubility (mg/mL or M) analysis_quantify->result_calc

A generalized workflow for determining the aqueous solubility of this compound.

Mechanism of Action: Signaling Pathway Blockade

Tetrodotoxin exerts its potent neurotoxic effects by specifically blocking voltage-gated sodium channels (Nav) on the outer surface of excitable cell membranes, such as neurons.[1][2] This blockade prevents the influx of sodium ions that is necessary for the rising phase of an action potential, thereby inhibiting nerve conduction and muscle contraction.

The following diagram illustrates the inhibitory action of tetrodotoxin on the propagation of a nerve impulse.

G cluster_neuron Neuronal Membrane cluster_channel_normal Normal Action Potential cluster_channel_ttx TTX Blockade Na_channel_open Voltage-Gated Na+ Channel (Open) Na+ Influx AP_prop Action Potential Propagation Na_channel_open:in->AP_prop Depolarization TTX Tetrodotoxin Na_channel_blocked Voltage-Gated Na+ Channel (Blocked) No Na+ Influx TTX->Na_channel_blocked Binds to outer pore No_AP Inhibition of Action Potential Na_channel_blocked:in->No_AP No Depolarization Depolarization_stimulus Depolarizing Stimulus Depolarization_stimulus->Na_channel_open Depolarization_stimulus->Na_channel_blocked

Inhibitory effect of Tetrodotoxin on voltage-gated sodium channels and action potential propagation.

References

difference between Tetrodotoxin and Tetrodotoxin citrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetrodotoxin (B1210768) and Tetrodotoxin Citrate (B86180) for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrodotoxin (TTX) is a potent neurotoxin renowned for its highly specific and reversible blockade of most voltage-gated sodium channels (VGSCs).[1][2] This property has established TTX as an indispensable tool in neuroscience research for the characterization of sodium channels and the dissection of their roles in physiological and pathological processes.[3][4] In its base form, Tetrodotoxin exhibits limited solubility in aqueous solutions, a characteristic that can present challenges in experimental settings. To address this, Tetrodotoxin is often prepared as a citrate salt, Tetrodotoxin citrate, which demonstrates significantly enhanced water solubility.[1][5] This guide provides a comprehensive comparison of Tetrodotoxin and this compound, detailing their chemical and physical properties, biological activity, and practical applications in research.

Chemical and Physical Properties

The primary distinction between Tetrodotoxin and this compound lies in their formulation and resulting solubility. This compound is the water-soluble salt of Tetrodotoxin. This is achieved by lyophilizing Tetrodotoxin with a citrate buffer, resulting in a preparation that readily dissolves in water.[3]

Table 1: Comparison of Chemical and Physical Properties

PropertyTetrodotoxinThis compound
Chemical Formula C₁₁H₁₇N₃O₈C₁₁H₁₇N₃O₈ • C₆H₈O₇
Molecular Weight 319.27 g/mol 511.4 g/mol
Appearance White crystalline powderWhite powder or gel/semi-solid
Solubility in Water Poorly solubleSoluble (approx. 1 - 3.19 mg/mL)[3]
Solubility in other solvents Soluble in dilute acidic buffers (e.g., citrate or acetate (B1210297) buffer, pH 4-5) at ~1 mg/mL[4]Soluble in water
Storage (Solid) Store at -20°C[3]Store at -20°C
Storage (Solution) Aqueous solutions should be prepared fresh; can be stored frozen at pH 4-5[4]Aqueous solutions are not recommended to be stored for more than one day[3]

Biological Activity and Potency

Both Tetrodotoxin and this compound function by physically blocking the pore of voltage-gated sodium channels at neurotoxin receptor site 1, located on the extracellular side of the channel.[2] This action prevents the influx of sodium ions, thereby inhibiting the generation and propagation of action potentials in neurons and other excitable cells.[1][6] The citrate component of this compound does not appear to interfere with the biological activity of Tetrodotoxin.[7] The potency of Tetrodotoxin is dependent on the specific subtype of the voltage-gated sodium channel. Channels are broadly classified as Tetrodotoxin-sensitive (TTX-s) or Tetrodotoxin-resistant (TTX-r).[2]

Table 2: Comparative Potency (IC₅₀) of this compound on Voltage-Gated Sodium Channel Subtypes

Nav SubtypeIC₅₀ (nM)Classification
Naᵥ1.1 4.1TTX-sensitive
Naᵥ1.2 14TTX-sensitive
Naᵥ1.3 5.3TTX-sensitive
Naᵥ1.4 7.6TTX-sensitive
Naᵥ1.5 Micromolar range[8]TTX-resistant
Naᵥ1.6 2.3TTX-sensitive
Naᵥ1.7 36TTX-sensitive
Naᵥ1.8 >1 µMTTX-resistant
Naᵥ1.9 Micromolar range[8]TTX-resistant

Note: The IC₅₀ values presented are for this compound. It is widely accepted that the active component is the Tetrodotoxin molecule itself, and the citrate salt form is not expected to alter its intrinsic potency.

Experimental Protocols

Preparation of Stock Solutions

4.1.1. This compound

  • Objective: To prepare a stock solution of this compound.

  • Materials:

    • This compound (solid)

    • Sterile, deionized water

    • Vortex mixer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening.[5]

    • Aseptically add the desired volume of sterile deionized water to the vial to achieve the target concentration (e.g., 1 mg/mL).

    • Gently vortex the vial until the solid is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. It is recommended to use the solution on the same day it is prepared.[3]

4.1.2. Tetrodotoxin (Base)

  • Objective: To prepare a stock solution of Tetrodotoxin (base).

  • Materials:

    • Tetrodotoxin (solid)

    • Dilute citrate or acetate buffer (pH 4-5)

    • Vortex mixer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of Tetrodotoxin to equilibrate to room temperature.

    • Aseptically add the desired volume of the acidic buffer to the vial to achieve the target concentration (e.g., 1 mg/mL).[4]

    • Gently vortex the vial until the solid is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes.

    • Store the aliquots frozen at -20°C. Solutions stored at pH 4-5 remain active when frozen.[4]

Electrophysiological Recording of Miniature Postsynaptic Currents (mPSCs)
  • Objective: To isolate and record mPSCs from neurons by blocking action potential-dependent neurotransmitter release using this compound.

  • Materials:

    • Cultured neurons or brain slices

    • Patch-clamp electrophysiology setup

    • Artificial cerebrospinal fluid (aCSF)

    • This compound stock solution (e.g., 1 mM in water)

    • Recording micropipettes

  • Procedure:

    • Prepare the neuronal culture or brain slice for patch-clamp recording.

    • Perfuse the preparation with standard aCSF.

    • Establish a whole-cell patch-clamp recording from a neuron of interest.

    • Record baseline synaptic activity.

    • Dilute the this compound stock solution into the aCSF to a final concentration of 0.5-1 µM.

    • Perfuse the preparation with the aCSF containing this compound. This will block voltage-gated sodium channels and inhibit the firing of action potentials.

    • Record the remaining synaptic activity, which will consist of mPSCs, representing the spontaneous release of single neurotransmitter vesicles.

    • Analyze the frequency, amplitude, and kinetics of the recorded mPSCs.

Visualizations

Signaling Pathway of Tetrodotoxin Action

Tetrodotoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TTX Tetrodotoxin (TTX) VGSC Voltage-Gated Sodium Channel (VGSC) Pore Loop (Site 1) TTX->VGSC:p1 TTX Blocks Pore Na_ion_in Na+ Influx VGSC:p1->Na_ion_in No_Na_Influx No Na+ Influx VGSC:p1->No_Na_Influx Depolarization Membrane Depolarization Na_ion_in->Depolarization Action_Potential Action Potential Depolarization->Action_Potential No_Depolarization No Depolarization No_Na_Influx->No_Depolarization No_Action_Potential No Action Potential No_Depolarization->No_Action_Potential Na_ion_out->VGSC:p1 Normal Condition

Caption: Mechanism of Tetrodotoxin action on a voltage-gated sodium channel.

Experimental Workflow: Choosing Between Tetrodotoxin and this compound

TTX_Choice_Workflow start Start: Experiment Requires TTX solvent_choice Is the experimental buffer aqueous (e.g., aCSF, PBS)? start->solvent_choice use_citrate Use this compound solvent_choice->use_citrate Yes use_base Use Tetrodotoxin (Base) solvent_choice->use_base No / pH sensitive dissolve_citrate Dissolve directly in aqueous buffer use_citrate->dissolve_citrate end Proceed with Experiment dissolve_citrate->end dissolve_base Dissolve in acidic buffer (pH 4-5) to make a stock solution use_base->dissolve_base dilute_stock Dilute stock solution into the final experimental buffer dissolve_base->dilute_stock dilute_stock->end

Caption: Decision workflow for selecting the appropriate form of Tetrodotoxin.

Conclusion

The choice between Tetrodotoxin and this compound is primarily dictated by the experimental requirements for solvent compatibility. This compound offers the significant advantage of ready solubility in water and aqueous buffers, simplifying solution preparation for many in vitro and in vivo applications. In contrast, the base form of Tetrodotoxin requires an acidic buffer for dissolution. Importantly, the biological activity and potency of the Tetrodotoxin molecule are not compromised by the citrate salt formulation. By understanding the distinct properties of each form, researchers can select the most appropriate compound to ensure accurate and reproducible experimental outcomes in the study of voltage-gated sodium channels and their role in cellular excitability.

References

The Bacterial Blueprint: Unraveling the Symbiotic Origin of Tetrodotoxin in Pufferfish

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrodotoxin (B1210768) (TTX), a potent neurotoxin, has long been associated with pufferfish, representing both a significant public health concern and a molecule of immense interest for pharmacological research. Historically, the origin of TTX in these fish was a subject of debate. However, a substantial body of evidence now unequivocally points towards an exogenous source: symbiotic bacteria. This technical guide synthesizes the current understanding of the biological origin of TTX in pufferfish, detailing the symbiotic relationship with toxin-producing bacteria, the mechanisms of toxin accumulation, and the experimental methodologies crucial for research in this field. Quantitative data on TTX distribution, detailed experimental protocols, and visualizations of the key pathways are provided to serve as a comprehensive resource for professionals in toxicology, pharmacology, and drug development.

The Exogenous Origin of Tetrodotoxin: A Paradigm Shift

The long-held belief that pufferfish endogenously produce tetrodotoxin has been largely supplanted by the theory of an exogenous origin, primarily through a symbiotic relationship with marine bacteria.[1] This paradigm shift is supported by several key observations:

  • Cultured Pufferfish Lack Toxicity: Pufferfish raised in controlled, toxin-free environments do not develop toxicity.[2]

  • Toxification through Diet: Non-toxic, cultured pufferfish can be made toxic by feeding them a diet containing TTX or TTX-producing bacteria.[2][3]

  • Isolation of TTX-Producing Bacteria: Numerous bacterial species capable of producing TTX have been isolated from the intestines, skin, and ovaries of toxic pufferfish and other marine organisms.[1]

These findings strongly indicate that TTX is introduced into the pufferfish through the marine food web, with symbiotic bacteria as the primary producers.

The Microbial Architects of a Potent Neurotoxin

A diverse array of bacterial genera has been implicated in the production of tetrodotoxin. These microorganisms are found in various marine environments and establish symbiotic or commensal relationships with a range of marine animals.

Key TTX-Producing Bacterial Genera

The following table summarizes the primary bacterial genera that have been identified as producers of tetrodotoxin and isolated from pufferfish.

Bacterial GenusCommon Pufferfish Host(s)Reference(s)
VibrioTakifugu vermicularis, Takifugu niphobles, Arothron hispidus[4]
PseudomonasTakifugu poecilonotus
BacillusFugu obscurus
AlteromonasVarious marine organisms
RaoultellaTakifugu niphobles[5]
ShewanellaLagocephalus lunaris
AeromonasTakifugu obscurus[2]

The Pathway of Bioaccumulation: From Bacterium to Pufferfish

The accumulation of tetrodotoxin in pufferfish is a multi-step process of biomagnification through the marine food chain. This intricate pathway involves the transfer of the toxin from the bacterial producers to various intermediate organisms before reaching the pufferfish.

A Visualized Workflow of TTX Accumulation

The following diagram illustrates the logical flow of tetrodotoxin from its bacterial source to its accumulation in the tissues of pufferfish.

TTX_Accumulation_Workflow cluster_0 Primary Production cluster_1 Trophic Transfer cluster_2 Bioaccumulation TTX-producing Bacteria TTX-producing Bacteria Filter-feeding invertebrates Filter-feeding invertebrates TTX-producing Bacteria->Filter-feeding invertebrates Ingestion Gastropods & Flatworms Gastropods & Flatworms TTX-producing Bacteria->Gastropods & Flatworms Ingestion Pufferfish Pufferfish Filter-feeding invertebrates->Pufferfish Predation Gastropods & Flatworms->Pufferfish Predation

Figure 1: Workflow of TTX bioaccumulation in pufferfish.

Quantitative Distribution of Tetrodotoxin in Pufferfish Tissues

The concentration of tetrodotoxin varies significantly among different species of pufferfish and across different tissues within the same individual. The liver, ovaries, and skin are consistently found to have the highest concentrations of the toxin. The following tables provide a summary of quantitative data on TTX levels in several pufferfish species.

Tetrodotoxin (TTX) Concentration in Lagocephalus sceleratus
TissueMean TTX Concentration (µg/g)Range of TTX Concentration (µg/g)Reference(s)
Gonads54.6 ± 8.91.4 - 68.2[6][7][8]
Liver43.7 ± 7.70.78 - 46.2[6][7][8]
Muscle9.4 ± 1.3<2.2 - 7.8[6][7][8]
Skin5.6 ± 0.9-[6]
Tetrodotoxin (TTX) Concentration in Arothron hispidus and Arothron nigropunctatus
SpeciesTissueHighest TTX Concentration (µg/g)Reference(s)
A. hispidusSkin51.0[9][10]
A. nigropunctatusSkin255[9][10]
Tetrodotoxin (TTX) Concentration in Chelonodon patoca
TissueTTX Concentration (µg/g)Reference(s)
SkinHigh[11][12]
MuscleHigh[11][12]
OvaryHigh[11][12]
LiverLow[11]

Molecular Mechanisms of Tetrodotoxin Transport and Accumulation

The ability of pufferfish to accumulate high concentrations of TTX without succumbing to its neurotoxic effects is a fascinating area of research. This resistance is attributed to two primary mechanisms: mutations in the voltage-gated sodium channels that reduce their affinity for TTX, and the presence of specific TTX-binding proteins that facilitate its transport and sequestration.

The Role of TTX-Binding Proteins and Transporters

Once ingested, TTX is absorbed from the intestine and transported via the bloodstream to various tissues, primarily the liver, for accumulation. This process is not passive and involves specific molecular machinery.

  • TTX-Binding Proteins (PSTBPs): Pufferfish plasma contains specific TTX-binding proteins, such as Pufferfish Saxitoxin and Tetrodotoxin Binding Protein (PSTBP), which are glycoproteins that bind to TTX and are believed to act as carrier proteins, transporting the toxin to different tissues.[13][14][15][16][17]

  • Transporter Families: Transcriptomic analyses have identified the upregulation of genes from the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) transporter families in the liver of toxic pufferfish.[18] These transporters are implicated in the uptake and translocation of TTX across cell membranes.

A Hypothetical Signaling Pathway for TTX Uptake in Hepatocytes

The following diagram illustrates a hypothetical pathway for the uptake of tetrodotoxin into pufferfish liver cells, involving both direct transport and receptor-mediated endocytosis.

References

An In-depth Technical Guide to the Safe Handling of Tetrodotoxin Citrate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Tetrodotoxin (TTX) citrate (B86180) powder, a potent neurotoxin widely used in neuroscience research. Adherence to these guidelines is critical to mitigate the extreme risks associated with this compound. Tetrodotoxin is fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] There is no known antidote, and exposure requires immediate medical intervention.[5][6]

Hazard Identification and Physicochemical Properties

Tetrodotoxin is a potent, non-protein neurotoxin that selectively blocks voltage-gated sodium channels (NaV) on the membranes of nerve and muscle cells.[1][7][8] This action inhibits the firing of action potentials, leading to paralysis and, in severe cases, respiratory failure and death.[2][7] The citrate salt of TTX is often used in research due to its enhanced solubility in water compared to the citrate-free form.[9][10]

Table 1: Physicochemical Properties of Tetrodotoxin Citrate

PropertyValueSource
Appearance White crystalline solid/powder[2][11]
Molecular Formula C₁₁H₁₇N₃O₈ • C₆H₈O₇[4][9]
Molecular Weight ~511.4 g/mol [9][12]
Solubility Water soluble (~1 mg/mL)[9][10][11]
Stability Stable under recommended storage conditions (-20°C).[9] Activity may be destroyed in alkaline or strongly acidic conditions. Aqueous solutions are not recommended for storage for more than one day.[9]

Toxicity Data

Tetrodotoxin is one of the most potent neurotoxins known. The lethal dose for humans is estimated to be 1-2 mg orally.[5] Due to its high toxicity, all work with TTX must be conducted with extreme caution.

Table 2: Acute Toxicity of Tetrodotoxin (Non-Citrate Form)

Route of AdministrationAnimal ModelLD50 ValueSource
OralMouse334 µg/kg[4][11]
IntraperitonealMouse8 µg/kg[4][11]
SubcutaneousMouse8 µg/kg[4]
IntravenousMouse7.3 µg/kg[11]
OralRabbit7.5 µg/kg[11]

Note: Toxicity values are for the citrate-free form of TTX unless otherwise specified. The toxicity of this compound is expected to be similar based on the active TTX molecule.

Engineering Controls and Personal Protective Equipment (PPE)

All handling of this compound powder and concentrated stock solutions must be performed within a certified chemical fume hood or a Class II biological safety cabinet (BSC) to prevent inhalation of the powder.[13][14][15] The work area should be clearly demarcated with warning signs indicating that a potent toxin is in use.[14]

Table 3: Mandatory Personal Protective Equipment (PPE)

PPE ItemSpecificationRationaleSource
Gloves Double-gloving with non-permeable nitrile gloves is mandatory.Prevents skin contact and absorption, which can be fatal. Change outer gloves immediately if contaminated.[14]
Lab Coat A long-sleeved, closed-front lab coat.Protects skin and personal clothing from contamination.[13]
Eye Protection Safety glasses with side shields or goggles.Protects eyes from dust particles and splashes.[13][14]
Face Protection A full face shield should be worn over safety glasses when there is a risk of splashes, such as during reconstitution or spill cleanup.Provides an additional layer of protection for the face and mucous membranes.[13]
Respiratory Protection An N-95 respirator may be required for handling the dry powder, depending on institutional risk assessment.Prevents inhalation of the highly toxic powder.[15]

Logical Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) don1 Wash Hands don2 Don Lab Coat don1->don2 don3 Don Inner Gloves don2->don3 don4 Don Eye Protection don3->don4 don5 Don Face Shield don4->don5 don6 Don Outer Gloves don5->don6 EnterLab Enter TTX Work Area don6->EnterLab doff1 Remove Outer Gloves doff2 Remove Face Shield doff1->doff2 doff3 Remove Lab Coat doff2->doff3 doff4 Remove Eye Protection doff3->doff4 doff5 Remove Inner Gloves doff4->doff5 doff6 Wash Hands Thoroughly doff5->doff6 ExitLab Exit TTX Work Area ExitLab->doff1

Figure 1: Workflow for donning and doffing Personal Protective Equipment (PPE).

Experimental Protocols

Protocol for Reconstitution of this compound Powder

This protocol is designed to minimize exposure to the dry powder. The entire procedure must be performed inside a chemical fume hood or BSC over a plastic-backed absorbent pad.[13][14]

  • Preparation :

    • Allow the vial of TTX citrate powder to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.[13]

    • Prepare a fresh 10% bleach solution (which corresponds to approximately 0.5-0.6% sodium hypochlorite) for decontamination of waste.[14]

    • Place a biohazard sharps container inside the fume hood/BSC.[13]

  • Reconstitution :

    • Do not open the vial containing the dry powder.[13]

    • Using a syringe with a needle, carefully pierce the septum of the vial.

    • Slowly inject the desired volume of sterile water or appropriate buffer to achieve the target stock solution concentration. The solubility in water is approximately 1 mg/mL.[9]

    • Gently agitate the vial to ensure the powder is completely dissolved.

    • Crucially , do not recap the needle. Immediately dispose of the syringe and needle into the sharps container within the fume hood/BSC.[13][14]

  • Aliquoting and Storage :

    • Once dissolved, the TTX solution can be drawn up using a micropipette with filtered tips.[14]

    • Dispense the stock solution into clearly labeled, sealed plastic microcentrifuge tubes. Do not use glassware to store aliquots.[13]

    • Store the aliquots at -20°C. Stock solutions are generally stable for up to one month at this temperature.[13]

  • Cleanup :

    • Wipe down the exterior of the primary vial and aliquot tubes with a 10% bleach solution before removing them from the fume hood/BSC.[13]

    • Place all contaminated disposable items (e.g., pipette tips, absorbent pads) into a biohazard bag for decontamination and disposal according to institutional guidelines.[13][14]

Protocol for Use in Electrophysiology Experiments
  • Working Solution Preparation :

    • Thaw a frozen aliquot of the TTX citrate stock solution at room temperature.[14]

    • Inside the fume hood/BSC, dilute the stock solution to the final working concentration (typically in the nanomolar range) using the appropriate extracellular recording solution.

  • Application to Experimental Setup :

    • Transport the diluted TTX solution to the electrophysiology rig in a clearly labeled, sealed, and shatterproof secondary container.[13]

    • Apply the TTX solution to the preparation using a perfusion system or a micropipette.

    • Ensure that all waste from the perfusion system is collected and decontaminated.

  • Post-Experiment Decontamination :

    • Decontaminate all surfaces, equipment, and tubing that came into contact with the TTX solution using a 10% bleach solution with a contact time of at least 30 minutes.[3][14]

    • Collect all liquid waste containing TTX and inactivate it by adding bleach to a final concentration of 10% for at least 30 minutes before disposal down the drain with copious amounts of water, as permitted by institutional guidelines.[13]

    • Dispose of all contaminated solid waste (e.g., pipette tips, petri dishes) in designated biohazard waste containers.[13]

Mechanism of Action: Signaling Pathway

Tetrodotoxin exerts its effect by binding to site 1 on the extracellular pore of most voltage-gated sodium channels (NaV).[5][7] This binding physically occludes the channel, preventing the influx of sodium ions that is necessary for the rising phase of an action potential. This effectively silences nerve and muscle activity.[1][7][8]

TTX_Mechanism cluster_membrane Neuron Cell Membrane NaV_Channel Voltage-Gated Sodium Channel (NaV) Na_Ion_Intracellular Na+ Ions (Intracellular) No_Action_Potential No Action Potential (Nerve Block) NaV_Channel->No_Action_Potential Influx Prevented TTX Tetrodotoxin (TTX) TTX->NaV_Channel Binds and Blocks Pore Na_Ion_Extracellular Na+ Ions (Extracellular) Na_Ion_Extracellular->NaV_Channel Normal Influx Action_Potential Action Potential (Depolarization) Na_Ion_Intracellular->Action_Potential Causes Paralysis Muscle Paralysis No_Action_Potential->Paralysis Leads to

Figure 2: Signaling pathway of Tetrodotoxin's inhibitory action on voltage-gated sodium channels.

Emergency Procedures

Exposure Response

In any case of exposure, call emergency services immediately. The onset of symptoms can be rapid (10-45 minutes).[15]

Table 4: First Aid for Tetrodotoxin Exposure

Exposure RouteFirst Aid ProcedureSource
Skin Contact Immediately wash the affected area vigorously with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.[13][15]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[16]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[15][16]
Needlestick Immediately wash the wound with soap and water for 15 minutes and allow it to bleed freely.[15]
Spill Cleanup

Access to the spill area should be restricted immediately.[3] Only trained personnel with appropriate PPE should perform the cleanup.

Spill_Response Spill TTX Spill Occurs Evacuate Evacuate Immediate Area & Notify Personnel Spill->Evacuate DonPPE Don Full PPE: Double Gloves, Lab Coat, Eye/Face Protection Evacuate->DonPPE ContainPowder For POWDER Spill: Gently cover with dampened paper towels to avoid dust DonPPE->ContainPowder If Powder ContainLiquid For LIQUID Spill: Cover with absorbent material DonPPE->ContainLiquid If Liquid Decontaminate Apply 10-20% Bleach Solution (from perimeter to center) ContainPowder->Decontaminate ContainLiquid->Decontaminate Wait Allow 30-Minute Contact Time Decontaminate->Wait Cleanup Collect all materials with forceps/tongs Wait->Cleanup Dispose Place in double biohazard bags for hazardous waste disposal Cleanup->Dispose FinalWipe Wipe spill area again with bleach solution Dispose->FinalWipe DoffPPE Doff PPE and Wash Hands Thoroughly FinalWipe->DoffPPE

Figure 3: Emergency response workflow for a this compound spill.

Waste Disposal

All waste contaminated with Tetrodotoxin must be treated as hazardous chemical waste.

  • Liquid Waste : Decontaminate by adding bleach to a final concentration of 10-20% and allowing a contact time of at least 30 minutes before authorized disposal.[3][13]

  • Solid Waste : All contaminated lab supplies (gloves, pipette tips, absorbent pads, etc.) must be placed in double, sealed biohazard bags and disposed of through the institution's hazardous waste program.[3][13]

  • Sharps : Contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container.[13]

Regulatory Compliance

In the United States, Tetrodotoxin is classified as a "Select Agent" by the Centers for Disease Control and Prevention (CDC). Laboratories possessing an aggregate amount of more than 500 mg at any time must be registered with the Federal Select Agent Program.[15] It is the responsibility of the Principal Investigator to ensure compliance with all federal and institutional regulations, including maintaining accurate inventory logs.[14][15]

References

A Technical Guide to the Sodium Channel Blocking Mechanism of Tetrodotoxin Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of tetrodotoxin (B1210768) (TTX) citrate (B86180) as a potent and selective voltage-gated sodium channel (VGSC) blocker. The document details the binding site, isoform-specific interactions, and the biophysical consequences of the toxin's binding. Furthermore, it outlines key experimental protocols for studying these interactions and presents quantitative data in a structured format for ease of comparison.

Core Mechanism of Action

Tetrodotoxin exerts its potent neurotoxicity by physically occluding the outer pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions that is essential for the rising phase of an action potential.[1][2] This blockade of nerve impulses leads to paralysis and, at sufficient doses, respiratory failure.[3] The citrate salt of tetrodotoxin is commonly used in research and clinical investigations to improve solubility and stability. The fundamental blocking mechanism remains identical, as the active moiety is the tetrodotoxin molecule itself.

Binding Site and Molecular Interactions

TTX binds with high affinity to a specific receptor site, known as neurotoxin receptor site 1, located at the external vestibule of the sodium channel pore.[3][4] This binding is not covalent and involves a network of hydrogen bonds and electrostatic interactions between the toxin and amino acid residues within the channel's P-loops.[5][6] The positively charged guanidinium (B1211019) group of TTX is crucial for its activity, as it mimics a hydrated sodium ion, allowing it to lodge deep within the outer pore.[3][4]

Key amino acid residues, particularly in the P-loops of the four homologous domains (I-IV) of the α-subunit, form the binding pocket.[6][7] A highly conserved motif known as the DEKA ring (Asp-Glu-Lys-Ala), which forms the narrowest part of the selectivity filter, is a critical determinant of TTX binding.[3][7] The guanidinium group of TTX interacts with the aspartate and glutamate (B1630785) residues of this motif.[3] Additional stability is conferred by hydrogen bonds between the hydroxyl groups of TTX and surrounding channel residues.[5]

dot

TTX_Binding_Site cluster_channel Voltage-Gated Sodium Channel (VGSC) Pore cluster_extracellular Extracellular Space pore P-Loop Domain I P-Loop Domain II P-Loop Domain III P-Loop Domain IV selectivity_filter Selectivity Filter (DEKA Motif) pore:p1->selectivity_filter pore:p2->selectivity_filter pore:p3->selectivity_filter pore:p4->selectivity_filter ttx Tetrodotoxin (TTX) ttx->pore Binds to outer vestibule guanidinium Guanidinium Group ttx->guanidinium essential for binding guanidinium->selectivity_filter Plugs the pore caption Tetrodotoxin binding to the VGSC outer pore.

Caption: Tetrodotoxin binding to the VGSC outer pore.

Signaling Pathway Blockade

The normal function of excitable cells, such as neurons and myocytes, relies on the propagation of action potentials. This process is initiated by a rapid influx of Na+ ions through VGSCs upon membrane depolarization. By physically obstructing this ion pathway, TTX effectively decouples membrane depolarization from the generation of an action potential, thereby silencing nerve conduction and muscle contraction.

dot

Signal_Blockade cluster_normal Normal Neuronal Signaling cluster_ttx Signaling with Tetrodotoxin Depolarization Membrane Depolarization Na_Channel_Open VGSC Opening Depolarization->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Action_Potential Action Potential Propagation Na_Influx->Action_Potential TTX_Depolarization Membrane Depolarization TTX_Na_Channel VGSC TTX_Depolarization->TTX_Na_Channel Blocked_Channel Blocked VGSC TTX_Na_Channel->Blocked_Channel binding TTX Tetrodotoxin TTX->Blocked_Channel No_Influx No Na+ Influx Blocked_Channel->No_Influx No_AP No Action Potential No_Influx->No_AP caption Mechanism of action potential blockade by TTX.

Caption: Mechanism of action potential blockade by TTX.

Isoform-Specific Sensitivity

Mammalian VGSCs are encoded by a family of nine genes (SCN1A-SCN5A, SCN8A-SCN11A), giving rise to nine distinct α-subunit isoforms (NaV1.1–NaV1.9). These isoforms exhibit differential sensitivity to tetrodotoxin, which is broadly categorized as either TTX-sensitive (TTX-S) or TTX-resistant (TTX-R).[1]

  • TTX-Sensitive (TTX-S) Channels: This group includes NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7.[6] They are potently blocked by nanomolar concentrations of TTX.[1] These channels are predominantly found in the central and peripheral nervous systems, as well as in skeletal muscle.[1][8]

  • TTX-Resistant (TTX-R) Channels: This group includes NaV1.5, NaV1.8, and NaV1.9. Micromolar concentrations of TTX are required to elicit a blocking effect on these channels.[1][9] They are primarily expressed in cardiac muscle (NaV1.5) and nociceptive dorsal root ganglion (DRG) neurons (NaV1.8, NaV1.9).[1][10]

The primary molecular determinant for this differential sensitivity lies in a single amino acid residue in the P-loop of domain I.[4] TTX-S channels typically possess an aromatic amino acid (tyrosine or phenylalanine) at this position, which engages in a favorable cation-π interaction with the guanidinium group of TTX.[11][12] In contrast, TTX-R channels, such as NaV1.5, have a non-aromatic residue (cysteine or serine) at the equivalent position, which significantly reduces the binding affinity for TTX.[11][13]

dot

TTX_Sensitivity cluster_s TTX-S Isoforms cluster_r TTX-R Isoforms VGSCs Voltage-Gated Sodium Channels (VGSCs) TTX_S TTX-Sensitive (TTX-S) (Blocked by nM concentrations) VGSCs->TTX_S TTX_R TTX-Resistant (TTX-R) (Blocked by µM concentrations) VGSCs->TTX_R Nav1_1 NaV1.1 TTX_S->Nav1_1 Nav1_2 NaV1.2 TTX_S->Nav1_2 Nav1_3 NaV1.3 TTX_S->Nav1_3 Nav1_4 NaV1.4 TTX_S->Nav1_4 Nav1_6 NaV1.6 TTX_S->Nav1_6 Nav1_7 NaV1.7 TTX_S->Nav1_7 Nav1_5 NaV1.5 TTX_R->Nav1_5 Nav1_8 NaV1.8 TTX_R->Nav1_8 Nav1_9 NaV1.9 TTX_R->Nav1_9 caption Classification of VGSC isoforms based on TTX sensitivity.

Caption: Classification of VGSC isoforms based on TTX sensitivity.

Quantitative Data on TTX-Sodium Channel Interactions

The affinity of tetrodotoxin for various sodium channel isoforms is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kᵢ or Kₐ). The following tables summarize key quantitative data from the literature.

Channel IsoformClassificationIC₅₀ / Kᵢ (nM)Tissue/Cell TypeReference
NaV1.1 TTX-Sensitive5.9Central Nervous System[8]
NaV1.2 TTX-Sensitive7.8Central Nervous System[8]
NaV1.3 TTX-Sensitive2.0Central Nervous System[8]
NaV1.4 TTX-Sensitive4.5Skeletal Muscle[8]
NaV1.5 TTX-Resistant>1000 (µM range)Cardiac Muscle[1][13]
NaV1.6 TTX-Sensitive3.8CNS & PNS Neurons[8]
NaV1.7 TTX-Sensitive5.5PNS Neurons[8]
NaV1.8 TTX-Resistant~100,000 (100 µM)DRG Neurons[14][15]
NaV1.9 TTX-Resistant>1000 (µM range)DRG Neurons[10]

Note: IC₅₀ values can vary depending on the experimental conditions, such as cell type, temperature, and ionic concentrations.

Experimental Protocols

The study of TTX's interaction with sodium channels relies on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for characterizing the functional effects of TTX on VGSCs. It allows for the direct measurement of ionic currents across the cell membrane in response to controlled voltage changes.

Objective: To determine the IC₅₀ of TTX for a specific NaV isoform expressed in a cell line (e.g., HEK293 cells).

Methodology:

  • Cell Preparation: Culture cells stably or transiently expressing the NaV isoform of interest.

  • Electrode Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ. Fill the pipette with an internal solution mimicking the intracellular ionic composition (e.g., high K⁺, low Na⁺).

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential where most sodium channels are in a closed, resting state (e.g., -100 mV).

  • Current Recording: Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit inward sodium currents.

  • TTX Application: Perfuse the cell with an external solution containing a known concentration of TTX citrate.

  • Data Acquisition: Record the peak inward sodium current before and after TTX application. Repeat with a range of TTX concentrations to generate a dose-response curve.

  • Data Analysis: Plot the percentage of current inhibition against the logarithm of the TTX concentration. Fit the data to a Hill equation to determine the IC₅₀ value.[16][17]

dot

Patch_Clamp_Workflow start Start: Cell Culture (Expressing specific NaV isoform) giga_seal Establish Giga-seal on a single cell start->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell record_control Record Control Sodium Currents (Voltage Clamp) whole_cell->record_control apply_ttx Apply Tetrodotoxin (Varying Concentrations) record_control->apply_ttx record_ttx Record Sodium Currents in presence of TTX apply_ttx->record_ttx washout Washout TTX (Optional, for reversibility) record_ttx->washout analyze Analyze Data: Generate Dose-Response Curve record_ttx->analyze After all concentrations washout->apply_ttx Next Concentration end End: Determine IC50 analyze->end caption Workflow for determining TTX IC50 using patch-clamp.

Caption: Workflow for determining TTX IC50 using patch-clamp.

Radioligand Binding Assays

These assays are used to directly measure the binding of a radiolabeled toxin (e.g., [³H]saxitoxin, which binds to the same site as TTX) to membrane preparations containing sodium channels.

Objective: To determine the dissociation constant (Kₐ) and binding site density (Bₘₐₓ) for TTX.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the target sodium channels and isolate the membrane fraction through centrifugation.

  • Incubation: Incubate the membrane preparation with a fixed concentration of radiolabeled saxitoxin (B1146349) and varying concentrations of unlabeled TTX (as a competitor).

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled TTX concentration. The resulting competition curve can be used to calculate the Kᵢ for TTX.

Site-Directed Mutagenesis

This technique is crucial for identifying the specific amino acid residues involved in TTX binding.

Objective: To investigate the contribution of a specific amino acid to TTX affinity.

Methodology:

  • Mutagenesis: Introduce a specific mutation into the cDNA encoding the sodium channel α-subunit (e.g., changing a tyrosine to a cysteine at the putative binding site).

  • Expression: Express the mutated channel in a suitable cell system (e.g., Xenopus oocytes or HEK293 cells).

  • Functional Assay: Use patch-clamp electrophysiology to determine the IC₅₀ of TTX for the mutated channel.

  • Comparison: Compare the IC₅₀ of the mutant channel to that of the wild-type channel. A significant increase in the IC₅₀ indicates that the mutated residue is important for high-affinity TTX binding.[18][19]

Conclusion

Tetrodotoxin citrate is an invaluable pharmacological tool for the study of voltage-gated sodium channels. Its mechanism as a high-affinity, selective pore blocker is well-established, with the key molecular interactions and determinants of isoform specificity having been extensively characterized. The experimental protocols detailed herein provide a framework for the continued investigation of TTX and the development of novel therapeutics targeting specific sodium channel subtypes involved in various pathophysiological conditions, including chronic pain and epilepsy.[20][21]

References

The Core Effects of Tetrodotoxin on Neurons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the effects of Tetrodotoxin (B1210768) (TTX) on neurons. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, quantitative effects, and experimental methodologies associated with this potent neurotoxin.

Mechanism of Action: Selective Blockade of Voltage-Gated Sodium Channels

Tetrodotoxin is a highly potent and selective neurotoxin that specifically targets and blocks voltage-gated sodium channels (VGSCs) in neurons.[1][2][3] This blockade is the primary mechanism underlying its profound effects on neuronal excitability.

TTX binds to the extracellular pore opening of the VGSC, a site known as neurotoxin receptor site 1.[3][4] This binding physically occludes the channel, preventing the influx of sodium ions (Na+) into the neuron.[2][3] The influx of Na+ is a critical event in the generation and propagation of action potentials, the fundamental electrical signals used by neurons to transmit information. By blocking this influx, TTX effectively silences neuronal activity, leading to a failure of nerve conduction and, consequently, muscle paralysis.[1][4]

A key aspect of TTX's interaction with VGSCs is its differential sensitivity across various channel isoforms. Mammalian neurons express multiple subtypes of VGSCs, which can be broadly categorized into TTX-sensitive (TTX-s) and TTX-resistant (TTX-r) channels.[1] TTX-s channels are typically blocked by nanomolar (nM) concentrations of TTX, whereas TTX-r channels require micromolar (µM) concentrations for inhibition.[1] This differential sensitivity has been instrumental in elucidating the physiological roles of specific VGSC subtypes.

Quantitative Data on Tetrodotoxin's Effects

The following tables summarize key quantitative data on the inhibitory effects of Tetrodotoxin on voltage-gated sodium channels and neuronal activity.

Table 1: Inhibitory Potency (IC50) of Tetrodotoxin on Voltage-Gated Sodium Channels

Channel Type/PreparationIC50 ValueReference
TTX-sensitive Na+ channels (rat DRG neurons)0.3 nM[1]
TTX-resistant Na+ channels (rat DRG neurons)100 µM[1]
Evoked excitatory postsynaptic currents (eEPSC)2.8 nM[5]
Whole-cell Na+ current (INa) in CA3 neurons37.9 nM[5]
Rat cortical cultures (neuronal activity)7 nM[6]
Human iPSC-derived neurons (neuronal activity)10 nM[6]
Neuro-2a cells (sodium currents)6.7 nM[7]

Table 2: Binding Affinity (Kd) of Tetrodotoxin for Sodium Channels

PreparationKd ValueReference
TTX-sensitive Na+ channels1-5 nM[3]
TTX-resistant Na+ channels0.3-1 µM[3]
Rabbit Purkinje fibers (cardiac sodium channels)~1 µM[2]

Table 3: Effects of Tetrodotoxin on Neuronal Action Potential Parameters

ParameterEffectConcentrationNeuronal PreparationReference
Action Potential FiringInhibition>3 nMMenthol-sensitive sensory neurons[7]
Action Potential Duration (APD)Shortening≥ 33 nMDog Purkinje fibers[8]
Nerve Conduction VelocitySignificantly slowerNot specifiedHuman patients with TTX poisoning

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by Tetrodotoxin and a typical experimental workflow for its study.

TTX_Mechanism cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Pore Extracellular ActionPotential Action Potential Generation VGSC->ActionPotential Depolarization Na_out Na+ Na_out->VGSC:pore Na+ Influx Na_in Na+ TTX Tetrodotoxin (TTX) TTX->VGSC:pore Binds to Site 1 (Extracellular Pore) NoActionPotential Inhibition of Action Potential TTX->NoActionPotential Blocks Na+ Influx ActionPotential->VGSC Channel Opening

Figure 1: Mechanism of Tetrodotoxin action on a voltage-gated sodium channel.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording (Whole-Cell Patch Clamp) cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., DRG neurons, HEK cells expressing Nav channels) Establish_Seal Establish Gigaohm Seal and Whole-Cell Configuration Cell_Culture->Establish_Seal Solution_Prep Prepare Extracellular and Intracellular Solutions Solution_Prep->Establish_Seal TTX_Dilution Prepare Serial Dilutions of Tetrodotoxin Apply_TTX Apply Increasing Concentrations of TTX TTX_Dilution->Apply_TTX Record_Baseline Record Baseline Sodium Currents (Voltage-Clamp Protocol) Establish_Seal->Record_Baseline Record_Baseline->Apply_TTX Record_Post_TTX Record Sodium Currents at Each TTX Concentration Apply_TTX->Record_Post_TTX Measure_Peak_Current Measure Peak Sodium Current Amplitude Record_Post_TTX->Measure_Peak_Current Normalize_Data Normalize Current to Baseline (Control) Measure_Peak_Current->Normalize_Data Concentration_Response Plot Concentration-Response Curve Normalize_Data->Concentration_Response IC50_Calculation Fit Curve with a Sigmoidal Function to Determine IC50 Concentration_Response->IC50_Calculation

Figure 2: Experimental workflow for determining the IC50 of Tetrodotoxin.

Detailed Experimental Protocols

The following section provides a detailed methodology for a key experiment used to characterize the effects of Tetrodotoxin: whole-cell patch-clamp electrophysiology for IC50 determination.

Preparation of Neuronal Cultures
  • Cell Source: Primary dorsal root ganglion (DRG) neurons from rodents or human induced pluripotent stem cell (iPSC)-derived neurons are commonly used. Alternatively, cell lines such as HEK293 or CHO cells stably expressing a specific VGSC subtype can be utilized.

  • Culture Conditions: Cells are plated on glass coverslips coated with an adhesion-promoting substrate (e.g., poly-D-lysine, laminin).

  • Culture Medium: A suitable culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and growth factors) is used to maintain neuronal health and viability. Cultures are typically maintained for several days to allow for maturation and expression of ion channels.

Whole-Cell Patch-Clamp Recording
  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310 mOsm.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH, and the osmolarity is adjusted to ~290 mOsm. Cesium is used to block potassium channels, isolating the sodium currents.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establishing a Recording:

    • A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

    • The recording pipette, filled with the internal solution, is positioned over a target neuron using a micromanipulator.

    • Positive pressure is applied to the pipette as it approaches the cell to keep the tip clean.

    • Once the pipette touches the cell membrane, the positive pressure is released, and gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • A brief, strong suction pulse is then applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for electrical access to the cell's interior.

  • Voltage-Clamp Protocol:

    • The neuron is held at a holding potential of -80 mV to ensure that the VGSCs are in a closed, non-inactivated state.

    • A series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) are applied to elicit inward sodium currents.

    • The peak amplitude of the inward current at each voltage step is recorded.

IC50 Determination
  • Baseline Recording: After establishing a stable whole-cell recording, baseline sodium currents are recorded in the absence of TTX.

  • TTX Application: The external solution is switched to one containing a known concentration of TTX. The solution is perfused over the cell until the inhibitory effect on the sodium current reaches a steady state.

  • Concentration-Response: This process is repeated with progressively increasing concentrations of TTX.

  • Data Analysis:

    • The peak sodium current amplitude at each TTX concentration is measured.

    • The current at each concentration is normalized to the baseline current (recorded in the absence of TTX) and expressed as a percentage of inhibition.

    • The normalized data is plotted against the logarithm of the TTX concentration to generate a concentration-response curve.

    • The curve is fitted with a sigmoidal (four-parameter logistic) equation to determine the IC50 value, which is the concentration of TTX that produces 50% inhibition of the sodium current.

Conclusion

This technical guide has provided a detailed overview of the foundational research on the effects of Tetrodotoxin on neurons. By understanding its precise mechanism of action, quantitative effects, and the experimental protocols used for its study, researchers and drug development professionals can better leverage this powerful tool for investigating the roles of voltage-gated sodium channels in health and disease and for the development of novel therapeutics. The provided data tables and visualizations serve as a quick reference, while the detailed experimental protocol offers a practical guide for conducting key in vitro assays.

References

The Discovery of Tetrodotoxin's Selective Blockade of Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tetrodotoxin (TTX), a potent neurotoxin found in pufferfish and other marine species, has been an indispensable tool in neuroscience for its highly specific mechanism of action. This technical guide provides an in-depth examination of the seminal discovery of TTX's ability to selectively block the voltage-gated sodium channel. We detail the pioneering experimental protocols, present the key quantitative data that unraveled this specificity, and illustrate the underlying principles and workflows. This document serves as a comprehensive resource for professionals seeking to understand the foundational experiments that established TTX as a cornerstone pharmacological agent for isolating and studying ionic currents in excitable membranes.

Introduction

The understanding of nerve impulse propagation, or the action potential, is predicated on the sequential flow of ions across the neuronal membrane through voltage-gated ion channels. A pivotal moment in elucidating this mechanism came with the application of tetrodotoxin. Early investigations suggested that TTX could block nerve and muscle conduction, but the precise molecular target remained unknown.[1][2] In 1964, a landmark study by Toshio Narahashi, John W. Moore, and William Scott provided definitive evidence that TTX acts as a selective antagonist of the voltage-gated sodium channel, leaving the potassium channel unaffected.[1][2][3][4] This discovery was instrumental, as it provided researchers with a chemical tool to pharmacologically dissect the transient sodium current from the delayed potassium current, which together shape the action potential.[5] TTX binds with high affinity to a receptor site (termed "Site 1") located at the external pore of the sodium channel, physically occluding the passage of sodium ions and thereby silencing neural activity.[6] This guide revisits the core experiments and data that cemented this fundamental principle of neuropharmacology.

The Pivotal Experiments: Voltage-Clamp Analysis

The definitive demonstration of TTX's selective action was achieved using the voltage-clamp technique, a method that allows researchers to control the membrane potential of a cell and measure the resulting ionic currents.[7][8][9] The preparation of choice was often the giant axon of the lobster or squid, prized for its large diameter (up to 1 mm), which facilitated the insertion of electrodes.[7][8]

Experimental Protocol: Sucrose-Gap Voltage Clamp

The Narahashi, Moore, and Scott experiments utilized a specific configuration known as the sucrose-gap technique to electrically isolate a segment of the lobster giant axon.[1][3][4] This method enhances the resolution of current measurements from a small, well-defined region of the axonal membrane.

Objective: To measure the inward sodium (I_Na) and outward potassium (I_K) currents across an axon membrane patch at a fixed potential before and after the application of Tetrodotoxin.

Materials:

  • Lobster or Squid giant axon

  • Sucrose-gap voltage-clamp chamber with multiple pools

  • Artificial seawater (external solution)

  • Isotonic potassium chloride (KCl) solution

  • Isotonic sucrose (B13894) solution (low conductivity)

  • Tetrodotoxin (TTX) stock solution

  • Voltage-clamp amplifier and feedback circuit

  • Internal and external electrodes (Ag-AgCl)

  • Oscilloscope for data visualization

Methodology:

  • Preparation Mounting: A giant axon is dissected and mounted across a multi-compartment chamber. The central compartment contains the artificial seawater (test solution), while adjacent "guard" compartments are continuously perfused with a non-ionic, low-conductivity sucrose solution.[3] The end compartments are filled with isotonic KCl to depolarize the axon membrane and eliminate resting potential at the ends.

  • Electrical Isolation: The streams of sucrose solution act as high-resistance barriers, electrically isolating the central pool and ensuring that the measured current originates primarily from the small patch of membrane exposed to the test solution (the "artificial node").[3]

  • Electrode Placement: One internal electrode measures the membrane potential (V_m) of the isolated patch relative to an external reference electrode in the central pool. A second internal electrode is used by the voltage-clamp amplifier to inject current (I_m) into the axon.

  • Establishing a Holding Potential: The membrane potential is clamped at a hyperpolarized "holding potential," typically around -100 mV to -120 mV, to ensure that all voltage-gated sodium channels are in a closed, resting state.[4]

  • Depolarization Step (Control): A command pulse is given to rapidly step the membrane potential to a depolarized level (e.g., 0 mV). The amplifier injects the necessary current to hold the voltage constant. This current is equal and opposite to the ionic current flowing across the membrane.

  • Current Recording (Control): The resulting membrane current is recorded. This trace typically shows a rapid, transient inward current (carried by Na⁺ ions) followed by a delayed, sustained outward current (carried by K⁺ ions).[4][8]

  • TTX Application: Tetrodotoxin is added to the artificial seawater in the central pool to a final concentration (e.g., 94 nM or 3x10⁻⁸ g/ml).[4]

  • Depolarization Step (TTX): The same depolarization step from the holding potential is applied again.

  • Current Recording (TTX): The membrane current is recorded in the presence of TTX.

  • Data Analysis: The current traces from the control and TTX conditions are compared to determine the effect of the toxin on the sodium and potassium currents.

Quantitative Data Summary

The voltage-clamp experiments provided clear, quantitative evidence of TTX's selective action. Upon application of nanomolar concentrations of the toxin, the early transient inward current was abolished, while the late steady-state outward current remained virtually unchanged.

ParameterConditionValue (Representative)Observation
Holding Potential Control & TTX-120 mVEnsures channels are in a resting state before depolarization.[4]
Command Potential Control & TTX0 mVDepolarization step to activate voltage-gated channels.
TTX Concentration TTX94 nM (3x10⁻⁸ g/ml)Effective concentration for complete sodium current blockade.[4]
Peak Inward Current (I_Na) Control~ -1.5 mA/cm²A large, transient inward flow of positive charge (Na⁺ ions).
After TTX Application~ 0 mA/cm²The inward sodium current is completely suppressed.[4]
Steady-State Outward Current (I_K) Control~ +1.2 mA/cm²A sustained outward flow of positive charge (K⁺ ions).
After TTX Application~ +1.2 mA/cm²The outward potassium current is unaffected by TTX.[4]
Resting Potential Control vs. TTXNo significant changeTTX does not affect the resting membrane potential.[1][2]

Note: Current values are representative estimates based on published figures from lobster giant axon experiments. The key finding is the complete elimination of the inward current with no change to the outward current.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental logic and the molecular mechanism of TTX's selective action.

G Experimental Workflow: Sucrose-Gap Voltage Clamp prep Mount Lobster Giant Axon isolate Isolate Membrane Patch with Sucrose Gap prep->isolate clamp Set Holding Potential (e.g., -120 mV) isolate->clamp step_ctrl Apply Depolarizing Voltage Step (e.g., to 0 mV) clamp->step_ctrl rec_ctrl Record Control Currents (I_Na + I_K) step_ctrl->rec_ctrl apply_ttx Apply Tetrodotoxin (e.g., 94 nM) rec_ctrl->apply_ttx step_ttx Apply Same Voltage Step apply_ttx->step_ttx rec_ttx Record Currents in presence of TTX step_ttx->rec_ttx analyze Compare Currents: Control vs. TTX rec_ttx->analyze conclusion Conclusion: Selective Block of I_Na analyze->conclusion

Caption: A flowchart of the key steps in the voltage-clamp experiment.

G Logical Pathway of TTX's Selective Action cluster_membrane Neuronal Membrane na_channel Voltage-Gated Na+ Channel na_influx Na+ Influx (Rising Phase of AP) na_channel->na_influx Allows blocked Na+ Influx BLOCKED na_channel->blocked k_channel Voltage-Gated K+ Channel k_efflux K+ Efflux (Falling Phase of AP) k_channel->k_efflux Allows ttx Tetrodotoxin (TTX) (Extracellular) ttx->na_channel Binds to outer pore (Site 1) ttx->k_channel No Interaction depol Membrane Depolarization depol->na_channel Activates depol->k_channel Activates (Delayed) ap_blocked Action Potential Propagation Failure blocked->ap_blocked

References

Methodological & Application

Application Note: Protocol for Preparing Tetrodotoxin Citrate Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrodotoxin (B1210768) (TTX) is a potent and highly specific neurotoxin renowned for its ability to block voltage-gated sodium (Nav) channels.[1] This action prevents the propagation of action potentials in nerve and muscle cells, making TTX an indispensable tool in neuroscience for isolating and studying neuronal activity.[1] The citrate (B86180) salt of tetrodotoxin is frequently used as it enhances the compound's solubility and stability in aqueous solutions.[2][3] This document provides a detailed protocol for the safe preparation of a Tetrodotoxin citrate stock solution for research applications.

Extreme Hazard Warning: Tetrodotoxin is an extremely potent and fast-acting toxin that can be fatal upon exposure through ingestion, inhalation, or parenteral routes.[4] All handling of TTX, especially in its powdered form, must be conducted by trained personnel within a certified chemical fume hood or Class II biological safety cabinet.[5][6][7] Adherence to strict safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.[5][6]

Materials and Equipment

  • This compound powder

  • Sterile, deionized water or a dilute acidic buffer (e.g., citrate or acetate (B1210297) buffer, pH 4-5)

  • Certified chemical fume hood or Class II Biological Safety Cabinet (BSC)[6][7]

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): Lab coat, safety glasses/goggles, and two pairs of nitrile gloves[5]

  • Sterile, filtered pipette tips

  • Sterile microcentrifuge tubes or vials with secure caps

  • Vortex mixer

  • Absorbent pads[5][7]

  • Designated waste container for TTX-contaminated materials[5]

  • Freshly prepared 10-20% bleach solution for decontamination[5][7][8]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Note that some suppliers co-lyophilize TTX with an excess of citrate buffer to improve solubility; in such cases, use the molecular weight of TTX free base for concentration calculations.[9] Always refer to the manufacturer's Certificate of Analysis for batch-specific information.

ParameterValueNotes
Molecular Weight (TTX free base) 319.27 g/mol [2][9]Use this for calculations if the product is TTX with added citrate buffer.[9]
Molecular Weight (TTX citrate salt) ~511.4 g/mol [1]Formula: C₁₁H₁₇N₃O₈ • C₆H₈O₇.[1]
Solubility Soluble in water (up to 10 mM) and dilute acidic buffers (pH 4-5).[2]The citrate salt form significantly improves water solubility over the free base.[3]
Recommended Solvent Sterile deionized water or dilute citrate/acetate buffer (pH 4-5).A slightly acidic pH enhances the stability of the solution.
Typical Stock Concentration 1 mM - 10 mMA 1 mM stock is common for many electrophysiology applications.
Storage Temperature (Solid) -20°C[1][2]Stable for ≥ 4 years when stored properly.[1]
Storage Temperature (Solution) -20°C[9][10]Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.[10]
Solution Stability Use on the same day if possible; stable for up to one month when aliquoted and stored at -20°C.[9][10]

Experimental Protocol: Preparing a 1 mM Stock Solution

This protocol outlines the preparation of a 1 mM this compound stock solution. It is strongly recommended to dissolve the entire contents of the vial at once to avoid the hazards associated with handling the potent dry powder multiple times.[4][5]

4.1. Pre-Procedure Safety Setup

  • Designate Work Area: Place a sign indicating "Caution – Toxin in Use" at the entrance to the designated work area.[4][5]

  • Prepare Fume Hood: Work must be performed in a certified chemical fume hood or BSC.[7] Line the work surface with an absorbent pad to contain any potential spills.[5][7]

  • Don PPE: Wear a lab coat, safety glasses, and double nitrile gloves.[5]

  • Prepare Waste: Have a designated, labeled container ready for all contaminated disposables (e.g., pipette tips, tubes).[5] Have a freshly prepared 10-20% bleach solution accessible for decontamination.[7][8]

4.2. Weighing and Dissolving

  • Allow the vial of TTX citrate powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.[10]

  • Place the sealed vial on the analytical balance and tare it. Note: For safety, it is best to use the entire amount in the vial rather than weighing out aliquots of the powder.

  • Carefully uncap the vial inside the fume hood.

  • Using a calibrated pipette with a sterile, filtered tip, add the calculated volume of sterile water or acidic buffer directly to the vial to achieve the desired concentration.

    • Example Calculation (for a 1 mg vial to make a 1 mM stock):

      • Using the molecular weight of TTX free base (319.27 g/mol ):

      • Volume = (Mass / Molecular Weight) / Concentration

      • Volume = (0.001 g / 319.27 g/mol ) / 0.001 mol/L = 0.00313 L = 3.13 mL

  • Securely recap the vial.

  • Vortex gently until the solid is completely dissolved. Visually inspect the solution to ensure no particulates remain.

4.3. Aliquoting and Storage

  • Dispense the stock solution into sterile, clearly labeled, single-use microcentrifuge tubes.[5]

  • Label each aliquot with "this compound," the concentration (e.g., 1 mM), the preparation date, and your initials.[5]

  • Place the aliquots in a labeled, leak-proof secondary container.[5][7]

  • Store the secondary container in a secured freezer at -20°C.[1][2][10]

4.4. Decontamination and Waste Disposal

  • All disposable items that came into contact with TTX (pipette tips, tubes, gloves) must be submerged in the prepared 10-20% bleach solution for at least 30 minutes.[4][5][8]

  • After decontamination, dispose of the items in the appropriate biohazardous waste container.[7]

  • Wipe down all surfaces inside the fume hood and any equipment used with the 10-20% bleach solution, allowing a 30-minute contact time before a final wipe with water (to prevent corrosion of metal surfaces).[7][8]

Diagrams

Tetrodotoxin_Mechanism cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel (Nav) Na_In Na+ Influx Na_Channel->Na_In AP_Blocked Action Potential Blocked Na_Channel->AP_Blocked No Influx AP_Normal Action Potential Propagation Na_In->AP_Normal Depolarization Na_Out High Extracellular Na+ Na_Out->Na_Channel Normal Flow TTX Tetrodotoxin (TTX) TTX->Na_Channel Binds to pore (Site 1)

Caption: Mechanism of Tetrodotoxin blocking the voltage-gated sodium channel.

TTX_Prep_Workflow cluster_safety Safety First cluster_prep Preparation cluster_storage Storage & Disposal ppe Don PPE (Double Gloves, Coat, Goggles) hood Work in Fume Hood with Absorbent Pad equilibrate 1. Equilibrate vial to room temperature hood->equilibrate dissolve 2. Add solvent to vial (dissolve entire contents) equilibrate->dissolve vortex 3. Vortex gently to dissolve completely dissolve->vortex aliquot 4. Aliquot into sterile, single-use tubes vortex->aliquot store 5. Store in labeled secondary container at -20°C aliquot->store decon 6. Decontaminate all waste & surfaces with bleach store->decon

Caption: Workflow for the safe preparation of a this compound stock solution.

References

Application Notes and Protocols for Tetrodotoxin Citrate Concentration Calculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate calculation and preparation of Tetrodotoxin (B1210768) (TTX) citrate (B86180) solutions for experimental use. Adherence to these guidelines is critical for experimental reproducibility and laboratory safety.

Introduction to Tetrodotoxin (TTX)

Tetrodotoxin is a potent neurotoxin renowned for its highly selective and reversible blockade of voltage-gated sodium channels (NaV).[1][2][3] This action prevents the influx of sodium ions necessary for the rising phase of an action potential, thereby inhibiting nerve conduction and muscle contraction.[4][5] Its mechanism involves binding to the outer pore of the sodium channel, effectively acting as a molecular plug.[1][3]

TTX is an indispensable tool in neuroscience for isolating and studying neuronal activity, characterizing sodium channel subtypes, and investigating the roles of these channels in various physiological and pathological states. The citrate salt of TTX is commonly used in research as it significantly improves the molecule's solubility in aqueous solutions.[6][7] Accurate concentration preparation is paramount due to the toxin's potency, where nanomolar concentrations can elicit complete biological effects.[8]

Chemical Properties and Data Presentation

Accurate solution preparation begins with a clear understanding of the physical and chemical properties of TTX citrate. The following table summarizes key data points for laboratory use.

PropertyValueSource(s)
Product Name Tetrodotoxin citrate[9][10]
Chemical Formula (TTX) C₁₁H₁₇N₃O₈[2]
Molecular Weight (TTX) 319.27 g/mol (Use for concentration calculations)[11][12]
Chemical Formula (Citrate Salt) C₁₁H₁₇N₃O₈ • C₆H₈O₇[9][10]
Formula Weight (Citrate Salt) 511.4 g/mol [9][10][13]
Appearance White powder, solid, or semi-solid[9][11]
Solubility Soluble in water (approx. 1 mg/mL)[9][10]
Storage (Solid) Store desiccated at -20°C[9][10]
Stability (Solid) ≥ 4 years at -20°C[9][10]
Storage (Aqueous Solution) Prepare fresh daily; may be stored at -20°C for up to one month[9][12][14]

Note on Molecular Weight: Vials of TTX citrate typically contain a specified mass of the active TTX toxin (e.g., 1 mg) lyophilized with a citrate buffer to aid solubility.[7] For preparing molar solutions, it is critical to use the molecular weight of Tetrodotoxin (319.27 g/mol ) , not the formula weight of the citrate salt, as calculations should be based on the mass of the active toxin.[7][12] Always refer to the batch-specific information on the product's Certificate of Analysis (CoA).

Experimental Protocols: Solution Preparation

Extreme caution must be exercised when handling TTX. All preparation steps involving the solid form should be performed in a certified chemical fume hood or biological safety cabinet.[14][15]

This protocol describes how to prepare a stock solution from a vial containing 1 mg of TTX citrate.

  • Acclimatize the Vial: Before opening, allow the vial of TTX citrate to equilibrate to room temperature for at least one hour to prevent condensation.[14]

  • Calculate Required Volume: Use the following formula to determine the volume of solvent needed to achieve the desired molar concentration.

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

    • Example for a 1 mM stock from 1 mg of TTX:

      • Mass = 1 mg = 0.001 g

      • Desired Concentration = 1 mM = 0.001 mol/L

      • Molecular Weight = 319.27 g/mol

      • Volume (L) = 0.001 g / (0.001 mol/L × 319.27 g/mol ) = 0.003132 L

      • Volume to add = 3.13 mL

  • Reconstitution:

    • Working within a fume hood, carefully unseal the vial.[14]

    • Using a calibrated pipette, add the calculated volume (3.13 mL) of sterile, deionized water or a suitable acidic buffer (pH 4.8 is common) to the vial.[6][11]

    • Gently vortex or triturate to ensure the solid is completely dissolved. Avoid vigorous shaking.

  • Storage and Aliquoting:

    • If the entire stock solution will not be used the same day, it is recommended to create single-use aliquots in sterile microcentrifuge tubes.[14]

    • Store these aliquots at -20°C for up to one month.[12][14] Avoid repeated freeze-thaw cycles.

This protocol describes how to dilute the high-concentration stock to a final working concentration for an experiment (e.g., 300 nM for electrophysiology).

  • Thaw Stock Solution: Thaw one aliquot of the 1 mM stock solution completely and bring it to room temperature.

  • Calculate Dilution: Use the M1V1 = M2V2 formula for dilutions.

    • Formula: (Initial Concentration) × (Initial Volume) = (Final Concentration) × (Final Volume)

    • M1: Initial Concentration = 1 mM = 1,000,000 nM

    • V1: Initial Volume (to be calculated)

    • M2: Final Concentration = 300 nM

    • V2: Final Volume = 1 mL (or desired final volume of working solution)

    • Calculation:

      • (1,000,000 nM) × V1 = (300 nM) × (1 mL)

      • V1 = (300 × 1) / 1,000,000 = 0.0003 mL = 0.3 µL

  • Perform Dilution:

    • Due to the very small volume calculated, a serial dilution is recommended for accuracy.

    • Step A (Intermediate Dilution): Dilute the 1 mM stock 1:100. Add 10 µL of the 1 mM stock to 990 µL of the experimental buffer (e.g., artificial cerebrospinal fluid, ACSF) to create a 10 µM intermediate solution.

    • Step B (Final Dilution): Now, dilute the 10 µM intermediate solution to 300 nM.

      • M1 = 10 µM = 10,000 nM

      • V1 = ?

      • M2 = 300 nM

      • V2 = 1 mL

      • V1 = (300 × 1) / 10,000 = 0.03 mL = 30 µL

    • Add 30 µL of the 10 µM intermediate solution to 970 µL of the experimental buffer to obtain 1 mL of the final 300 nM working solution.

  • Usage: Use the freshly prepared working solution for the experiment. Do not store dilute working solutions.

Application Notes: Recommended Concentrations

The optimal concentration of TTX varies significantly based on the experimental model and the specific sodium channel subtypes being targeted.[3]

ApplicationTargetTypical Concentration RangeKey InformationSource(s)
Electrophysiology TTX-Sensitive (TTX-s) NaV Channels100 nM - 1 µMUsed to block action potentials and isolate other currents.[3][12]
Electrophysiology TTX-Resistant (TTX-r) NaV Channels> 1 µMHigher concentrations are needed to block resistant isoforms.[3][16]
IC₅₀ Determination Specific NaV Isoforms1 nM - 50 nMIC₅₀ values for TTX-s channels are in the low nanomolar range.[8][17]
Neurotransmitter Release Na⁺-dependent transporters50 nM - 1 µMInhibits release of glutamate (B1630785) via Na⁺-dependent mechanisms.
ApplicationRouteDose RangeKey InformationSource(s)
Acute Toxicity Oral (gavage)LD₅₀ ≈ 232 µg/kgThe lethal dose 50 provides a toxicological benchmark.[18]
Chronic Toxicity Oral (gavage)20 µg/kg - 125 µg/kg (daily)Used to study long-term effects of low-dose exposure.[18][19][20]
No-Observed-Adverse-Effect Level (NOAEL) Oral25 µg/kg - 75 µg/kgDoses at which no adverse effects were observed in studies.[18][19]

Mandatory Visualizations

TTX_Mechanism cluster_membrane Neuronal Membrane NaV_Channel Voltage-Gated Sodium Channel (NaV) Pore Channel Pore Action_Potential Action Potential (Depolarization) Pore->Action_Potential Initiates Block Blockage of Nerve Impulse Pore->Block Prevents Depolarization Na_out->Pore Normal Flow TTX Tetrodotoxin (TTX) TTX->NaV_Channel Binds to Site 1 TTX->Pore Blocks Pore

Caption: Mechanism of Tetrodotoxin action on voltage-gated sodium channels.

TTX_Workflow cluster_prep Solution Preparation (in Fume Hood) cluster_exp Experimental Application Calc 1. Calculate Volume (Mass / (Conc x MW)) Recon 2. Reconstitute Solid TTX in Vial to Make Stock Solution Calc->Recon Dilute 3. Perform Serial Dilution (M1V1 = M2V2) to Make Working Solution Recon->Dilute Apply 4. Apply Working Solution to Experimental System (e.g., cell culture, tissue bath) Dilute->Apply Record 5. Record Data (e.g., Patch-Clamp, Calcium Imaging) Apply->Record Analyze 6. Analyze Results (e.g., IC50, % Inhibition) Record->Analyze Safety Wear PPE Handle in Fume Hood Proper Waste Disposal

Caption: Workflow for calculating and preparing TTX solutions for experiments.

Safety and Handling Protocols

Tetrodotoxin is an extremely hazardous substance and requires strict safety protocols.

  • Hazard Identification: TTX is fatal if swallowed, inhaled, or in contact with skin.[13][21] It is one of the most potent non-protein toxins known.[22]

  • Engineering Controls: Always handle solid TTX and concentrated stock solutions within a certified chemical fume hood or Class II biological safety cabinet to prevent inhalation of aerosols or powder.[14][15]

  • Personal Protective Equipment (PPE):

    • Body: Wear a long-sleeved lab coat, fully fastened.[14]

    • Hands: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and wash hands thoroughly after handling.[15]

    • Eyes/Face: Use safety glasses with side shields or a full-face shield, especially when there is a risk of splashes.[14]

  • Waste Disposal:

    • Liquid Waste: Decontaminate all liquid waste and contaminated surfaces with a 1% sodium hypochlorite (B82951) solution (household bleach diluted 1:5) for a minimum of 30 minutes before drain disposal with copious amounts of water.[14]

    • Solid Waste: All contaminated solid waste (e.g., pipette tips, tubes, vials) must be collected in a designated, sealed, and clearly labeled hazardous waste container for professional disposal.[14][15]

  • Accidental Exposure:

    • Skin Contact: Immediately and vigorously wash the affected area with soap and water for at least 15 minutes.[10][23]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[23]

    • In all cases of exposure, seek IMMEDIATE medical attention. Inform emergency responders and medical personnel that the poisoning is from Tetrodotoxin.[23]

References

Application Notes and Protocols for Tetrodotoxin Citrate in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrodotoxin (TTX), a potent neurotoxin, is an indispensable tool in the field of electrophysiology for its highly selective and potent blockade of most types of voltage-gated sodium channels (VGSCs).[1] Its citrate (B86180) form, Tetrodotoxin citrate, offers enhanced solubility in aqueous solutions, making it a convenient and reliable choice for patch clamp studies.[2][3] These application notes provide detailed protocols for the preparation and use of TTX citrate in patch clamp electrophysiology to isolate and characterize sodium currents, thereby facilitating research in neuroscience and drug development.

TTX exerts its effect by binding to site 1 on the extracellular side of the channel pore, physically occluding the passage of sodium ions and thus inhibiting the generation and propagation of action potentials.[4] This specific mechanism of action allows for the pharmacological dissection of currents mediated by TTX-sensitive (TTX-S) and TTX-resistant (TTX-R) sodium channel subtypes.

Quantitative Data: TTX Citrate Potency

The inhibitory potency of Tetrodotoxin is quantified by its half-maximal inhibitory concentration (IC50), which varies across different voltage-gated sodium channel subtypes. This differential sensitivity is crucial for the pharmacological classification of sodium channels.

Nav Channel SubtypeIC50 (nM)ClassificationPrimary Expression
Nav1.14.1[5]TTX-Sensitive (TTX-S)Central Nervous System (CNS), Peripheral Nervous System (PNS)
Nav1.214[5]TTX-Sensitive (TTX-S)CNS
Nav1.35.3[5]TTX-Sensitive (TTX-S)CNS (predominantly embryonic)
Nav1.47.6[5]TTX-Sensitive (TTX-S)Skeletal Muscle
Nav1.5>1000 (micromolar range)[6]TTX-Resistant (TTX-R)Cardiac Muscle
Nav1.62.3[5]TTX-Sensitive (TTX-S)CNS, PNS
Nav1.736[5]TTX-Sensitive (TTX-S)PNS (nociceptive neurons)
Nav1.8>30,000 (micromolar range)[6]TTX-Resistant (TTX-R)PNS (nociceptive neurons)
Nav1.9>1,000 (micromolar range)[6]TTX-Resistant (TTX-R)PNS (nociceptive neurons)

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the safe handling and preparation of TTX citrate solutions for electrophysiological experiments.

Materials:

  • This compound powder

  • Nuclease-free water

  • Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses

  • Calibrated pipettes and sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Safety Precautions: TTX is a potent toxin. Handle the powder and concentrated stock solutions in a certified chemical fume hood. Ensure all waste is decontaminated according to institutional guidelines, typically with a 1% sodium hypochlorite (B82951) solution for at least 30 minutes.[7]

  • Stock Solution Preparation (e.g., 1 mM):

    • This compound has a molecular weight of approximately 319.27 g/mol . The citrate salt form is designed for improved solubility in water.[1][2]

    • To prepare a 1 mM stock solution, dissolve 1 mg of TTX citrate in 3.13 mL of nuclease-free water.

    • Gently vortex to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C. Stock solutions are generally stable for up to one month when stored properly.[7]

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution in the appropriate external/extracellular recording solution to the desired final concentration. For example, to make a 1 µM working solution from a 1 mM stock, add 1 µL of the stock solution to 999 µL of the external solution.

    • Keep the working solution on ice. It is recommended to not store the aqueous working solution for more than one day.[1]

Protocol 2: Whole-Cell Patch Clamp Recording to Isolate TTX-Sensitive and TTX-Resistant Sodium Currents

This protocol describes the use of TTX citrate to pharmacologically separate TTX-S and TTX-R sodium currents in cultured neurons (e.g., dorsal root ganglion neurons).

Materials and Solutions:

  • Cell Culture: Neurons expressing both TTX-S and TTX-R sodium channels (e.g., primary dorsal root ganglion neurons).

  • External (Extracellular) Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310-320 mOsm.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300-310 mOsm. (Note: CsF is used to block potassium channels).

  • This compound Working Solutions: Prepare working solutions of 500 nM (to block TTX-S currents) and 30 µM (to confirm the remaining current is TTX-R) in the external solution.

  • Patch Pipettes: Pulled from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

Procedure:

  • Cell Preparation: Plate neurons on glass coverslips suitable for microscopy and patch clamp recording.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

    • Approach a target neuron with a patch pipette filled with the internal solution.

    • Form a gigaohm seal (≥1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -80 mV.

    • To elicit sodium currents, apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments for 50 ms).

    • Record the total sodium current in the absence of TTX.

    • Perfuse the recording chamber with the external solution containing 500 nM TTX citrate to block the TTX-S currents. Allow sufficient time for the drug to take effect (typically 2-5 minutes).

    • Repeat the voltage-step protocol to record the remaining TTX-R current.[5]

    • (Optional) To confirm the identity of the TTX-R current, perfuse with a high concentration of TTX (e.g., 30 µM) and observe the blockade of the remaining current.

  • Data Analysis:

    • The TTX-S current can be isolated by offline subtraction of the TTX-R current (recorded in the presence of 500 nM TTX) from the total sodium current (recorded in the absence of TTX).[5]

    • Analyze the current-voltage (I-V) relationship, activation and inactivation kinetics of the isolated TTX-S and TTX-R currents.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ (intracellular) VGSC->Na_in Na_out Na+ (extracellular) Na_out->VGSC influx AP Action Potential (Rising Phase) Na_in->AP causes Depolarization Membrane Depolarization Depolarization->VGSC opens TTX Tetrodotoxin (TTX) TTX->VGSC blocks

Caption: Role of VGSCs in action potential generation and its blockade by TTX.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis A Prepare External and Internal Solutions D Establish Whole-Cell Configuration A->D B Prepare TTX Citrate Working Solution F Apply TTX Citrate (e.g., 500 nM) B->F C Pull Patch Pipettes C->D E Record Total Sodium Current D->E E->F G Record TTX-Resistant Sodium Current F->G H Offline Subtraction: Total - TTX-R = TTX-S G->H I Analyze I-V Relationship and Kinetics H->I

Caption: Workflow for isolating TTX-S and TTX-R sodium currents.

Logical_Relationship VGSC Voltage-Gated Sodium Channels (VGSCs) TTX_S TTX-Sensitive (TTX-S) (IC50 in nM range) VGSC->TTX_S TTX_R TTX-Resistant (TTX-R) (IC50 in µM range) VGSC->TTX_R Nav1_1 Nav1.1 TTX_S->Nav1_1 Nav1_2 Nav1.2 TTX_S->Nav1_2 Nav1_3 Nav1.3 TTX_S->Nav1_3 Nav1_4 Nav1.4 TTX_S->Nav1_4 Nav1_6 Nav1.6 TTX_S->Nav1_6 Nav1_7 Nav1.7 TTX_S->Nav1_7 Nav1_5 Nav1.5 TTX_R->Nav1_5 Nav1_8 Nav1.8 TTX_R->Nav1_8 Nav1_9 Nav1.9 TTX_R->Nav1_9

Caption: Classification of VGSCs based on TTX sensitivity.

References

Application Notes and Protocols for Tetrodotoxin Citrate in Blocking Action Potentials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrodotoxin (B1210768) (TTX), a potent neurotoxin, is an invaluable tool in neuroscience research and drug development for its highly selective and reversible blockade of most voltage-gated sodium channels (Nav).[1][2][3] This property allows for the precise dissection of the roles of these channels in neuronal excitability and action potential propagation.[3][4][5] TTX citrate (B86180) is a water-soluble salt of tetrodotoxin, facilitating its use in physiological buffers.[6][7] These application notes provide a comprehensive overview of the effective concentrations of tetrodotoxin citrate for blocking action potentials, detailed experimental protocols, and the underlying mechanism of action.

Mechanism of Action

Tetrodotoxin exerts its effect by binding to site 1 on the extracellular pore opening of voltage-gated sodium channels.[1][3] This binding physically obstructs the passage of sodium ions (Na+) into the neuron, thereby preventing the depolarization phase of the action potential and inhibiting the firing of nerve impulses.[1][3][5] The affinity of TTX varies among different Nav channel isoforms, leading to a classification of channels as either TTX-sensitive (TTX-s) or TTX-resistant (TTX-r).[1][3]

dot

Tetrodotoxin_Mechanism_of_Action cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel (Nav) No_Action_Potential Blocked Action Potential Na_channel->No_Action_Potential Blockade of Na+ Influx Na_ion_in Na+ Influx Na_channel->Na_ion_in TTX Tetrodotoxin (TTX) TTX->Na_channel Binding to Pore Site 1 Action_Potential Action Potential (Depolarization) Na_ion_in->Action_Potential Na_ion_out Extracellular Na+ Na_ion_out->Na_channel Normal Function

Caption: Mechanism of Tetrodotoxin (TTX) action on voltage-gated sodium channels.

Data Presentation: Effective Concentrations of this compound

The concentration of TTX citrate required to block action potentials is highly dependent on the specific Nav channel isoform present in the experimental preparation. The following tables summarize the half-maximal inhibitory concentrations (IC50) for various TTX-sensitive Nav channels and provide examples of effective concentrations used in different experimental models.

Table 1: IC50 Values of Tetrodotoxin for TTX-Sensitive (TTX-s) Voltage-Gated Sodium Channel Isoforms

Nav IsoformIC50 (nM)Reference
Nav1.14.1[6]
Nav1.214[6]
Nav1.35.3[6]
Nav1.47.6[6]
Nav1.62.3[6]
Nav1.736[6]

Table 2: Effective Concentrations of Tetrodotoxin in Experimental Models

Experimental ModelFiber/Neuron TypeEffective TTX ConcentrationEffectReference
Rat Dural Afferent NeuronsFast A-δ units1 µMComplete suppression of mechanoresponsiveness[8][9]
Rat Dural Afferent NeuronsSlow A-δ units1 µM50% suppression of mechanoresponsiveness[8][9]
Rat Dural Afferent NeuronsC units1 µM13% suppression of mechanoresponsiveness[8][9]
Mouse Cortical Neurons (Layer V Pyramidal)-100 nM and aboveBlockade of action potential firing[10]
Lobster Giant Axon-94 nM (3 x 10-8 g/ml)Blocked action potentials and sodium currents[2]
Dog Purkinje Fibers-≥ 3.3 x 10-8 MShortened action potential duration[11]
Dog Purkinje Fibers-~ 10-6 MDecreased maximum rate of rise of action potential[11]

Note: TTX-resistant channels (Nav1.5, Nav1.8, and Nav1.9) require micromolar concentrations of TTX for blockade.[12][13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, deionized or distilled water

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Equilibration: Before opening, allow the vial of TTX citrate powder to equilibrate to room temperature for at least one hour.[14]

  • Reconstitution: Under a chemical fume hood or in a biological safety cabinet, reconstitute the TTX citrate powder in sterile water to a desired stock concentration.[14] A common stock concentration is 1 mM. The solubility of this compound in water is approximately 1 mg/ml.[7]

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C.[10][14] Aqueous solutions are generally usable for up to one month when stored properly.[14] It is not recommended to store aqueous solutions for more than one day unless frozen.[7]

dot

Protocol_1_Workflow start Start: TTX Citrate Powder equilibrate Equilibrate Vial to Room Temperature start->equilibrate reconstitute Reconstitute in Sterile Water (e.g., to 1 mM) equilibrate->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store Store at -20°C aliquot->store end End: Ready-to-Use Stock Solution store->end

Caption: Workflow for preparing TTX citrate stock solution.

Protocol 2: Application of this compound in Electrophysiological Recordings

This protocol provides a general guideline for applying TTX citrate to in vitro preparations, such as brain slices or cultured neurons, for the purpose of blocking action potentials.

Materials:

  • Prepared brain slices or cultured neurons

  • Artificial cerebrospinal fluid (aCSF) or appropriate extracellular recording solution

  • TTX citrate stock solution (from Protocol 1)

  • Perfusion system

  • Electrophysiology recording setup (e.g., patch-clamp amplifier, digitizer, microscope)

Procedure:

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the TTX citrate stock solution. Dilute the stock solution in the recording's extracellular solution (e.g., aCSF) to the desired final working concentration. Common working concentrations range from 100 nM to 1 µM, depending on the target and desired effect.[10]

  • Baseline Recording: Obtain a stable baseline recording of neuronal activity (e.g., spontaneous or evoked action potentials) before the application of TTX.

  • TTX Application: Bath-apply the TTX-containing extracellular solution to the preparation using a perfusion system. Ensure complete exchange of the solution in the recording chamber.

  • Monitoring the Effect: Continuously monitor the neuronal activity. The blockade of action potentials should be observable within minutes of application. For example, in mouse cortical neurons, a 10-minute application of 100 nM TTX can be sufficient to observe a block.[10]

  • Washout (Optional): To confirm the reversibility of the TTX block, perfuse the preparation with the control extracellular solution (without TTX). A gradual recovery of action potential firing should be observed.

  • Data Analysis: Analyze the recorded data to quantify the effect of TTX on action potential frequency, amplitude, and other relevant parameters.

dot

Protocol_2_Workflow start Start: In Vitro Preparation prepare_working Prepare Working Solution of TTX Citrate start->prepare_working baseline Record Baseline Neuronal Activity prepare_working->baseline apply_ttx Bath-Apply TTX Solution baseline->apply_ttx monitor Monitor for Action Potential Blockade apply_ttx->monitor washout Washout with Control Solution (Optional) monitor->washout analyze Analyze Data monitor->analyze Without Washout washout->analyze end End: Quantified Effect of TTX analyze->end

Caption: Experimental workflow for applying TTX citrate in electrophysiology.

Safety Precautions

Tetrodotoxin is a highly potent neurotoxin and must be handled with extreme care.[14] Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times. All work with TTX powder and concentrated stock solutions should be performed in a certified chemical fume hood or biological safety cabinet.[14] Decontaminate all liquid waste containing TTX with at least 1% sodium hypochlorite (B82951) solution (household bleach) for a minimum of 30 minutes before disposal.[14]

Conclusion

This compound is a powerful and selective tool for the study of voltage-gated sodium channels and their role in action potential generation. Understanding the differential sensitivity of Nav channel isoforms and employing appropriate experimental protocols are crucial for obtaining reliable and reproducible results. The information provided in these application notes serves as a comprehensive guide for researchers utilizing TTX citrate in their investigations.

References

Application Notes and Protocols for Neuronal Silencing with Tetrodotoxin Citrate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrodotoxin (B1210768) (TTX), a potent neurotoxin, is an invaluable tool in neuroscience research for the specific and reversible silencing of neuronal activity.[1][2][3] By selectively blocking voltage-gated sodium channels (NaV), TTX inhibits the generation and propagation of action potentials, effectively silencing neural communication.[1][2][4] The citrate (B86180) salt of tetrodotoxin is often used in research due to its enhanced solubility in aqueous solutions compared to pure TTX.[5] These application notes provide a detailed protocol for the use of Tetrodotoxin citrate for in vitro neuronal silencing, including data presentation, experimental procedures, and visual diagrams of the underlying mechanisms and workflows.

Mechanism of Action

Tetrodotoxin exerts its effect by binding to the extracellular pore opening of most voltage-gated sodium channels (Site 1).[1] This binding physically occludes the channel, preventing the influx of sodium ions that is necessary for the rising phase of an action potential.[1][4] This blockade of sodium channels prevents neurons from firing, leading to a silencing of neuronal activity.[1] It is important to note that there are both TTX-sensitive (TTX-s) and TTX-resistant (TTX-r) sodium channels.[1][6] While most central nervous system neurons express TTX-s channels, some neuronal populations, particularly in the peripheral nervous system and cardiac tissue, may express TTX-r channels that are less susceptible to blockade by TTX.[1][2][6]

Quantitative Data Summary

The following tables summarize the quantitative data for the effects of Tetrodotoxin on neuronal activity and its binding affinity to sodium channels.

Table 1: Potency of this compound on Different NaV Channel Subtypes

NaV SubtypeIC50 (nM)Reference(s)
NaV1.14.1[7][8]
NaV1.214[7][8]
NaV1.35.3[7][8]
NaV1.47.6[7][8]
NaV1.62.3[7][8]
NaV1.736[7][8]
Frog Muscle4.1[5]
Squid Axon5.2[5]

Table 2: Effective Concentrations of Tetrodotoxin for Neuronal Silencing in vitro

ConcentrationCell/Tissue TypeEffectReference(s)
20 nMRat hippocampal neuronsBlocked calcium oscillations[7]
500 nMFluo-4 loaded neuronsReduced neuronal response to 0.6% of control[9]
1 µMFluo-4 loaded neuronsReduced neuronal response to 0.1% of control[9]
1-2 µMMature hippocampal cultured neuronsUsed for silencing prior to experiments[10]
10 µMMouse dentate gyrus neurons (in vivo)Used for studying homeostatic plasticity[7]
10 µMHuman cerebral organoidsCaused significant toxicity after 24h[11]

Table 3: Binding Affinity of Tetrodotoxin

PreparationKd (nM)Reference(s)
Rat brain membranes1.8[5]
General high affinity binding1-10[7][8]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (solid)[5]

  • Sterile, nuclease-free water or a dilute citrate or acetate (B1210297) buffer (pH 4-5)[5][12]

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Safety Precautions: Tetrodotoxin is extremely hazardous. Always handle TTX powder and solutions within a certified chemical fume hood or biological safety cabinet.[13] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[14]

  • Reconstitution: To minimize the risk of aerosolization, do not weigh the dry powder.[13] Instead, reconstitute the entire contents of the vial. Add the appropriate volume of sterile water or buffer directly to the vial to achieve a desired stock concentration. A common stock concentration is 500 µM or 1 mM.[14] For example, to make a 500 µM stock solution from 1 mg of TTX citrate (MW: ~319.27 g/mol for TTX, citrate salt MW will be higher), you would add the appropriate volume of solvent. Note: The molecular weight can vary between batches due to hydration, so refer to the manufacturer's certificate of analysis.

  • Solubilization: Gently vortex or pipette up and down to ensure the TTX citrate is fully dissolved. The solubility in water is approximately 1 mg/ml.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[13] Store the aliquots at -20°C. Stock solutions are generally stable for up to one month when stored properly.[13]

Protocol for Neuronal Silencing in Cell Culture

Materials:

  • Cultured neurons (e.g., primary hippocampal, cortical neurons, or neuronal cell lines)

  • Prepared this compound stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or appropriate recording solution

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine Working Concentration: Based on the experimental goals and cell type, determine the final working concentration of TTX. Effective concentrations for silencing typically range from 20 nM to 1 µM.[9][10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell culture system.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the TTX stock solution at room temperature.[13] Dilute the stock solution in pre-warmed complete cell culture medium or the desired experimental buffer to the final working concentration.

  • Application of TTX:

    • For acute silencing experiments, carefully remove the existing culture medium from the neuronal culture and replace it with the TTX-containing medium.

    • For chronic silencing experiments, the duration of TTX exposure can range from hours to days.[10][15][16] Be aware that prolonged exposure (several days) can lead to neuronal apoptosis.[16]

  • Incubation: Return the culture dish to the incubator and incubate for the desired duration. The time required for silencing is typically rapid, as TTX directly blocks ion channels.

  • Verification of Silencing (Optional but Recommended): The effectiveness of neuronal silencing can be confirmed using various techniques, such as:

    • Electrophysiology (Patch-clamp): Measure the absence of spontaneous or evoked action potentials.[17]

    • Calcium Imaging: Observe the lack of spontaneous calcium transients in response to stimulation.[9]

  • Washout (for Reversible Silencing): To reverse the silencing effect, carefully aspirate the TTX-containing medium and wash the cells multiple times (e.g., 3-5 times) with fresh, pre-warmed culture medium or experimental buffer. Allow sufficient time for the TTX to diffuse away from the channels.

Visualizations

Mechanism of Action of Tetrodotoxin

TTX_Mechanism cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel (NaV) AP Action Potential (Depolarization) Na_channel->AP Leads to No_AP Silencing (No Action Potential) Na_channel->No_AP Results in pore Channel Pore TTX Tetrodotoxin (TTX) TTX->Na_channel Blocks Na_ion_in Na+ Influx Na_ion_out Na+ Na_ion_out->Na_channel Normal Condition

Caption: Mechanism of Tetrodotoxin (TTX) action on a voltage-gated sodium channel.

Experimental Workflow for Neuronal Silencing

Neuronal_Silencing_Workflow start Start: Cultured Neurons prep_ttx Prepare TTX Stock and Working Solutions start->prep_ttx apply_ttx Apply TTX-containing Medium to Neurons prep_ttx->apply_ttx incubate Incubate for Desired Duration apply_ttx->incubate verify Verify Silencing (e.g., Electrophysiology, Calcium Imaging) incubate->verify washout Washout TTX (for reversible silencing) verify->washout If recovery is needed end_silenced Endpoint: Silenced Neurons verify->end_silenced If silencing is the endpoint end_recovered Endpoint: Recovered Neurons washout->end_recovered

Caption: A typical experimental workflow for in vitro neuronal silencing using TTX.

References

Application Notes and Protocols for Tetrodotoxin Citrate in Cultured Neuron Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrodotoxin (TTX) is a potent neurotoxin renowned for its high specificity and affinity in blocking voltage-gated sodium channels (NaV).[1][2][3] Its citrate (B86180) salt, Tetrodotoxin citrate, offers enhanced water solubility, making it a critical and convenient tool for in vitro neuroscience research.[1][4] By reversibly inhibiting the inward sodium current, TTX effectively blocks the initiation and propagation of action potentials in most nerve and muscle cells.[2][5][6] This property makes it an indispensable reagent for a wide range of applications in cultured neuron experiments, including the study of synaptic transmission, neuronal circuit mapping, pain pathway investigation, and understanding the role of electrical activity in neuronal survival and development.[1][7]

Mechanism of Action

This compound exerts its effect by binding to the outer pore (P-loop) of voltage-gated sodium channels.[1][8][9] This binding physically occludes the channel, preventing the influx of sodium ions (Na+) into the neuron.[8][9] The influx of Na+ is the critical event responsible for the rapid depolarization phase of an action potential.[5][6] By preventing this influx, TTX effectively silences neuronal firing without affecting other ion channels, such as potassium channels, or altering the neuron's resting membrane potential.[8] This highly selective and potent inhibition allows researchers to pharmacologically isolate and study neuronal processes that are independent of action potential-driven neurotransmission.[2][8]

Tetrodotoxin_Mechanism cluster_membrane Neuronal Membrane NaV_Channel Voltage-Gated Sodium Channel (NaV) Intracellular Intracellular Space Action_Potential Action Potential (Depolarization) NaV_Channel->Action_Potential Initiates Blocked_AP Action Potential Blocked NaV_Channel->Blocked_AP Results in Extracellular Extracellular Space TTX Tetrodotoxin (TTX) TTX->NaV_Channel Binds to Outer Pore Na_ions_out Na+ Na_ions_out->NaV_Channel Na+ Influx Solution_Prep_Workflow start Start fume_hood Work in Chemical Fume Hood start->fume_hood equilibrate Equilibrate TTX Vial to Room Temperature fume_hood->equilibrate reconstitute Reconstitute Powder with Sterile Water (e.g., to 3.2 mM) equilibrate->reconstitute aliquot Aliquot Stock Solution into Tubes reconstitute->aliquot store Store Aliquots at -20°C aliquot->store dilute Dilute Stock into Culture Medium for Working Solution store->dilute On day of experiment use Use Working Solution in Experiment dilute->use end End use->end

References

Application Notes and Protocols for Tetrodotoxin Citrate in Synaptic Transmission Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing tetrodotoxin (B1210768) (TTX) citrate (B86180), a potent and selective voltage-gated sodium channel (Nav) blocker, to investigate synaptic transmission. By reversibly inhibiting action potential propagation, TTX citrate allows for the isolation and study of spontaneous, action potential-independent neurotransmitter release and postsynaptic receptor properties.

Mechanism of Action

Tetrodotoxin citrate acts by binding to the outer pore of most voltage-gated sodium channels, physically occluding the channel and preventing the influx of sodium ions necessary for the rising phase of an action potential.[1][2] This blockade is highly specific and reversible upon washout. The citrate salt form of tetrodotoxin offers enhanced water solubility compared to tetrodotoxin alone, simplifying its use in aqueous physiological solutions.

Applications in Synaptic Transmission Research

  • Isolation of Miniature Postsynaptic Currents (mPSCs): By eliminating action potential-driven, evoked synaptic events, TTX citrate is essential for recording miniature excitatory postsynaptic currents (mEPSCs) and miniature inhibitory postsynaptic currents (mIPSCs). These events reflect the postsynaptic response to the spontaneous release of a single vesicle of neurotransmitter.

  • Studying Presynaptic Release Mechanisms: TTX citrate helps differentiate between action potential-dependent and -independent neurotransmitter release, providing insights into the molecular machinery governing spontaneous vesicular fusion.[3]

  • Characterizing Postsynaptic Receptor Properties: In the presence of TTX citrate, the impact of various drugs and modulators on the amplitude, kinetics, and pharmacology of postsynaptic receptors can be studied without the confounding influence of changes in presynaptic firing rates.

  • Investigating Homeostatic Plasticity: Chronic application of TTX citrate to neuronal cultures can be used to induce homeostatic plasticity mechanisms, where neurons compensate for the lack of activity by altering their synaptic strength.

Quantitative Data

The following tables summarize key quantitative parameters for the use of this compound in studying synaptic transmission.

ParameterValueReference(s)
IC50 Values (Nav Subtypes) Nav1.6: 2.3 nMNav1.1: 4.1 nMNav1.3: 5.3 nMNav1.4: 7.6 nMNav1.2: 14 nMNav1.7: 36 nMTTX-sensitive (TTX-S) currents: 0.3 nMTTX-resistant (TTX-R) currents: 100 µM[4][5][6]
IC50 for eEPSC Block 2.8 nM[7]
IC50 for INa Block (Soma) 37.9 nM[7]
Binding Affinity (Kd) 1-10 nM[4][5]

Table 1: Inhibitory Concentrations and Binding Affinity of this compound.

ApplicationTypical Working ConcentrationNotesReference(s)
Blocking Action Potentials in Brain Slices 0.5 - 1 µMEffective for complete blockade of action potentials. Higher concentrations (up to 10 µM) have been used in some in vivo applications.[8]
Recording mEPSCs and mIPSCs 0.5 - 1 µMEnsures isolation of spontaneous, non-action potential-driven events.[8]
Calcium Imaging (to block action potentials) 1 µMUsed to isolate calcium signals arising from sources other than voltage-gated sodium channel-dependent action potentials.
Neurotransmitter Release Assays 1 µMDifferentiates between action potential-dependent and spontaneous release.
Complete Inhibition of eEPSC 3 - 10 nMLower concentrations can be sufficient to block evoked synaptic transmission.[7]

Table 2: Recommended Working Concentrations of this compound for Various Applications.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, deionized water or desired buffer (e.g., citrate buffer, pH 4.8)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Safety First: Tetrodotoxin is a potent neurotoxin. Handle with extreme care in a designated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the powder should be performed in a chemical fume hood.[9]

  • Reconstitution: this compound is water-soluble.[1] To prepare a 1 mM stock solution, dissolve the appropriate amount of this compound powder (using the batch-specific molecular weight provided on the vial) in sterile, deionized water. For example, for a molecular weight of 319.27 g/mol , dissolve 0.16 mg in 0.5 mL of water.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C. Stored properly, stock solutions are stable for up to one month.[8]

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in your artificial cerebrospinal fluid (aCSF) or other recording solution.

Electrophysiological Recording of Miniature Postsynaptic Currents (mPSCs) in Acute Brain Slices

Materials:

  • Acute brain slices (e.g., hippocampal, cortical) prepared using standard methods.[10][11][12]

  • Patch-clamp electrophysiology setup

  • aCSF (standard recipe, continuously bubbled with 95% O2 / 5% CO2)

  • Intracellular solution for recording (e.g., K-gluconate based for mEPSCs)

  • This compound working solution (0.5 - 1 µM in aCSF)

  • Other pharmacological agents as needed (e.g., GABAA receptor antagonist like picrotoxin (B1677862) or bicuculline (B1666979) to isolate mEPSCs)

Procedure:

  • Slice Preparation: Prepare acute brain slices (250-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.[10][11]

  • Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.[11]

  • Recording Setup: Transfer a slice to the recording chamber of the patch-clamp setup and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

  • Establish Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Baseline Recording: Record baseline synaptic activity. This will include both spontaneous and action potential-driven events.

  • TTX Citrate Application: Switch the perfusion to aCSF containing 0.5 - 1 µM this compound (and any other required blockers). Allow at least 10 minutes for the solution to fully exchange in the chamber and for the effect to stabilize.[8]

  • mPSC Recording: Once action potentials are blocked (which can be confirmed by attempting to elicit a spike with a depolarizing current step), record the remaining synaptic activity, which will consist of mPSCs.

  • Washout (Optional): To confirm the reversibility of the TTX citrate effect, switch the perfusion back to the control aCSF. A complete washout may take 20-30 minutes or longer, depending on the perfusion rate and tissue thickness.

  • Data Analysis: Analyze the recorded mPSCs for frequency, amplitude, and kinetic properties using appropriate software.

Calcium Imaging to Study Spontaneous Synaptic Activity

Materials:

  • Neuronal cell culture or acute brain slices

  • Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) or genetically encoded calcium indicator (e.g., GCaMP)

  • Fluorescence microscopy setup

  • Recording solution (e.g., aCSF or HBSS)

  • This compound working solution (1 µM in recording solution)

Procedure:

  • Cell/Slice Preparation and Loading: Prepare your neuronal culture or acute brain slice and load with the chosen calcium indicator according to the manufacturer's protocol or established lab procedures.[13][14]

  • Baseline Imaging: Acquire baseline fluorescence images to establish the resting calcium levels and any spontaneous, action potential-driven calcium transients.

  • TTX Citrate Application: Perfuse the preparation with the recording solution containing 1 µM this compound. Allow sufficient time for the solution to take effect.

  • Imaging Spontaneous Activity: After the blockade of action potentials, continue to acquire fluorescence images to detect calcium transients that are independent of voltage-gated sodium channel activity. These may arise from calcium influx through other channels (e.g., NMDA receptors, voltage-gated calcium channels opened by subthreshold depolarizations) or release from internal stores.

  • Data Analysis: Analyze the frequency, amplitude, and spatial characteristics of the TTX-resistant calcium signals.

Neurotransmitter Release Assay

Materials:

  • Synaptosome preparation or neuronal culture

  • Assay buffer

  • Method for detecting neurotransmitter release (e.g., HPLC, ELISA, fluorescent sensor)

  • This compound working solution (1 µM in assay buffer)

  • Stimulating agent (e.g., high potassium solution to depolarize the terminal and evoke release)

Procedure:

  • Preparation: Prepare synaptosomes or neuronal cultures according to standard protocols.

  • Baseline Release: Measure the basal level of neurotransmitter release in the standard assay buffer. This represents spontaneous, action potential-independent release.

  • Stimulated Release (Control): Stimulate the preparation with a depolarizing agent (e.g., high K+) and measure the amount of neurotransmitter released. This represents total evoked release.

  • TTX Citrate Incubation: Incubate a separate set of preparations with 1 µM this compound in the assay buffer.

  • Stimulated Release in the Presence of TTX: While in the presence of TTX citrate, stimulate the preparation with the same depolarizing agent and measure the neurotransmitter release. This will represent the component of release that is independent of voltage-gated sodium channel activation.

  • Data Analysis: Compare the amount of neurotransmitter released under the different conditions to determine the contribution of action potential-dependent mechanisms to the overall release process.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis prep_slice Prepare Acute Brain Slice establish_patch Establish Whole-Cell Patch-Clamp Recording prep_slice->establish_patch prep_solution Prepare TTX Citrate Working Solution apply_ttx Apply TTX Citrate (0.5 - 1 µM) prep_solution->apply_ttx baseline Record Baseline Synaptic Activity establish_patch->baseline baseline->apply_ttx record_mpsc Record Miniature Postsynaptic Currents apply_ttx->record_mpsc washout Washout TTX Citrate (Optional) record_mpsc->washout analyze_data Analyze mPSC Frequency, Amplitude, Kinetics record_mpsc->analyze_data washout->analyze_data Synaptic_Transmission_Logic cluster_ttx Effect of TTX Citrate AP Action Potential (Presynaptic Neuron) Na_channel Voltage-Gated Na+ Channels AP->Na_channel Activates Ca_channel Voltage-Gated Ca2+ Channels AP->Ca_channel Opens Na_channel->AP Propagates Vesicle_fusion Vesicle Fusion Ca_channel->Vesicle_fusion Triggers Neurotransmitter_release Neurotransmitter Release Vesicle_fusion->Neurotransmitter_release Leads to Postsynaptic_receptors Postsynaptic Receptors Neurotransmitter_release->Postsynaptic_receptors Binds to Postsynaptic_potential Postsynaptic Potential Postsynaptic_receptors->Postsynaptic_potential Generates TTX This compound Block TTX->Block Block->Na_channel Blocks Spontaneous_release Spontaneous Vesicle Fusion Spontaneous_release->Neurotransmitter_release Also leads to

References

Application Notes and Protocols: Isolating Specific Ion Channel Currents Using Tetrodotoxin Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrodotoxin (B1210768) (TTX), a potent neurotoxin renowned for its highly selective blockade of voltage-gated sodium channels (NaV), is an indispensable tool in electrophysiology and pharmacology.[1][2][3] By effectively silencing the majority of NaV channels, TTX citrate (B86180), a water-soluble salt of the toxin, allows for the precise isolation and characterization of other ion channel currents, such as those from potassium (KV) and calcium (CaV) channels.[4][5] These application notes provide detailed protocols and critical data for leveraging TTX citrate to dissect complex ionic currents and advance neuroscientific and drug development research.

The mechanism of TTX action involves binding to neurotoxin receptor site 1 on the extracellular side of the NaV channel pore, physically occluding the passage of sodium ions.[2][6] This blockade is potent and reversible, with TTX exhibiting high affinity for a subset of NaV channel subtypes.[4] Mammalian NaV channels are broadly classified into two groups based on their sensitivity to this toxin: TTX-sensitive (TTX-S) and TTX-resistant (TTX-R).[7][8] This differential sensitivity is a key principle exploited in experimental design to isolate specific neuronal populations or current components.[9][10][11]

Data Presentation: Quantitative Analysis of Tetrodotoxin

The following tables summarize key quantitative data for Tetrodotoxin, offering a clear comparison of its potency across different voltage-gated sodium channel subtypes.

Table 1: IC50 Values of Tetrodotoxin for TTX-Sensitive (TTX-S) NaV Channel Subtypes

NaV SubtypeIC50 Value (nM)Typical Location
NaV1.14.1[4]Central Nervous System (CNS), Peripheral Nervous System (PNS)[12]
NaV1.214[4]CNS[12]
NaV1.35.3[4]CNS, PNS[12]
NaV1.47.6[4]Skeletal Muscle[12]
NaV1.62.3[4]CNS, PNS[12]
NaV1.736[4]PNS (nociceptive neurons)[12]

Table 2: IC50 Values of Tetrodotoxin for TTX-Resistant (TTX-R) NaV Channel Subtypes

NaV SubtypeIC50 Value (µM)Typical Location
NaV1.5>30[12]Cardiac Muscle[12]
NaV1.8>30[12]PNS (nociceptive neurons)[12]
NaV1.9>1[12]PNS (nociceptive neurons)[12]

Note: IC50 values can vary depending on the experimental conditions and the expression system used.

Experimental Protocols

Protocol 1: Preparation of Tetrodotoxin Citrate Solutions

Materials:

  • This compound (lyophilized powder)

  • Nuclease-free water or desired buffer (e.g., external recording solution)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (e.g., 1 mM):

    • Refer to the manufacturer's certificate of analysis for the exact molecular weight of the TTX citrate.

    • Calculate the required volume of solvent to achieve the desired stock concentration. For example, for 1 mg of TTX citrate (MW ~400 g/mol , check vial), dissolve in 2.5 mL of nuclease-free water to make a 1 mM stock solution.

    • Briefly vortex and centrifuge to ensure complete dissolution.

  • Aliquotting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) to minimize freeze-thaw cycles.

    • Store aliquots at -20°C for several months or at -80°C for long-term storage.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution in the external recording solution to the final desired concentration. For blocking TTX-S channels, a final concentration of 300 nM to 1 µM is commonly used.[13][14]

Protocol 2: Isolation of Non-NaV Currents using Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for isolating potassium or calcium currents by blocking TTX-S NaV channels.

Materials:

  • Isolated cells (e.g., cultured neurons, dissociated dorsal root ganglion neurons, or cardiomyocytes)

  • Patch-clamp rig (inverted microscope, amplifier, digitizer, micromanipulator)

  • Borosilicate glass capillaries for pipette fabrication

  • External (extracellular) and internal (intracellular) recording solutions

  • This compound working solution

Solutions:

  • External Solution (example for isolating K+ currents):

    • Composition (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose.

    • Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal Solution (example K+-based):

    • Composition (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP.

    • Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy a few days prior to recording.[15]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[15][16]

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Recording:

    • Record the total ionic current in response to a voltage-step protocol designed to activate the channels of interest (e.g., a series of depolarizing steps from a holding potential of -80 mV to activate various voltage-gated channels).

  • Application of this compound:

    • Perfuse the recording chamber with the external solution containing the desired concentration of TTX citrate (e.g., 300 nM to block TTX-S NaV channels). Allow sufficient time for the solution to fully exchange in the chamber (typically 2-5 minutes).

  • Recording of Isolated Currents:

    • Repeat the same voltage-step protocol used for the baseline recording. The resulting currents will be devoid of the TTX-S NaV component, thus isolating other currents such as those from KV and CaV channels.

  • Data Analysis:

    • Subtract the currents recorded in the presence of TTX from the baseline currents to obtain the isolated TTX-S NaV current.

    • Analyze the remaining currents (in the presence of TTX) to characterize the properties of the non-NaV channels.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

TTX_Mechanism cluster_membrane Cell Membrane NaV_channel Voltage-Gated Sodium Channel (NaV) Pore Channel Pore Na_in Na+ (intracellular) Pore->Na_in Na_out Na+ (extracellular) Na_out->Pore Influx AP Action Potential Propagation Na_in->AP Leads to TTX Tetrodotoxin (TTX) TTX->Pore Blocks Depolarization Membrane Depolarization Depolarization->NaV_channel Activates

Caption: Mechanism of Tetrodotoxin (TTX) blocking a voltage-gated sodium channel.

Experimental_Workflow A 1. Prepare Cells and Recording Solutions B 2. Establish Whole-Cell Patch-Clamp Configuration A->B C 3. Record Baseline Total Ion Current B->C D 4. Perfuse with TTX-Containing Solution C->D E 5. Record Remaining (Isolated) Ion Current D->E F 6. Data Analysis: Subtract Currents E->F G Isolated TTX-S NaV Current F->G H Characterize Non-NaV Currents (e.g., K+, Ca2+) F->H

Caption: Experimental workflow for isolating ion channel currents using TTX.

Differentiate_Currents Total_Current Total Sodium Current (I_Na) Apply_TTX Apply Low Concentration TTX (e.g., 300 nM) Total_Current->Apply_TTX TTX_S_Blocked TTX-Sensitive (TTX-S) Current Blocked Apply_TTX->TTX_S_Blocked TTX_R_Remains TTX-Resistant (TTX-R) Current Remains Apply_TTX->TTX_R_Remains Characterize_S Characterize TTX-S Component by Subtraction TTX_S_Blocked->Characterize_S Characterize_R Directly Record and Characterize TTX-R Component TTX_R_Remains->Characterize_R

Caption: Differentiating between TTX-S and TTX-R sodium channel currents.

References

In Vivo Application of Tetrodotoxin Citrate for Neuronal Silencing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrodotoxin (B1210768) (TTX), a potent neurotoxin, is a valuable tool for the temporary and reversible silencing of neuronal activity in vivo. By selectively blocking voltage-gated sodium channels, TTX inhibits the generation of action potentials, effectively silencing targeted neuronal populations.[1][2] This property makes it an indispensable agent in neuroscience research for investigating the functional roles of specific brain regions and circuits in various physiological processes and behaviors. Tetrodotoxin citrate (B86180), a water-soluble salt of TTX, is often used for in vivo applications due to its stability and ease of administration.[3][4]

These application notes provide detailed protocols for the in vivo application of tetrodotoxin citrate for neuronal silencing in rodent models, covering surgical procedures, drug preparation and administration, and post-operative care. The information is intended to guide researchers in designing and executing experiments that require precise and transient inactivation of neural tissue.

Data Presentation

Quantitative Parameters for In Vivo TTX-Citrate Application

The following table summarizes key quantitative parameters for the in vivo application of TTX citrate for neuronal silencing, compiled from various studies. It is crucial to note that optimal parameters may vary depending on the specific brain region, animal species, and experimental goals. Pilot studies are highly recommended to determine the ideal dosage and infusion parameters for your specific application.

ParameterValueSpeciesBrain RegionNotes
Concentration 1 - 10 µMMouse, RatVariousHigher concentrations may lead to longer-lasting effects but also increase the risk of excitotoxicity upon washout.[3]
Infusion Volume 0.1 - 1.0 µLMouse, RatVariousThe volume should be minimized to reduce mechanical damage to the tissue.[5]
Infusion Rate 0.1 - 0.2 µL/minMouse, RatVariousA slow infusion rate is critical to prevent backflow and ensure localized diffusion.
Duration of Silencing Up to 32 hoursPigeonDorsal entopalliumThe duration is dose-dependent.[1]
Diffusion Radius ~3 mmPigeonDorsal entopalliumThe spread of TTX is time-dependent, reaching its maximum extent within about an hour of injection.[1]

Signaling Pathway Diagram

TTX_Mechanism_of_Action TTX Tetrodotoxin (TTX) Block Blockade TTX->Block Na_channel Na_channel Block->Na_channel Action_Potential Action_Potential Neurotransmitter_Release Neurotransmitter_Release

Experimental Protocols

Protocol 1: Stereotaxic Surgery and Cannula Implantation

This protocol describes the surgical implantation of a guide cannula for the targeted delivery of TTX citrate into a specific brain region in a rodent model.

Materials:

  • Stereotaxic frame

  • Anesthesia system (e.g., isoflurane)[6][7]

  • Heating pad[6][8]

  • Surgical drill

  • Guide cannula and dummy cannula of the appropriate length

  • Bone screws

  • Dental cement[9]

  • Surgical instruments (scalpel, forceps, etc.)

  • Suturing material

  • Analgesics (e.g., buprenorphine, meloxicam)[6][8]

  • Topical anesthetic (e.g., bupivacaine)[9]

  • Ophthalmic ointment[6][9]

  • Sterile saline[6]

  • 70% ethanol (B145695) and povidone-iodine for sterilization

Procedure:

  • Anesthesia and Analgesia: Administer a pre-operative analgesic (e.g., buprenorphine) at the prescribed dose.[6][8] Anesthetize the animal using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).[6][7] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.[9]

  • Animal Preparation: Shave the scalp and secure the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.[6][9] Clean the surgical area with povidone-iodine followed by 70% ethanol. Administer a local anesthetic (e.g., bupivacaine) subcutaneously at the incision site.[9]

  • Surgical Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use a cotton applicator to clean and dry the skull surface, ensuring that bregma and lambda are clearly visible.[9]

  • Coordinate Targeting: Determine the stereotaxic coordinates for the target brain region from a rodent brain atlas. Position the drill at the desired coordinates.

  • Craniotomy and Screw Placement: Create a small burr hole at the target coordinates. Drill pilot holes for the anchor screws in the skull, avoiding major blood vessels and sutures. Insert the bone screws.

  • Cannula Implantation: Slowly lower the guide cannula to the predetermined depth.

  • Securing the Cannula: Mix dental cement and apply it around the base of the cannula and over the screws to secure the implant to the skull.[9] Ensure the cement does not cover the opening of the cannula.

  • Wound Closure and Post-operative Care: Suture the scalp around the implant. Administer subcutaneous sterile saline for hydration.[6] Place the animal in a clean, heated cage for recovery.[9] Administer post-operative analgesics as prescribed.[6][8] Monitor the animal closely until it is fully ambulatory.[9]

Cannula_Implantation_Workflow Start Start Anesthesia Anesthesia & Analgesia Start->Anesthesia Preparation Animal Preparation Anesthesia->Preparation Surgery Surgical Incision Preparation->Surgery Targeting Coordinate Targeting Surgery->Targeting Craniotomy Craniotomy & Screw Placement Targeting->Craniotomy Implantation Cannula Implantation Craniotomy->Implantation Securing Securing Cannula Implantation->Securing Closure Wound Closure & Post-op Care Securing->Closure End End Closure->End

Protocol 2: Preparation and Administration of this compound

This protocol outlines the preparation of a TTX citrate solution and its microinjection into the implanted cannula.

Materials:

  • This compound[10]

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Microinjection pump

  • Internal cannula (extending slightly beyond the guide cannula)

  • Tubing

  • Hamilton syringe

Procedure:

  • Solution Preparation: Prepare a stock solution of TTX citrate in sterile saline or aCSF. It is recommended to purchase TTX citrate in pre-aliquoted vials to avoid weighing the powder.[11] If making a stock solution, it can be stored in aliquots at -20°C for up to one month.[11] On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration (e.g., 1-10 µM) with sterile saline or aCSF.

  • Microinjection Setup: Load the TTX solution into a Hamilton syringe connected to the internal cannula via tubing. Ensure there are no air bubbles in the system.

  • Animal Handling: Gently restrain the animal and remove the dummy cannula from the guide cannula.

  • Microinjection: Insert the internal cannula into the guide cannula. Infuse the TTX solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) using the microinjection pump.

  • Post-infusion: Leave the internal cannula in place for a few minutes after the infusion is complete to allow for diffusion and to minimize backflow.

  • Cannula Replacement: Gently withdraw the internal cannula and replace it with the dummy cannula.

  • Behavioral Testing: Proceed with the planned behavioral experiments, considering the expected onset and duration of neuronal silencing.

TTX_Administration_Workflow Start Start Preparation TTX Solution Preparation Start->Preparation Setup Microinjection Setup Preparation->Setup Handling Animal Handling Setup->Handling Microinjection Microinjection Handling->Microinjection Post_Infusion Post-infusion Diffusion Microinjection->Post_Infusion Replacement Dummy Cannula Replacement Post_Infusion->Replacement Testing Behavioral Testing Replacement->Testing End End Testing->End

Protocol 3: Histological Verification of Cannula Placement

Following the completion of behavioral experiments, it is essential to verify the accurate placement of the cannula.

Materials:

  • Perfusion pump

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Cryostat or vibratome

  • Microscope slides

  • Staining solution (e.g., Cresyl Violet)[12]

  • Microscope

Procedure:

  • Perfusion: Deeply anesthetize the animal and perform a transcardial perfusion with PBS followed by 4% PFA.

  • Brain Extraction and Post-fixation: Carefully extract the brain and post-fix it in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS and allow it to sink.

  • Sectioning: Freeze the brain and cut coronal or sagittal sections (e.g., 40 µm) using a cryostat or vibratome.

  • Staining: Mount the sections on microscope slides and stain with Cresyl Violet or another suitable Nissl stain to visualize the cannula track.[12][13][14][15][16]

  • Imaging and Analysis: Image the stained sections and compare them to a rodent brain atlas to confirm the cannula placement.

Troubleshooting

IssuePossible CauseSuggested Solution
No behavioral effect observed Incorrect cannula placementVerify placement histologically. If incorrect, refine surgical coordinates for future experiments.
Clogged cannulaEnsure the dummy cannula is properly seated. Gently try to pass a fine wire through the guide cannula.
Inactive TTX solutionPrepare fresh TTX solution. Ensure proper storage of stock solutions.
High mortality rate post-surgery Anesthesia overdoseCarefully monitor the animal's breathing and reflexes during surgery. Adjust anesthetic concentration as needed.
HemorrhageUse care when drilling and placing screws to avoid major blood vessels.
InfectionMaintain sterile surgical technique throughout the procedure.
Inconsistent behavioral effects Variable infusion volumeEnsure the microinjection pump is calibrated and functioning correctly. Check for leaks in the tubing.
Leakage of TTX solution from the infusion siteInfuse at a slower rate. Leave the internal cannula in place for a longer duration post-infusion.
Animal distress post-surgery Inadequate analgesiaEnsure appropriate pre- and post-operative analgesic coverage.
Implant irritationCheck for any sharp edges on the dental cement and smooth them if necessary.

References

Comparative Analysis of Tetrodotoxin Delivery: Bath Application vs. Local Perfusion

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Tetrodotoxin (B1210768) (TTX), a potent neurotoxin, is a highly specific blocker of most voltage-gated sodium channels (VGSCs).[1][2] This property makes it an invaluable tool in neuroscience research for silencing neural activity and a promising therapeutic agent for managing pain.[3][4][5] The method of TTX delivery is critical for achieving desired experimental outcomes and therapeutic effects while minimizing systemic toxicity. This document provides a detailed comparison of two common application methods: tetrodotoxin citrate (B86180) bath application, primarily used in in vitro electrophysiology, and local perfusion, employed in in vivo studies.

Mechanism of Action

Tetrodotoxin exerts its effect by binding to the outer pore of voltage-gated sodium channels, physically occluding the passage of sodium ions.[1][6] This blockage prevents the generation and propagation of action potentials in neurons and muscle cells, leading to a cessation of electrical activity.[5][7] The citrate salt of tetrodotoxin is commonly used due to its solubility in aqueous solutions.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for TTX application, compiled from various in vitro and in vivo studies. These values can serve as a starting point for experimental design.

ParameterTetrodotoxin Citrate Bath Application (in vitro)Tetrodotoxin Local Perfusion (in vivo)Source(s)
Typical Concentration Range 100 nM - 2 µM0.1 µM - 50 µM[8][9][10]
IC50 (Voltage-Gated Sodium Channels) 6.4 nM (Neuro-2a cells) - 10 nM (rat cortical neurons)Not directly measured, but effective concentrations are in the nanomolar to low micromolar range.[11][12]
Effective Dose for Nerve Block Not Applicable0.03 - 1.0 µg (local injection in rats)[5]
Duration of Action Reversible upon washout (minutes)Minutes to hours, depending on dose and formulation[13][14]
LD50 (mice) Not Applicable10.7 µg/kg (intraperitoneal), 532 µg/kg (intragastric)[15]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental processes for both application methods, the following diagrams are provided.

Tetrodotoxin_Signaling_Pathway cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel (VGSC) Na_ions_in Na_Channel->Na_ions_in Blocked_AP Action Potential Blocked Na_Channel->Blocked_AP Influx Blocked TTX Tetrodotoxin (TTX) TTX->Na_Channel Binds to outer pore Na_ions_out Na_ions_out->Na_Channel Normal Influx Action_Potential Action Potential Propagation Na_ions_in->Action_Potential Depolarization

Caption: Tetrodotoxin's mechanism of action on voltage-gated sodium channels.

Experimental_Workflows cluster_bath This compound Bath Application Workflow cluster_perfusion Local Perfusion Workflow Prepare_Slices Prepare Tissue Slices (e.g., brain, spinal cord) Mount_Slice Mount Slice in Recording Chamber Prepare_Slices->Mount_Slice Record_Baseline Record Baseline Neuronal Activity Mount_Slice->Record_Baseline Apply_TTX_Bath Bath Apply TTX-Citrate Solution Record_Baseline->Apply_TTX_Bath Record_Effect Record Effect of TTX Apply_TTX_Bath->Record_Effect Washout Washout TTX Record_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery Anesthetize_Animal Anesthetize Animal Model Expose_Target Surgically Expose Target Nerve/Tissue Anesthetize_Animal->Expose_Target Implant_Catheter Implant Perfusion Catheter/Micropipette Expose_Target->Implant_Catheter Record_Baseline_InVivo Record Baseline Physiological Response Implant_Catheter->Record_Baseline_InVivo Perfuse_TTX Locally Perfuse TTX Solution Record_Baseline_InVivo->Perfuse_TTX Monitor_Response Monitor Physiological and Behavioral Response Perfuse_TTX->Monitor_Response Endpoint Endpoint Measurement/ Tissue Collection Monitor_Response->Endpoint

Caption: Comparative workflows for bath application and local perfusion of TTX.

Experimental Protocols

Protocol 1: this compound Bath Application for In Vitro Electrophysiology

Objective: To reversibly block action potential firing in neuronal tissue slices to study synaptic events or intrinsic membrane properties.

Materials:

  • This compound (e.g., Hello Bio, HB1035)[8][10]

  • Artificial cerebrospinal fluid (aCSF)

  • Brain/spinal cord slicing equipment (vibratome)

  • Recording chamber for electrophysiology rig

  • Patch-clamp or extracellular recording setup

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of TTX citrate (e.g., 1 mM) in deionized water or a suitable buffer. Store at -20°C.[8]

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (typically 100 nM to 1 µM).[8][10]

  • Tissue Preparation: Prepare acute tissue slices (e.g., 300 µm thick cortical or hippocampal slices) from the animal model of choice and allow them to recover in oxygenated aCSF.

  • Baseline Recording: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF. Obtain a stable baseline recording of neuronal activity (e.g., spontaneous firing, evoked potentials).

  • TTX Application: Switch the perfusion to the aCSF containing the desired concentration of TTX.[8][10]

  • Effect Recording: Continue recording to observe the inhibition of action potentials. The time to full effect will depend on the perfusion rate and tissue thickness.

  • Washout: To test for reversibility, switch the perfusion back to the control aCSF. Recovery of action potential firing should occur over time.

Protocol 2: Local Perfusion of Tetrodotoxin for In Vivo Nerve Block

Objective: To induce a localized and temporary nerve block in an animal model to study its effects on pain behavior or other physiological processes.

Materials:

  • Tetrodotoxin (citrate or other salt)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Anesthetic agent

  • Surgical instruments

  • Microinjection pump and stereotaxic frame (if applicable)

  • Fine-gauge needle, cannula, or micropipette

Procedure:

  • Animal Preparation: Anesthetize the animal according to an approved protocol. Shave and sterilize the surgical site.

  • Surgical Exposure: Surgically expose the target nerve (e.g., sciatic nerve) or tissue area.

  • TTX Solution Preparation: Prepare a sterile solution of TTX in saline or PBS at the desired concentration. Concentrations can range from low micromolar to higher, depending on the desired duration and degree of block.[5][14]

  • Local Perfusion/Injection: Using a microinjection pump or a syringe, slowly perfuse or inject a small volume (e.g., 10-50 µL) of the TTX solution onto or adjacent to the target nerve.[5]

  • Post-Procedure Monitoring: Suture the incision and allow the animal to recover from anesthesia. Monitor for signs of systemic toxicity, such as respiratory distress or motor weakness beyond the targeted area.[5]

  • Behavioral/Physiological Assessment: At predetermined time points, assess the intended effect of the nerve block (e.g., using tests for thermal or mechanical pain sensitivity).[5][14]

Application Notes and Comparison

FeatureThis compound Bath ApplicationTetrodotoxin Local Perfusion
Primary Use Case In vitro studies of synaptic transmission, ion channel function, and network activity.[8][10]In vivo studies of pain, nerve injury, and localized neural circuit function.[5][16]
Advantages - High degree of control over drug concentration.- Reversibility through washout allows for within-subject controls.- Isolates neural tissue from systemic effects.- Allows for the study of TTX effects in a whole, behaving organism.- Clinically relevant for developing local anesthetics and analgesics.[3][5]- Can be combined with other agents (e.g., vasoconstrictors) to prolong effect and reduce systemic uptake.[14][17]
Disadvantages - Lacks the complexity of an intact physiological system.- Results may not directly translate to in vivo efficacy.- Risk of systemic toxicity if the dose is too high or enters systemic circulation.- Technically more challenging and invasive.- Difficult to control the precise concentration at the target site.
Considerations for Drug Development Essential for initial screening of TTX analogues and formulations, and for elucidating the mechanism of action at the cellular level.[18]A critical step in preclinical development to assess efficacy, duration of action, and safety in a living system before moving to clinical trials.[3][19]

Conclusion

The choice between this compound bath application and local perfusion is dictated by the research question. Bath application offers precise control in a simplified in vitro environment, ideal for mechanistic studies. Local perfusion provides a more physiologically relevant model for assessing the therapeutic potential and safety of TTX in vivo. For drug development professionals, a thorough understanding of both methodologies is crucial for advancing TTX-based therapeutics from the laboratory bench to clinical application.[20] Researchers should always adhere to strict safety protocols when handling this potent toxin.[21][22]

References

Application Notes and Protocols for Tetrodotoxin (TTX) Citrate Washout

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrodotoxin (B1210768) (TTX) is a potent neurotoxin widely used in neuroscience research to selectively block the activity of most voltage-gated sodium channels (Nav). Its high affinity and specificity make it an invaluable tool for isolating and studying other ion channels and for investigating the role of Nav channels in various physiological and pathological processes. Following experimental application, a thorough washout of TTX is often necessary to study the recovery of neuronal function or to perform subsequent experiments on the same preparation.

These application notes provide a comprehensive overview of the principles and techniques for the effective washout of Tetrodotoxin citrate (B86180) after in vitro experiments, particularly in the context of electrophysiological recordings. The provided protocols are intended to serve as a guide and may require optimization based on the specific experimental preparation and conditions.

Mechanism of TTX Action and Reversibility

TTX physically occludes the outer pore of sensitive voltage-gated sodium channels, preventing the influx of sodium ions and thereby blocking the initiation and propagation of action potentials.[1] The binding of TTX is a reversible process, and the toxin can be removed by perfusion with a TTX-free solution. The efficiency of this washout is dependent on several factors, including the dissociation constant (Kd) of TTX for the specific Nav channel subtype, the concentration of TTX used, the duration of exposure, and the experimental conditions such as temperature and perfusion rate.

The blockade of sodium channels by TTX is not covalent, allowing for its removal from the binding site.[2] The recovery from TTX block is a time-dependent process governed by the dissociation rate of the toxin from the channel.

Quantitative Data on TTX Binding and Washout

The effectiveness of a washout protocol is directly related to the binding kinetics of TTX with the target sodium channels. The dissociation constant (Kd) is a key parameter, with lower values indicating tighter binding and consequently requiring longer washout periods.

Channel SubtypeOrganism/TissueDissociation Constant (Kd)Association Rate (kon)Dissociation Rate (koff)Reference
TTX-sensitive (TTX-s)Rat Brain~nM range--[3]
TTX-sensitive (TTX-s)Rabbit Purkinje fibers~3.5 µM (rested)1.3 x 106 M-1s-1 (activated)1.5 s-1 (activated)[4][5]
TTX-resistant (TTX-r)Rabbit Purkinje fibers~1 µM--[4]

Note: The binding kinetics of TTX can be influenced by the conformational state of the sodium channel (rested, activated, or inactivated).[5]

One study on extracellular field potential recordings in N2a cells demonstrated a 10% recovery of the original signal after washout of 300 nM TTX.[6] In automated patch-clamp systems, complete reversal of a 100 nM TTX block has been reported upon perfusion with a TTX-free external solution.

Experimental Protocols

Protocol 1: Standard Washout Procedure for Patch-Clamp Electrophysiology

This protocol is suitable for whole-cell, and perforated-patch recordings from cultured neurons or acute tissue slices.

Materials:

  • Recording Chamber: with a continuous perfusion system.

  • Washout Solution: Standard artificial cerebrospinal fluid (aCSF) or external recording solution, identical in composition to the solution used during the experiment but lacking TTX citrate. Ensure the pH and osmolarity are consistent.[1]

  • Perfusion System: A gravity-fed or pump-driven system capable of maintaining a constant flow rate.

Procedure:

  • Initiate Washout: Following the completion of the TTX application period, switch the perfusion line from the TTX-containing solution to the TTX-free washout solution.

  • Maintain Continuous Perfusion: Ensure a constant and adequate flow rate to facilitate the removal of TTX from the recording chamber and the tissue preparation. A typical flow rate for slice recordings is 2-4 mL/min.[1] For cultured cells on coverslips, a lower flow rate may be sufficient.

  • Monitor Recovery: Continuously monitor the biological parameter of interest (e.g., sodium current amplitude, action potential firing) to assess the time course of recovery.

  • Determine Washout Duration: The duration of the washout should be determined empirically based on the recovery of the measured signal. Based on the dissociation kinetics, a washout period of at least 5-10 times the dissociation time constant is recommended. For TTX-sensitive channels with nanomolar affinity, this may require prolonged washing (30 minutes or more). For channels with micromolar affinity, a shorter duration may be sufficient.

  • Confirm Full Recovery: Continue the washout until a stable baseline, ideally returning to the pre-TTX level, is achieved. If complete recovery is not observed, it may be due to incomplete washout or other experimental factors.

Protocol 2: Enhanced Washout for High-Affinity TTX Binding

In cases where TTX binding is particularly strong or when rapid recovery is desired, the following modifications to the standard protocol can be considered.

Procedure:

  • Increase Perfusion Rate: Temporarily increase the flow rate of the washout solution to enhance the clearance of TTX from the vicinity of the cells.

  • Temperature Considerations: While most electrophysiological recordings are performed at room or physiological temperatures, be aware that temperature can affect the binding kinetics of TTX. Ensure temperature stability throughout the washout period.

  • Repetitive Stimulation (Use-Dependence): For some channel subtypes, the binding of TTX can be state-dependent.[4] Applying repetitive depolarizing stimuli during the washout period may, in some cases, promote the dissociation of TTX from the channel, although this is not a universally observed phenomenon for TTX as it is for some other channel blockers.[2]

Mandatory Visualizations

TTX_Washout_Workflow cluster_0 Experimental Setup cluster_1 TTX Application cluster_2 Washout Procedure cluster_3 Analysis A Prepare Cell/Tissue B Establish Baseline Recording A->B C Perfuse with TTX-containing Solution B->C D Record Experimental Data C->D E Switch to TTX-free Solution D->E F Continuous Perfusion E->F G Monitor Recovery F->G H Analyze Recovered Signal G->H

Caption: Experimental workflow for a typical electrophysiology experiment involving Tetrodotoxin application and subsequent washout.

TTX_Mechanism_of_Action cluster_0 Sodium Channel State cluster_1 TTX Application cluster_2 Washout Na_Channel_Blocked Voltage-Gated Sodium Channel Pore Blocked by TTX TTX TTX TTX->Na_Channel_Blocked:pore Binding Na_ion_out Na+ Na_ion_out->Na_Channel_Blocked:pore No Influx Na_Channel_Open Voltage-Gated Sodium Channel Open Pore TTX_dissociated TTX Na_Channel_Open:pore->TTX_dissociated Dissociation Na_ion_in Na+ Na_ion_in->Na_Channel_Open:pore Influx Resumes

Caption: Mechanism of TTX action and its reversal during the washout procedure at the sodium channel.

Troubleshooting and Considerations

  • Incomplete Recovery: If the signal does not return to baseline, consider the possibility of incomplete washout, rundown of the preparation, or long-term effects of sodium channel blockade. Extending the washout period or optimizing the perfusion system may help.

  • Variability between Preparations: The rate and extent of recovery can vary between different cell types and tissue preparations due to differences in the expression of TTX-sensitive and TTX-resistant sodium channel isoforms.

  • Purity of TTX Citrate: Ensure the use of high-purity TTX citrate to avoid confounding effects from impurities.

  • Solution Exchange: The efficiency of the solution exchange in the recording chamber is critical. A chamber with a small volume and a well-designed perfusion inlet and outlet will facilitate rapid and complete solution exchange.

By following these guidelines and protocols, researchers can effectively wash out Tetrodotoxin citrate after their experiments, allowing for the reliable study of the recovery of neuronal function and the performance of subsequent experimental manipulations.

References

Troubleshooting & Optimization

Tetrodotoxin citrate not blocking sodium currents troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with tetrodotoxin (B1210768) (TTX) citrate (B86180) failing to block sodium currents in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tetrodotoxin (TTX)?

A1: Tetrodotoxin is a potent neurotoxin that specifically blocks voltage-gated sodium channels (Nav).[1][2] It binds to site 1 on the extracellular side of the channel pore, physically obstructing the passage of sodium ions.[1] This inhibition of sodium influx prevents the generation and propagation of action potentials in most excitable cells, such as neurons and muscle cells.[1][2]

Q2: What is the purpose of using the citrate form of TTX?

A2: The citrate form of tetrodotoxin is designed to improve its solubility in aqueous solutions.[3][4] Pure TTX is not readily soluble in water or most organic solvents.[3][5] The citrate salt allows for easier preparation of stock solutions for experimental use.[4]

Q3: How should I store and handle my TTX citrate?

A3: Proper storage is critical to maintaining the potency of TTX citrate. It should be stored at -20°C in its solid form, where it can be stable for at least four years.[3][6] Once reconstituted into a solution, it is best to prepare it fresh on the day of use. If storage of a stock solution is necessary, it should be kept at -20°C for up to one month.[6] TTX is unstable in strongly acidic or alkaline solutions.[7] It is recommended to dissolve it in a dilute citrate or acetate (B1210297) buffer at a pH between 4 and 5.[7] Always consult the manufacturer's specific instructions for storage and handling.

Q4: Are all voltage-gated sodium channels sensitive to Tetrodotoxin?

A4: No, not all voltage-gated sodium channels are equally sensitive to TTX. Mammalian sodium channels are broadly classified into two categories based on their sensitivity to this toxin:

  • Tetrodotoxin-Sensitive (TTX-S) Channels: These channels are blocked by nanomolar concentrations of TTX. This group includes Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, and Nav1.7.[8]

  • Tetrodotoxin-Resistant (TTX-R) Channels: These channels require micromolar concentrations of TTX for blockade. This group includes Nav1.5, Nav1.8, and Nav1.9.[8][9] These channels are primarily found in cardiac tissue and peripheral sensory neurons (like dorsal root ganglion neurons).[1][9][10]

Troubleshooting Guide: TTX Citrate Not Blocking Sodium Currents

If you are not observing the expected blockade of sodium currents after applying TTX citrate, follow this step-by-step troubleshooting guide.

Step 1: Verify the Integrity and Concentration of Your TTX Citrate

Issue: The TTX citrate may have degraded or been prepared incorrectly.

Troubleshooting Actions:

  • Check Storage Conditions: Confirm that your TTX citrate has been stored at -20°C as a solid and that stock solutions have been stored appropriately.[3][6]

  • Prepare Fresh Solution: If your stock solution is old, prepare a fresh solution from the lyophilized powder.

  • Verify Solvent and pH: Ensure you are dissolving the TTX citrate in a recommended buffer (e.g., dilute citrate or acetate buffer, pH 4-5) to maintain its stability.[7]

  • Recalculate Dilutions: Double-check all calculations for your stock and final working concentrations.

Step 2: Evaluate Your Experimental Preparation

Issue: The cell type or tissue you are studying may express TTX-resistant sodium channels.

Troubleshooting Actions:

  • Identify the Sodium Channel Subtypes: Review the literature to determine which Nav channel subtypes are typically expressed in your specific cell type or tissue. Be aware that cell lines can sometimes have unexpected channel expression profiles.

  • Perform a Dose-Response Experiment: Test a wide range of TTX concentrations. If you see no effect at nanomolar concentrations, increase the concentration into the micromolar range. A lack of block at high nanomolar concentrations but a block at micromolar concentrations is indicative of TTX-R channels.

  • Consider the Cell Type: Remember that certain cell types are known to express high levels of TTX-R channels, including:

    • Cardiac muscle cells[9]

    • Dorsal root ganglion (DRG) neurons (especially small-diameter nociceptive neurons)[10][11]

    • Some types of smooth muscle cells[9]

Step 3: Review Your Electrophysiology Protocol

Issue: The experimental conditions may be interfering with the TTX block or the recording itself.

Troubleshooting Actions:

  • Ensure Adequate Perfusion: Confirm that your perfusion system is delivering the TTX solution effectively to the cells being recorded. Allow sufficient time for the solution to exchange completely in the recording chamber.

  • Check for Drug Adsorption: Some plastic tubing can adsorb hydrophobic compounds. While TTX is water-soluble, ensure your delivery system is clean and not a source of compound loss.

  • Examine Recording Solutions: While less common for TTX, ensure that other components of your extracellular solution are not unexpectedly interacting with the toxin or the channels. For instance, changes in extracellular calcium concentration can modulate the activity of some TTX-R channels.[12]

Summary of TTX Sensitivity for Voltage-Gated Sodium Channels

Channel SubtypeSensitivity to TTXTypical Blocking ConcentrationPrimary Location
Nav1.1 Sensitive (TTX-S)Nanomolar (nM)Central Nervous System
Nav1.2 Sensitive (TTX-S)Nanomolar (nM)Central Nervous System
Nav1.3 Sensitive (TTX-S)Nanomolar (nM)Central Nervous System (primarily embryonic)
Nav1.4 Sensitive (TTX-S)Nanomolar (nM)Skeletal Muscle
Nav1.5 Resistant (TTX-R)Micromolar (µM)Cardiac Muscle
Nav1.6 Sensitive (TTX-S)Nanomolar (nM)Central and Peripheral Nervous System
Nav1.7 Sensitive (TTX-S)Nanomolar (nM)Peripheral Nervous System
Nav1.8 Resistant (TTX-R)Micromolar (µM)Peripheral Nervous System (DRG neurons)
Nav1.9 Resistant (TTX-R)Micromolar (µM)Peripheral Nervous System (DRG neurons)

Experimental Protocols

Protocol: Whole-Cell Voltage-Clamp Recording to Test TTX Efficacy

This protocol describes a standard method for assessing the effect of TTX citrate on voltage-gated sodium currents in cultured neurons.

1. Preparation of Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES. Adjust pH to 7.3 with CsOH. (Using Cesium and Fluoride helps to block potassium and calcium channels, isolating sodium currents).

  • TTX Citrate Stock Solution: Prepare a 1 mM stock solution by dissolving TTX citrate in a dilute citrate buffer (pH 4.8). Store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

2. Electrophysiological Recording:

  • Obtain a whole-cell patch-clamp configuration on the cell of interest.[13][14]

  • Switch to voltage-clamp mode and hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure sodium channels are in a resting state.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents. Record the baseline current-voltage (I-V) relationship.

  • Begin perfusion with the external solution containing the lowest concentration of TTX citrate (e.g., 10 nM). Allow 2-3 minutes for the solution to fully exchange.

  • Repeat the voltage-step protocol and record the sodium currents in the presence of TTX.

  • Wash out the TTX by perfusing with the control external solution and ensure the current returns to baseline.

  • Repeat steps 4-6 for increasing concentrations of TTX to determine the dose-response relationship.

3. Data Analysis:

  • Measure the peak inward current at each voltage step for baseline and each TTX concentration.

  • Plot the I-V curves to visualize the effect of TTX.

  • Calculate the percentage of current blocked at each concentration and plot a dose-response curve to determine the IC50 value.

Visualizations

Troubleshooting_Workflow start Start: No Block of Sodium Currents with TTX check_ttx Step 1: Verify TTX Integrity - Stored correctly? - Freshly prepared? - Correct concentration? start->check_ttx check_prep Step 2: Evaluate Experimental Prep - What NaV subtypes are expected? - Is it a cell type known for TTX-R channels (cardiac, DRG)? check_ttx->check_prep TTX appears OK ttx_bad Conclusion: TTX may be inactive. Obtain new vial. check_ttx->ttx_bad Improper storage/ preparation check_protocol Step 3: Review Electrophysiology Protocol - Perfusion working? - Adequate application time? - Recording solutions correct? check_prep->check_protocol dose_response Action: Perform Dose-Response (nM to µM range) check_prep->dose_response check_protocol->dose_response ttx_r_channels Result: Blockade only at µM concentrations. Conclusion: TTX-Resistant channels are present. dose_response->ttx_r_channels no_block Result: No blockade at any concentration. Re-evaluate Steps 1 & 3. dose_response->no_block ttx_ok Conclusion: TTX is likely active. Problem is likely biological.

Caption: Troubleshooting workflow for TTX citrate experiments.

TTX_Mechanism cluster_membrane Cell Membrane NaV_Channel Voltage-Gated Sodium Channel (NaV) Na_ion_in Na+ Influx (Action Potential) NaV_Channel->Na_ion_in Intracellular Blocked Blocked NaV_Channel->Blocked TTX Tetrodotoxin (TTX) TTX->NaV_Channel Binds to Site 1 in outer pore Na_ion_out Na+ Na_ion_out->NaV_Channel Extracellular

Caption: Mechanism of TTX blocking a sodium channel.

Experimental_Workflow prep 1. Prepare Solutions (Internal, External, TTX Stocks) patch 2. Obtain Whole-Cell Patch Clamp Configuration prep->patch baseline 3. Record Baseline Sodium Currents (I-V Protocol) patch->baseline apply_ttx 4. Perfuse with TTX Citrate Solution baseline->apply_ttx analyze 7. Analyze Data (I-V Curves, Dose-Response) baseline->analyze record_ttx 5. Record Sodium Currents in Presence of TTX apply_ttx->record_ttx washout 6. Washout TTX with Control Solution record_ttx->washout record_ttx->analyze washout->analyze

Caption: Workflow for a TTX electrophysiology experiment.

References

why is my Tetrodotoxin citrate not working in patch clamp

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrodotoxin (TTX) citrate (B86180). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing TTX citrate in patch-clamp experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when using Tetrodotoxin citrate in patch-clamp electrophysiology.

Q1: My this compound does not seem to be blocking the sodium currents. What are the possible reasons?

There are several potential reasons why your TTX citrate may not be effective. These can be broadly categorized into issues with the toxin itself, the experimental preparation, or the specific properties of the cells you are studying.

  • Toxin Integrity and Handling:

    • Improper Storage: this compound is sensitive to storage conditions. It should be stored at -20°C.[1] Long-term storage at higher temperatures can lead to degradation of the toxin.

    • Repeated Freeze-Thaw Cycles: To maintain the potency of your TTX citrate stock solution, it is crucial to aliquot it into smaller, single-use volumes after reconstitution and store them at -20°C or -80°C.[2] Repeatedly freezing and thawing the main stock can degrade the molecule.

    • Incorrect Dilution: Double-check your calculations for the dilution of your stock solution to the final working concentration. An error in calculation can lead to a concentration that is too low to effectively block the sodium channels.

  • Cellular and Channel Properties:

    • Expression of TTX-Resistant Sodium Channels: Not all voltage-gated sodium channels (NaV) are sensitive to Tetrodotoxin.[3] Your cells of interest may predominantly express TTX-resistant (TTX-R) isoforms, such as NaV1.5, NaV1.8, or NaV1.9.[4][5][6][7][8] These channels require much higher concentrations of TTX for blockade, often in the micromolar range, compared to the nanomolar concentrations effective for TTX-sensitive (TTX-S) channels.[9]

    • Low Channel Expression: The cells you are patching may have a very low density of TTX-sensitive sodium channels, making the effect of TTX difficult to observe.

  • Experimental Setup and Protocol:

    • Inadequate Perfusion: Ensure that your perfusion system is delivering the TTX-containing solution effectively to the cell being recorded. Blockages in the perfusion line or an inadequate flow rate can prevent the toxin from reaching the cell at the intended concentration.

    • Issues with the Patch-Clamp Rig: Problems with the amplifier, headstage, or grounding can lead to noisy recordings that may obscure the effect of TTX. A stable and low-noise recording is essential to resolve small currents.

    • Unhealthy Cells: The health of your cells is paramount. Unhealthy or dying cells will have unstable membranes and altered channel properties, which can make it difficult to assess the effect of any drug, including TTX.

Q2: How can I confirm if my TTX citrate is active?

To verify the activity of your TTX citrate, you can perform a positive control experiment.

  • Select a suitable cell line: Use a cell line known to express a high density of TTX-sensitive sodium channels. Commonly used cell lines for this purpose include Neuro-2a (N2a) cells or dorsal root ganglion (DRG) neurons, which are known to have a significant TTX-sensitive sodium current.[4][9]

  • Perform a standard patch-clamp recording: Obtain a whole-cell patch-clamp recording from one of these cells and elicit sodium currents using a voltage-step protocol.

  • Apply TTX citrate: Perfuse the cell with a known effective concentration of your TTX citrate (e.g., 300 nM).

  • Observe the effect: A potent and active TTX citrate solution should rapidly and almost completely block the inward sodium current in these cells.[2]

Q3: What is the difference between Tetrodotoxin and this compound?

The primary difference lies in their solubility. Tetrodotoxin itself has low solubility in water.[10] The citrate salt form is significantly more water-soluble, making it much easier to prepare stock solutions for experimental use.[1][10] For most patch-clamp applications, the citrate salt is preferred for its ease of handling.

Q4: What is a typical working concentration for TTX citrate in patch-clamp experiments?

The effective concentration of TTX citrate depends on the specific subtypes of sodium channels you are targeting.

  • For TTX-sensitive (TTX-S) channels: A concentration in the range of 100 nM to 500 nM is typically sufficient to achieve complete blockade.

  • For distinguishing between TTX-S and TTX-R channels: A concentration of 300-500 nM is often used to selectively block the TTX-S component of the total sodium current.[6]

  • For TTX-resistant (TTX-R) channels: Significantly higher concentrations, in the range of 10 µM to 100 µM, may be required to see a blocking effect.[9]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. The following tables summarize the IC50 values for Tetrodotoxin on various voltage-gated sodium channel subtypes and neuronal preparations.

Table 1: IC50 Values of this compound for Different NaV Channel Subtypes

NaV Channel SubtypeIC50 (nM)Reference(s)
NaV1.14.1[1]
NaV1.214[1]
NaV1.35.3[1]
NaV1.47.6[1]
NaV1.62.3[1]
NaV1.736[1]

Table 2: IC50 Values of Tetrodotoxin for Different Neuronal Preparations

Neuronal PreparationIC50 (nM)Channel TypeReference(s)
Neuro-2a cells6.4TTX-S[4][11]
Rat Cortical Neurons7TTX-S[12]
Human iPSC-derived Neurons10TTX-S[12]
Rat Dorsal Root Ganglion Neurons0.3TTX-S[9]
Rat Dorsal Root Ganglion Neurons100,000 (100 µM)TTX-R[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Safety First: Tetrodotoxin is a potent neurotoxin and should be handled with extreme care in a designated area, following all institutional safety guidelines.[12][13] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Determine the required concentration: For a 1 mM stock solution of TTX citrate (MW: 319.27 g/mol ), you will need to dissolve 0.319 mg in 1 mL of solvent.

  • Reconstitution: Carefully dissolve the lyophilized TTX citrate powder in sterile, deionized water or a suitable buffer (e.g., the buffer it was originally lyophilized in, often a dilute citrate buffer). Ensure the powder is fully dissolved by gentle vortexing or pipetting.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.[2]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1] A properly stored stock solution should be stable for an extended period.

Protocol 2: Application of this compound in a Patch-Clamp Experiment

  • Prepare the external solution: On the day of the experiment, thaw a single aliquot of your TTX citrate stock solution. Dilute the stock solution into your standard external recording solution to achieve the desired final concentration. For example, to make a 300 nM working solution from a 1 mM stock, you would perform a 1:3333 dilution. It is good practice to prepare a slightly larger volume of the working solution than you anticipate needing.

  • Establish a stable whole-cell recording: Begin by obtaining a stable whole-cell patch-clamp recording from your cell of interest in the standard external solution (without TTX).

  • Record baseline currents: Once a stable recording is achieved, record the baseline sodium currents by applying a series of voltage steps. This will serve as your control.

  • Apply the TTX-containing solution: Switch the perfusion system to deliver the external solution containing your desired concentration of TTX citrate to the recording chamber. Ensure a consistent and adequate flow rate to allow for complete exchange of the solution around the cell.

  • Monitor the blockade: Continuously monitor the sodium currents as the TTX-containing solution perfuses the chamber. You should observe a gradual decrease in the amplitude of the inward sodium current, which should stabilize once the solution exchange is complete.

  • Record post-TTX currents: After the current has stabilized, record the sodium currents again using the same voltage-step protocol as for the baseline recording.

  • Washout (optional): The block of sodium channels by TTX is reversible. To confirm this, you can switch the perfusion back to the standard external solution (without TTX) and observe the recovery of the sodium current. This may take several minutes.

Visualizations

Caption: Mechanism of Tetrodotoxin (TTX) action on voltage-gated sodium channels.

TTX_Troubleshooting_Workflow Start TTX Not Working in Patch Clamp Experiment Check_Toxin Is the TTX stock properly prepared and stored? Start->Check_Toxin Check_Cells Are the cells expressing TTX-sensitive channels? Check_Toxin->Check_Cells Yes Solution_Toxin Prepare fresh stock solution. Aliquot and store at -20°C. Check_Toxin->Solution_Toxin No Check_Setup Is the experimental setup functioning correctly? Check_Cells->Check_Setup Yes Solution_Cells Use a positive control cell line (e.g., N2a). Consider the presence of TTX-R channels. Check_Cells->Solution_Cells No Solution_Setup Check perfusion system for flow and leaks. Verify rig stability and noise levels. Check_Setup->Solution_Setup No Review_Protocol Review dilution calculations and application protocol. Check_Setup->Review_Protocol Yes

Caption: Troubleshooting workflow for inactive this compound.

Patch_Clamp_Workflow Prepare_Solutions 1. Prepare Stock & Working TTX Solutions Establish_Recording 2. Establish Stable Whole-Cell Recording Prepare_Solutions->Establish_Recording Record_Baseline 3. Record Baseline Sodium Currents Establish_Recording->Record_Baseline Apply_TTX 4. Perfuse with TTX-Containing Solution Record_Baseline->Apply_TTX Monitor_Block 5. Monitor Current Blockade Apply_TTX->Monitor_Block Record_Post_TTX 6. Record Post-TTX Sodium Currents Monitor_Block->Record_Post_TTX Washout 7. Washout with Control Solution (Optional) Record_Post_TTX->Washout

Caption: Experimental workflow for applying TTX in a patch-clamp experiment.

References

Optimizing Tetrodotoxin Citrate Concentration for Specific Neuron Types: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Tetrodotoxin (B1210768) (TTX) citrate (B86180) concentration in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tetrodotoxin (TTX)?

A1: Tetrodotoxin is a potent neurotoxin that selectively blocks the pore of most voltage-gated sodium channels (NaV channels).[1][2][3] This blockage prevents the influx of sodium ions into the neuron, thereby inhibiting the generation and propagation of action potentials, which are essential for neuronal communication.[1][3]

Q2: What is the difference between TTX-sensitive (TTX-S) and TTX-resistant (TTX-R) sodium channels?

A2: Voltage-gated sodium channels are broadly classified based on their sensitivity to TTX.[1][4]

  • TTX-sensitive (TTX-S) channels are highly susceptible to TTX and are blocked by concentrations in the low nanomolar (nM) range.[1][5] These channels are prevalent in the central and peripheral nervous systems.[1]

  • TTX-resistant (TTX-R) channels require significantly higher concentrations of TTX, typically in the micromolar (µM) range, for blockage.[1][5] These channels are commonly found in cardiac tissue and nociceptive sensory neurons.[4][6]

Q3: How do I prepare and store a TTX citrate stock solution?

A3: It is recommended to purchase TTX citrate in the smallest feasible quantities.[7] To prepare a stock solution, dissolve the TTX citrate in water; the solubility is approximately 1 mg/ml.[8] For storage, it is advisable to aliquot the stock solution into tightly sealed vials and store them at -20°C.[9] Generally, these aliquots are usable for up to one month.[9] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[9] It is not recommended to store aqueous solutions for more than one day.[8]

Q4: What are the typical working concentrations of TTX for blocking TTX-S and TTX-R channels?

A4: The effective concentration of TTX is highly dependent on the specific NaV channel subtype being targeted.

  • For TTX-S channels , a concentration range of 1-10 nM is generally sufficient to achieve complete blockage.[1]

  • For TTX-R channels , concentrations in the range of 1-100 µM are typically required.[2][4]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions and neuron type.

Troubleshooting Guide

Issue 1: Incomplete block of TTX-sensitive sodium channels.

  • Question: I'm applying 10 nM TTX, but I still observe a small sodium current. Why is this happening and what can I do?

  • Answer:

    • Insufficient Equilibration Time: TTX binding and blockage can take time to reach its full effect, sometimes up to 15 minutes.[10] Ensure you are allowing adequate time for the TTX to perfuse your system and block the channels.

    • Solution Stability: If your TTX stock solution is old or has been stored improperly, it may have degraded. Prepare a fresh stock solution from a new aliquot.[8][9]

    • pH of External Solution: The efficacy of TTX can be pH-dependent. The cationic form of TTX is the active one, and its availability is reduced in alkaline pH, which can diminish its blocking effect.[10] Check and adjust the pH of your external solution to be within the physiological range (typically 7.2-7.4).

    • Presence of TTX-R Channels: Your neuron type may express a population of TTX-resistant channels that are not fully blocked by low nanomolar concentrations of TTX. To confirm this, you can increase the TTX concentration into the micromolar range.

Issue 2: Unexpected effects on TTX-resistant sodium channels at low TTX concentrations.

  • Question: I'm using a low concentration of TTX to isolate TTX-R currents, but I'm seeing an unexpected increase in the current amplitude. What could be the cause?

  • Answer:

    • Paradoxical Enhancement: At concentrations below those that cause a block, TTX can paradoxically increase the amplitude of TTX-R currents, particularly in the presence of certain divalent cations like lanthanum.[11] This is thought to be due to TTX relieving a tonic block by these cations.[11]

    • Solution: If your experimental design allows, consider removing or reducing the concentration of potentially interacting divalent cations from your external solution.

Issue 3: Variability in experimental results.

  • Question: My results with TTX are not consistent from one experiment to the next. What are some potential sources of variability?

  • Answer:

    • Pipette and Cell Health: In patch-clamp experiments, the quality of your pipette and the health of the cells are critical for reproducible results.[12] Ensure your pipettes are clean and have the appropriate resistance.[13] Use healthy, well-adhered cells.

    • Inconsistent Solution Preparation: Precisely preparing your TTX dilutions is crucial. Any variability in the final concentration can lead to inconsistent blocking effects. Use calibrated pipettes and be meticulous in your solution preparation.

    • Perfusion Rate: If using a perfusion system, ensure the flow rate is consistent between experiments.[12] Changes in flow rate can affect the local concentration of TTX around the cell.

Data Presentation

Table 1: IC50 Values of Tetrodotoxin for Various Voltage-Gated Sodium Channel Subtypes

NaV Channel SubtypeSensitivityIC50 Value (nM)Primary Location of Expression
NaV1.1TTX-Sensitive4.1[14]Central & Peripheral Nervous System
NaV1.2TTX-Sensitive14[14]Central Nervous System
NaV1.3TTX-Sensitive5.3[14]Central Nervous System (upregulated in injury)
NaV1.4TTX-Sensitive7.6[14]Skeletal Muscle
NaV1.5TTX-Resistant>1000 (micromolar range)[15]Cardiac Muscle
NaV1.6TTX-Sensitive2.3[14]Nodes of Ranvier, CNS, PNS
NaV1.7TTX-Sensitive36[14]Nociceptive Neurons (PNS)
NaV1.8TTX-Resistant~60,000 (60 µM)[11]Nociceptive Neurons (PNS)
NaV1.9TTX-Resistant~40,000 (40 µM)[11]Nociceptive Neurons (PNS)

Table 2: Recommended Starting Concentrations of Tetrodotoxin Citrate for Different Neuron Types

Neuron TypeTarget Channel TypeRecommended Starting ConcentrationNotes
Cortical NeuronsPrimarily TTX-S5-10 nMSufficient to block the majority of NaV channels.
Hippocampal NeuronsPrimarily TTX-S5-10 nMEffective for silencing network activity.
Dorsal Root Ganglion (DRG) NeuronsMixed TTX-S and TTX-R10-30 nM (to isolate TTX-R) or >30 µM (to block all)Use low nM concentrations to study TTX-R currents. Use µM concentrations for complete block.
Cardiac MyocytesPrimarily TTX-R (NaV1.5)>1 µMHigh concentrations are needed to observe a blocking effect.
Skeletal Muscle CellsPrimarily TTX-S (NaV1.4)10-20 nMEffective for blocking action potentials.

Experimental Protocols

Protocol: Isolation of TTX-Resistant Na+ Currents in Dorsal Root Ganglion (DRG) Neurons using Patch-Clamp Electrophysiology

  • Cell Preparation: Culture dissociated DRG neurons on coverslips suitable for electrophysiological recording.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

    • TTX Stock Solution: Prepare a 1 mM stock solution of TTX citrate in deionized water and store at -20°C in aliquots.

    • Working TTX Solution: On the day of the experiment, dilute the stock solution in the external solution to a final concentration of 300-500 nM to block TTX-S channels.

  • Patch-Clamp Recording:

    • Obtain a whole-cell patch-clamp recording from a DRG neuron.

    • Record baseline sodium currents using a voltage-step protocol (e.g., holding potential of -80 mV, with depolarizing steps from -60 mV to +40 mV in 5 mV increments).

    • Perfuse the recording chamber with the working TTX solution for at least 10-15 minutes to ensure complete block of TTX-S channels.

    • Record the remaining TTX-resistant sodium currents using the same voltage-step protocol.

  • Data Analysis:

    • Subtract the currents recorded in the presence of TTX from the baseline currents to isolate the TTX-sensitive component.

    • Analyze the remaining current to characterize the properties of the TTX-resistant channels.

Visualizations

experimental_workflow start Start: Prepare DRG Neuron Culture solutions Prepare External and Internal Solutions start->solutions ttx_prep Prepare TTX Stock and Working Solutions solutions->ttx_prep patch Obtain Whole-Cell Patch-Clamp Recording ttx_prep->patch baseline Record Baseline Sodium Currents patch->baseline perfuse Perfuse with TTX Solution (300-500 nM) baseline->perfuse record_ttx_r Record Remaining TTX-Resistant Currents perfuse->record_ttx_r analysis Data Analysis: Isolate and Characterize Currents record_ttx_r->analysis end End analysis->end

Caption: Experimental workflow for isolating TTX-resistant sodium currents.

troubleshooting_flowchart start Issue: Incomplete Block of Sodium Current check_time Is equilibration time sufficient (>15 min)? start->check_time check_solution Is TTX solution fresh and properly stored? check_time->check_solution Yes increase_time Action: Increase equilibration time. check_time->increase_time No check_ph Is external solution pH physiological (7.2-7.4)? check_solution->check_ph Yes fresh_solution Action: Prepare fresh TTX solution. check_solution->fresh_solution No consider_ttx_r Does the neuron type express TTX-R channels? check_ph->consider_ttx_r Yes adjust_ph Action: Adjust pH of external solution. check_ph->adjust_ph No increase_conc Action: Perform dose-response with higher [TTX]. consider_ttx_r->increase_conc Yes resolved Issue Resolved consider_ttx_r->resolved No increase_time->resolved fresh_solution->resolved adjust_ph->resolved increase_conc->resolved

Caption: Troubleshooting flowchart for incomplete sodium channel block.

signaling_pathway cluster_membrane Neuronal Membrane NaV_channel Voltage-Gated Sodium Channel (NaV) Na_ion_in Na+ (intracellular) NaV_channel->Na_ion_in TTX Tetrodotoxin (TTX) TTX->NaV_channel Blocks Pore Na_ion_out Na+ (extracellular) Na_ion_out->NaV_channel Influx Depolarization Membrane Depolarization Na_ion_in->Depolarization Causes Depolarization->NaV_channel Opens Action_Potential Action Potential Depolarization->Action_Potential Initiates

Caption: Mechanism of Tetrodotoxin action on voltage-gated sodium channels.

References

Tetrodotoxin Citrate Stock Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrodotoxin (TTX) citrate (B86180) stock solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, preparation, and use of TTX citrate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Tetrodotoxin citrate stock solutions?

A1: It is consistently recommended to store this compound stock solutions at -20°C.[1][2] To avoid repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes before freezing.[1][3]

Q2: How long is a this compound stock solution stable at -20°C?

A2: While the solid, lyophilized form of this compound is stable for at least four years at -20°C, the stability of the reconstituted stock solution is more limited.[2][4] Generally, it is advised to use the prepared solution within one month of storage at -20°C.[2][3] Some protocols suggest a usable period of "several weeks".[1] For optimal results, it is best practice to prepare the solution fresh on the day of the experiment whenever possible.[2][3] One manufacturer's data sheet advises against storing the aqueous solution for more than one day, though this may be a highly cautious recommendation or refer to storage at temperatures other than -20°C.[4]

Q3: What is the best solvent for reconstituting this compound?

A3: this compound is designed for enhanced solubility in aqueous solutions.[4][5] It is readily soluble in water or slightly acidic buffers (pH 4-5).[4][6] The citrate salt form improves its solubility over pure tetrodotoxin, which is poorly soluble in water.[4][5]

Q4: Can I repeatedly freeze and thaw my this compound aliquots?

A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the toxin and a decrease in its potency. Aliquoting the stock solution into volumes appropriate for single experiments is the best practice to maintain its efficacy.

Q5: How can I be sure my stored this compound solution is still active?

A5: If you observe a diminished or absent effect in your experiments, it is prudent to question the activity of your TTX stock solution. The most definitive way to test its efficacy is to perform a positive control experiment. For electrophysiologists, this could involve applying the TTX solution to a cell or tissue preparation known to have TTX-sensitive voltage-gated sodium channels and observing the expected block of sodium currents or action potentials.[7]

Data Presentation: Stability of this compound

FormStorage TemperatureReported StabilityCitations
Solid (Lyophilized)-20°C≥ 4 years[2][4]
Aqueous Stock Solution-20°CUp to 1 month[2][3]
Aqueous Stock Solution-20°C"Several weeks"[1]
Aqueous Stock SolutionNot specifiedNot recommended for more than 1 day[4]
Solid and SolutionsDeep Freeze"Long time without any change in their activity"

Experimental Protocols

Protocol for Preparation of 1 mM this compound Stock Solution

This protocol is intended for the preparation of a stock solution for use in typical electrophysiology experiments.

Materials:

  • This compound (e.g., 1 mg vial)

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Safety First: Tetrodotoxin is a potent neurotoxin. Handle the solid powder and concentrated stock solution in a certified chemical fume hood. Always wear appropriate PPE.

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation.[3]

  • Reconstitution:

    • Refer to the manufacturer's certificate of analysis for the exact molecular weight of the specific batch. The molecular weight of TTX citrate is approximately 511.4 g/mol , while TTX itself is around 319.27 g/mol . The citrate salt is often supplied with additional citrate buffer, so it is crucial to use the molecular weight of TTX for concentration calculations if the vial contains a specified mass of TTX.

    • To prepare a 1 mM stock solution from a 1 mg vial of TTX, you will need to dissolve it in approximately 3.13 mL of sterile water (assuming a molecular weight of 319.27 g/mol for TTX).

    • Carefully add the calculated volume of sterile water to the vial.

    • Gently vortex or triturate to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Aliquoting:

    • Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, low-binding microcentrifuge tubes.

    • Clearly label each aliquot with the name of the compound, concentration, and date of preparation.

  • Storage:

    • Immediately store the aliquots at -20°C in a tightly sealed secondary container.[1][2][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No effect or reduced effect of TTX in the experiment. 1. Degraded TTX Stock Solution: The solution may be old, have undergone multiple freeze-thaw cycles, or was stored improperly. 2. Incorrect Concentration: Errors in calculation during stock solution preparation or dilution. 3. TTX-resistant Sodium Channels: The preparation may express TTX-resistant voltage-gated sodium channels (e.g., Nav1.5, Nav1.8, Nav1.9).1. Prepare a fresh stock solution of TTX. Test the questionable stock on a positive control preparation known to be sensitive to TTX. 2. Double-check all calculations and ensure accurate pipetting. 3. Verify the expected sodium channel subtypes in your experimental model from the literature.
Precipitate observed in the thawed aliquot. 1. Poor Solubility: The concentration may be too high for the solvent. 2. Contamination: The stock solution may have become contaminated.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If not, the solution should be discarded. Prepare a new stock solution, ensuring the powder is fully dissolved before aliquoting. 2. Discard the precipitated aliquot and use a fresh one. Always use sterile techniques when preparing and handling solutions.
Variability in results between experiments. 1. Inconsistent Aliquot Potency: Uneven degradation between aliquots or use of aliquots of different ages. 2. Incomplete Mixing: The thawed aliquot may not have been mixed thoroughly before dilution.1. Use aliquots from the same batch and of a similar age for a series of related experiments. 2. After thawing, briefly vortex the aliquot to ensure a homogenous solution before taking a volume for dilution.

Visualizations

Tetrodotoxin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TTX Tetrodotoxin (TTX) Na_Channel Voltage-Gated Sodium Channel (Nav) Pore Loop Region Resting State TTX->Na_Channel:pore Binds to outer pore Na_ion_out Na+ Na_ion_out->Na_Channel:pore Influx Blocked AP Action Potential Blocked Na_Channel->AP Prevents Depolarization

Caption: Mechanism of Tetrodotoxin action on voltage-gated sodium channels.

TTX_Prep_Workflow start Start: TTX Citrate (Lyophilized Powder) safety Work in Fume Hood Wear appropriate PPE start->safety equilibrate Equilibrate vial to Room Temperature safety->equilibrate reconstitute Reconstitute in Sterile Water or Acidic Buffer (pH 4-5) equilibrate->reconstitute dissolve Gently Vortex to Dissolve reconstitute->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C aliquot->store end Ready for Experimental Use store->end

References

signs of Tetrodotoxin citrate degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrodotoxin (B1210768) (TTX) citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use, storage, and troubleshooting of TTX citrate solutions in experimental settings.

Troubleshooting Guide: Signs of Tetrodotoxin Citrate Degradation

The most critical indicator of Tetrodotoxin (TTX) citrate degradation is a loss of biological activity or potency . Unlike some chemical compounds, TTX citrate in solution does not typically exhibit obvious visual signs of degradation, such as a distinct color change. Therefore, functional assessment is paramount.

Q1: My TTX citrate solution doesn't seem to be working. How can I tell if it has degraded?

If you observe a reduced or absent inhibitory effect on sodium currents in your experiments, it may be due to degradation. Here are the primary signs and troubleshooting steps:

  • Primary Sign: Reduced or No Blockade of Voltage-Gated Sodium Channels.

    • Observation: In electrophysiology experiments (e.g., patch-clamp), the application of TTX citrate does not produce the expected rapid and complete block of TTX-sensitive inward sodium currents (INa).[1][2]

    • Troubleshooting:

      • Confirm Experimental Setup: Ensure your recording setup and cell model are functioning correctly. Use a positive control if available.

      • Verify Concentration: Double-check your dilution calculations.

      • Assess Potency: Perform a functional assay to confirm the activity of your TTX stock solution (see Experimental Protocols section).

      • Consider TTX-Resistant Channels: Be aware that some neuronal and cardiac tissues express TTX-resistant sodium channels (e.g., Nav1.5, Nav1.8, Nav1.9), which require micromolar concentrations of TTX for inhibition, unlike the nanomolar concentrations effective for TTX-sensitive channels.[3][4]

  • Secondary Signs & Contributing Factors:

    • Precipitate in Solution: While not a direct sign of TTX degradation, the presence of a precipitate may indicate solubility issues or contamination, which could affect the effective concentration of the toxin. Ensure the solution is fully dissolved before use; gentle warming or vortexing can aid dissolution.

    • Improper Storage: Long-term storage of aqueous solutions, even at -20°C, can lead to a gradual loss of activity. Many suppliers recommend using solutions the same day they are prepared or storing them for no longer than one month at -20°C.[5][6]

    • Incorrect pH: TTX is unstable in strong alkaline or acidic conditions.[7] The citrate salt form is designed to maintain a slightly acidic pH (around 4.0-6.0) to improve stability.[8] A significant deviation from this pH range due to improper buffering or contamination could accelerate degradation.

Troubleshooting Workflow for Suspected TTX Degradation

G start Unexpected Experimental Result (e.g., No effect of TTX) check_setup Verify Experimental Setup (Positive controls, cell health) start->check_setup check_calc Review TTX Concentration and Dilution Calculations check_setup->check_calc check_channels Confirm Target Channels are TTX-Sensitive check_calc->check_channels functional_assay Perform Functional Assay (e.g., Patch-Clamp or Ca2+ Imaging) check_channels->functional_assay result TTX Active? functional_assay->result degraded Conclusion: TTX Solution Has Likely Degraded. Prepare Fresh Stock. result->degraded No other_issue Conclusion: Issue is Likely Elsewhere (e.g., experimental design, cell type). result->other_issue Yes

A logical workflow for troubleshooting experiments where TTX citrate is not effective.

Frequently Asked Questions (FAQs)

Q2: What are the optimal storage conditions for this compound?

To ensure the stability and longevity of your TTX citrate, adhere to the following storage guidelines.

FormStorage TemperatureDurationNotes
Solid (Lyophilized) -20°C≥ 4 yearsKeep the vial tightly sealed and desiccated.[5]
Aqueous Stock Solution -20°CUp to 1 monthStore in small aliquots to avoid repeated freeze-thaw cycles.[6] Some manufacturers recommend preparing and using solutions on the same day if possible.[5][6] Allow aliquots to equilibrate to room temperature before use.[6]

Q3: How should I prepare my TTX citrate stock solution?

This compound is water-soluble.[9]

  • Allow the lyophilized solid to equilibrate to room temperature before opening the vial.[6]

  • Add the desired volume of high-purity water directly to the vial to create a stock solution. A common concentration is 1 mM.

  • Vortex vigorously to ensure the product has completely dissolved.

  • For calculations, use the molecular weight of TTX (319.27 g/mol ), as the citrate buffer is an additive to aid solubility and stability.[10]

  • If not for immediate use, divide the stock solution into single-use aliquots and store at -20°C.[6]

Q4: Can I use a buffer other than water to dissolve TTX citrate?

While the citrate salt is designed for solubility in water, a dilute citrate or acetate (B1210297) buffer at a pH between 4 and 5 can also be used.[11] Avoid strongly acidic or alkaline solutions, as they can rapidly degrade TTX.[7]

Q5: My cells are not responding to 1 µM of TTX. Does this mean the toxin has degraded?

Not necessarily. While degradation is a possibility, you should first consider if your cell type expresses TTX-resistant (TTX-R) voltage-gated sodium channels.[1] TTX-sensitive (TTX-S) channels are typically blocked by nanomolar concentrations, whereas TTX-R channels may require micromolar concentrations for a complete blockade.[3]

Channel TypeSensitivity to TTXTypical Blocking Concentration
TTX-Sensitive (TTX-S) High1 - 300 nM
TTX-Resistant (TTX-R) Low> 1 µM

Experimental Protocols

Protocol 1: Functional Assessment of TTX Potency using Whole-Cell Patch-Clamp Electrophysiology

This protocol is the definitive method to confirm the biological activity of your TTX citrate solution by directly measuring its effect on voltage-gated sodium currents (INa).[12]

Objective: To verify that the TTX citrate solution effectively blocks TTX-sensitive voltage-gated sodium channels in a suitable cell line (e.g., dorsal root ganglion neurons, neuroblastoma cells).

Methodology:

  • Cell Preparation: Culture cells known to express TTX-sensitive sodium channels.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration.

  • Recording Baseline INa:

    • Use appropriate internal and external solutions to isolate sodium currents.

    • Hold the cell at a negative potential (e.g., -80 mV) to ensure channels are available for activation.

    • Apply a depolarizing voltage step (e.g., to 0 mV) to elicit a fast, transient inward sodium current. Record this baseline current.

  • Application of TTX:

    • Perfuse the bath with the external solution containing your working concentration of TTX citrate (e.g., 300 nM).

    • Allow sufficient time for the TTX to take effect (typically less than a minute).

  • Recording Post-TTX INa:

    • Apply the same depolarizing voltage step as in step 3.

  • Analysis:

    • Expected Result (Active TTX): A rapid and near-complete elimination of the inward sodium current should be observed.[1]

    • Indication of Degradation: A partial or non-existent block of the sodium current suggests that the TTX solution has lost potency.

Signaling Pathway: TTX Mechanism of Action

G cluster_membrane Cell Membrane cluster_effect Effect of TTX Na_Channel Voltage-Gated Sodium Channel (Nav) Na_ion_in Na+ (Intracellular) Na_Channel->Na_ion_in Block Blockade of Channel Pore No_Depolarization No Depolarization Na_Channel->No_Depolarization Influx Blocked TTX Tetrodotoxin (TTX) TTX->Na_Channel Binds to outer pore Na_ion_out Na+ (Extracellular) Na_ion_out->Na_Channel Influx Depolarization Membrane Depolarization Na_ion_in->Depolarization AP Action Potential Firing Depolarization->AP No_AP Action Potential Inhibited No_Depolarization->No_AP

References

Technical Support Center: Troubleshooting Incomplete Block of Action Potentials with TTX

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are encountering incomplete blockage of action potentials when using Tetrodotoxin (B1210768) (TTX) in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: I've applied TTX, but I'm still observing action potentials or residual sodium currents. Why is the block incomplete?

An incomplete block of action potentials with TTX is a common issue and can arise from several factors:

  • Presence of TTX-Resistant (TTX-R) Sodium Channels: Many neuronal and muscle preparations express voltage-gated sodium channels that are insensitive to the nanomolar concentrations of TTX that typically block the more common TTX-sensitive (TTX-S) channels.[1][2][3] These TTX-R channels require significantly higher, micromolar concentrations of TTX for a complete block.[4][5]

  • Inadequate TTX Concentration: The concentration of TTX may be insufficient to block the specific subtypes of sodium channels present in your preparation. Different isoforms of sodium channels have varying affinities for TTX.[4][6]

  • Suboptimal Experimental Conditions: Factors such as temperature can influence the efficacy of TTX. For instance, the block of some TTX-R channels is more potent at physiological temperatures compared to room temperature.[2]

  • Issues with TTX Stock Solution: The stability and activity of your TTX stock solution can be compromised due to improper storage or handling, leading to a less effective block.[7]

  • Experimental Artifacts: In electrophysiology experiments, issues like poor space clamp can lead to the appearance of unblocked currents, which may be misinterpreted as an incomplete TTX block.[8]

Q2: What are TTX-resistant (TTX-R) sodium channels and where are they found?

TTX-R sodium channels are a subset of voltage-gated sodium channels that show low sensitivity to Tetrodotoxin.[1][3] While most sodium channels in the central nervous system and skeletal muscle are sensitive to TTX (TTX-S), TTX-R channels are prominently expressed in:

  • Peripheral Nervous System (PNS) Neurons: Particularly in small-diameter dorsal root ganglion (DRG) neurons, which are involved in nociception.[1][2][9]

  • Cardiac Muscle Cells: The primary sodium channel in the heart, Nav1.5, is known for its resistance to TTX.[1][10]

  • Denervated Skeletal Muscle: Following denervation, skeletal muscle cells can express TTX-R channels.[1]

  • Some Glial Cells. [1]

Q3: How do the properties of TTX-R and TTX-S channels differ?

Besides their differential sensitivity to TTX, these channel subtypes have distinct electrophysiological properties:

  • Kinetics: TTX-R channels generally exhibit slower activation and inactivation kinetics compared to TTX-S channels.[1][5]

  • Voltage-Dependence: The voltage-dependence of activation and inactivation for TTX-R channels is often shifted to more depolarized potentials compared to TTX-S channels.[5][11]

  • Single-Channel Conductance: TTX-R channels typically have a smaller single-channel conductance than TTX-S channels.[1]

Q4: What concentration of TTX should I use to ensure a complete block?

The appropriate concentration depends on the type of sodium channels you are targeting.

Channel TypeTypical Blocking ConcentrationIC50 Value
TTX-Sensitive (TTX-S) 1 - 100 nM~1 - 10 nM[4]
TTX-Resistant (TTX-R) 1 - 100 µM>1 µM[5][9]

Note: The optimal concentration should be determined empirically for your specific preparation.

Troubleshooting Guides

If you are experiencing an incomplete block with TTX, follow these troubleshooting steps:

Guide 1: Verifying the Presence of TTX-Resistant Channels

Objective: To determine if the residual currents are due to TTX-R sodium channels.

Methodology:

  • Initial Block: Apply a standard concentration of TTX for blocking TTX-S channels (e.g., 300-500 nM) to your preparation.

  • Increase Concentration: If you still observe action potentials or inward currents, incrementally increase the TTX concentration into the micromolar range (e.g., 1 µM, 10 µM, 30 µM).

  • Monitor Response: Observe if the residual activity is diminished at these higher concentrations. A significant reduction in the remaining current with micromolar TTX strongly suggests the presence of TTX-R channels.

Guide 2: Checking the Integrity of Your TTX Stock Solution

Objective: To ensure that your TTX is active and stable.

Methodology:

  • Preparation: TTX is soluble in a slightly acidic buffer (pH 4-5). It is unstable in strong acidic or alkaline solutions.[7]

  • Storage: Store stock solutions frozen at -20°C.[12] Avoid repeated freeze-thaw cycles. For daily use, an aliquot can be stored at 2-8°C.

  • Validation: If you suspect your TTX stock has degraded, test it on a preparation known to express only TTX-S channels. A lack of block in this control experiment indicates a problem with your TTX solution.

Guide 3: Optimizing Electrophysiology Recording Conditions

Objective: To rule out experimental artifacts.

Methodology:

  • Current-Clamp Confirmation: After applying TTX in voltage-clamp, switch to current-clamp mode and try to elicit action potentials with current injection. The inability to evoke a spike is a good indicator of a successful block of voltage-gated sodium channels.[13]

  • Voltage-Clamp Protocol: To isolate TTX-R currents, you can use a prepulse protocol. A holding potential of around -50 mV will inactivate a significant portion of TTX-S channels, allowing for better isolation of the TTX-R component.[14]

  • Isolating Sodium Currents: To confirm the residual current is carried by sodium ions, perform an ion substitution experiment. Replace extracellular sodium with a non-permeant cation like N-methyl-D-glucamine (NMDG). The disappearance of the inward current in the absence of external sodium confirms it is a sodium current.[3][11]

Visual Guides

TTX_Troubleshooting_Workflow cluster_0 Start: Incomplete Block Observed cluster_1 Step 1: Verify TTX-R Channel Presence cluster_2 Step 2: Check TTX Stock Integrity cluster_3 Step 3: Optimize Experimental Protocol cluster_4 Conclusion start Incomplete Action Potential Block A Apply High TTX Concentration (1-30 µM) start->A B Block Complete? A->B C Prepare Fresh TTX Stock B->C No end1 Conclusion: TTX-R Channels Present B->end1 Yes D Test on a Known TTX-S Preparation C->D E Block Successful? D->E F Switch to Current Clamp & Test for Spikes E->F No end2 Conclusion: Issue with Original TTX Stock E->end2 Yes G Spikes Present? F->G H Perform Ion Substitution (e.g., NMDG for Na+) G->H No end4 Further Investigation Required: Consider other ion channels or experimental artifacts G->end4 Yes I Current Abolished? H->I end3 Conclusion: Residual Current is Na+ Mediated I->end3 Yes I->end4 No

Caption: Troubleshooting workflow for incomplete TTX block.

TTX_Action_Mechanism cluster_membrane Cell Membrane cluster_channel Voltage-Gated Sodium Channel cluster_intracellular Intracellular Space Pore Channel Pore Gate Activation Gate Pore->Gate Action_Potential Action Potential (Depolarization) Gate->Action_Potential Initiates TTX_S TTX (nM) TTX_S->Pore Blocks (TTX-S Channels) TTX_R TTX (µM) TTX_R->Pore Blocks (TTX-R Channels) Na_ion Na+ Na_ion->Pore Influx

Caption: Mechanism of TTX action on sodium channels.

References

how to confirm Tetrodotoxin citrate activity in an experiment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the activity of Tetrodotoxin (TTX) citrate (B86180) in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is Tetrodotoxin citrate and how does it work?

A1: Tetrodotoxin (TTX) is a potent neurotoxin that specifically blocks voltage-gated sodium channels (NaV) on the outer surface of nerve cell membranes.[1][2][3] By blocking these channels, TTX prevents the influx of sodium ions, which is essential for the generation and propagation of action potentials in neurons and muscle cells.[1][4][5] This blockade of nerve impulses leads to a loss of sensation and paralysis.[3] The citrate salt form of TTX is often used in research due to its improved solubility in water compared to pure TTX.[6][7]

Q2: How should I store and handle this compound?

A2: this compound is highly toxic and should be handled with extreme care in a designated laboratory area, following all institutional safety protocols.[8] It is recommended to work with TTX in a Class II or III biological safety cabinet.[8] Personal protective equipment, including a lab coat, gloves, and eye protection, is mandatory.[8]

For storage, lyophilized this compound is stable for at least four years when stored at -20°C.[6] Solutions should be prepared fresh if possible. If storage of a solution is necessary, it can be stored at -20°C for up to one month.[9] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[10] Tetrodotoxin is unstable in strong acidic or alkaline solutions.[11]

Q3: What is the difference between Tetrodotoxin-sensitive (TTX-S) and Tetrodotoxin-resistant (TTX-R) sodium channels?

A3: Mammalian voltage-gated sodium channels exist in different isoforms, which exhibit varying sensitivity to Tetrodotoxin.[1][2]

  • TTX-sensitive (TTX-S) channels (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, NaV1.7) are highly sensitive to TTX and are blocked by nanomolar concentrations of the toxin.[2][12] These channels are predominantly found in the central and peripheral nervous systems.[1]

  • TTX-resistant (TTX-R) channels (e.g., NaV1.5, NaV1.8, NaV1.9) are significantly less sensitive to TTX and require micromolar concentrations for blockade.[1][13] These channels are primarily located in cardiac tissue and nociceptive (pain-sensing) neurons.[1][4]

This differential sensitivity makes TTX a valuable tool for distinguishing between different sodium channel isoforms in research.[1][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of TTX citrate in the experiment. Degraded TTX solution: Improper storage or handling may have led to the degradation of the toxin.Prepare a fresh solution of TTX citrate from a lyophilized stock. Ensure proper storage at -20°C and avoid multiple freeze-thaw cycles by preparing aliquots.[9][10]
Incorrect concentration: The concentration of TTX used may be too low to elicit a response, especially if targeting TTX-resistant channels.Verify the calculations for your working solution. For TTX-sensitive channels, concentrations in the nanomolar range are typically effective.[1] For TTX-resistant channels, micromolar concentrations may be necessary.[1]
Presence of TTX-resistant channels: The biological system under investigation may predominantly express TTX-resistant sodium channels.Confirm the type of sodium channels present in your experimental model. If TTX-R channels are expected, a higher concentration of TTX will be required to observe an effect.[1] Consider using a different blocker if specificity for TTX-R channels is not the goal.
Variability in experimental results. Inconsistent solution preparation: Errors in serial dilutions or inconsistent buffer pH can affect TTX activity.Use calibrated pipettes and ensure the pH of the buffer is stable and appropriate for the experiment. TTX is most stable in slightly acidic solutions (pH 4-5).[11]
Cell culture variability: The density, passage number, and health of the cells can influence their response to TTX.Standardize cell culture conditions, including seeding density and passage number. Regularly check for cell viability and morphology.
Unexpected side effects or off-target activity. High concentration of TTX: Very high concentrations of TTX may have non-specific effects.Perform a dose-response curve to determine the optimal concentration that provides a specific block of sodium channels without causing other cellular effects.
Contamination of the TTX solution. Ensure that the stock solution and all buffers are sterile and free from contaminants.

Experimental Protocols & Data

Electrophysiology: Whole-Cell Patch-Clamp

This is the most direct method to confirm TTX activity by measuring its effect on voltage-gated sodium currents.[10][14]

Objective: To measure the inhibition of inward sodium currents in response to TTX citrate application.

Experimental Workflow:

G cluster_prep Preparation cluster_record Recording cluster_analysis Analysis prep_cells Prepare cell culture (e.g., neurons, myocytes) patch Establish whole-cell patch-clamp configuration prep_cells->patch prep_sol Prepare external and internal recording solutions prep_sol->patch prep_ttx Prepare fresh TTX citrate working solution apply_ttx Apply TTX citrate via perfusion prep_ttx->apply_ttx baseline Record baseline sodium currents patch->baseline baseline->apply_ttx record_ttx Record sodium currents in the presence of TTX apply_ttx->record_ttx washout Washout TTX with external solution record_ttx->washout record_washout Record sodium currents after washout washout->record_washout measure Measure peak inward current amplitude record_washout->measure compare Compare current amplitudes before, during, and after TTX application measure->compare ic50 Calculate IC50 (optional) compare->ic50

Figure 1: Workflow for confirming TTX citrate activity using patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: Culture cells expressing voltage-gated sodium channels (e.g., dorsal root ganglion neurons, neuroblastoma cells, or cardiomyocytes) on glass coverslips.[14][15]

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a negative holding potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward sodium currents.

    • Record stable baseline currents.

    • Perfuse the chamber with the external solution containing the desired concentration of TTX citrate (e.g., 10 nM - 1 µM).

    • Record the sodium currents in the presence of TTX. A significant reduction or complete block of the inward current confirms TTX activity.

    • To test for reversibility, perfuse the chamber with the TTX-free external solution and record the currents again.[16]

  • Data Analysis:

    • Measure the peak amplitude of the inward sodium current before, during, and after TTX application.

    • Calculate the percentage of inhibition.

    • If multiple concentrations are tested, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀).[13]

Cell Viability Assay (Neuro-2a Assay)

This is a cell-based assay that indirectly measures TTX activity by assessing its ability to protect cells from a sodium channel activator-induced death.[17][18]

Objective: To determine the concentration-dependent protective effect of TTX citrate against veratridine- and ouabain-induced cell death.

Signaling Pathway:

G cluster_agents cluster_cellular veratridine (B1662332) Veratridine na_channel Voltage-Gated Sodium Channel (NaV) veratridine->na_channel activates ouabain (B1677812) Ouabain na_k_pump Na+/K+ ATPase ouabain->na_k_pump inhibits ttx This compound ttx->na_channel blocks na_influx ↑ Na+ Influx na_channel->na_influx viability Cell Viability na_channel->viability maintains na_k_pump->na_influx indirectly increases swelling Cellular Swelling & Lysis na_influx->swelling death Cell Death swelling->death

Figure 2: Signaling pathway of the Neuro-2a cell viability assay for TTX activity.

Methodology:

  • Cell Seeding: Seed Neuro-2a cells (a mouse neuroblastoma cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.[17]

  • Treatment:

    • Prepare a solution containing ouabain and veratridine in the cell culture medium. These agents together cause a massive influx of sodium, leading to cell death.[17]

    • Prepare serial dilutions of TTX citrate.

    • Pre-incubate the cells with the different concentrations of TTX citrate for a short period (e.g., 30 minutes).

    • Add the ouabain/veratridine solution to the wells (except for the negative control wells).

    • Incubate the plate for a specified time (e.g., 24-48 hours).

  • Viability Assessment:

    • Assess cell viability using a standard method such as MTT, WST, or Calcein-AM assay.[19] These assays measure metabolic activity or cell membrane integrity, which correlates with the number of living cells.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each TTX concentration relative to the control wells.

    • Plot the cell viability against the TTX concentration to generate a dose-response curve.

    • The ability of TTX to increase cell viability in a dose-dependent manner confirms its activity.[18] The IC₅₀ value, representing the concentration of TTX that results in 50% protection, can be calculated from this curve.[18][20]

Quantitative Data

The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of TTX activity. These values can vary depending on the specific sodium channel isoform and the experimental conditions.

Sodium Channel IsoformCell Type / TissueIC₅₀ (nM)Reference
NaV1.1-4.1[12]
NaV1.2-14[12]
NaV1.3-5.3[12]
NaV1.4-7.6[12]
NaV1.6-2.3[12]
NaV1.7-36[12]
Mixed TTX-S ChannelsNeuro-2a cells6.4[16]
Mixed TTX-S ChannelsFrog Muscle4.1[6]
Mixed TTX-S ChannelsSquid Axon5.2[6]

Note: The IC₅₀ values for TTX-resistant channels (NaV1.5, NaV1.8, NaV1.9) are in the micromolar range.[1]

References

improving solubility of Tetrodotoxin citrate in physiological saline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Tetrodotoxin (B1210768) (TTX) citrate (B86180) in physiological saline for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Tetrodotoxin citrate and why is it used?

A1: Tetrodotoxin (TTX) is a potent neurotoxin that selectively blocks voltage-gated sodium channels, thereby inhibiting nerve and muscle action potentials.[1][2][3] The citrate salt of tetrodotoxin is a water-soluble form of the toxin, designed for improved solubility over pure TTX, which is insoluble in water and most organic solvents.[2][4] This enhanced solubility facilitates its application in both in vitro and in vivo neuroscience research.

Q2: What is the solubility of this compound?

A2: The solubility of this compound in water is approximately 1 mg/mL to 10 mM.[1] However, its solubility is pH-dependent and is significantly higher in slightly acidic conditions.

Q3: What is the optimal pH for dissolving this compound?

A3: this compound is most soluble and stable in a dilute citrate or acetate (B1210297) buffer at a pH of 4-5.[5][6] Many commercial preparations of TTX citrate are lyophilized with a citrate buffer to achieve an acidic pH upon reconstitution with water.[7][8]

Q4: Can I dissolve this compound directly in physiological saline (pH ~7.4)?

A4: Direct dissolution in physiological saline is not recommended, especially for higher concentrations. Tetrodotoxin is unstable in strong alkaline solutions and its solubility decreases as the pH increases.[5] The recommended procedure is to first prepare a concentrated stock solution in sterile, deionized water or a slightly acidic buffer and then dilute it to the final working concentration in your physiological saline.

Q5: How should I prepare a stock solution of this compound?

A5: It is recommended to prepare a stock solution by dissolving the TTX citrate in sterile, deionized water.[1] The citrate salt in the formulation will naturally create a slightly acidic solution, aiding dissolution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C for up to one month.[7][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms when diluting the stock solution in physiological saline. The concentration of the final solution is too high for the neutral pH of the saline. The buffer capacity of the physiological saline is overcoming the acidity of the stock solution, leading to a pH increase and subsequent precipitation.- Ensure the final concentration of TTX in the physiological saline is within the low micromolar (µM) or nanomolar (nM) range. At these low concentrations, precipitation is less likely. - Prepare a more dilute stock solution to minimize the pH shift upon dilution into the saline. - As a last resort for specific applications, consider slightly lowering the pH of the physiological saline to a range that is still physiologically tolerated but improves TTX solubility. However, the potential effects of this pH change on the experimental model must be carefully considered.
The this compound powder/solid will not fully dissolve in physiological saline. Physiological saline has a pH of ~7.4, which is not optimal for dissolving TTX citrate.Do not attempt to dissolve TTX citrate directly in physiological saline. Follow the recommended protocol of preparing a stock solution in deionized water or an acidic buffer first.
Loss of Tetrodotoxin activity in the prepared solution. The solution was stored improperly (e.g., at room temperature for an extended period) or at an inappropriate pH. TTX is unstable in alkaline solutions.[5]- Prepare fresh solutions for each experiment whenever possible.[9] - If storage is necessary, aliquot stock solutions and store at -20°C for no longer than one month.[7][9] - Ensure the stock solution remains slightly acidic.

Quantitative Data Summary

The following table summarizes the solubility data for this compound from various suppliers.

CompoundSolventMaximum ConcentrationpH
This compoundWater~1 mg/mLAcidic (due to citrate salt)
This compoundWater3.19 mg/mL (10 mM)Not Specified
Tetrodotoxin (citrate-free)Acidic Buffer (e.g., 0.1M citrate or acetate)3 mM4.8

Experimental Protocols

Protocol for Preparing a this compound Working Solution in Physiological Saline

This protocol outlines the standard and recommended method for preparing a dilute working solution of this compound in physiological saline for immediate use in an experiment.

Materials:

  • This compound (lyophilized powder)

  • Sterile, deionized water

  • Sterile physiological saline (0.9% NaCl, pH ~7.4)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Reconstitute the Stock Solution:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of sterile, deionized water to the vial to achieve a desired stock solution concentration (e.g., 1 mM). The citrate included in the lyophilized powder will help to dissolve the TTX and create a slightly acidic solution.

    • Gently vortex or pipette up and down to ensure the powder is completely dissolved. Avoid vigorous shaking.

  • Prepare the Working Solution:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your physiological saline.

    • In a sterile tube, add the required volume of physiological saline.

    • Add the calculated volume of the TTX citrate stock solution to the physiological saline.

    • Gently mix the solution.

  • Final Use:

    • Use the freshly prepared working solution immediately for your experiment.

    • It is not recommended to store dilute solutions of TTX in physiological saline for extended periods.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: Lyophilized TTX Citrate equilibrate Equilibrate vial to room temperature start->equilibrate add_water Add sterile deionized water equilibrate->add_water dissolve Gently mix to dissolve add_water->dissolve stock_solution 1 mM Stock Solution (in acidic citrate buffer) dissolve->stock_solution dilute Dilute stock solution into saline stock_solution->dilute Add small volume saline Physiological Saline (pH ~7.4) saline->dilute working_solution Final Working Solution (nM to µM range) dilute->working_solution end Use Immediately in Experiment working_solution->end

Caption: Workflow for preparing a TTX citrate working solution.

logical_relationship cluster_factors Factors Affecting Solubility cluster_outcomes Solubility Outcomes ph pH of Solvent soluble Soluble ph->soluble Low pH (Acidic) precipitate Precipitation Risk ph->precipitate High pH (Neutral/Alkaline) concentration Final TTX Concentration concentration->soluble Low Concentration (nM-µM) concentration->precipitate High Concentration

Caption: Factors influencing TTX citrate solubility.

References

Tetrodotoxin Citrate Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tetrodotoxin (TTX) Citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of TTX Citrate in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked questions (FAQs)

Q1: What is Tetrodotoxin Citrate and what is its primary molecular target?

A1: Tetrodotoxin (TTX) is a potent neurotoxin that selectively blocks the pore of most voltage-gated sodium channels (NaV), thereby inhibiting the generation and propagation of action potentials in excitable cells.[1][2] The citrate salt of TTX is a water-soluble form of the toxin, which makes it easier to handle and dissolve in aqueous solutions for experimental use.[3] Its primary molecular targets are the TTX-sensitive (TTX-s) NaV channel subtypes.

Q2: What are the primary off-target effects of this compound?

A2: The main off-target effects of TTX Citrate are related to its interaction with ion channels other than the intended TTX-s NaV subtypes. This includes:

  • TTX-resistant (TTX-r) NaV channels: Channels such as NaV1.5, NaV1.8, and NaV1.9 are significantly less sensitive to TTX, requiring much higher concentrations (in the micromolar range) for blockade compared to TTX-s channels (nanomolar range).[4][5] At high concentrations, TTX can inhibit these channels, leading to unintended effects, particularly in cardiac tissue where NaV1.5 is prevalent.

  • L-type Calcium Channels (CaV1.x): Some studies have reported a pH-dependent blockade of L-type calcium channels by TTX, which can impact cellular processes regulated by calcium influx.[6]

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of TTX Citrate required to achieve the desired effect on your primary target channels by generating a dose-response curve. This will minimize the likelihood of engaging less sensitive off-target channels.

  • Employ Targeted Delivery Systems: Encapsulating TTX in delivery vehicles like liposomes or nanoparticles can help confine the toxin to the desired site of action, reducing systemic exposure and off-target interactions.[4][7]

  • Co-administration with Other Agents: Using TTX in conjunction with vasoconstrictors or local anesthetics can enhance its local efficacy and reduce the required dose, thereby minimizing systemic off-target effects.[4]

  • Control for TTX-r Channels: If your experimental system expresses TTX-r channels, be aware of their potential contribution to the observed effects, especially at higher TTX concentrations. Consider using specific blockers for these channels if you need to isolate the effects of TTX-s channel blockade.

Q4: What is the difference between Tetrodotoxin and this compound?

A4: The primary difference lies in their solubility. Tetrodotoxin itself has low water solubility, whereas this compound is readily soluble in water and aqueous buffers, making it more convenient for most experimental applications.[3]

Data Presentation

Table 1: Comparative IC50 Values of this compound on Voltage-Gated Sodium (NaV) Channel Subtypes
NaV Channel SubtypeSensitivity to TTXTypical IC50 (nM)Primary Tissue DistributionReference
NaV1.1 Sensitive (TTX-s)4.1Central Nervous System, Peripheral Nervous System[6]
NaV1.2 Sensitive (TTX-s)14Central Nervous System[6]
NaV1.3 Sensitive (TTX-s)5.3Central Nervous System (primarily embryonic), Peripheral Nervous System (after injury)[6]
NaV1.4 Sensitive (TTX-s)7.6Skeletal Muscle[6]
NaV1.5 Resistant (TTX-r)~1,970Cardiac Muscle[5]
NaV1.6 Sensitive (TTX-s)2.3Central Nervous System, Peripheral Nervous System[6]
NaV1.7 Sensitive (TTX-s)36Peripheral Nervous System (nociceptors)[6]
NaV1.8 Resistant (TTX-r)~1,330-5,960Peripheral Nervous System (nociceptors)[5]
NaV1.9 Resistant (TTX-r)>1,000Peripheral Nervous System (nociceptors)[5]
Table 2: In Vivo Performance of Free TTX vs. Liposomal TTX Formulations
FormulationTTX Dose (µg)Duration of Sensory Nerve Blockade (hours)Contralateral Block Frequency (%)Mortality Rate (%)Reference
Free TTX 4.9~2100100[8]
Liposomal TTX 24.8~800[8]
Liposomal TTX + ICG 24.4~1000[8]
Aromatized Liposomal TTX 32.1~1800[8]

ICG: Indocyanine Green (a compound used to enhance liposome (B1194612) stability)

Troubleshooting Guides

Issue 1: No observable effect of TTX Citrate at the expected concentration.

  • Possible Cause 1: Inactive TTX.

    • Troubleshooting Steps:

      • Confirm proper storage of the TTX Citrate stock solution (typically -20°C).[9]

      • Prepare fresh dilutions from a new stock aliquot.

      • Validate the activity of the TTX on a known TTX-sensitive cell line or preparation using a functional assay like patch-clamp electrophysiology.[9]

  • Possible Cause 2: Expression of TTX-resistant NaV channels.

    • Troubleshooting Steps:

      • Verify the NaV channel subtypes expressed in your experimental model through techniques like qPCR or Western blotting.

      • If TTX-r channels are present, a lack of effect at low nanomolar concentrations is expected. You may need to use higher concentrations of TTX or a different blocker to see an effect.[4]

Issue 2: Unexpected or confounding results in the presence of TTX Citrate.

  • Possible Cause 1: Off-target effects on calcium channels.

    • Troubleshooting Steps:

      • Be aware that at higher concentrations, TTX can have an inhibitory effect on L-type calcium channels.[6]

      • If calcium signaling is a key readout in your experiment, consider using a more selective calcium channel blocker as a control to differentiate between the effects on NaV and CaV channels.[10]

  • Possible Cause 2: Altered neuronal network activity.

    • Troubleshooting Steps:

      • Prolonged blockade of action potentials with TTX can lead to homeostatic changes in neuronal networks, such as alterations in receptor expression.[11]

      • Consider the duration of your TTX incubation and its potential impact on network-level properties. Acute application is less likely to cause these compensatory changes.

Issue 3: Difficulty achieving a stable recording during patch-clamp experiments with TTX.

  • Possible Cause 1: Issues with the patch-clamp rig or solutions.

    • Troubleshooting Steps:

      • Ensure all components of your patch-clamp setup are properly grounded to minimize electrical noise.[12]

      • Check the osmolarity and pH of your internal and external solutions to ensure they are within the appropriate physiological range.[12]

      • Verify that your pipette resistance is suitable for the cell type you are recording from.[13]

  • Possible Cause 2: Problems with the health of the cells.

    • Troubleshooting Steps:

      • Ensure cells are healthy and have a smooth membrane appearance before attempting to patch.

      • If using brain slices, ensure they are continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).[13]

Experimental Protocols

Protocol 1: Preparation of TTX-Loaded Liposomes

This protocol describes a general method for encapsulating a hydrophilic drug like TTX Citrate into liposomes using the thin-film hydration method.

Materials:

  • Lipid mixture (e.g., DSPC:Cholesterol in a 55:45 molar ratio)

  • This compound

  • Organic solvent (e.g., chloroform)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Methodology:

  • Lipid Film Formation:

    • Dissolve the lipid mixture in chloroform (B151607) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Dissolve the TTX Citrate in the aqueous buffer to the desired concentration.

    • Add the TTX-containing buffer to the lipid film.

    • Hydrate the film by rotating the flask in a water bath set to a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • Briefly sonicate the MLV suspension to aid in vesicle formation.

    • Load the suspension into an extruder.

    • Extrude the liposome suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) for a defined number of passes (e.g., 11-21 times) to create unilamellar vesicles of a uniform size.

  • Purification:

    • Remove any unencapsulated TTX by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using dynamic light scattering.

    • Quantify the amount of encapsulated TTX using a suitable analytical method like LC-MS.

Protocol 2: Assessing On- and Off-Target Effects using Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method to measure the effect of TTX Citrate on both TTX-s and TTX-r NaV channels in cultured neurons.

Materials:

  • Cultured neurons (e.g., dorsal root ganglion neurons, which express both TTX-s and TTX-r channels)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipettes

  • External (extracellular) solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)

  • Internal (pipette) solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.2)

  • TTX Citrate stock solution

Methodology:

  • Preparation:

    • Prepare fresh external and internal solutions and filter them.

    • Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

    • Plate cultured neurons in the recording chamber and perfuse with external solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a neuron with the patch pipette while applying positive pressure.

    • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Recording TTX-s Currents:

    • Hold the cell at a holding potential of -100 mV to make all NaV channels available for activation.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV) to elicit inward sodium currents.

    • Perfuse the cell with a low concentration of TTX Citrate (e.g., 300 nM) to block the TTX-s channels and repeat the voltage steps. The remaining current will be predominantly from TTX-r channels.

  • Recording TTX-r Currents:

    • To specifically study TTX-r currents, you can hold the cell at a more depolarized potential (e.g., -50 mV) to inactivate the TTX-s channels before applying voltage steps.

    • Apply a high concentration of TTX Citrate (e.g., 10-30 µM) to observe the blockade of TTX-r channels.

  • Data Analysis:

    • Subtract the currents recorded in the presence of TTX from the control currents to isolate the TTX-sensitive component.

    • Construct current-voltage (I-V) curves and dose-response curves to determine the IC50 of TTX for the different channel subtypes.

Visualizations

TTX_Signaling_Pathway cluster_membrane Cell Membrane NaV_channel Voltage-Gated Sodium Channel (NaV) Action_Potential Action Potential Propagation NaV_channel->Action_Potential Initiates CaV_channel L-type Calcium Channel (CaV1.x) Downstream_Ca_Signaling Downstream Ca2+ Signaling CaV_channel->Downstream_Ca_Signaling Initiates TTX Tetrodotoxin (TTX) TTX->NaV_channel Blocks Pore (On-Target) TTX->CaV_channel Blocks Pore (Off-Target, High Conc.) Na_ion Na+ Ions Na_ion->NaV_channel Influx Ca_ion Ca2+ Ions Ca_ion->CaV_channel Influx Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Muscle_Contraction Muscle Contraction Action_Potential->Muscle_Contraction

Figure 1. On- and off-target signaling pathways of Tetrodotoxin.

Experimental_Workflow_Patch_Clamp start Start prep Prepare Solutions & Pull Pipettes start->prep obtain_seal Approach Cell & Obtain Gigaohm Seal prep->obtain_seal whole_cell Rupture Membrane (Whole-Cell Configuration) obtain_seal->whole_cell record_control Record Control Na+ Currents whole_cell->record_control apply_ttx Apply TTX Citrate record_control->apply_ttx record_ttx Record Post-TTX Na+ Currents apply_ttx->record_ttx analyze Data Analysis (IC50, I-V Curve) record_ttx->analyze end End analyze->end

Figure 2. Workflow for patch-clamp analysis of TTX effects.

Targeted_vs_Free_TTX cluster_free Free TTX Administration cluster_targeted Targeted Delivery (e.g., Liposomes) free_ttx Free TTX systemic Systemic Circulation free_ttx->systemic on_target_free On-Target Site systemic->on_target_free off_target_free Off-Target Sites (e.g., Heart, CNS) systemic->off_target_free targeted_ttx Encapsulated TTX local_admin Local Administration targeted_ttx->local_admin on_target_targeted On-Target Site local_admin->on_target_targeted Concentrated Effect reduced_systemic Reduced Systemic Exposure local_admin->reduced_systemic Minimized Distribution

Figure 3. Logic of free vs. targeted TTX delivery.

References

best practices for storing and handling Tetrodotoxin citrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with Tetrodotoxin (TTX) citrate (B86180).

Frequently Asked Questions (FAQs)

Storage & Stability

  • Q1: How should I store lyophilized Tetrodotoxin citrate powder?

    • Lyophilized TTX citrate should be stored at -20°C in a cool, well-ventilated, and dry area, away from direct sunlight.[1] It is crucial to keep the container tightly sealed and secured in a locked cabinet or freezer to control access.[1][2]

  • Q2: I've reconstituted the TTX citrate. How should I store the stock solution?

    • It is recommended to prepare stock solutions, aliquot them into tightly sealed vials, and store them at -20°C.[3] Generally, these aliquots are usable for up to one month.[3] For optimal stability, stock solutions should be prepared in a dilute citrate or acetate (B1210297) buffer at a pH between 4 and 5.

  • Q3: How long is an aqueous working solution of TTX citrate stable?

    • Aqueous working solutions are not recommended for storage for more than one day.[4] It is best practice to prepare fresh working solutions for each experiment to ensure potency.[3]

  • Q4: What conditions should be avoided to prevent degradation?

    • Avoid heat, moisture, and strong acids or alkalis, as they can cause decomposition.[1] TTX is rapidly destroyed by boiling at a pH of 2.

Handling & Safety

  • Q5: What is the mandatory Personal Protective Equipment (PPE) when handling TTX citrate?

    • Always handle TTX citrate within a certified chemical fume hood or a Class II biological safety cabinet (BSC).[3][5] Required PPE includes a long-sleeved, closed-front lab coat, two pairs of non-permeable nitrile gloves, and safety glasses or goggles.[2][3][5] A full face shield is recommended if there is a risk of splashes.[3] For handling the dry powder form, a respirator (e.g., N-95) may be required.[2]

  • Q6: How do I properly handle the lyophilized powder for reconstitution?

    • All handling of stock powders must occur within a fume hood or BSC.[3] To minimize aerosol risk, purchase the smallest feasible quantity and design experiments to reconstitute the entire vial at once.[5][6] Reconstitute the powder by adding the diluent through the sealed vial's septum with a syringe, if possible.[3] The exterior of the primary container should be decontaminated before it is removed from the hood.[3]

  • Q7: What is the correct procedure for cleaning up a small spill of TTX citrate solution?

    • For small liquid spills (under 5 ml), cover the area with absorbent material and saturate it with a freshly prepared 10% or 20% bleach solution (equivalent to 1-2% sodium hypochlorite).[5][7] Allow a contact time of at least 30 minutes for complete inactivation.[5][7] All cleanup materials should then be collected and disposed of as hazardous waste.[7]

  • Q8: What should I do in case of accidental skin exposure?

    • Immediately wash the affected area vigorously with soap and water for at least 15 minutes.[2][3] Remove any contaminated clothing and seek immediate medical attention.[3][8] All exposures must be reported to your institution's environmental health and safety office.[3]

Experimental Use

  • Q9: What is the primary mechanism of action for Tetrodotoxin?

    • Tetrodotoxin is a highly potent and selective neurotoxin that blocks voltage-gated sodium channels (NaV). It binds to the outer pore of the channel, physically obstructing the passage of sodium ions.[9] This prevents the generation of action potentials in neurons and other excitable cells.[10]

  • Q10: Why is the citrate salt of TTX typically used in research?

    • Tetrodotoxin itself has low solubility in water. The citrate salt form significantly improves its water solubility (up to ~3 mg/mL), making it easier to handle and prepare accurate solutions for experiments.[11][12]

  • Q11: Are all neuron types sensitive to TTX?

    • No, not all neurons are equally sensitive. Voltage-gated sodium channels have several isoforms (e.g., NaV1.1-1.9).[9] Most neuronal channels (NaV1.1, 1.2, 1.3, 1.6, 1.7) are highly sensitive to TTX, while others, notably NaV1.5, 1.8, and 1.9, which are common in cardiac and some sensory neurons, are considered TTX-resistant.[13]

Troubleshooting Guides

  • Problem: I applied TTX citrate to my cells, but I see no effect (e.g., no blockage of action potentials).

    • Possible Cause 1: Toxin Degradation.

      • Solution: Ensure your stock solution was stored correctly in aliquots at -20°C and is not more than a month old.[3] Always prepare working solutions fresh for each experiment, as aqueous solutions are not stable for more than a day.[3][4] Before use, allow the frozen aliquot to equilibrate to room temperature for at least an hour before opening the vial.[3]

    • Possible Cause 2: Incorrect Concentration.

      • Solution: Verify your dilution calculations. A typical working concentration for complete blockage of sensitive sodium channels is around 0.5-1 µM.[3][14] The required concentration can depend on the specific cell type and experimental conditions.

    • Possible Cause 3: Presence of TTX-Resistant Channels.

      • Solution: The cells you are studying may express TTX-resistant sodium channel isoforms (e.g., NaV1.8, NaV1.9), which are common in dorsal root ganglion (DRG) neurons.[13] Confirm the type of sodium channels present in your preparation through literature review or molecular techniques. If TTX-resistant channels are present, TTX will not be an effective blocker.

    • Possible Cause 4: Ineffective Application.

      • Solution: Ensure the perfusion or application system is delivering the TTX solution effectively to the cells. Check for blockages in the delivery lines and confirm that the solution is reaching the target area. In electrophysiology experiments, the block should be rapid, often within seconds to a minute.[14]

    • How to Validate Toxin Potency:

      • If you have access to a patch-clamp rig, you can directly test the efficacy of your TTX stock. Record the inward sodium current (INa) from a cell known to express TTX-sensitive channels (e.g., NSC-derived neurons) and then apply your TTX solution. A potent solution will cause a rapid and near-complete block of the sodium current.[14]

Data Presentation

Table 1: Storage and Stability of this compound

Form Storage Temperature Recommended Duration Key Considerations
Lyophilized Powder -20°C[1] As per manufacturer's expiry Keep tightly sealed, protected from light and moisture.[1]
Stock Solution (in buffer, pH 4-5) -20°C[3] Up to 1 month[3] Aliquot to avoid freeze-thaw cycles.

| Aqueous Working Solution | Room Temperature | < 24 hours[4] | Prepare fresh daily for experiments. |

Table 2: Required Personal Protective Equipment (PPE)

Item Specification Rationale
Lab Coat Long-sleeved, closed-front[3] Protects skin and clothing from contamination.
Gloves Double pair, non-permeable nitrile[5] Prevents dermal absorption, which can be fatal.[1]
Eye Protection Safety glasses or goggles[3] Protects eyes from splashes.
Face Shield Required for splash risk[3] Provides full-face protection during liquid transfers.

| Respirator | N-95 or higher (optional)[2] | Recommended when handling dry powder to prevent inhalation.[2] |

Table 3: Decontamination and Spill Cleanup Procedures

Spill Type Decontaminant Contact Time Procedure
Small Liquid Spill (<5 mL) 10-20% Bleach Solution[2][5] ≥ 30 minutes[5] Cover with absorbent pads, saturate with bleach, collect waste.
Powder Spill 10-20% Bleach Solution[2] ≥ 30 minutes[2] Gently cover with bleach-wetted towels to avoid dust, then clean.

| Large Spill (>5 mL) | N/A | N/A | Evacuate the area immediately and contact emergency personnel.[5] |

Table 4: TTX-Citrate Potency (IC₅₀) on Voltage-Gated Sodium Channel (NaV) Isoforms

Channel Isoform IC₅₀ Value Classification Primary Location
NaV1.6 2.3 nM[12] TTX-Sensitive Neurons (Nodes of Ranvier)
NaV1.1 4.1 nM[12] TTX-Sensitive Central Nervous System
NaV1.3 5.3 nM[12] TTX-Sensitive Central Nervous System (embryonic)
NaV1.2 14 nM[12] TTX-Sensitive Central Nervous System
NaV1.7 36 nM[12] TTX-Sensitive Peripheral Nervous System (nociceptors)

| NaV1.5, 1.8, 1.9 | ≥ 1 µM[15] | TTX-Resistant | Cardiac muscle, Dorsal Root Ganglia |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Preparation: Perform all steps in a certified chemical fume hood while wearing appropriate PPE (double gloves, lab coat, eye protection).[3][5] Place an absorbent pad on the work surface.[5]

  • Reconstitution of Stock Solution (e.g., 1 mM):

    • Allow the vial of lyophilized TTX citrate (e.g., 1 mg) to equilibrate to room temperature for at least one hour before opening.[3]

    • Calculate the volume of sterile, dilute (e.g., 10 mM) citrate buffer (pH 4.8) needed to achieve a 1 mM concentration. (For a 1 mg vial with a formula weight of 511.39 g/mol , this would be ~1.955 mL).

    • Carefully add the calculated volume of buffer to the vial. If the vial has a septum, use a syringe to inject the diluent.[3]

    • Gently vortex or pipette to ensure the powder is fully dissolved. Avoid shaking vigorously to prevent aerosol generation.

  • Aliquoting and Storage:

    • Dispense the 1 mM stock solution into small-volume, tightly sealed cryovials (e.g., 20-50 µL aliquots).

    • Clearly label each aliquot with the name (TTX Citrate), concentration (1 mM), and date of preparation.

    • Store the aliquots at -20°C for up to one month.[3]

  • Preparation of Working Solution (e.g., 1 µM):

    • On the day of the experiment, retrieve one aliquot of the 1 mM stock solution.

    • Dilute the stock solution 1:1000 in your experimental buffer (e.g., artificial cerebrospinal fluid, aCSF). For example, add 1 µL of 1 mM TTX stock to 999 µL of aCSF to make a 1 µM working solution.

    • This working solution should be used within the day and any remainder should be decontaminated and discarded properly.[3][4]

Protocol 2: Functional Validation of this compound using Electrophysiology

  • Cell Preparation: Prepare a culture or slice of a cell type known to express TTX-sensitive voltage-gated sodium channels (e.g., cultured hippocampal neurons or cortical neurons).

  • Patch-Clamp Setup: Establish a whole-cell patch-clamp recording from a neuron. Use an internal solution and external solution (bath) designed to isolate voltage-gated sodium currents (INa). This typically involves using Cs⁺ or TEA to block potassium channels and Cd²⁺ to block calcium channels.

  • Baseline Recording:

    • Hold the cell at a negative membrane potential (e.g., -80 mV) to ensure sodium channels are in a closed, available state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit the characteristic fast, transient inward sodium currents.

    • Record and measure the peak amplitude of the inward current at each voltage step to establish a stable baseline.

  • TTX Application:

    • Begin perfusing the bath with the freshly prepared working solution of TTX citrate (e.g., 1 µM).

    • Allow 1-2 minutes for the TTX to reach the cell and block the channels. The block should be rapid.[14]

  • Post-TTX Recording:

    • Once the TTX has been applied, repeat the same series of depolarizing voltage steps as in the baseline recording.

  • Analysis:

    • Compare the peak inward currents recorded before and after TTX application. A successful block will result in a near-complete elimination of the fast, transient inward current, confirming the activity of your TTX citrate solution.[14] Any remaining current is likely mediated by TTX-resistant channels or other channel types not fully blocked by your solutions.

Mandatory Visualizations

Tetrodotoxin_Action_Pathway cluster_membrane Neuronal Membrane NaV Voltage-Gated Sodium Channel (NaV) Pore Outer Pore (Site 1) Block Physical Blockade of Pore TTX Tetrodotoxin (TTX) Citrate TTX->Pore Binds NoNa Na+ Influx Prevented Block->NoNa NoAP Action Potential Generation Inhibited NoNa->NoAP Effect Inhibition of Neuronal Firing NoAP->Effect TTX_Workflow cluster_prep Preparation (in Fume Hood) cluster_exp Experiment Day cluster_cleanup Post-Experiment Start Retrieve Lyophilized TTX Reconstitute Reconstitute to 1 mM Stock Solution Start->Reconstitute Aliquot Aliquot Stock Solution Reconstitute->Aliquot Store Store Aliquots at -20°C Aliquot->Store Thaw Thaw One Aliquot Store->Thaw Dilute Prepare 1 µM Working Solution Thaw->Dilute Experiment Perform Experiment (e.g., Electrophysiology) Dilute->Experiment Decon Decontaminate All Waste with Bleach Experiment->Decon Dispose Dispose of Waste Properly Decon->Dispose End End Dispose->End TTX_Spill_Response action_node action_node end_node end_node Spill Spill Occurs IsLarge Spill > 5 mL or Powder Spill Outside Hood? Spill->IsLarge Evacuate Evacuate Area Immediately IsLarge->Evacuate Yes PPE Don Appropriate PPE IsLarge->PPE No Notify Notify EH&S and Emergency Personnel Evacuate->Notify Notify->end_node Done Cover Cover with Absorbent Material PPE->Cover Bleach Saturate with 20% Bleach Cover->Bleach Wait Wait 30 Minutes Bleach->Wait Cleanup Collect All Materials Wait->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose Report Report to Supervisor Dispose->Report Report->end_node Done

References

determining the effective concentration of Tetrodotoxin citrate empirically

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Tetrodotoxin (TTX) citrate (B86180). Our aim is to help you empirically determine the effective concentration of TTX citrate for your specific experimental needs.

Troubleshooting Guide

Q1: I'm not seeing any effect of TTX citrate on my neuronal firing. What could be the problem?

A1: There are several potential reasons for a lack of TTX citrate efficacy. Consider the following troubleshooting steps:

  • Concentration: The effective concentration of TTX can vary significantly between different cell types and experimental setups. While concentrations around 1 µM are commonly used to block action potential firing, some sensitive voltage-gated sodium channels (NaV) can be blocked at much lower, nanomolar concentrations.[1][2] We recommend performing a dose-response curve to determine the optimal concentration for your specific model.

  • Solution Preparation and Storage: TTX citrate solutions should ideally be prepared fresh for each experiment.[1] If storage is necessary, aliquots can be stored at -20°C for up to one month.[1] Ensure the solution is fully equilibrated to room temperature and that no precipitate is visible before use.[1] Improper storage or multiple freeze-thaw cycles can lead to degradation of the toxin.

  • pH of the Solution: TTX is most stable in slightly acidic solutions (pH 4-5).[3][4] The citrate salt form improves water solubility and typically results in a solution with an appropriate pH.[5] However, if you are using a buffer system, ensure it is compatible and does not alter the pH to an alkaline state, which can rapidly inactivate the toxin.[3]

  • Purity and Quality of TTX Citrate: Ensure you are using a high-purity (>98%) TTX citrate from a reputable supplier.[2] The presence of impurities could interfere with its activity.

Q2: The blocking effect of my TTX citrate seems reversible and washes out too quickly. How can I ensure a sustained block?

A2: Tetrodotoxin is a reversible blocker of voltage-gated sodium channels.[1][6] The duration of the block can be influenced by several factors:

  • Continuous Perfusion: For in vitro electrophysiology experiments (e.g., patch-clamp), continuous perfusion of the bath solution with TTX-containing medium is crucial to maintain the blocking effect. If the TTX is only applied transiently, it will wash out, and the channel function will recover.

  • Concentration: A higher concentration of TTX will result in a greater proportion of blocked channels at any given time, potentially prolonging the observed effect before washout. Refer to your dose-response data to select an appropriate concentration.

  • Experimental Temperature: Temperature can affect the binding kinetics of TTX to the sodium channel. Ensure your experimental temperature is stable and consistent across experiments.

Q3: I am observing inconsistent results between experiments, even at the same TTX citrate concentration. What could be the cause?

A3: Inconsistent results can be frustrating. Here are some potential sources of variability:

  • Pipetting Accuracy: Due to the high potency of TTX, even small errors in pipetting when preparing serial dilutions can lead to significant variations in the final concentration. Use calibrated pipettes and proper pipetting techniques.

  • Cell Health and Passage Number: The expression levels and properties of sodium channels can change with cell passage number and overall cell health. Use cells within a consistent passage range and ensure your cultures are healthy and free from contamination.

  • Solution Stability: As mentioned, TTX solutions are sensitive to pH and temperature.[3] Preparing fresh solutions for each experiment from a lyophilized powder is the best practice to ensure consistency.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tetrodotoxin (TTX)?

A1: Tetrodotoxin is a potent neurotoxin that selectively blocks the pore of most voltage-gated sodium channels (NaV channels).[6][7] By binding to the outer vestibule of the channel, TTX physically occludes the passage of sodium ions, thereby preventing the generation and propagation of action potentials in excitable cells like neurons and muscle cells.[8][9]

Q2: What is the difference between Tetrodotoxin and Tetrodotoxin citrate?

A2: The primary difference is solubility. Tetrodotoxin itself is poorly soluble in water.[4][6] The citrate salt form is significantly more water-soluble, making it easier to prepare aqueous stock solutions for experimental use.[5][10] The citrate buffer also helps to maintain a slightly acidic pH, which improves the stability of the toxin in solution.[3][4] For calculations of molar concentration, it is important to use the molecular weight of TTX itself (319.27 g/mol ), not the entire salt complex.[1][2]

Q3: How should I handle and store this compound?

A3:

  • Safety: Tetrodotoxin is extremely toxic.[3] Always handle the lyophilized powder and concentrated stock solutions in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[11]

  • Storage of Lyophilized Powder: Store the lyophilized powder desiccated at -20°C for long-term stability.[1][6]

  • Storage of Stock Solutions: Prepare and use solutions on the same day if possible.[1] If necessary, store stock solutions in aliquots at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

Q4: What are the typical effective concentrations of TTX citrate?

A4: The effective concentration is highly dependent on the specific NaV channel subtype and the experimental system.

  • High Sensitivity Applications: For blocking TTX-sensitive (TTX-s) NaV channels, concentrations in the low nanomolar range (1-30 nM) are often sufficient.[2]

  • General Electrophysiology: For complete blockage of action potentials in neuronal preparations, a concentration of 1 µM is commonly used.[1]

  • Dose-Response: It is always recommended to perform a dose-response curve to empirically determine the IC50 (half-maximal inhibitory concentration) for your specific application.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterRecommendationSource(s)
Solubility Soluble in water (up to 10 mM)
Storage (Lyophilized) -20°C, desiccated[1][6]
Storage (Solutions) Prepare fresh; or store at -20°C for up to 1 month[1]
pH for Stability Slightly acidic (pH 4-5)[3][4]

Table 2: Typical Effective Concentrations of this compound

ApplicationCell/Tissue TypeTypical Concentration RangeSource(s)
Action Potential Blocking Mouse Cortical Neurons100 nM - 1 µM[1]
NaV Channel Inhibition (IC50) Various NaV Subtypes2.3 nM - 36 nM[2]
General Electrophysiology Neuronal Preparations~1 µM[1]

Experimental Protocols

Protocol: Determining the IC50 of this compound using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a method to determine the concentration of TTX citrate that causes 50% inhibition (IC50) of voltage-gated sodium currents.

1. Materials:

  • This compound (lyophilized powder)
  • High-purity water or appropriate buffer (e.g., citrate buffer, pH 4.8) for stock solution
  • External recording solution appropriate for your cells
  • Internal pipette solution appropriate for isolating sodium currents
  • Cell culture of interest (e.g., dorsal root ganglion neurons, HEK cells expressing a specific NaV channel)
  • Patch-clamp electrophysiology rig

2. Preparation of TTX Citrate Stock Solution: a. In a chemical fume hood, reconstitute the lyophilized TTX citrate in a suitable solvent to make a high-concentration stock solution (e.g., 1 mM). The citrate salt is readily soluble in water.[1] b. For molarity calculations, use the molecular weight of TTX (319.27 g/mol ).[2] c. Aliquot the stock solution into small volumes and store at -20°C for up to one month.[1]

3. Electrophysiological Recording: a. Establish a stable whole-cell patch-clamp recording from a cell of interest. b. Use a voltage protocol to elicit maximal sodium currents. This typically involves a holding potential of around -80 mV to -100 mV, followed by a series of depolarizing voltage steps. c. Record baseline sodium currents in the absence of TTX. This will be your control (100% activity).

4. Application of TTX and Data Acquisition: a. Prepare a series of dilutions of the TTX stock solution in the external recording solution. A typical concentration range for a dose-response curve might be 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, and 1 µM. b. Begin with the lowest concentration and perfuse the cell with the TTX-containing solution until the sodium current reaches a new steady state. c. Record the peak sodium current at this concentration. d. Wash out the TTX with the control external solution and ensure the current returns to baseline before applying the next, higher concentration. Alternatively, a cumulative dose-response can be performed on a single cell by sequentially applying increasing concentrations without washout. e. Repeat for each concentration, recording the peak sodium current.

5. Data Analysis: a. For each concentration, calculate the percentage of inhibition relative to the baseline current. b. Plot the percentage of inhibition against the logarithm of the TTX concentration. c. Fit the data to a sigmoidal dose-response curve (e.g., using the Hill equation) to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane NaV Voltage-Gated Sodium Channel (NaV) Na_in Na+ (intracellular) NaV->Na_in Na+ Influx Na_out Na+ (extracellular) Na_out->NaV AP Action Potential Blocked TTX Tetrodotoxin (TTX) TTX->NaV Blocks Pore Depolarization Membrane Depolarization Depolarization->NaV Activates

Caption: Mechanism of Tetrodotoxin (TTX) action on voltage-gated sodium channels.

Experimental_Workflow start Start: Prepare Cell Culture prep_ttx Prepare TTX Citrate Stock & Dilutions start->prep_ttx patch Establish Whole-Cell Patch-Clamp Recording start->patch baseline Record Baseline Sodium Current (Control) patch->baseline apply_ttx Apply Increasing Concentrations of TTX baseline->apply_ttx record_data Record Peak Sodium Current at Each [TTX] apply_ttx->record_data Yes analyze Analyze Data: Normalize to Control apply_ttx->analyze Done washout Washout (optional) record_data->washout washout->apply_ttx plot Plot Dose-Response Curve analyze->plot end Determine IC50 plot->end

References

Technical Support Center: Tetrodotoxin (TTX) Citrate Block

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrodotoxin (TTX) citrate (B86180) block. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments, with a focus on the reversibility of the TTX block.

Frequently Asked Questions (FAQs)

Q1: What is Tetrodotoxin (TTX) citrate, and why is the citrate form used?

Tetrodotoxin (TTX) is a potent and highly selective neurotoxin that blocks the pore of most voltage-gated sodium channels (NaV), thereby inhibiting the generation and propagation of action potentials in excitable cells like neurons.[1][2] The citrate-stabilized form of TTX is commonly used in research because it significantly improves the solubility of the toxin in aqueous solutions compared to pure TTX, which is poorly soluble in water.[3] This preparation involves dissolving TTX in a citrate solution and then lyophilizing it, resulting in a solid that is readily soluble in water or buffer solutions.

Q2: Is the block induced by TTX citrate reversible?

Yes, the binding of TTX to voltage-gated sodium channels is non-covalent and considered reversible.[4] In principle, washing out the TTX from the experimental preparation should lead to a full recovery of sodium channel function and neuronal activity. However, the practical reversibility can be influenced by several factors, including the experimental setup, washout procedure, and the specific properties of the neurons being studied.

Q3: How long does it take to wash out TTX and see a recovery of function?

The time required for complete washout and functional recovery can vary significantly depending on the experimental preparation and the efficiency of the perfusion system.

  • In vitro cell cultures: With efficient and complete replacement of the culture medium, recovery of activity can be observed relatively quickly. One study noted that after 5 days of continuous exposure, washout of TTX could restore action potential discharges "virtually instantaneously".[5] Another study involving a 20-25 minute recovery period in a TTX-free solution was sufficient to see changes in neuronal properties.[6]

  • Brain Slices: In brain slice preparations, which are much thicker than cell monolayers, complete washout can take longer. A well-designed perfusion chamber with a small volume (e.g., < 0.4 ml) can allow for rapid solution exchange, in less than a minute.[7] However, diffusion into and out of the tissue takes time. While there is a lack of standardized quantitative data, researchers often wash for at least 15-30 minutes, and sometimes longer, while monitoring for functional recovery.

  • In vivo: In living animals, the clearance of TTX is much slower. For instance, a direct injection of TTX into the spinal cord of rats resulted in paralysis that lasted for approximately 43.8 ± 3.3 hours before full recovery.[8]

One study on isolated rat hippocampal neurons noted that while the time to achieve a steady-state block was dependent on the TTX concentration, the time course of recovery after washout was the same regardless of the concentration used.[9]

Q4: Can prolonged exposure to TTX have lasting effects on neurons even after washout?

Yes. Even with a successful washout, prolonged silencing of neuronal activity with TTX (e.g., 24-48 hours) can lead to homeostatic plasticity.[3][6] This is a compensatory response by the neurons to the lack of activity. A common observation is a state of neuronal hyperexcitability following TTX washout, characterized by an increased rate of spontaneous action potential firing.[3][6] This is not a failure of TTX reversal but rather a physiological adaptation of the neurons. These changes can include alterations in intrinsic membrane properties and synaptic strength.[6] In some cases, very prolonged activity suppression can even lead to apoptosis and cell death.[10]

Troubleshooting Guide: Issues with Reversibility

This guide addresses common problems researchers face when attempting to reverse a TTX-induced block. The primary issues can be categorized into three areas: Incomplete Block , Incomplete Washout , and Post-Washout Hyperexcitability .

Problem 1: Neuronal activity is not fully silenced after TTX application.

This is often misinterpreted as a reversibility issue when it is, in fact, an issue of incomplete initial block.

Possible Cause 1: Presence of TTX-Resistant (TTX-R) Sodium Channels

  • Explanation: Not all voltage-gated sodium channels are sensitive to TTX.[1] Certain neuronal populations, particularly small-diameter sensory neurons (nociceptors), express TTX-resistant (TTX-R) sodium channels (e.g., NaV1.8, NaV1.9) which require much higher concentrations of TTX for blockade.[11][12][13] The IC50 for TTX-sensitive channels is in the low nanomolar range (1-10 nM), whereas the IC50 for TTX-R channels can be in the high micromolar range (e.g., 100 µM).[1]

  • How to Diagnose: Review the literature for the types of sodium channels typically expressed in your specific neuronal population. If you are working with dorsal root ganglion (DRG) neurons or other sensory neurons, the presence of TTX-R channels is highly likely.[11][12]

  • Solution: If your goal is to block all sodium channel activity, you may need to use a much higher concentration of TTX or use a broad-spectrum sodium channel blocker like lidocaine (B1675312) in addition to or instead of TTX. Be aware that TTX-R channels also have different kinetic properties, such as slower inactivation, which can affect neuronal firing patterns.[11]

Possible Cause 2: Insufficient TTX Concentration or Degraded TTX

  • Explanation: The effective concentration of TTX reaching the neurons may be too low. This can happen if the stock solution was prepared incorrectly, has degraded, or if there are diffusion barriers in the tissue preparation (especially in brain slices).[14] TTX in aqueous solution can break down if left at room temperature.[14]

  • How to Diagnose: In brain slice experiments, a common concentration for blocking TTX-sensitive channels is 0.5-1 µM.[14][15] If you are using a lower concentration and seeing residual activity, this may be the cause.

  • Solution:

    • Confirm the calculations for your stock and working solutions.

    • Always store TTX stock solutions frozen at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Consider increasing the TTX concentration to 1 µM to ensure a complete block of sensitive channels, especially in brain slice preparations.[14][15]

Channel TypeTypical Neuronal LocationIC50 for TTX Block
TTX-Sensitive (TTX-S) Most central and peripheral neurons1-10 nM[1]
TTX-Resistant (TTX-R) Small-diameter sensory neurons (DRG)>1 µM (up to 100 µM)[1]
Problem 2: Neuronal activity does not return, or returns only partially, after washing out TTX.

This points to an issue with the washout procedure or the health of the preparation.

Possible Cause 1: Inefficient Perfusion or Solution Exchange

  • Explanation: The most common reason for incomplete reversal is that the TTX has not been adequately removed from the vicinity of the neurons. In a brain slice chamber, this can be due to a slow perfusion rate, a large chamber volume, or "dead spaces" where the solution does not exchange well. In cell cultures, this can result from incomplete media replacement.

  • How to Diagnose:

    • Review your perfusion system. Is the flow rate adequate? A typical rate for brain slice chambers is 2-4 mL/min.

    • Is your chamber volume large, requiring a longer time for complete solution exchange?

    • Are there any blockages in the inflow or outflow tubing?[16]

  • Solution:

    • Increase Perfusion Rate/Duration: Ensure a continuous and steady flow of fresh, TTX-free artificial cerebrospinal fluid (aCSF) or recording solution. Wash for a minimum of 15-30 minutes, monitoring for recovery.

    • Optimize Perfusion System: Use a recording chamber with a small volume to facilitate rapid solution exchange.[7] Ensure the inflow delivers fresh solution near the tissue and the outflow effectively removes the old solution without letting the tissue dry out.[16]

    • Complete Media Exchange (Cell Culture): For cultured neurons, ensure you are performing multiple, complete exchanges of the culture medium to dilute out the TTX effectively. A common procedure is to wash/rinse the culture 3-4 times with the TTX-free medium.

Possible Cause 2: Deterioration of the Experimental Preparation

  • Explanation: Long recording sessions can lead to a decline in the health of neurons, especially in acute brain slices. The lack of recovery might not be due to residual TTX but to the compromised viability of the cells.

  • How to Diagnose: Does the cell's resting membrane potential look healthy? Are other basic electrophysiological properties (e.g., input resistance) stable? If you have a control preparation that was not exposed to TTX, is it still healthy after the same duration?

  • Solution:

    • Ensure your preparation is healthy before TTX application.

    • Try to minimize the duration of the experiment.

    • Monitor the health of a parallel control preparation to distinguish between drug effects and general deterioration.

Problem 3: After washout, neurons fire more than they did before TTX application.

This is a well-documented physiological phenomenon, not a failure of reversibility.

Possible Cause: Homeostatic Plasticity and Rebound Hyperexcitability

  • Explanation: When neuronal activity is silenced for a prolonged period (typically >12-24 hours), neurons initiate compensatory mechanisms to increase their excitability and sensitivity to synaptic input.[3][6] When the TTX block is removed, these changes are unmasked, leading to a period of hyperactivity.[8] This can manifest as increased spontaneous firing rates and bursting activity.[3]

  • How to Diagnose: This phenomenon is most prominent after long-term TTX application (e.g., incubating cultures in TTX for 24-48 hours). If you see a robust recovery of action potentials followed by a steady increase in firing rate, this is likely the cause.

  • Solution:

    • Be Aware of the Phenomenon: Recognize that this is a physiological response and not a technical error. Account for it in your experimental design and data interpretation.

    • Limit Incubation Time: If possible, limit the duration of the TTX block to the minimum time required for your experiment to reduce the induction of homeostatic changes.

    • Allow for a Stabilization Period: After washout, allow the neurons some time to stabilize in the TTX-free solution before starting your recordings. However, be aware that the hyperexcitability may persist for some time.

Experimental Protocols

Protocol 1: TTX Application and Washout in Brain Slices (Electrophysiology)
  • Baseline Recording: Prepare an acute brain slice and place it in the recording chamber. Perfuse with oxygenated aCSF at a stable rate (e.g., 2-4 mL/min) and temperature. Obtain a stable baseline recording of the desired neuronal activity (e.g., spontaneous firing, evoked postsynaptic potentials).

  • TTX Application: Switch the perfusion to an identical aCSF solution containing the desired concentration of TTX citrate (e.g., 0.5-1 µM for blocking TTX-S channels). Perfuse for at least 10-15 minutes or until the neuronal activity is completely and stably blocked.

  • Washout: Switch the perfusion back to the original TTX-free aCSF. Maintain a constant flow rate.

  • Recovery Monitoring: Continuously monitor the neuronal activity. Washout should be continued for at least 15-30 minutes. Full recovery may take longer depending on the slice thickness and perfusion efficiency. The recovery is considered complete when the measured parameters (e.g., action potential amplitude, firing frequency) return to baseline levels.

Protocol 2: TTX Application and Washout in Neuronal Cell Culture
  • Baseline Activity: If monitoring activity (e.g., with calcium imaging or multi-electrode arrays), establish a stable baseline recording in the normal culture medium.

  • TTX Application: For acute block, replace the culture medium with a pre-warmed medium containing the desired concentration of TTX. For chronic silencing, add TTX directly to the culture medium and return the plate to the incubator for the desired duration (e.g., 24-48 hours).

  • Washout:

    • Aspirate the TTX-containing medium completely.

    • Gently wash the cells by adding a volume of pre-warmed, TTX-free medium equal to the original volume and then aspirating it. Repeat this wash step 2-3 times to ensure thorough removal of residual TTX.[6]

    • Add the final volume of fresh, pre-warmed, TTX-free medium.

  • Recovery: Return the culture plate to the incubator to allow for recovery. For electrophysiological recordings, this may be done on the microscope stage. Be mindful that after chronic silencing, a period of hyperexcitability may follow the washout.[3][6]

Visualizations

Mechanism of TTX Action

The following diagram illustrates how Tetrodotoxin blocks the voltage-gated sodium channel.

TTX_Mechanism cluster_membrane Cell Membrane Na_Channel Pore Loop (Selectivity Filter) Voltage-Gated Sodium Channel (NaV) Na_in Na+ ions (Intracellular) Na_Channel->Na_in Block Blockade Na_Channel:p1->Block Influx Na+ Influx (Action Potential) Na_Channel:p1->Influx No_Influx No Na+ Influx (No Action Potential) Na_Channel->No_Influx TTX Tetrodotoxin (TTX) TTX->Na_Channel:p1 Binding Na_out Na+ ions (Extracellular) Na_out->Na_Channel:p1 Normal Function Troubleshooting_Workflow start Start: Problem with TTX Block Reversibility q1 Is neuronal activity fully blocked by TTX in the first place? start->q1 p1 Potential Issue: INCOMPLETE BLOCK q1->p1 No q2 Does activity recover after washout? q1->q2 Yes a1_no No a1_yes Yes check_ttxr Check for TTX-Resistant (TTX-R) channels in your cell type. p1->check_ttxr check_ttx_conc Verify TTX concentration and ensure stock is not degraded. p1->check_ttx_conc p2 Potential Issue: INCOMPLETE WASHOUT q2->p2 No / Partial q3 Is the recovered activity HIGHER than baseline? q2->q3 Yes a2_no No / Partial a2_yes Yes check_perfusion Optimize perfusion system: - Increase flow rate/duration - Check for blockages - Ensure complete media exchange p2->check_perfusion check_health Check cell health: - Monitor RMP, Rin - Use a time-matched control p2->check_health p3 Expected Phenomenon: HOMEOSTATIC PLASTICITY q3->p3 Yes success Success: Block is reversible. q3->success No, it's normal a3_no No, it's normal a3_yes Yes p3_desc Prolonged silencing (>12h) causes rebound hyperexcitability. This is a physiological response. p3->p3_desc

References

potential for Tetrodotoxin-resistant sodium channels in my preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing the potential presence of tetrodotoxin (B1210768) (TTX)-resistant sodium channels in their experimental preparations.

Frequently Asked Questions (FAQs)

Q1: My preparation shows unexpected sodium currents even after applying a standard blocking concentration of Tetrodotoxin (TTX). What could be the reason?

A1: The persistence of sodium currents in the presence of nanomolar concentrations of TTX is a strong indicator of the presence of TTX-resistant (TTX-R) sodium channels. While most neuronal and skeletal muscle sodium channels are sensitive to TTX (TTX-S), certain isoforms, notably NaV1.5, NaV1.8, and NaV1.9, exhibit significant resistance.[1] These channels are commonly found in cardiac muscle, dorsal root ganglion (DRG) neurons, and some smooth muscle cells.[2][3]

Q2: What are the key differences between TTX-sensitive (TTX-S) and TTX-resistant (TTX-R) sodium channels?

A2: TTX-S and TTX-R sodium channels differ in their sensitivity to TTX, as well as their electrophysiological and pharmacological properties. TTX-R channels typically require micromolar concentrations of TTX for blockage, whereas TTX-S channels are blocked by nanomolar concentrations.[4] Electrophysiologically, TTX-R channels often exhibit slower activation and inactivation kinetics, and their voltage-dependence of activation and inactivation is generally shifted to more depolarized potentials compared to TTX-S channels.[3][4] Furthermore, TTX-R channels can be blocked by certain divalent cations and some calcium channel blockers.[2][3]

Q3: How can I confirm the presence of TTX-R sodium channels in my preparation?

A3: A combination of electrophysiological and molecular biology techniques can confirm the presence of TTX-R channels. Electrophysiologically, you can apply a high concentration of TTX (e.g., >500 nM) to isolate the TTX-R component of the sodium current.[5][6] Molecular techniques such as RT-PCR or immunocytochemistry can be used to identify the expression of specific TTX-R sodium channel alpha-subunits like NaV1.8 and NaV1.9.[7][8]

Q4: Are there any common pitfalls to avoid when studying TTX-R channels?

A4: A common pitfall is incomplete blockage of TTX-S channels, which can contaminate the recording of TTX-R currents. It is crucial to use a sufficiently high concentration of TTX to ensure a complete block of the sensitive channels. Another point of caution is the potential for rundown of TTX-R currents during whole-cell patch-clamp recordings.[9] Establishing a stable baseline before applying blockers is essential for accurate measurements.

Troubleshooting Guides

Issue 1: Noisy or Unstable Recordings During Patch-Clamp Experiments
  • Possible Cause: Poor seal resistance or cell health.

  • Troubleshooting Steps:

    • Ensure your patch pipette resistance is within the optimal range (typically 4-8 MΩ).[10]

    • Verify the quality of your gigaohm seal (>1 GΩ) to minimize leak currents.[9][10]

    • Check the health of your cells. Ensure proper oxygenation and that the pH and osmolarity of your solutions are correct.[10]

    • If the issue persists, consider preparing fresh solutions and checking your grounding and shielding to reduce electrical noise.

Issue 2: Inconsistent or Variable Block by TTX
  • Possible Cause: Inaccurate TTX concentration, degradation of TTX stock, or presence of a mixed population of channels with varying sensitivities.

  • Troubleshooting Steps:

    • Prepare fresh TTX dilutions from a reliable stock solution for each experiment.

    • Verify the final concentration of TTX in your perfusion system.

    • Consider the possibility of a mixed population of TTX-S and TTX-R channels. A concentration-response curve will help to elucidate the different components of the current.

    • Ensure complete solution exchange in your recording chamber.

Issue 3: Gradual Decrease in Current Amplitude (Rundown)
  • Possible Cause: The "rundown" phenomenon, where channel activity decreases over the course of a whole-cell recording.[9]

  • Troubleshooting Steps:

    • Establish a stable baseline recording of the sodium current for a sufficient period before applying any drugs.[9]

    • Monitor the current amplitude over time in control conditions to quantify the rate of rundown.

    • If rundown is significant, consider using the perforated patch technique to better preserve the intracellular environment.

Data Presentation

Table 1: Comparative Properties of TTX-Sensitive and TTX-Resistant Sodium Channels

PropertyTTX-Sensitive (TTX-S) ChannelsTTX-Resistant (TTX-R) Channels
TTX Sensitivity Nanomolar (nM) rangeMicromolar (µM) range[4]
Kinetics Fast activation and inactivationSlower activation and inactivation[3]
Voltage-Dependence More hyperpolarized activation and inactivationMore depolarized activation and inactivation[4]
Single-Channel Conductance Generally largerGenerally smaller[3]
Common Isoforms NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, NaV1.7NaV1.5, NaV1.8, NaV1.9[1]
Block by Divalent Cations (e.g., Cd²⁺, Zn²⁺) Less sensitiveMore sensitive[2][3]

Experimental Protocols

Protocol 1: Electrophysiological Identification of TTX-Resistant Sodium Currents

Objective: To isolate and characterize TTX-R sodium currents using whole-cell patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: Prepare your cells of interest (e.g., dissociated DRG neurons) and transfer them to a recording chamber on an inverted microscope.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES. Adjust pH to 7.3 with NaOH.[6]

    • Internal Solution (in mM): Vary depending on the experiment, but a typical internal solution might contain: 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

  • Recording:

    • Obtain a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.[6]

    • Apply a voltage protocol to elicit sodium currents (e.g., step depolarizations from -80 mV to +40 mV in 10 mV increments).

    • Establish a stable baseline recording of the total sodium current.

    • Perfuse the recording chamber with an external solution containing a high concentration of TTX (e.g., 500 nM) to block TTX-S channels.[6]

    • Record the remaining TTX-R sodium current using the same voltage protocol.

  • Data Analysis:

    • Subtract the TTX-R current from the total current to obtain the TTX-S component.

    • Analyze the current-voltage (I-V) relationship, activation and inactivation kinetics of the isolated TTX-R current.

Protocol 2: Molecular Identification of TTX-R Channel Expression

Objective: To determine the expression of TTX-R sodium channel isoforms (e.g., NaV1.8, NaV1.9) using Reverse Transcription Polymerase Chain Reaction (RT-PCR).

Methodology:

  • RNA Extraction: Extract total RNA from your tissue or cell preparation using a standard method like acid phenol (B47542) extraction.[7]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • PCR Amplification:

    • Design specific primers for the TTX-R sodium channel isoforms of interest (e.g., NaV1.8, NaV1.9) and a housekeeping gene (e.g., GAPDH) as a control.

    • Perform PCR using the synthesized cDNA as a template.

  • Analysis:

    • Run the PCR products on an agarose (B213101) gel.

    • The presence of bands at the expected molecular weight for the TTX-R channel primers indicates the expression of that isoform in your sample.

Visualizations

Troubleshooting_Workflow start Unexpected Sodium Current in the presence of TTX q1 Is the TTX concentration sufficient to block TTX-S channels? start->q1 action1 Increase TTX concentration (e.g., >300 nM) q1->action1 No q2 Does the current persist? q1->q2 Yes a1_yes Yes a1_no No action1->q2 conclusion1 Likely presence of TTX-Resistant Sodium Channels q2->conclusion1 Yes conclusion2 Initial TTX concentration was insufficient. Problem Solved. q2->conclusion2 No a2_yes Yes a2_no No action2 Proceed to characterization protocols (Electrophysiology, RT-PCR) conclusion1->action2

Caption: Troubleshooting workflow for identifying potential TTX-resistant sodium channels.

Experimental_Workflow cluster_ephys Electrophysiology cluster_molbio Molecular Biology ephys1 Whole-Cell Patch-Clamp ephys2 Record Total Sodium Current ephys1->ephys2 ephys3 Apply High TTX (>500 nM) ephys2->ephys3 ephys4 Record TTX-R Current ephys3->ephys4 ephys_result Characterize TTX-R Properties ephys4->ephys_result molbio1 RNA Extraction molbio2 RT-PCR with isoform-specific primers molbio1->molbio2 molbio3 Agarose Gel Electrophoresis molbio2->molbio3 molbio_result Confirm Expression of TTX-R Isoforms molbio3->molbio_result start Suspicion of TTX-R Channels start->ephys1 start->molbio1

References

how to account for pH changes with Tetrodotoxin citrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrodotoxin (B1210768) (TTX) citrate (B86180) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and accounting for pH changes when working with this potent neurotoxin.

Frequently Asked Questions (FAQs)

Q1: Why is Tetrodotoxin typically supplied as a citrate salt?

A: Tetrodotoxin is often supplied as a citrate salt to improve its solubility and stability in aqueous solutions.[1][2] Pure TTX is not readily soluble in water or most organic solvents.[1] The citrate salt form allows for easier preparation of stock solutions.

Q2: What is the optimal pH for storing TTX citrate stock solutions?

A: For maximum stability, TTX citrate stock solutions should be stored at a slightly acidic pH, typically between 4 and 5.[3] It is recommended to dissolve TTX citrate in a dilute citrate or acetate (B1210297) buffer to maintain this pH range.[3] TTX is stable in weakly acidic aqueous solutions but will decompose in alkaline conditions.[4]

Q3: My experiment requires a physiological pH (around 7.4). How does this affect the TTX solution?

A: Adjusting the pH of a TTX solution to 7.4 is necessary for many biological experiments. However, it's important to be aware that TTX is less stable at neutral and alkaline pH.[4][5] The transition to a higher pH can lead to a gradual loss of activity. Therefore, it is recommended to adjust the pH of the working solution shortly before the experiment.

Q4: I've noticed a decrease in the effectiveness of my TTX solution over time. What could be the cause?

A: A decline in TTX efficacy can be attributed to several factors, primarily related to pH and storage. If the solution's pH has shifted towards neutral or alkaline, the toxin can degrade.[4] Improper storage, such as repeated freeze-thaw cycles or storage at room temperature for extended periods, can also contribute to a loss of potency. It is advisable to prepare fresh working solutions from a properly stored acidic stock solution for each experiment.

Q5: Is the activity of TTX pH-dependent?

A: Yes, the activity of TTX is influenced by pH. The cationic form of TTX is the active form that binds to and blocks voltage-gated sodium channels.[6][7] In more alkaline solutions, the proportion of the active cationic form decreases, which can diminish its blocking effect.[6][7] Conversely, in acidic solutions, while the cationic form is prevalent, very low pH can also interfere with the interaction between TTX and the sodium channel.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no TTX activity in the experiment. 1. Degradation due to improper pH: The working solution was prepared at a neutral or alkaline pH and stored for too long. 2. Improper storage of stock solution: The stock solution was not maintained at an acidic pH or was subjected to multiple freeze-thaw cycles. 3. Incorrect concentration: Errors in dilution calculations.1. Prepare fresh working solutions at the desired pH immediately before each experiment. 2. Ensure stock solutions are stored at -20°C in a slightly acidic buffer (pH 4-5).[3] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles. 3. Double-check all calculations and ensure accurate pipetting.
Precipitate forms in the TTX solution. 1. Solubility issues: Attempting to dissolve TTX citrate in a non-ideal solvent. 2. pH-related precipitation: Adjusting the pH too rapidly or using an incompatible buffer can sometimes lead to precipitation.1. Dissolve TTX citrate in a dilute acidic buffer (e.g., citrate or acetate buffer at pH 4-5) or water.[1][3] 2. Adjust the pH of the working solution gradually while vortexing. Ensure the final buffer system is compatible with all components of your experimental solution.
Inconsistent results between experiments. 1. Variability in pH of working solutions: Small differences in the final pH of the experimental buffer can alter TTX activity. 2. Age of the working solution: Using working solutions of different ages can lead to variability due to degradation over time.1. Carefully control and measure the pH of all experimental solutions. 2. Always use freshly prepared working solutions for each experiment to ensure consistency.
Quantitative Data: pH-Dependent Stability of Tetrodotoxin
pH Range Stability Comments
Strongly Acidic (pH < 4) UnstableSlow degradation can occur.[3]
Weakly Acidic (pH 4 - 5) Stable Optimal for storage. [3]
Weakly Acidic to Neutral (pH 5 - 7) Moderately StableStability decreases as pH approaches 7.[4]
Alkaline (pH > 7) Unstable Rapid decomposition occurs.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Tetrodotoxin Citrate Stock Solution
  • Objective: To prepare a stable, concentrated stock solution of TTX citrate.

  • Materials:

    • This compound powder

    • Sterile, dilute citrate or acetate buffer (pH 4.5)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Bring the vial of TTX citrate powder to room temperature.

    • Under a chemical fume hood, add the appropriate volume of acidic buffer to the vial to achieve the desired stock solution concentration (e.g., 1 mM).

    • Gently vortex to ensure the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: pH Adjustment of a this compound Working Solution
  • Objective: To prepare a TTX citrate working solution at a physiological pH for immediate use in an experiment.

  • Materials:

    • TTX citrate stock solution (from Protocol 1)

    • Experimental buffer (e.g., HEPES-buffered saline, pH 7.4)

    • Calibrated pH meter

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the TTX citrate stock solution.

    • In a sterile tube, add the required volume of the experimental buffer.

    • Add the appropriate volume of the TTX stock solution to the experimental buffer to achieve the final desired concentration.

    • Gently mix the solution.

    • Measure the pH of the final working solution using a calibrated pH meter.

    • If necessary, adjust the pH to the target value (e.g., 7.4) using dilute HCl or NaOH. Add the acid or base in very small increments while monitoring the pH.

    • Use the freshly prepared working solution in your experiment without delay.

Visualizations

Tetrodotoxin_Mechanism_of_Action cluster_neuron Neuron cluster_ttx TTX Intervention Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Na+ Channel Action_Potential->Na_Channel opens Na_Influx Na+ Influx Na_Channel->Na_Influx allows Depolarization Membrane Depolarization Na_Influx->Depolarization Nerve_Impulse Nerve Impulse Transmission Depolarization->Nerve_Impulse No_Transmission No Nerve Impulse Transmission Nerve_Impulse->No_Transmission is inhibited TTX Tetrodotoxin (TTX) Block Block Block->Na_Channel blocks

Caption: Mechanism of action of Tetrodotoxin (TTX) on neuronal signaling.

TTX_pH_Adjustment_Workflow Start Start: Prepare TTX Citrate Stock Solution Store Store Stock Solution (pH 4-5, -20°C) Start->Store Prepare_Working Prepare Working Solution in Experimental Buffer Store->Prepare_Working Measure_pH Measure pH of Working Solution Prepare_Working->Measure_pH Check_pH Is pH at Target Value? Measure_pH->Check_pH Adjust_pH Adjust pH with dilute HCl or NaOH Check_pH->Adjust_pH No Use_Immediately Use Freshly Prepared Working Solution in Experiment Check_pH->Use_Immediately Yes Adjust_pH->Measure_pH End End of Experiment Use_Immediately->End

Caption: Workflow for preparing and adjusting the pH of TTX citrate solutions.

References

avoiding precipitation of Tetrodotoxin citrate in experimental buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tetrodotoxin (TTX) Citrate (B86180). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing TTX citrate in their experiments by providing troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using Tetrodotoxin (TTX) citrate over TTX free base?

A1: The primary advantage of TTX citrate is its enhanced solubility in aqueous solutions.[1][2] TTX free base is poorly soluble in water and most organic solvents, whereas TTX citrate is readily soluble, making it easier to prepare stock solutions and working dilutions for experimental use.[1][2]

Q2: What is the recommended solvent for dissolving TTX citrate?

A2: TTX citrate is designed to be dissolved in water.[3][4] Many commercial preparations are lyophilized with a citrate buffer to aid dissolution and maintain an acidic pH, which is crucial for stability.[2][5] For preparing stock solutions, sterile, deionized water is recommended.

Q3: How should I store my TTX citrate, both as a solid and in solution?

A3:

  • Solid: Store the lyophilized solid at -20°C for long-term stability, where it can be stable for at least four years.[3]

  • Stock Solutions: It is recommended to prepare and use solutions on the same day.[3][4] If storage is necessary, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C for up to one month.[4][6] Avoid repeated freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature and ensure no precipitate is present.[4]

Q4: At what pH is TTX citrate most stable?

A4: TTX citrate is most stable in slightly acidic conditions, typically at a pH between 4 and 5.[7] It is unstable in strong acidic or alkaline solutions.[7] Commercial preparations of TTX citrate often have a pH of around 4.8 when reconstituted.[5]

Q5: What is the pKa of Tetrodotoxin?

A5: The pKa of Tetrodotoxin is approximately 8.76.[8][9] This property is important to consider when preparing experimental buffers, as a pH approaching this value or higher can lead to decreased solubility and potential precipitation.

Troubleshooting Guide: Avoiding TTX Citrate Precipitation

This guide addresses the common issue of TTX citrate precipitation in experimental buffers and provides systematic steps to identify and resolve the problem.

Problem: My TTX citrate precipitated after being added to my experimental buffer.

Potential Cause 1: Buffer pH is too high.

  • Explanation: Tetrodotoxin is unstable and less soluble at neutral to alkaline pH. If your experimental buffer has a pH significantly above the optimal range of 4-5, the TTX citrate can precipitate out of solution.

  • Solution:

    • Measure the pH of your final experimental buffer after the addition of all components, including the TTX citrate solution.

    • If the pH is above 7.0, consider if the experimental conditions allow for a slightly more acidic buffer.

    • If the buffer pH cannot be changed, prepare a more concentrated stock solution of TTX citrate in an appropriate acidic buffer (e.g., 10 mM citrate buffer, pH 4.8) and add a smaller volume to your experimental buffer just before use to minimize the time the TTX is at a suboptimal pH.

Potential Cause 2: High concentration of certain ions in the buffer.

  • Explanation: While less common, high concentrations of certain salts in your experimental buffer could potentially interact with the TTX citrate and reduce its solubility.

  • Solution:

    • Review the composition of your experimental buffer.

    • If possible, prepare a small test batch of your buffer with and without the suspected interacting ions to see if precipitation still occurs with the addition of TTX citrate.

    • Consider using a different buffer system if a specific component is identified as the cause.

Potential Cause 3: Improperly prepared or stored stock solution.

  • Explanation: If the TTX citrate stock solution was not fully dissolved or was stored improperly (e.g., for too long, at the wrong temperature, or subjected to multiple freeze-thaw cycles), it may be more prone to precipitation when diluted into the final buffer.

  • Solution:

    • Always ensure your TTX citrate stock solution is completely dissolved before use. Visually inspect for any particulate matter.

    • Follow the recommended storage guidelines strictly. Prepare fresh stock solutions if there is any doubt about the quality of the stored solution.

Logical Flow for Troubleshooting Precipitation

Troubleshooting_Precipitation Start TTX Citrate Precipitation Observed Check_pH Is the final buffer pH > 7.0? Start->Check_pH High_pH High pH is a likely cause. Check_pH->High_pH Yes Check_Buffer_Comp Review buffer composition for potentially interacting ions. Check_pH->Check_Buffer_Comp No Adjust_pH Can buffer pH be lowered? High_pH->Adjust_pH Use_Acidic_Stock Use a concentrated, acidic stock solution and add immediately before use. Adjust_pH->Use_Acidic_Stock No Resolved Issue Resolved Adjust_pH->Resolved Yes, problem solved Use_Acidic_Stock->Resolved Test_Buffer Test for precipitation with modified buffer composition. Check_Buffer_Comp->Test_Buffer Check_Stock_Solution Was the stock solution prepared and stored correctly? Test_Buffer->Check_Stock_Solution Stock_Issue Improper stock solution is a likely cause. Check_Stock_Solution->Stock_Issue No Check_Stock_Solution->Resolved Yes, and issue persists Prepare_Fresh_Stock Prepare a fresh stock solution following recommended protocols. Stock_Issue->Prepare_Fresh_Stock Prepare_Fresh_Stock->Resolved Experimental_Workflow Start Start Experiment Prepare_Stock Prepare 1 mM TTX Citrate Stock Solution (Protocol 1) Start->Prepare_Stock Store_Stock Aliquot and store at -20°C Prepare_Stock->Store_Stock Thaw_Aliquot Thaw a single aliquot at room temperature Store_Stock->Thaw_Aliquot Add_TTX Add required volume of TTX stock to experimental buffer Thaw_Aliquot->Add_TTX Prepare_Buffer Prepare experimental buffer Check_pH Check and adjust buffer pH if necessary Prepare_Buffer->Check_pH Check_pH->Add_TTX Mix_Well Mix gently but thoroughly Add_TTX->Mix_Well Apply_to_Experiment Apply TTX-containing buffer to experimental setup Mix_Well->Apply_to_Experiment End End Experiment Apply_to_Experiment->End

References

Validation & Comparative

A Comparative Guide to Validating Sodium Channel Blockade with Tetrodotoxin Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tetrodotoxin (TTX) citrate (B86180), a potent and selective voltage-gated sodium channel (Nav) blocker, with other commonly used sodium channel inhibitors. The performance of TTX citrate is compared against Saxitoxin (STX) and Lidocaine, supported by quantitative experimental data to inform researchers in their selection of appropriate pharmacological tools for validating sodium channel blockade.

Introduction to Sodium Channel Blockers

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. Their modulation is a key therapeutic strategy for various conditions, including pain, epilepsy, and cardiac arrhythmias. Pharmacological validation of sodium channel function and the screening of novel therapeutics often rely on the use of specific channel blockers.

Tetrodotoxin (TTX) is a neurotoxin renowned for its high affinity and specificity for the outer pore of most voltage-gated sodium channels, physically occluding the channel and preventing sodium ion influx.[1][2] Its citrate salt is a water-soluble form commonly used in research.

Saxitoxin (STX) is another potent neurotoxin that shares a similar binding site and mechanism of action with TTX, acting as a reversible blocker of the sodium channel pore.[3][4]

Lidocaine is a widely used local anesthetic and antiarrhythmic drug that blocks sodium channels from the intracellular side. Its action is state-dependent, showing a higher affinity for open and inactivated channels, which contributes to its use-dependent effects.[5][6]

Quantitative Comparison of Sodium Channel Blockers

The inhibitory potency of Tetrodotoxin citrate, Saxitoxin, and Lidocaine varies across different sodium channel subtypes. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative basis for comparison.

CompoundNav SubtypeIC50Cell TypeReference
This compound Nav1.14.1 nMHEK293T[7]
Nav1.214 nMHEK293T[7]
Nav1.35.3 nMHEK293T[7]
Nav1.47.6 nMHEK293T[7]
Nav1.5>1000 nM (Resistant)HEK293T[8]
Nav1.62.3 nMHEK293T[7]
Nav1.718.6 ± 1.0 nMHEK293[9]
Nav1.8>1 µM (Resistant)-[8]
Saxitoxin Nav1.1≤ 10 nMRat[10]
Nav1.22.9 ± 0.1 nMRat[10]
Nav1.3≤ 10 nMRat[10]
Nav1.42.8 ± 0.1 nMRat[9]
Nav1.5Resistant--
Nav1.6≤ 10 nMRat[10]
Nav1.7702 ± 53 nMHuman[9]
Nav1.8Resistant--
Lidocaine Nav1.3Effects examinedXenopus oocytes[11]
Nav1.4Less sensitive than Nav1.5Recombinant (hSkM1)[11]
Nav1.517 - 20 µMHEK-293 cells[11]
Nav1.7450 µM-[12]
Nav1.8104 µM-[12]

Signaling Pathway and Mechanisms of Action

The fundamental role of voltage-gated sodium channels is to mediate the rapid influx of sodium ions that depolarizes the cell membrane, leading to the rising phase of the action potential. The channel transitions between closed, open, and inactivated states in response to changes in membrane potential.

G cluster_0 Cell Membrane cluster_1 Channel States Nav Voltage-Gated Sodium Channel Closed Closed (Resting) Open Open (Activated) Inactive Inactive Open->Inactive Inactivates Na_Influx Na+ Influx Open->Na_Influx Inactive->Closed Recovers Depolarization Membrane Depolarization Depolarization->Closed Opens Repolarization Membrane Repolarization Repolarization->Inactive AP Action Potential (Rising Phase) Na_Influx->AP TTX Tetrodotoxin (TTX) Saxitoxin (STX) TTX->Nav Blocks (Extracellular Pore) Lidocaine Lidocaine Lidocaine->Open Blocks (Intracellular) Lidocaine->Inactive Blocks (Intracellular)

Voltage-Gated Sodium Channel Signaling Pathway.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for characterizing the activity of ion channels and the effects of pharmacological agents.

G cluster_0 Preparation cluster_1 Recording cluster_2 Data Analysis A Prepare Solutions (Internal & External) C Pull & Polish Micropipette A->C B Prepare Cells (e.g., HEK293 expressing Nav subtype) D Form Giga-ohm Seal B->D C->D E Establish Whole-Cell Configuration D->E F Apply Voltage Protocol E->F G Record Sodium Currents F->G H Measure Peak Current Amplitude G->H I Generate Dose-Response Curve H->I J Calculate IC50 I->J

Experimental Workflow for Patch-Clamp Electrophysiology.

Detailed Methodology:

  • Cell Preparation:

    • Culture cells stably or transiently expressing the specific Nav subtype of interest (e.g., HEK293 cells).

    • Plate cells on glass coverslips 24-48 hours before recording.

  • Solutions:

    • External (Extracellular) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

    • Blocker Stock Solutions: Prepare high-concentration stock solutions of TTX citrate, STX, or Lidocaine in the appropriate solvent and dilute to final concentrations in the external solution.

  • Recording Procedure:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Mount the coverslip in a recording chamber on an inverted microscope and perfuse with external solution.

    • Approach a cell with the micropipette and apply slight positive pressure.

    • Upon observing a dimple on the cell membrane, release the pressure to form a giga-ohm seal.

    • Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol for IC50 Determination:

    • Hold the cell at a holding potential of -100 mV.

    • Apply a depolarizing test pulse to 0 mV for 20 ms (B15284909) to elicit a peak sodium current.

    • Record baseline currents in the absence of the blocker.

    • Perfuse the cell with increasing concentrations of the blocker, allowing for steady-state block to be reached at each concentration.

    • Record the sodium current at each concentration.

  • Data Analysis:

    • Measure the peak inward sodium current at each blocker concentration.

    • Normalize the peak current to the control (pre-drug) current.

    • Plot the normalized current as a function of the logarithm of the blocker concentration.

    • Fit the data to the Hill equation to determine the IC50 value.

Fluorescence-Based Sodium Channel Assays (Thallium Flux Assay)

This high-throughput screening method uses a surrogate ion (Thallium, Tl⁺) and a Tl⁺-sensitive fluorescent dye to measure sodium channel activity.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Plate Cells in Microplate B Load Cells with Tl+-sensitive Dye A->B C Add Compounds (e.g., TTX, STX, Lidocaine) B->C D Add Tl+ Stimulus Buffer C->D E Measure Fluorescence Kinetically D->E F Calculate Rate of Fluorescence Change E->F G Generate Dose-Response Curve F->G H Determine IC50/EC50 G->H

Workflow for a Fluorescence-Based Thallium Flux Assay.

Detailed Methodology:

  • Cell Preparation:

    • Plate cells expressing the Nav subtype of interest in a 96- or 384-well black-walled, clear-bottom microplate.

    • Allow cells to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM).

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes to allow for dye uptake.

  • Assay Procedure:

    • Wash the cells with a suitable assay buffer to remove excess dye.

    • Add the test compounds (TTX, STX, Lidocaine) at various concentrations to the wells and incubate for a predetermined time.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add a stimulus buffer containing Tl⁺ to initiate ion flux through the open sodium channels.

    • Immediately begin kinetic fluorescence measurements.

  • Data Analysis:

    • Determine the rate of fluorescence increase (slope) for each well.

    • Normalize the rates to a positive control (maximal channel activity) and a negative control (no channel activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 or EC50 value.

In Vivo Model: Formalin-Induced Paw Licking Test

This is a widely used model of nociceptive pain to assess the analgesic efficacy of sodium channel blockers.

Detailed Methodology:

  • Animal Acclimatization:

    • Acclimate rodents (mice or rats) to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer the test compound (e.g., TTX, STX, or Lidocaine) via the desired route (e.g., subcutaneous, intraperitoneal) at a predetermined time before formalin injection.

  • Formalin Injection:

    • Inject a dilute solution of formalin (e.g., 20 µL of 2.5% formalin) subcutaneously into the plantar surface of the hind paw.

  • Behavioral Observation:

    • Immediately place the animal in an observation chamber.

    • Record the total time the animal spends licking the injected paw during two distinct phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation.

      • Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain and central sensitization.

  • Data Analysis:

    • Calculate the total licking time for each phase for each animal.

    • Compare the licking time in the drug-treated groups to the vehicle-treated control group.

    • A significant reduction in licking time indicates an analgesic effect.

Conclusion

This compound is a highly potent and selective blocker of most voltage-gated sodium channels, making it an invaluable tool for their pharmacological validation. Its high affinity, particularly for TTX-sensitive subtypes, provides a clear and robust method for isolating and studying sodium currents. In comparison, Saxitoxin offers a similar mechanism of action but can exhibit different subtype selectivities, as seen with Nav1.7. Lidocaine, with its state-dependent and use-dependent properties, provides a different mode of inhibition and is generally less potent than the neurotoxins.

The choice of a sodium channel blocker will depend on the specific research question, the sodium channel subtype of interest, and the experimental model being used. This guide provides the necessary quantitative data and detailed experimental protocols to assist researchers in making an informed decision for validating sodium channel blockade in their studies.

References

A Head-to-Head Battle of Potency: Tetrodotoxin Citrate vs. Saxitoxin for Neuronal Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the precise and effective blockade of neuronal activity is a cornerstone of experimental design. Two of the most potent and widely utilized tools for achieving this are Tetrodotoxin (B1210768) (TTX) citrate (B86180) and Saxitoxin (B1146349) (STX). Both are powerful neurotoxins that specifically target voltage-gated sodium channels (Nav), the key proteins responsible for the initiation and propagation of action potentials in neurons.[1][2] This guide provides an objective comparison of Tetrodotoxin citrate and Saxitoxin, supported by experimental data, to aid researchers in selecting the optimal tool for their specific applications.

At a Glance: Key Differences and Similarities

FeatureTetrodotoxin (TTX) CitrateSaxitoxin (STX)
Mechanism of Action Blocks the outer pore of voltage-gated sodium channels[1]Blocks the outer pore of voltage-gated sodium channels[2]
Binding Site Site 1 of the Nav channel α-subunit[3]Site 1 of the Nav channel α-subunit[3]
Potency (IC50) Nanomolar range for TTX-sensitive channels[1]Nanomolar range for most TTX-sensitive channels[4]
Selectivity High selectivity for TTX-sensitive (TTX-S) over TTX-resistant (TTX-R) isoforms[5]Generally high selectivity for TTX-S isoforms, but can show isoform-specific differences in potency compared to TTX[6]
Onset of Action RapidRapid
Reversibility Reversible, with washout times being a key consideration[7]Reversible, with some studies suggesting a faster recovery compared to TTX[7]
Source Pufferfish, certain amphibians, and bacteria[8]Dinoflagellates and cyanobacteria, accumulating in shellfish[6]

Quantitative Comparison of Neuronal Blocking Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a neuronal blocking agent. The following table summarizes experimentally determined IC50 values for TTX and STX on various voltage-gated sodium channel isoforms.

Channel IsoformTetrodotoxin (TTX) IC50 (nM)Saxitoxin (STX) IC50 (nM)Species/Cell LineReference
hNav1.7 18.6 ± 1.0702 ± 53Human (CHO cells)[6]
rNav1.4 17.1 ± 1.22.8 ± 0.1Rat (CHO cells)[6]
TTX-Sensitive (TTX-S) 0.30.5Rat (Dorsal Root Ganglion Neurons)[5]
TTX-Resistant (TTX-R) 100,00010,000Rat (Dorsal Root Ganglion Neurons)[5]

Note: IC50 values can vary depending on the experimental conditions, including the expression system, temperature, and specific recording solutions used.

Onset and Duration of Neuronal Blockade

While both TTX and STX exhibit a rapid onset of action, the duration of the block and the kinetics of washout can differ. One study on lobster giant axons indicated that the recovery of nerve conduction after washing out the toxin was faster for saxitoxin-treated axons compared to those treated with tetrodotoxin.[7] However, precise quantitative data on the on-rate (k_on) and off-rate (k_off) for neuronal block are not as readily available in a comparative context and can be highly dependent on the experimental preparation and toxin concentration.

Experimental Protocols

A fundamental technique for characterizing the neuronal blocking effects of TTX and STX is the whole-cell patch-clamp electrophysiology assay. This method allows for the direct measurement of sodium currents in individual neurons or in cells heterologously expressing specific Nav channel isoforms.

Protocol: Determination of IC50 using Whole-Cell Patch-Clamp

1. Cell Preparation:

  • Culture neurons or a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the voltage-gated sodium channel isoform of interest.
  • Plate cells onto glass coverslips at an appropriate density for patch-clamp recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Note: CsF is used to block potassium channels, thereby isolating sodium currents).
  • Toxin Solutions: Prepare stock solutions of this compound and Saxitoxin in the external solution. Perform serial dilutions to obtain a range of concentrations for generating a dose-response curve.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
  • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane (a "giga-seal").
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Clamp the cell membrane potential at a holding potential of -100 mV to ensure the majority of sodium channels are in the closed, resting state.
  • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit inward sodium currents.
  • Record baseline sodium currents in the absence of the toxin.
  • Perfuse the recording chamber with increasing concentrations of either TTX or STX, allowing for equilibration at each concentration before recording the sodium currents.

4. Data Analysis:

  • Measure the peak amplitude of the inward sodium current at each toxin concentration.
  • Normalize the peak current at each concentration to the control (baseline) current.
  • Plot the normalized current as a function of the logarithm of the toxin concentration.
  • Fit the data to a Hill equation to determine the IC50 value, which is the concentration of the toxin that produces a 50% inhibition of the sodium current.

Signaling Pathway and Experimental Workflow

Signaling Pathway of Neuronal Blockade

cluster_membrane Neuronal Membrane Nav Voltage-Gated Sodium Channel (Nav) Pore Channel Pore Block Blockade of Na+ Influx Pore->Block Prevents Na+ ions from passing through TTX Tetrodotoxin (TTX) or Saxitoxin (STX) TTX->Nav Binds to outer pore (Site 1) TTX->Block NoAP Inhibition of Action Potential Block->NoAP

Caption: Mechanism of neuronal blockade by TTX and STX through binding to the outer pore of voltage-gated sodium channels.

Experimental Workflow for IC50 Determination

Start Start: Cell Culture Patch Whole-Cell Patch-Clamp Start->Patch Record_Base Record Baseline Sodium Currents Patch->Record_Base Apply_Toxin Apply Increasing Concentrations of TTX or STX Record_Base->Apply_Toxin Record_Toxin Record Sodium Currents at Each Concentration Apply_Toxin->Record_Toxin Analyze Data Analysis: Normalize Currents, Generate Dose-Response Curve Record_Toxin->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: Workflow for determining the IC50 of TTX or STX using the whole-cell patch-clamp technique.

Logical Comparison of TTX and STX

cluster_ttx Tetrodotoxin (TTX) cluster_stx Saxitoxin (STX) TTX_Potency Potent Blocker of TTX-S Channels TTX_Source Source: Pufferfish, Amphibians STX_Potency Potent Blocker of Most TTX-S Channels STX_Selectivity Shows greater isoform-specific potency differences (e.g., hNav1.7) STX_Reversibility Potentially faster reversibility STX_Source Source: Dinoflagellates, Cyanobacteria Shared Shared Characteristics Shared->TTX_Potency Mechanism: Nav Channel Block Shared->STX_Potency Binding Site: Site 1

Caption: A logical comparison highlighting the shared and distinct features of Tetrodotoxin and Saxitoxin.

Off-Target Effects

Both Tetrodotoxin and Saxitoxin are highly specific for voltage-gated sodium channels.[9] Their primary "off-target" consideration is the distinction between TTX-sensitive and TTX-resistant sodium channel isoforms. For experiments requiring the blockade of neuronal activity while preserving cardiac function, the lower sensitivity of the primary cardiac sodium channel (Nav1.5) to TTX is a significant advantage. It is crucial for researchers to be aware of the specific Nav channel isoforms expressed in their experimental model to predict the effects of these toxins accurately.

Conclusion

Both this compound and Saxitoxin are indispensable tools for neuronal blockade. The choice between them depends on the specific requirements of the experiment.

  • Tetrodotoxin is an excellent choice for general neuronal silencing, especially when a well-characterized and widely used blocker is preferred. Its high affinity for TTX-sensitive channels provides reliable and potent inhibition.

  • Saxitoxin may be advantageous in situations where faster recovery from the block is desired. Furthermore, the significant difference in its potency for certain isoforms, such as hNav1.7, compared to TTX, can be exploited for studies focused on specific channel subtypes.[6]

Ultimately, a thorough understanding of the experimental system, including the specific sodium channel isoforms present, is paramount for the effective and accurate application of these powerful neurotoxins. Researchers are encouraged to consult the primary literature for detailed information relevant to their specific model and experimental conditions.

References

A Researcher's Guide to Tetrodotoxin Citrate: A Comparative Overview of Commercial Sources

Author: BenchChem Technical Support Team. Date: December 2025

Supplier Specification Comparison

The following table summarizes the product specifications for Tetrodotoxin citrate (B86180) from several major suppliers. This information is based on data available on the suppliers' websites and should be confirmed with the supplier and product-specific certificates of analysis.

Supplier Product Name Catalog Number Purity Potency Data (Supplier Provided) Storage
Tocris Bioscience (Bio-Techne) Tetrodotoxin citrate1069≥98% (HPLC)[1]IC50 values for various Nav channels: Nav1.6 (2.3 nM), Nav1.1 (4.1 nM), Nav1.3 (5.3 nM), Nav1.4 (7.6 nM), Nav1.2 (14 nM), and Nav1.7 (36 nM)[1]Store at -20°C[1]
R&D Systems (Bio-Techne) This compound1069≥98%[2]IC50 values for various Nav channels: Nav1.6 (2.3 nM), Nav1.1 (4.1 nM), Nav1.3 (5.3 nM), Nav1.4 (7.6 nM), Nav1.2 (14 nM), and Nav1.7 (36 nM)[2]Store at -20°C[2]
Cayman Chemical Tetrodotoxin (citrate)14964≥98%[3]IC50 values of 4.1 nM and 5.2 nM in frog muscle and squid axon, respectively[3]-20°C[3]
Sigma-Aldrich (Merck) Tetrodotoxin, Citrate, Fugu sp.T5651≥98%[4]IC50 = 63 nM for preventing veratradine-induced intracellular Ca2+ accumulation[5]2-8°C[4]
Hello Bio This compoundHB1160Not specifiedPotent, selective and reversible, voltage dependent Na+ channel blocker[6]Store at -20°C
Latoxan This compoundL8606Not specifiedED50 = 3.7 nM[7]4°C[7]
Abcam This compoundab120055Not specifiedProduct discontinued[8]Not applicable

Note: The potency data provided by suppliers may be derived from different experimental systems and should be considered as a general guide. It is highly recommended that researchers determine the potency of this compound in their specific experimental setup.

Mechanism of Action and Experimental Workflow

To understand and evaluate the efficacy of this compound, it is crucial to be familiar with its mechanism of action and a standardized experimental workflow for its characterization.

Mechanism of Action: Tetrodotoxin Blockade of Voltage-Gated Sodium Channels

Tetrodotoxin exerts its potent neurotoxic effect by binding to site 1 of the outer pore of voltage-gated sodium channels. This binding physically occludes the channel, preventing the influx of sodium ions that is necessary for the rising phase of an action potential. The diagram below illustrates this mechanism.

Tetrodotoxin_Mechanism Extracellular Extracellular Space Channel_Pore Pore Domain Intracellular Intracellular Space Channel_Pore->Sodium_Ion_In influx blocked Voltage_Sensor Voltage Sensor TTX Tetrodotoxin (TTX) TTX->Channel_Pore binds to outer pore Sodium_Ion_Out Na+ Sodium_Ion_Out->Channel_Pore attempts to enter

Caption: Tetrodotoxin blocks the voltage-gated sodium channel pore.

Experimental Workflow: Efficacy Comparison by Patch-Clamp Electrophysiology

The gold standard for determining the efficacy of a sodium channel blocker like Tetrodotoxin is whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of sodium currents and the determination of the half-maximal inhibitory concentration (IC50). The following diagram outlines a typical workflow for comparing the efficacy of TTX from different suppliers.

TTX_Efficacy_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Culture cells expressing voltage-gated sodium channels (e.g., HEK293 with Nav1.7) C Establish whole-cell patch-clamp configuration A->C B Prepare stock solutions of TTX citrate from each supplier E Apply increasing concentrations of TTX from one supplier B->E D Record baseline sodium currents C->D D->E F Record sodium currents at each concentration E->F G Measure peak sodium current inhibition F->G H Construct concentration-response curve for each supplier G->H I Calculate IC50 value for each supplier H->I J Compare IC50 values to determine relative efficacy I->J

Caption: Workflow for comparing TTX efficacy using patch-clamp.

Detailed Experimental Protocol: Determination of this compound IC50 by Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a framework for assessing the inhibitory potency of this compound.

1. Cell Culture and Preparation

  • Cell Line: Use a cell line stably expressing a specific voltage-gated sodium channel subtype of interest (e.g., HEK293 cells expressing human Nav1.7).[9]

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.[10]

  • Plating for Electrophysiology: Plate cells onto glass coverslips 24-48 hours before recording to achieve a sub-confluent monolayer.[10]

2. Solutions

  • External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[10]

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.[10]

  • This compound Stock Solutions: Prepare high-concentration stock solutions (e.g., 1 mM) of TTX citrate from each supplier in deionized water. Store aliquots at -20°C. On the day of the experiment, prepare a series of dilutions in the external solution to achieve the desired final concentrations for the concentration-response curve.

3. Electrophysiological Recording

  • Equipment: A patch-clamp amplifier, data acquisition system, inverted microscope, and micromanipulators are required.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[10]

  • Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.[11]

  • Voltage-Clamp Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the sodium channels are in a resting state.

    • Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit an inward sodium current.

    • Record the baseline sodium current in the absence of TTX.

    • Perfuse the chamber with increasing concentrations of TTX citrate, allowing for equilibration at each concentration, and record the sodium current.[10]

4. Data Analysis

  • Measurement: Measure the peak amplitude of the inward sodium current at each TTX concentration.

  • Normalization: Normalize the peak current at each concentration to the baseline (control) current.

  • Concentration-Response Curve: Plot the normalized current as a function of the logarithm of the TTX concentration.

  • IC50 Calculation: Fit the concentration-response data to the Hill equation to determine the IC50 value, which represents the concentration of TTX that inhibits 50% of the sodium current.[12]

By following this protocol, researchers can generate robust and comparable data on the efficacy of this compound from different suppliers, ensuring the reliability and reproducibility of their experimental results.

References

Tetrodotoxin Citrate: A Comparative Analysis of its Cross-Reactivity with Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Tetrodotoxin (TTX) citrate (B86180) with voltage-gated calcium channels (VGCCs), contrasting its well-known potent inhibition of voltage-gated sodium channels (VGSCs). The information presented herein is supported by experimental data to aid researchers in evaluating the selectivity of TTX citrate in their studies.

Tetrodotoxin is a highly selective blocker of most voltage-gated sodium channels, acting in the nanomolar range for sensitive subtypes.[1][2][3] However, evidence suggests that at higher concentrations, typically in the micromolar range, TTX can exhibit inhibitory effects on certain types of voltage-gated calcium channels.[4][5] This cross-reactivity is a critical consideration for researchers using TTX to isolate and study cellular mechanisms, as off-target effects on calcium signaling can lead to misinterpretation of experimental results.

Comparative Inhibitory Activity of Tetrodotoxin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tetrodotoxin for various voltage-gated sodium and calcium channel subtypes, providing a quantitative comparison of its potency.

Ion Channel SubtypeTissue/Cell TypeIC50 of TetrodotoxinReference
Voltage-Gated Sodium Channels (VGSCs)
TTX-Sensitive (TTX-S)Neuronal and Skeletal Muscle1-10 nM[6]
TTX-Resistant (TTX-R)Dorsal Root Ganglion Neurons, Cardiac Muscle0.3-1 µM[3][6]
Voltage-Gated Calcium Channels (VGCCs)
L-type (CaV1.2)Canine Ventricular Cardiomyocytes55 ± 2 µM[4]
T-type (CaV3.3)Expressed in HEK-293 cellsInhibition observed[7]
T-type (CaV3.1, CaV3.2)Expressed in HEK-293 cellsNo significant block; relieves Ni2+ block[7]
TTX-sensitive Ca2+ conducting channelsRat Hippocampal CA1 NeuronsInhibition observed[8]

Experimental Determination of Cross-Reactivity

The cross-reactivity of Tetrodotoxin with calcium channels is typically investigated using patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel currents in isolated cells.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the key steps for assessing the effect of Tetrodotoxin citrate on voltage-gated calcium channels.

1. Cell Preparation:

  • Isolate single cells from the tissue of interest (e.g., cardiomyocytes, neurons) or use a cell line expressing the target calcium channel subtype.[4][9]
  • Maintain cells in an appropriate culture medium and conditions prior to the experiment.

2. Electrophysiological Recording Setup:

  • Utilize a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.[10]
  • Position the cell-containing dish on the stage of an inverted microscope.

3. Solutions:

  • External (Bath) Solution: To isolate calcium currents, the external solution should be free of Na+ and K+ to block VGSCs and potassium channels, respectively. A typical solution may contain (in mM): 135 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, adjusted to a physiological pH (e.g., 7.4) with TEA-OH.[11]
  • Internal (Pipette) Solution: A typical internal solution for recording calcium currents may contain (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to a physiological pH (e.g., 7.2) with CsOH. Cesium is used to block outward potassium currents from the inside.
  • This compound Solution: Prepare stock solutions of TTX citrate in the desired external solution at various concentrations to be tested.

4. Recording Procedure:

  • Establish a gigaohm seal between the micropipette and the cell membrane.[10]
  • Rupture the cell membrane to achieve the whole-cell configuration.[10]
  • Clamp the cell membrane at a holding potential where the calcium channels of interest are in a closed state (e.g., -80 mV).
  • Apply a series of depolarizing voltage steps to activate the calcium channels and record the resulting inward calcium currents.
  • After obtaining a stable baseline recording, perfuse the cell with the external solution containing a known concentration of this compound.
  • Record the calcium currents again in the presence of TTX.
  • Perform a washout step by perfusing the cell with the control external solution to check for the reversibility of any observed effects.
  • Repeat the process with different concentrations of TTX to generate a dose-response curve.

5. Data Analysis:

  • Measure the peak amplitude of the calcium current at each voltage step before and after TTX application.
  • Calculate the percentage of current inhibition for each TTX concentration.
  • Plot the percentage of inhibition against the logarithm of the TTX concentration and fit the data to the Hill equation to determine the IC50 value.[4]

Experimental Workflow for Assessing Ion Channel Cross-Reactivity

The following diagram illustrates the general workflow for determining the cross-reactivity of a compound like Tetrodotoxin with a specific ion channel.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Isolation/ Culture patch Whole-Cell Patch Clamp (Giga-seal & Rupture) cell_prep->patch sol_prep Solution Preparation (Internal, External, TTX) sol_prep->patch baseline Record Baseline Ca2+ Currents patch->baseline ttx_app Apply TTX Citrate (Varying Concentrations) baseline->ttx_app Perfusion ttx_rec Record Ca2+ Currents in presence of TTX ttx_app->ttx_rec washout Washout ttx_rec->washout measure Measure Current Inhibition ttx_rec->measure washout->baseline Check Reversibility dose_response Generate Dose-Response Curve measure->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: Workflow for assessing TTX cross-reactivity on calcium channels.

Signaling Pathway and Logical Relationship

The following diagram illustrates the logical relationship of TTX's primary and secondary targets and the experimental approach to differentiate its effects.

G cluster_targets Cellular Targets cluster_effects Primary & Secondary Effects cluster_exp_logic Experimental Logic TTX This compound VGSC Voltage-Gated Sodium Channels (VGSCs) TTX->VGSC High Affinity VGCC Voltage-Gated Calcium Channels (VGCCs) TTX->VGCC Low Affinity Na_block Potent Blockade (nM range) VGSC->Na_block Ca_block Weaker Blockade (µM range) VGCC->Ca_block Isolate_Ca Isolate Ca2+ Currents (Na+-free external solution) Test_TTX Test High [TTX] Isolate_Ca->Test_TTX Observe_Effect Observe Inhibition Test_TTX->Observe_Effect

Caption: Logical relationship of TTX's effects on ion channels.

References

Validating the Effects of Tetrodotoxin Citrate: A Comparative Guide with Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of control experiments to validate the effects of Tetrodotoxin (B1210768) (TTX) citrate (B86180), a potent voltage-gated sodium channel blocker. We offer a comparative analysis of TTX citrate with other alternatives, supported by experimental data and detailed protocols. This document is intended to assist researchers in designing robust experiments to accurately assess the activity of neurotoxic compounds.

Introduction to Tetrodotoxin Citrate

Tetrodotoxin (TTX) is a powerful neurotoxin that selectively blocks the pore of most voltage-gated sodium channels (Nav), thereby inhibiting the generation and propagation of action potentials in neurons and other excitable cells.[1] The citrate salt of TTX is commonly used in research due to its increased solubility in aqueous solutions.[2] Its high affinity and specificity make it an invaluable tool for dissecting the role of sodium channels in various physiological and pathological processes. However, to ensure the validity of experimental findings, it is crucial to employ appropriate control experiments.

Comparative Analysis of Sodium Channel Blockers

The efficacy of this compound is best understood when compared with other agents that modulate sodium channel activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for TTX and a common alternative, Lidocaine (B1675312).

CompoundTargetIC50Key Characteristics
This compound Voltage-gated sodium channels (most subtypes)~1-10 nM (TTX-sensitive channels)[1]High potency and selectivity for blocking the outer pore of the channel.[3]
Lidocaine Voltage-gated sodium channels~1.5 x 10-4 M (papillary muscle)[4]A local anesthetic that blocks sodium channels from the intracellular side in a state-dependent manner.[5]

Experimental Protocols and Control Experiments

To validate the specific effects of this compound, a combination of electrophysiological, cell viability, and neurotransmitter release assays should be employed, each with its own set of controls.

Electrophysiology: Whole-Cell Patch Clamp

Objective: To measure the effect of TTX citrate on voltage-gated sodium currents and action potentials.

Experimental Protocol:

  • Cell Preparation: Prepare primary neuronal cultures or cell lines expressing the sodium channel subtype of interest on glass coverslips.

  • Recording Setup: Place the coverslip in a recording chamber on an inverted microscope equipped with micromanipulators. Perfuse the chamber with artificial cerebrospinal fluid (aCSF).

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate intracellular solution.

  • Giga-seal Formation: Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Data Acquisition: In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents. In current-clamp mode, inject current to evoke action potentials.

  • Drug Application: After obtaining a stable baseline recording, perfuse the chamber with aCSF containing the desired concentration of this compound.

  • Data Analysis: Measure the amplitude of the sodium current and the characteristics of the action potential (amplitude, threshold, rise time) before and after TTX citrate application.

Control Experiments:

  • Negative Control: Perfuse the cells with aCSF containing the vehicle (e.g., citrate buffer) without TTX. This control ensures that the vehicle itself does not affect the recorded currents or action potentials.

  • Positive Control: Before applying TTX, confirm the presence of functional voltage-gated sodium channels by eliciting robust inward currents or action potentials. The un-treated baseline recording serves as its own positive control.

  • Alternative Blocker: To confirm that the observed effect is due to sodium channel blockade, an alternative blocker like Lidocaine can be used.[4][5] While both block sodium channels, their mechanisms and kinetics differ, providing a point of comparison.

  • Sodium-Free Solution: Replacing the sodium in the extracellular solution with an impermeable cation (e.g., N-methyl-D-glucamine, NMDG) should abolish the inward current, mimicking the effect of a complete sodium channel block and validating that the recorded current is indeed carried by sodium ions.[6][7]

Cell Viability Assays

Objective: To determine if the observed effects of TTX citrate are due to specific channel blockade rather than general cytotoxicity.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined duration (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Control Experiments:

  • Negative Control: Treat cells with the vehicle solution alone. This establishes the baseline cell viability.

  • Positive Control for Cytotoxicity: Treat cells with a known cytotoxic agent (e.g., Triton X-100 or high concentrations of Veratridine (B1662332), a sodium channel activator that can lead to excitotoxicity) to ensure the assay can detect a decrease in cell viability.[8][9] Veratridine is a particularly relevant positive control as it also acts on sodium channels.[10]

  • Untreated Control: Wells containing only cells and culture medium to represent 100% cell viability.

Neurotransmitter Release Assays

Objective: To measure the impact of TTX citrate on the release of neurotransmitters, which is often dependent on action potential firing.

Experimental Protocol (Using High-Performance Liquid Chromatography - HPLC):

  • Sample Preparation: Prepare synaptosomes or cultured neurons.

  • Stimulation: Depolarize the cells to induce neurotransmitter release, typically using a high concentration of potassium chloride (KCl) or electrical stimulation.

  • TTX Treatment: Pre-incubate the cells with this compound before stimulation.

  • Sample Collection: Collect the extracellular medium at specific time points.

  • Neurotransmitter Quantification: Analyze the collected samples using HPLC with electrochemical or fluorescence detection to quantify the amount of released neurotransmitter (e.g., dopamine, glutamate).[11][12]

Control Experiments:

  • Negative Control: Stimulate the cells in the presence of the vehicle solution to measure the maximum evoked neurotransmitter release.

  • Positive Control (for inhibition): The baseline (unstimulated) neurotransmitter level serves as a control for the inhibited state.

  • Calcium-Free Medium: Evoked neurotransmitter release is typically calcium-dependent. Performing the stimulation in a calcium-free extracellular solution should prevent release, confirming the physiological mechanism of release in the experimental setup.

Visualizing Experimental Concepts

To further clarify the experimental design and the mechanism of action of this compound, the following diagrams are provided.

Tetrodotoxin_Signaling_Pathway cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx Na_channel->Na_in TTX Tetrodotoxin Citrate TTX->Na_channel Blocks Pore AP Action Potential Generation Na_in->AP Na_out Na+ Na_out->Na_channel Depolarization (Opens Channel) Neurotransmitter_Release Neurotransmitter Release AP->Neurotransmitter_Release

Caption: this compound blocks voltage-gated sodium channels.

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_viability Cell Viability cluster_release Neurotransmitter Release E1 Prepare Neuronal Culture E2 Establish Whole-Cell Patch Clamp E1->E2 E3 Record Baseline Activity E2->E3 E4 Apply TTX Citrate E3->E4 E5 Record Post-TTX Activity E4->E5 V1 Seed Cells in 96-well Plate V2 Treat with TTX Citrate V1->V2 V3 Add MTT Reagent V2->V3 V4 Solubilize Formazan V3->V4 V5 Measure Absorbance V4->V5 R1 Prepare Synaptosomes or Neurons R2 Pre-incubate with TTX Citrate R1->R2 R3 Stimulate Release R2->R3 R4 Collect Supernatant R3->R4 R5 Quantify with HPLC R4->R5

Caption: Workflow for validating TTX citrate effects.

Control_Experiments cluster_controls Control Experiment Logic TTX_Effect Observed Effect (e.g., No Action Potential) No_Effect No Change from Baseline TTX_Effect->No_Effect If TTX is inactive (Problem with compound) Cytotoxicity Cell Death TTX_Effect->Cytotoxicity If effect is due to general toxicity Negative_Control Negative Control (Vehicle Only) Negative_Control->No_Effect Expected Outcome Positive_Control Positive Control (e.g., Veratridine) Positive_Control->Cytotoxicity Expected Outcome (in viability assay)

Caption: Logical relationships of control experiments.

References

A Comparative Guide to TTX-Sensitive and TTX-Resistant Sodium Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells. A fundamental pharmacological distinction among Nav channel subtypes is their sensitivity to the potent neurotoxin, tetrodotoxin (B1210768) (TTX). This guide provides an objective comparison of TTX-sensitive (TTX-S) and TTX-resistant (TTX-R) sodium currents, supported by experimental data, to aid researchers in their study of these crucial ion channels.

Distinguishing TTX-Sensitive and TTX-Resistant Sodium Currents

Voltage-gated sodium channels can be broadly classified into two groups based on their affinity for TTX. TTX-sensitive channels are blocked by nanomolar concentrations of TTX, while TTX-resistant channels require micromolar to millimolar concentrations for inhibition.[1] This differential sensitivity is a key tool for pharmacologically dissecting the contributions of specific Nav channel subtypes to cellular excitability.

TTX-sensitive currents are primarily mediated by Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, and Nav1.7 channels, which are predominantly expressed in the central and peripheral nervous systems, as well as in skeletal muscle.[2] In contrast, TTX-resistant currents are generated by Nav1.5, Nav1.8, and Nav1.9 channels. Nav1.5 is the primary cardiac sodium channel, while Nav1.8 and Nav1.9 are prominently expressed in peripheral sensory neurons, particularly nociceptors, where they play a crucial role in pain signaling.

Quantitative Comparison of Biophysical and Pharmacological Properties

The functional differences between TTX-S and TTX-R currents extend beyond their toxin sensitivity. They exhibit distinct biophysical properties, including differences in their voltage-dependence of activation and inactivation, as well as their channel kinetics. The following table summarizes these key quantitative differences.

PropertyTTX-Sensitive (TTX-S) CurrentsTTX-Resistant (TTX-R) Currents
Primary Nav Subtypes Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, Nav1.7Nav1.5, Nav1.8, Nav1.9
TTX Sensitivity (IC50) Low nM range (e.g., Nav1.7: ~10-20 nM)High µM to mM range (e.g., Nav1.8: >10 µM; Nav1.5: ~1-2 µM)
Voltage of Half-Maximal Activation (V1/2) More hyperpolarized (e.g., Nav1.7: ~ -25 to -30 mV)More depolarized (e.g., Nav1.8: ~ -15 to -8 mV)
Voltage of Half-Maximal Inactivation (V1/2) More hyperpolarized (e.g., Nav1.7: ~ -70 to -80 mV)More depolarized (e.g., Nav1.8: ~ -30 to -45 mV)
Activation Kinetics FastSlower than TTX-S currents
Inactivation Kinetics Fast (Time constant in low ms (B15284909) range)Slower than TTX-S currents (Time constant can be >5 ms)[3]
Recovery from Inactivation Generally slowerNav1.8 exhibits rapid recovery from inactivation
Persistent Current Generally smallNav1.9 is known for a prominent persistent current
Primary Location Central Nervous System, Peripheral Nervous System, Skeletal MuscleHeart (Nav1.5), Peripheral Sensory Neurons (Nav1.8, Nav1.9)
Key Physiological Roles Neuronal excitability, muscle contractionCardiac action potential, Nociception (pain signaling)

Signaling Pathways and Experimental Workflow

The classification of sodium channels based on their TTX sensitivity provides a framework for understanding their diverse physiological roles.

TTX_Sensitivity_Classification Classification of Voltage-Gated Sodium Channels Nav1_1 Nav1.1 Nav1_2 Nav1.2 Nav1_3 Nav1.3 Nav1_4 Nav1.4 Nav1_6 Nav1.6 Nav1_7 Nav1.7 Nav1_5 Nav1.5 Nav1_8 Nav1.8 Nav1_9 Nav1.9 TTX Tetrodotoxin (TTX) TTX->Nav1_1 High Affinity (nM) TTX->Nav1_2 TTX->Nav1_3 TTX->Nav1_4 TTX->Nav1_6 TTX->Nav1_7 TTX->Nav1_5 Low Affinity (µM-mM) TTX->Nav1_8 TTX->Nav1_9 Experimental_Workflow Workflow for Differentiating TTX-S and TTX-R Currents Cell_Prep Cell Preparation (e.g., DRG neuron culture) Patch_Clamp Whole-Cell Patch-Clamp Cell_Prep->Patch_Clamp Record_Total Record Total Sodium Current Patch_Clamp->Record_Total Apply_TTX Apply TTX (e.g., 300 nM) Record_Total->Apply_TTX Subtraction Digital Subtraction Record_Total->Subtraction Analysis Data Analysis (I-V curves, kinetics) Record_Total->Analysis Record_TTXR Record TTX-Resistant Current Apply_TTX->Record_TTXR Record_TTXR->Subtraction Record_TTXR->Analysis Isolate_TTXS Isolate TTX-Sensitive Current Subtraction->Isolate_TTXS Isolate_TTXS->Analysis

References

Validating Neuronal Silencing: A Comparative Guide Using Calcium Imaging with Tetrodotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete and specific silencing of neuronal activity is paramount for accurate experimental outcomes. Calcium imaging serves as a powerful tool to validate the efficacy of various silencing techniques. This guide provides a comprehensive comparison of neuronal silencing validation using the sodium channel blocker Tetrodotoxin (TTX) and other common methods, supported by experimental data and detailed protocols.

Comparison of Neuronal Silencing Techniques

The choice of neuronal silencing technique depends on the specific experimental goals, including the desired temporal and spatial precision, and the targeted neuronal population. Below is a comparison of commonly used methods, with a focus on their validation using calcium imaging.

Silencing MethodMechanism of ActionEfficacy (Validated by Calcium Imaging)AdvantagesDisadvantages
Tetrodotoxin (TTX) Blocks voltage-gated sodium channels, preventing action potential firing.High efficacy. Reduces neuronal response amplitude to 0.6% of control at 500 nM and 0.1% of control at 1 µM.[1]Broad and potent blockade of action potentials.Non-specific to cell type; can affect network properties; potential for off-target effects.
Optogenetics (e.g., Halorhodopsin, Archaerhodopsin) Light-activated ion pumps or channels that hyperpolarize the neuron, inhibiting firing.Effective silencing upon light activation. The extent of silencing can be modulated by light intensity and duration.High temporal and spatial precision; cell-type specific expression.Requires genetic modification and light delivery; potential for light-induced artifacts.
Chemogenetics (e.g., DREADDs) Engineered G-protein coupled receptors (GPCRs) activated by a specific ligand (e.g., CNO) to inhibit neuronal activity.Effective silencing demonstrated by a reduction in calcium signals in soma and dendrites after ligand application.Cell-type specific expression; non-invasive activation with a ligand; suitable for long-term silencing.Slower onset and offset compared to optogenetics; potential for off-target effects of the ligand.

Experimental Protocols

Validating Neuronal Silencing with TTX using Calcium Imaging

This protocol outlines the steps to confirm the blockade of neuronal activity by TTX in a cultured neuron preparation using a calcium indicator like GCaMP.

Materials:

  • Cultured neurons expressing a genetically encoded calcium indicator (e.g., GCaMP6)

  • Imaging medium (e.g., Hibernate-A medium)

  • Tetrodotoxin (TTX) stock solution (e.g., 1 mM in citrate (B86180) buffer)

  • Fluorescence microscope equipped for live-cell imaging

  • Image analysis software

Procedure:

  • Baseline Calcium Imaging:

    • Replace the culture medium with pre-warmed imaging medium.

    • Place the culture dish on the microscope stage and allow it to equilibrate.

    • Acquire baseline fluorescence images of the GCaMP-expressing neurons. Capture spontaneous calcium transients for a defined period (e.g., 5-10 minutes).

  • Application of TTX:

    • Prepare the desired final concentration of TTX in the imaging medium (e.g., 1 µM).

    • Carefully add the TTX-containing medium to the culture dish, ensuring gentle mixing.

    • Incubate the culture with TTX for a sufficient duration to ensure complete channel blockade (e.g., 10-15 minutes).

  • Post-TTX Calcium Imaging:

    • Acquire fluorescence images of the same field of view as the baseline recording.

    • Record for the same duration as the baseline measurement.

  • Data Analysis:

    • Use image analysis software to identify regions of interest (ROIs) corresponding to individual neurons.

    • Extract the fluorescence intensity traces (ΔF/F₀) for each ROI from both baseline and post-TTX recordings.

    • Quantify the frequency and amplitude of calcium transients before and after TTX application. A significant reduction in both parameters validates successful neuronal silencing.

Visualizing the Mechanisms of Neuronal Silencing

To understand how different silencing methods achieve their effect, it is crucial to visualize their underlying signaling pathways.

TTX_Silencing_Pathway TTX directly blocks sodium channels to prevent action potentials. Silencing Neuronal Silencing (No Action Potential) AP AP Ca_influx Ca_influx

Opto_Chemo_Silencing Comparison of optogenetic and chemogenetic silencing pathways. Silencing Neuronal Silencing Hyperpolarization1 Hyperpolarization1 Hyperpolarization1->Silencing Hyperpolarization2 Hyperpolarization2 Hyperpolarization2->Silencing

Experimental Workflow for Validation

A robust experimental design is critical for the conclusive validation of neuronal silencing. The following workflow can be adapted for various silencing techniques.

Validation_Workflow A generalized workflow for validating neuronal silencing. A 1. Culture Neurons Expressing Calcium Indicator B 2. Baseline Calcium Imaging (Spontaneous/Evoked Activity) A->B C 3. Apply Silencing Agent (TTX, Light, or Ligand) B->C D 4. Post-Silencing Calcium Imaging C->D E 5. Data Analysis: Compare Pre- vs. Post-Silencing (Frequency, Amplitude) D->E F 6. Washout (Optional) & Recovery Imaging D->F G Validation of Neuronal Silencing E->G F->E

By following these guidelines and protocols, researchers can confidently validate the efficacy of their chosen neuronal silencing methods, leading to more reliable and reproducible experimental results.

References

A Comparative Analysis of Effective Tetrodotoxin Citrate Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effective concentrations of Tetrodotoxin (B1210768) (TTX) citrate (B86180), a potent voltage-gated sodium channel (NaV) blocker. The information presented is supported by experimental data to assist in research and development applications.

Tetrodotoxin, a neurotoxin found in pufferfish and other marine animals, is a valuable tool in neuroscience research due to its high affinity and specificity for NaV channels.[1] The citrate salt of TTX is a water-soluble form that is commonly used in experimental settings. Its primary mechanism of action involves blocking the pore of NaV channels, thereby inhibiting the generation and propagation of action potentials.[1]

Quantitative Data Comparison

The following tables summarize the effective concentrations of Tetrodotoxin citrate from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound (IC50 Values)
NaV Channel SubtypeIC50 (nM)Cell Line / TissueReference
NaV1.14.1Recombinant
NaV1.214Recombinant
NaV1.35.3Recombinant
NaV1.47.6Recombinant
NaV1.62.3Recombinant
NaV1.718.6 - 36hNaV1.7 / Recombinant[2]
Rat Cortical Neurons7Primary Culture[3][4][5]
Human iPSC-derived Neurons10Co-culture with Astrocytes[3][4][5]
Murine Neuroblastoma (N2a)6.7Cell Line[6][7]
Table 2: In Vivo Lethality of Tetrodotoxin (LD50 Values) in Mice
Administration RouteLD50 (µg/kg)Reference
Oral (Gavage)232 - 532[8][9]
Intramuscular7 - 9[10]
Intraperitoneal9 - 12.5[9]
Subcutaneous9 - 12.5[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Tetrodotoxin and a typical experimental workflow for assessing its effects.

Tetrodotoxin_Mechanism cluster_membrane Cell Membrane NaV_channel Voltage-gated Sodium Channel (NaV) Extracellular Intracellular Block Blocks Na+ Influx Na_ion_in Na+ TTX Tetrodotoxin (TTX) TTX->NaV_channel:p1 No_AP Inhibition of Action Potential Na_ion_out Na+

Figure 1. Mechanism of Tetrodotoxin action on a voltage-gated sodium channel.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment prep_cells Prepare Neuronal Cell Culture (e.g., Primary Neurons, N2a cells) apply_ttx_vitro Apply varying concentrations of this compound prep_cells->apply_ttx_vitro record_activity Record Neuronal Activity (e.g., Patch-clamp, MEA) apply_ttx_vitro->record_activity analyze_ic50 Analyze Data to Determine IC50 record_activity->analyze_ic50 prep_animals Acclimate Animal Models (e.g., Mice) administer_ttx Administer Tetrodotoxin via specific route (e.g., Oral, IP) prep_animals->administer_ttx observe_effects Observe for toxic effects and mortality administer_ttx->observe_effects analyze_ld50 Analyze Data to Determine LD50 observe_effects->analyze_ld50

Figure 2. Generalized experimental workflows for in vitro and in vivo assessment of Tetrodotoxin.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

In Vitro Electrophysiology (Patch-Clamp)

This technique is employed to measure the inhibitory effect of TTX on voltage-gated sodium currents in individual cells.

  • Cell Preparation: Neuronal cells, such as primary cortical neurons or Neuro-2a (N2a) cells, are cultured on appropriate substrates.[3][6][7] For experiments, cells are typically transferred to a recording chamber on the stage of an inverted microscope and superfused with an extracellular solution.

  • Recording: The whole-cell patch-clamp technique is utilized to record sodium currents.[1] A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane. A high-resistance seal is formed before rupturing the membrane patch to gain electrical access to the cell's interior.

  • Drug Application: A baseline of sodium current is established by applying depolarizing voltage steps. Subsequently, solutions containing varying concentrations of this compound are perfused into the chamber.

  • Data Analysis: The peak sodium current amplitude is measured before and after the application of TTX. The percentage of inhibition is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50 value.[6][7]

In Vivo Toxicity Assessment (LD50 Determination)

Animal models, typically mice, are used to determine the lethal dose of TTX.

  • Animal Models: Swiss mice are a commonly used model for these studies.[8] Animals are housed under standard laboratory conditions with access to food and water ad libitum.

  • Drug Administration: Tetrodotoxin, dissolved in a suitable vehicle (e.g., 0.1% acetic acid), is administered to different groups of mice at various doses.[11] The route of administration (e.g., oral gavage, intraperitoneal injection) is a critical parameter.[9][10]

  • Observation: Following administration, the animals are observed for a specified period (e.g., 48 hours) for signs of toxicity and mortality.[10] The time to death is also recorded.

  • Data Analysis: The number of deceased animals at each dose level is recorded. Statistical methods, such as the up-and-down procedure, are used to calculate the LD50, which is the dose that is lethal to 50% of the test population.[10]

Comparison with Saxitoxin (B1146349) (STX)

Saxitoxin is another potent neurotoxin that blocks voltage-gated sodium channels. While both TTX and STX are widely used in research, there are notable differences in their affinity for certain NaV channel subtypes. For instance, while TTX has a comparable high affinity for both rat NaV1.4 and human NaV1.7 channels, STX shows a significantly lower potency for hNaV1.7 (IC50 of 702 ± 53 nM) compared to rNaV1.4 (IC50 of 2.8 ± 0.1 nM), a 250-fold difference.[2] Both toxins have been shown to abolish end-plate potentials in frog muscle at concentrations of 10-8 g/ml.[12][13] Studies on the acute toxicity of mixtures of STX and TTX have demonstrated that their toxicities are additive.[11]

References

A Comparative Analysis of Tetrodotoxin Citrate and Local Anesthetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Tetrodotoxin (B1210768) (TTX) citrate (B86180) and traditional local anesthetics, supported by experimental data. The unique mechanism and prolonged action of TTX present a promising, albeit challenging, alternative for local anesthesia.

Tetrodotoxin (TTX), a potent neurotoxin, is gaining significant attention as a potential long-acting local anesthetic.[1][2] Unlike conventional local anesthetics that offer a limited duration of action, TTX provides a significantly extended period of nerve blockade.[3][4] This guide delves into a comparative analysis of TTX citrate and standard local anesthetics, focusing on their mechanism of action, potency, duration, and safety profiles, substantiated by preclinical data.

Mechanism of Action: A Tale of Two Binding Sites

The primary mechanism for both TTX and traditional local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in nerve cell membranes, which prevents the influx of sodium ions necessary for the generation and propagation of action potentials.[1][5] However, their binding sites and selectivity differ significantly.

  • Tetrodotoxin (TTX): TTX is a highly selective blocker of VGSCs.[1] It binds to the outer pore of the sodium channel at a site designated as neurotoxin binding site 1.[5] This "plugging" of the channel from the outside is a high-affinity interaction, leading to a potent and prolonged blockade.[5]

  • Local Anesthetics (e.g., Bupivacaine (B1668057), Lidocaine): Conventional local anesthetics are less selective and bind to a site within the inner pore of the sodium channel.[5] Their binding is state-dependent, with a higher affinity for open and inactivated channels, a phenomenon described by the Modulated Receptor Hypothesis.[6] This intracellular binding is generally of lower affinity and results in a shorter duration of action compared to TTX.

cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular Na_Channel Voltage-Gated Sodium Channel Na_ion_out Na+ Influx Blocked Na_Channel->Na_ion_out TTX Tetrodotoxin (TTX) TTX->Na_Channel Binds to outer pore (Site 1) LA Local Anesthetic (e.g., Bupivacaine) LA->Na_Channel Binds to inner pore Na_ion_in Na+ Influx Na_ion_in->Na_Channel Action Potential Propagation

Figure 1: Mechanism of Action of TTX and Local Anesthetics.

Comparative Efficacy and Duration of Action

Experimental data consistently demonstrates the superior duration of nerve blockade achieved with TTX, particularly when used in combination with other agents.

FormulationAnimal ModelMedian Duration of Sensory Blockade (minutes)Reference
Bupivacaine (0.25%)Rat188[4]
Tetrodotoxin (TTX)Rat401[4]
TTX + BupivacaineRat882[4]
TTX + Epinephrine (B1671497)Rat972[4]
Bupivacaine (28 µg)Rat< 60[7]
TTX (900 ng) with permeation enhancersRat675[7]
Proparacaine (0.5%)Rabbit~60-180[8]
Tetrodotoxin (10 mM)Rabbit> 480[8]

Table 1: Comparative Duration of Nerve Blockade.

Studies have shown a synergistic effect when TTX is combined with traditional local anesthetics like bupivacaine and vasoconstrictors such as epinephrine.[3] This combination not only prolongs the anesthetic effect but also allows for the use of lower, safer concentrations of TTX, thereby reducing the risk of systemic toxicity.[9] For instance, a combination of TTX, bupivacaine, and epinephrine extended the duration of nerve block by approximately three-fold compared to bupivacaine alone or a bupivacaine-epinephrine combination.[10]

Potency and Toxicity: A Double-Edged Sword

TTX is an exceptionally potent neurotoxin, with its toxicity being a major hurdle for its clinical application.[2][5] It is estimated to be over a thousand times more toxic than cyanide, and there is no known antidote.[5] The primary concern with systemic TTX toxicity is respiratory depression and diaphragmatic paralysis, which can be managed with respiratory support.[5][9]

In contrast, conventional local anesthetics can lead to significant neurological and cardiovascular side effects at high doses, including seizures and life-threatening arrhythmias.[6][11] Notably, TTX exhibits minimal local tissue toxicity, with studies showing no significant myotoxicity or neurotoxicity at effective concentrations, a distinct advantage over agents like bupivacaine which can cause muscle damage.[4][11]

AgentPotencyPrimary Systemic ToxicityLocal Tissue Toxicity
Tetrodotoxin (TTX) Extremely highRespiratory depression, paralysisMinimal
Local Anesthetics Moderate to highCNS toxicity (seizures), Cardiotoxicity (arrhythmias)Myotoxicity, Neurotoxicity

Table 2: Comparative Potency and Toxicity Profiles.

Experimental Protocols

The following outlines a typical experimental workflow for evaluating the efficacy of local anesthetics in a preclinical model.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Sprague-Dawley Rats Nerve_Block Percutaneous Sciatic Nerve Block Animal_Model->Nerve_Block Injection Injection of Test Formulations Nerve_Block->Injection Blinding Blinded Assessment Injection->Blinding Sensory_Block Thermal Nociceptive Test (e.g., Hot Plate) Blinding->Sensory_Block Motor_Block Weight-Bearing Test Blinding->Motor_Block Data_Analysis Statistical Analysis (e.g., ANOVA) Sensory_Block->Data_Analysis Motor_Block->Data_Analysis Results Results: - Duration of Blockade - Signs of Injury Data_Analysis->Results Histology Nerve Histology (Toxicity Assessment) Histology->Results

Figure 2: Experimental Workflow for In Vivo Nerve Blockade Studies.
In Vivo Sciatic Nerve Blockade in Rats

A commonly used model to assess the efficacy of local anesthetics involves a percutaneous sciatic nerve block in rats.[3]

  • Animals: Male Sprague-Dawley rats are typically used for these studies.

  • Injection: A precise volume (e.g., 0.3 mL) of the test solution (e.g., TTX, bupivacaine, or a combination) is injected at the sciatic notch.[11]

  • Sensory Blockade Assessment: The duration and intensity of the sensory blockade are often measured using a modified hot plate test. The rat's paw is placed on a heated surface, and the latency to a withdrawal response is recorded. A lack of response indicates a successful block.

  • Motor Blockade Assessment: Motor function can be assessed by observing the rat's ability to bear weight on the affected limb.

  • Toxicity Assessment: Systemic toxicity is monitored by observing the animal for any adverse effects. Local tissue toxicity is evaluated through histological examination of the sciatic nerve and surrounding muscle tissue after a set period.[3]

  • Data Analysis: The duration of the blockade is determined for each group, and statistical analyses (e.g., ANOVA) are performed to compare the different formulations.[3]

Conclusion

Tetrodotoxin citrate presents a compelling profile as a long-acting local anesthetic with the potential to revolutionize pain management. Its high potency and prolonged duration of action, especially when combined with conventional local anesthetics and vasoconstrictors, offer significant advantages over existing options. However, its narrow therapeutic window and severe systemic toxicity necessitate cautious and precise administration. The development of advanced drug delivery systems, such as liposomes and nanoparticles, is a promising avenue to mitigate the risks associated with TTX by controlling its release and reducing systemic exposure.[2][12] Further research and clinical trials are crucial to fully elucidate the therapeutic potential and safety of TTX citrate for local anesthesia.

References

Confirming the Specificity of Tetrodotoxin Citrate in a Novel 3D Human Cortical Organoid Model

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tetrodotoxin (B1210768) (TTX) citrate (B86180) with other voltage-gated sodium channel (NaV) modulators. It is designed to assist researchers in confirming the specificity of TTX citrate in emerging and complex in vitro models, such as 3D human cortical organoids. The data presented here, compiled from established experimental findings, will aid in the design and interpretation of studies aimed at elucidating the role of specific NaV channels in neuronal function and disease.

Introduction to Tetrodotoxin Citrate and Voltage-Gated Sodium Channels

Tetrodotoxin (TTX) is a potent neurotoxin that selectively blocks the pore of most voltage-gated sodium channels, thereby inhibiting the generation and propagation of action potentials in excitable cells.[1][2][3] The citrate salt of TTX is widely used in research due to its enhanced water solubility. NaV channels are crucial for neuronal excitability and are classified into TTX-sensitive (TTX-S) and TTX-resistant (TTX-R) subtypes based on their affinity for TTX.[1][4][5][6][7] TTX typically inhibits TTX-S channels (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, NaV1.7) at nanomolar concentrations, while micromolar concentrations are required to block TTX-R channels (e.g., NaV1.5, NaV1.8, NaV1.9).[1] This differential sensitivity makes TTX an invaluable tool for dissecting the contributions of specific NaV channel isoforms to neuronal signaling.

The emergence of sophisticated in vitro models, such as human induced pluripotent stem cell (iPSC)-derived cortical organoids, offers unprecedented opportunities to study human neurodevelopment and disease in a dish.[8][9][10][11] These 3D structures recapitulate key features of the developing human brain, including the presence of diverse neuronal and glial cell types organized in a complex architecture.[11] However, the expression and function of ion channels, including NaV subtypes, in these models require careful characterization. This guide provides a framework for confirming the specificity of TTX citrate in such a novel system.

Comparative Analysis of Voltage-Gated Sodium Channel Modulators

To confirm the specificity of TTX citrate, it is essential to compare its effects with other agents that modulate NaV channels through different mechanisms. This includes other blockers with varying subtype selectivities and activators that modify channel gating.

Table 1: Comparison of Voltage-Gated Sodium Channel Blockers
CompoundMechanism of ActionTarget NaV SubtypesTypical Effective ConcentrationKey Distinguishing Features
Tetrodotoxin (TTX) Citrate Pore BlockerHigh affinity for TTX-S (NaV1.1-1.4, 1.6, 1.7)[1]1-100 nM for TTX-S channels[1]Highly potent and selective for TTX-S subtypes; distinguishes between TTX-S and TTX-R channels.
Saxitoxin (B1146349) (STX) Pore BlockerSimilar to TTX, blocks most NaV channels[2][3]Nanomolar range[2]Similar mechanism to TTX, often used interchangeably. Minor differences in binding kinetics have been reported.[12][13]
Lidocaine Pore Blocker (intracellular)Non-selective; blocks both TTX-S and TTX-R channels[14][15][16][17]Micromolar to millimolar rangeUse-dependent block (higher affinity for open and inactivated states).[14][17][18] Much lower potency than TTX.
Table 2: Comparison of Voltage-Gated Sodium Channel Activators
CompoundMechanism of ActionEffect on Channel GatingTypical Effective ConcentrationKey Distinguishing Features
Veratridine Binds to site 2, prolongs channel openingShifts activation to more negative potentials, removes inactivation[19][20][21]Micromolar rangeCauses persistent depolarization. Effects are use-dependent.[20]
Batrachotoxin (B49) (BTX) Binds to site 2, causes persistent activationShifts activation to more negative potentials, removes inactivation[22][23][24][25][26]Nanomolar to micromolar rangeOne of the most potent NaV channel activators.[23] Considered a nearly irreversible activator.[22]

Experimental Protocols for Confirming TTX Citrate Specificity

The gold-standard technique for characterizing ion channel function and pharmacology is patch-clamp electrophysiology.[27][28][29][30][31][32] The following protocols are designed for assessing NaV channel activity and blockade in neurons within a 3D cortical organoid, which can be adapted for other new model systems.

Preparation of Human Cortical Organoids for Electrophysiology
  • Culture human iPSC-derived cortical organoids according to established protocols until the desired developmental stage is reached.

  • Mechanically or enzymatically dissociate a small piece of the organoid to release individual neurons or small neuronal clusters.

  • Plate the dissociated cells or clusters onto a suitable substrate (e.g., poly-D-lysine/laminin-coated glass coverslips) and allow them to adhere and mature for a few days.

  • Alternatively, for recordings within the intact organoid, acute slices can be prepared using a vibratome.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol allows for the recording of voltage-gated sodium currents from a single neuron.

Solutions:

  • External (Extracellular) Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 2 MgCl₂, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • TTX Citrate Stock Solution: Prepare a 1 mM stock solution in deionized water and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.

Procedure:

  • Transfer a coverslip with adherent neurons (or an organoid slice) to the recording chamber of an inverted microscope equipped with micromanipulators.

  • Continuously perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a target neuron with the patch pipette and establish a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline sodium currents using an appropriate voltage protocol (see below).

  • Perfuse the chamber with the external solution containing the desired concentration of TTX citrate or another modulator.

  • Record the effect of the compound on the sodium currents.

  • To determine the dose-response relationship, apply increasing concentrations of the compound.

Voltage Protocol for Assessing Tonic Block:

  • Hold the membrane potential at -100 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents.

  • The peak inward current at each voltage step is measured before and after drug application.

Visualizing Signaling Pathways and Experimental Workflows

Diagram 1: Mechanism of Action of NaV Channel Modulators

G A Culture 3D Human Cortical Organoids B Prepare Neurons for Patch-Clamp Recording (Dissociation or Slicing) A->B C Whole-Cell Patch-Clamp Electrophysiology B->C D Record Baseline NaV Currents C->D E Apply TTX Citrate (Dose-Response) D->E F Apply Alternative NaV Modulators (e.g., Lidocaine, Veratridine) D->F G Analyze Data: - IC50 for Blockers - Effect on Gating for Activators E->G F->G H Confirm TTX Specificity (Nanomolar efficacy vs. Micromolar for others) G->H G cluster_ttx_s TTX-Sensitive (TTX-S) NaV Channels cluster_ttx_r TTX-Resistant (TTX-R) NaV Channels Neuronal_Activity Neuronal Firing NaV1_1 NaV1.1 NaV1_1->Neuronal_Activity NaV1_2 NaV1.2 NaV1_2->Neuronal_Activity NaV1_7 NaV1.7 NaV1_7->Neuronal_Activity NaV1_8 NaV1.8 NaV1_8->Neuronal_Activity NaV1_9 NaV1.9 NaV1_9->Neuronal_Activity TTX_Low Low [TTX] (nM) TTX_Low->NaV1_1 Block TTX_Low->NaV1_2 Block TTX_Low->NaV1_7 Block TTX_High High [TTX] (µM) TTX_High->NaV1_8 Block TTX_High->NaV1_9 Block

References

Tetrodotoxin Citrate: A Comparative Analysis of its Effects on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of ion channel activity is paramount for experimental accuracy and therapeutic efficacy. Tetrodotoxin (TTX), a potent neurotoxin, is a widely utilized tool for the specific blockade of voltage-gated sodium channels (VGSCs). This guide provides a comprehensive comparison of Tetrodotoxin citrate's effects on potassium channels versus its well-documented impact on sodium channels. We will also explore alternative sodium channel blockers, presenting supporting experimental data to inform your research decisions.

High Selectivity of Tetrodotoxin for Sodium Channels

Tetrodotoxin is renowned for its high affinity and selectivity for voltage-gated sodium channels, effectively blocking the influx of sodium ions that are crucial for the rising phase of an action potential.[1] This blockade prevents nerve impulse transmission and subsequent muscle contraction.[1] Crucially, extensive research has demonstrated that TTX exhibits minimal to no effect on potassium channels.[2][3] Voltage-clamp experiments have definitively shown that while sodium currents are effectively suppressed by TTX, potassium currents remain intact.[2][3] This remarkable selectivity makes TTX an invaluable tool for isolating and studying the function of sodium channels in various physiological and pathological contexts.

The mechanism of action involves TTX binding to site 1 of the fast voltage-gated sodium channel's extracellular pore opening, physically occluding the passage of sodium ions. This interaction is highly specific, and TTX is considered to inhibit VGSCs without affecting other receptor and ion channel systems.[2]

Comparative Analysis with Alternative Sodium Channel Blockers

While Tetrodotoxin citrate (B86180) is a gold standard for sodium channel blockade, other compounds are available, each with a distinct pharmacological profile. Here, we compare TTX with two common alternatives: Saxitoxin (STX) and Lidocaine (B1675312).

Saxitoxin (STX) , another potent neurotoxin, shares a similar mechanism of action with TTX, blocking VGSCs at neurotoxin receptor site 1. Like TTX, STX is a highly selective sodium channel blocker.[1] However, some evidence suggests that STX may have some effect on potassium channels, modifying their gating properties rather than inducing a direct block.[4][5] This subtle difference can be a critical consideration in experiments where absolute channel specificity is required.

Lidocaine , a widely used local anesthetic, also functions by blocking voltage-gated sodium channels. However, its mechanism and selectivity differ significantly from TTX and STX. Lidocaine typically acts from the intracellular side of the channel and exhibits a lower affinity and selectivity.[2] Importantly, lidocaine has been shown to block various types of potassium channels, which can influence neuronal excitability and action potential duration.[6][7][8] This broader activity profile makes lidocaine less suitable for experiments requiring the specific isolation of sodium channel function.

Quantitative Data Comparison

The following table summarizes the available quantitative data on the inhibitory effects of Tetrodotoxin, Saxitoxin, and Lidocaine on sodium and potassium channels. It's important to note the general lack of specific IC50 values for TTX on potassium channels in the literature, a testament to its high selectivity.

CompoundTarget Ion ChannelIC50 / EffectReference
Tetrodotoxin (TTX) TTX-sensitive Na+ Channels0.3 nM[2]
TTX-resistant Na+ Channels100 µM[2]
Potassium ChannelsNo significant effect reported; potassium currents remain intact in the presence of TTX.[2][3]
Saxitoxin (STX) TTX-sensitive Na+ Channels0.5 nM[2]
TTX-resistant Na+ Channels10 µM[2]
hERG K+ ChannelsModifies channel gating; does not block the pore.[4]
Lidocaine Voltage-gated Na+ ChannelsVaries by subtype and state; generally in the µM to mM range.
KATP ChannelsIC50 = 43 ± 4.7 µmol/L[6]
Kv3.1 K+ ChannelsIC50 = 607 µmol/L[9]
Kv1.1 K+ ChannelsIC50 = 4,550 µmol/L[9]

Experimental Protocols

The primary technique for characterizing the effects of compounds like Tetrodotoxin on ion channels is the voltage-clamp technique . This method allows researchers to control the membrane potential of a cell while measuring the ionic currents flowing across the membrane.

Generalized Voltage-Clamp Protocol to Assess Ion Channel Blockade:
  • Cell Preparation: Isolate and culture the cells of interest (e.g., neurons, cardiomyocytes) that express the target ion channels.

  • Electrode Placement: Using micromanipulators, establish a whole-cell patch-clamp configuration by forming a high-resistance seal between a glass micropipette and the cell membrane.

  • Membrane Potential Clamping: The voltage-clamp amplifier injects current to maintain a constant, user-defined membrane potential (holding potential).

  • Voltage Steps: Apply a series of depolarizing or hyperpolarizing voltage steps to activate the voltage-gated ion channels.

  • Current Recording: Record the resulting ionic currents. Inward currents are typically carried by Na+ or Ca2+, while outward currents are often carried by K+.

  • Compound Application: Perfuse the cell with a solution containing the test compound (e.g., this compound).

  • Post-Application Recording: Repeat the voltage steps and record the ionic currents in the presence of the compound.

  • Data Analysis: Compare the current amplitudes and kinetics before and after compound application to determine the extent and nature of the channel blockade. To isolate specific currents, other channel blockers can be used in conjunction (e.g., using a K+ channel blocker like TEA to isolate Na+ currents).[10]

Visualizing the Selectivity of Tetrodotoxin

The following diagrams illustrate the mechanism of action of Tetrodotoxin and provide a visual comparison with its alternatives.

cluster_TTX Tetrodotoxin (TTX) TTX TTX Na_Channel_TTX Voltage-Gated Sodium Channel TTX->Na_Channel_TTX Blocks K_Channel_TTX Voltage-Gated Potassium Channel Blocked_Na_Current Blocked_Na_Current Na_Channel_TTX->Blocked_Na_Current No Na+ Influx Normal_K_Current Normal_K_Current K_Channel_TTX->Normal_K_Current Normal K+ Efflux

Caption: Selective blockade of sodium channels by Tetrodotoxin.

cluster_comparison Comparative Effects on Potassium Channels TTX Tetrodotoxin K_Channel Potassium Channel TTX->K_Channel No Effect STX Saxitoxin STX->K_Channel Modulates Gating Lidocaine Lidocaine Lidocaine->K_Channel Blocks

Caption: Comparative effects of TTX, STX, and Lidocaine on potassium channels.

start Start: Whole-cell patch clamp configuration established set_holding Set holding potential (e.g., -80mV) start->set_holding apply_protocol Apply voltage-step protocol (e.g., to +20mV) set_holding->apply_protocol record_control Record control ionic currents apply_protocol->record_control perfuse_drug Perfuse with This compound record_control->perfuse_drug record_drug Record ionic currents in presence of TTX perfuse_drug->record_drug washout Washout with control solution record_drug->washout record_washout Record ionic currents after washout washout->record_washout analyze Analyze data: Compare current amplitudes and kinetics record_washout->analyze

Caption: Experimental workflow for a voltage-clamp experiment.

References

Tetrodotoxin Citrate: A Comparative Guide to its Binding Affinity for Voltage-Gated Sodium Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of Tetrodotoxin (TTX) citrate (B86180) across various voltage-gated sodium channel (Nav) subtypes. The information presented is curated from experimental data to assist researchers in pharmacology, neuroscience, and drug discovery in understanding the subtype selectivity of this potent neurotoxin.

Quantitative Analysis of Binding Affinity

Tetrodotoxin citrate is a highly potent and selective blocker of a subset of voltage-gated sodium channels. Its binding affinity varies significantly among the different Nav subtypes, which are broadly classified as either TTX-sensitive (TTX-s) or TTX-resistant (TTX-r). The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

The following table summarizes the experimentally determined IC50 values for this compound against several human Nav channel subtypes. Lower IC50 values indicate a higher binding affinity.

Nav SubtypeIC50 (nM)Classification
Nav1.62.3TTX-sensitive
Nav1.14.1TTX-sensitive
Nav1.35.3TTX-sensitive
Nav1.47.6TTX-sensitive
Nav1.214TTX-sensitive
Nav1.736TTX-sensitive
Nav1.5>1000TTX-resistant
Nav1.8>1000TTX-resistant
Nav1.9>1000TTX-resistant

Note: The binding of this compound to sensitive subtypes is characterized by a high affinity, with dissociation constants (Kd) typically in the range of 1-10 nM[1].

Experimental Protocols

The binding affinities summarized above are predominantly determined using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of the ionic currents flowing through Nav channels in the presence of varying concentrations of this compound.

Whole-Cell Patch-Clamp Protocol for IC50 Determination

1. Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells, which do not endogenously express significant levels of Nav channels, are transiently or stably transfected with the specific human Nav channel α-subunit (e.g., Nav1.1, Nav1.2, etc.) and auxiliary β-subunits.

  • Cells are cultured under standard conditions until they reach a suitable confluency for electrophysiological recording.

2. Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution (e.g., containing CsF, CsCl, EGTA, and HEPES) and brought into contact with the cell membrane.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The cell membrane under the pipette tip is ruptured by applying gentle suction, establishing a whole-cell configuration that allows for control of the membrane potential and measurement of the total ionic current across the cell membrane.

  • Cells are held at a negative holding potential (e.g., -120 mV) to ensure the channels are in a resting state.

3. Voltage Protocol and Data Acquisition:

  • Voltage pulses are applied to depolarize the cell membrane (e.g., to 0 mV) to elicit inward sodium currents.

  • The peak amplitude of the inward sodium current is measured in the absence (control) and presence of various concentrations of this compound.

  • The external solution containing TTX citrate is perfused over the cell.

4. Data Analysis:

  • The peak sodium current at each TTX citrate concentration is normalized to the control current.

  • The normalized current values are plotted against the logarithm of the TTX citrate concentration.

  • The resulting dose-response curve is fitted with a Hill equation to determine the IC50 value, which represents the concentration of TTX citrate required to inhibit 50% of the sodium current.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

TTX_Signaling_Pathway cluster_membrane Cell Membrane Nav_Channel_Open Voltage-Gated Sodium Channel (Nav) State: Open Na_ions_in Na+ Influx Nav_Channel_Open:p->Na_ions_in Normal Function Nav_Channel_Blocked Voltage-Gated Sodium Channel (Nav) State: Blocked No_Na_influx No Na+ Influx TTX Tetrodotoxin Citrate TTX->Nav_Channel_Blocked:p Binds to Pore Na_ions_out Na+ Ions (Extracellular) Na_ions_out->Nav_Channel_Open:p Normal Function Action_Potential Action Potential Propagation Na_ions_in->Action_Potential No_Action_Potential Action Potential Blocked Experimental_Workflow Cell_Culture 1. Cell Culture (HEK293 cells expressing a specific Nav subtype) Patch_Clamp_Setup 2. Whole-Cell Patch-Clamp Setup Cell_Culture->Patch_Clamp_Setup Control_Recording 3. Record Control Sodium Current Patch_Clamp_Setup->Control_Recording TTX_Application 4. Apply Varying Concentrations of TTX Citrate Control_Recording->TTX_Application Data_Recording 5. Record Sodium Current at each TTX Concentration TTX_Application->Data_Recording Data_Analysis 6. Data Analysis (Normalize currents, plot dose-response curve) Data_Recording->Data_Analysis IC50_Determination 7. Determine IC50 Value Data_Analysis->IC50_Determination

References

Validating Sodium Channel Blockade: A Comparative Guide to Lidocaine and Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

In drug discovery and pharmacological research, confirming that an observed biological effect is due to the specific modulation of the intended target is critical. This process, known as on-target validation, often involves using a structurally unrelated compound that shares the same molecular target. This guide provides a framework for validating results from a primary sodium channel blocker by using a structurally different blocker, focusing on a comparison between the local anesthetic Lidocaine (B1675312) and the anticonvulsant Carbamazepine (B1668303) .

Data Presentation: Comparative Properties of Lidocaine and Carbamazepine

The following table summarizes the key pharmacological and mechanistic properties of Lidocaine and Carbamazepine, highlighting their similarities and differences as voltage-gated sodium channel inhibitors.

PropertyLidocaineCarbamazepineKey Insights & References
Drug Class Class Ib Antiarrhythmic, Local AnestheticAnticonvulsantBoth are clinically used drugs that inhibit voltage-gated sodium channels.[1][3]
Chemical Structure Amide-linked aromatic amineTricyclic compound (dibenzazepine)The structural dissimilarity is key for validating that the effect is not due to a shared chemical scaffold.
Binding Site Pore-blocking, interacts with S6 segmentsPore-blocking, interacts with S6 segmentsEvidence suggests a common or overlapping binding site within the channel pore.[2][4]
State Dependence High affinity for open and inactivated statesHigh affinity for inactivated stateBoth preferentially bind to non-resting states, characteristic of use-dependent blockers.[5][6]
Access Pathway Can access binding site from the membrane or the internal face of the channel.[1][7]Can access binding site from the membrane or the internal face of the channel.[1][7]Both are membrane-permeable and show similar accessibility to the channel's binding site.[1][7]
Kinetics Rapid onset and offset of block.[6]Slower kinetics compared to Lidocaine.The difference in kinetics can be a useful secondary validation point.
Use-Dependence Exhibits prominent use-dependence.[8]Exhibits prominent use-dependence.The accumulation of block with repetitive channel stimulation is a hallmark for both drugs.
IC50 (Nav1.5) 17 - 67.2 µMNot consistently reported in comparative tables, but effective concentrations are in the micromolar range.IC50 values can vary significantly with the specific channel subtype and experimental conditions.[6]

Mandatory Visualization

Diagrams created using Graphviz illustrate the sodium channel signaling pathway and a typical experimental workflow for result validation.

cluster_channel Voltage-Gated Sodium Channel States Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State (Closed, Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Lidocaine Lidocaine Lidocaine->Open Blocks Lidocaine->Inactivated High Affinity Block Carbamazepine Carbamazepine Carbamazepine->Inactivated High Affinity Block

Caption: Voltage-gated sodium channel states and interaction points for Lidocaine and Carbamazepine.

A Step 1: Primary Screen Test initial compound (e.g., a novel molecule). B Step 2: Characterize Effect Observe a biological effect (e.g., reduced neuronal firing). A->B C Step 3: Formulate Hypothesis Hypothesize the effect is due to sodium channel blockade. B->C D Step 4: Select Validation Blocker Choose a structurally different blocker (e.g., Lidocaine or Carbamazepine). C->D E Step 5: Perform Comparative Assay Run the same experimental protocol with the validation blocker. D->E F Step 6: Analyze & Compare Results Does the validation blocker replicate the original effect? E->F G Effect Replicated? F->G H Conclusion: Effect is likely on-target (mediated by Na+ channel). G->H Yes I Conclusion: Effect may be off-target or due to a specific structural motif. G->I No

Caption: Experimental workflow for validating a pharmacological result with a different blocker.

Experimental Protocols

To validate that an observed effect is mediated by sodium channel blockade, electrophysiology is the gold standard. The whole-cell patch-clamp technique allows for the direct measurement of sodium currents and their inhibition by pharmacological agents.

Protocol: Whole-Cell Voltage-Clamp Electrophysiology

This protocol is designed to measure the effects of a test compound and a validation compound (e.g., Lidocaine or Carbamazepine) on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK-293 cells stably expressing a specific Nav subtype like Nav1.2 or Nav1.7).[1][9]

1. Cell Preparation:

  • Culture HEK-293 cells stably expressing the human sodium channel subtype of interest (e.g., Nav1.7) under standard conditions (37°C, 5% CO2).

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Just before recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels.

  • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Drug Solutions: Prepare stock solutions of the primary test compound, Lidocaine, and Carbamazepine in a suitable solvent (e.g., DMSO). Dilute to final working concentrations in the external solution on the day of the experiment. Ensure the final solvent concentration is low (<0.1%) to avoid non-specific effects.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) with a target cell and then rupture the membrane to achieve the whole-cell configuration.

  • Use an appropriate patch-clamp amplifier and data acquisition software (e.g., Axopatch amplifier with pCLAMP software).

  • Compensate for whole-cell capacitance and series resistance (>80% compensation is recommended).

4. Voltage Protocols for Assessing Block:

  • Resting State Block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) to elicit a sodium current. Apply drugs and measure the reduction in peak current amplitude.

  • Inactivated State Block (State-Dependence): Hold the cell at a more depolarized potential (e.g., -70 mV) to induce steady-state inactivation. Apply a brief test pulse (e.g., to -10 mV) to measure the current from the remaining available channels. Compare the drug-induced block at this holding potential to the block observed from the hyperpolarized potential. Both Lidocaine and Carbamazepine are expected to show a stronger block from the depolarized potential.[1]

  • Use-Dependent Block: From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., 20 pulses to -10 mV at a frequency of 5 or 10 Hz). Measure the peak current for each pulse. Use-dependent blockers will cause a progressive decrease in the current amplitude with each pulse in the train.[9]

5. Data Analysis:

  • Measure the peak inward sodium current for each condition (control, primary compound, validation compound).

  • Calculate the percentage of block as: (1 - (I_drug / I_control)) * 100.

  • For use-dependence, plot the normalized peak current against the pulse number.

  • If the primary compound and the structurally different validation compound (Lidocaine or Carbamazepine) both inhibit the sodium current with similar state- and use-dependence, it provides strong evidence that the mechanism of action is on-target.

References

A Researcher's Guide to Assessing Tetrodotoxin Citrate Purity for Sensitive Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of Tetrodotoxin (B1210768) (TTX) citrate (B86180) is not a trivial detail—it is the bedrock of reliable and reproducible experimental outcomes. As a highly potent and selective blocker of most voltage-gated sodium channels (VGSCs), TTX is an indispensable tool in neuroscience, pharmacology, and physiology.[1][2] However, the presence of even minute impurities can lead to confounding results, particularly in sensitive applications like patch-clamp electrophysiology, high-throughput screening, and receptor binding assays.

This guide provides an objective comparison of the analytical methods used to assess the purity of TTX citrate, offers insights into interpreting supplier documentation, and presents detailed experimental protocols to ensure the quality and integrity of your research.

The Critical Impact of Impurities in Sensitive Assays

Tetrodotoxin acts by physically occluding the outer pore of sensitive VGSCs, thereby inhibiting the generation and propagation of action potentials.[3][4][5] Its high specificity is a key reason for its widespread use. Impurities in a TTX citrate preparation can fall into several categories, each posing a distinct threat to experimental validity:

  • Related TTX Analogs: Over 30 analogs of TTX have been identified, such as 4-epiTTX and 4,9-anhydroTTX.[6] These analogs can have different binding affinities and potencies for VGSCs, leading to an over- or under-estimation of the effective concentration.[6][7]

  • Other Neurotoxins: Co-extraction of other toxins like saxitoxin (B1146349) (STX), which also binds to site 1 of the sodium channel, can occur.[1][5] While STX has a similar mechanism, its kinetics and potency may differ, introducing a significant variable.[8]

  • Inactive Isomers or Degradation Products: TTX is unstable under alkaline conditions.[9] The presence of inactive forms means the actual concentration of active TTX is lower than stated, requiring higher doses and increasing the risk of off-target effects from the impurities themselves.

  • Buffer Salts and Synthetic Residues: Excess citrate buffer or residues from the purification process can alter the pH or ionic strength of experimental solutions, subtly affecting channel gating or cell health. An early study noted that the citrate buffer itself did not have an effect on the measured electrical and mechanical events in their experiments.[10]

In sensitive electrophysiology experiments, these impurities can alter channel kinetics, shift voltage-dependence, or introduce confounding currents, ultimately leading to the misinterpretation of data.[11][12][13]

Comparative Analysis of Purity Assessment Methods

A multi-pronged approach is necessary to confidently ascertain the purity of a TTX citrate batch. No single method can provide a complete picture. The following table compares the most common analytical techniques.

MethodPrincipleInformation ProvidedProsCons
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, with UV or fluorescence detection.Purity percentage of the primary compound.Widely available, excellent for quantification, established protocols exist.[14][15][16]May not distinguish between structurally similar isomers; requires derivatization for high sensitivity with fluorescence detection.[17]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by chromatography followed by mass-based detection.Confirms molecular weight, identifies and quantifies TTX and its analogs/impurities.Highly specific and sensitive, the gold standard for identifying unknown components.[18][19][20][21][22][23]Requires specialized equipment and expertise; matrix effects can cause ion suppression.[19][23]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural confirmation of the molecule.Unambiguously confirms the chemical structure of TTX.[24]Lower sensitivity than MS, requires larger sample amounts, not suitable for trace impurity detection.
Functional Bioassay (e.g., Patch Clamp) Measures the biological effect (e.g., Na+ current blockade) on live cells.Confirms biological activity and potency (e.g., IC₅₀ value).[25]Directly measures the relevant biological effect; highly sensitive to active impurities.[11][25]Low throughput, requires specialized equipment and expertise, susceptible to biological variability.

Interpreting the Certificate of Analysis (CoA)

When purchasing TTX citrate, the Certificate of Analysis is the primary quality document. Researchers should scrutinize the CoA for the following key data points. A reliable supplier will provide comprehensive information beyond a simple purity statement.

ParameterTypical SpecificationWhat to Look For
Purity (by HPLC) ≥98%The chromatogram should show a single, sharp peak for TTX with minimal other peaks. The integration method should be specified.[26][27][28]
Identity Confirmation Confirmed by MS or NMRMass spectrometry data (e.g., m/z 320.1 for [M+H]⁺) should be provided to confirm the molecular weight of TTX.[21]
Appearance White lyophilized solidThe product should be a uniform solid. Discoloration may indicate degradation or impurities.[26][28]
Solubility Soluble in water or specified bufferThe CoA should confirm solubility at a given concentration. The provided product is often a mix of TTX and citrate buffer to ensure stability and solubility.[9][26][27]
Batch/Lot Number Unique IdentifierEssential for traceability and reporting in publications.[26][27][28]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC with Fluorescence Detection

This method is adapted from established protocols for detecting TTX in biological samples and is suitable for verifying the purity of a commercial standard.[14][15] It involves post-column derivatization to convert TTX into a fluorescent product.

1. Materials and Reagents:

  • TTX Citrate standard/sample

  • HPLC-grade Acetonitrile and Water

  • Heptafluorobutyric acid (HFBA)

  • Sodium Hydroxide (NaOH)

  • Acetic Acid

  • HPLC system with a C18 reversed-phase column

  • Post-column reaction module (heating unit and mixing tee)

  • Fluorescence detector (Excitation: 381 nm, Emission: 505 nm)[14]

2. Chromatographic Conditions:

  • Mobile Phase: 0.05 M potassium phosphate (B84403) buffer containing 2mM HFBA as an ion-pairing agent.

  • Flow Rate: 0.8 mL/min

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Injection Volume: 20 µL

3. Post-Column Derivatization:

  • After elution from the column, the mobile phase is mixed with 4 M NaOH at a flow rate of 0.4 mL/min.

  • The mixture passes through a reaction coil heated to 100°C.[17]

  • The resulting fluorescent product is detected by the fluorescence detector.

4. Procedure:

  • Prepare a stock solution of TTX citrate in HPLC-grade water (e.g., 1 mg/mL).

  • Create a series of dilutions to generate a standard curve (e.g., 10 ng/mL to 1000 ng/mL).

  • Inject standards and the sample solution onto the HPLC system.

  • Calculate the purity by comparing the area of the main TTX peak to the total area of all peaks in the chromatogram.

Protocol 2: Functional Validation using Whole-Cell Patch-Clamp Electrophysiology

This protocol determines the functional potency (IC₅₀) of the TTX citrate batch on a cell line expressing a TTX-sensitive sodium channel (e.g., Nav1.7 in HEK293 cells or Neuro-2a cells).[25]

1. Cell Preparation:

  • Culture cells expressing the target VGSC isoform according to standard protocols.

  • Plate cells onto glass coverslips suitable for patch-clamp recording 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • TTX Stock Solution: Prepare a 1 mM stock solution of TTX citrate in the external solution. Perform serial dilutions to obtain final concentrations ranging from 0.1 nM to 1 µM.

3. Electrophysiology:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a membrane potential of -100 mV.

  • Elicit sodium currents by depolarizing the cell to 0 mV for 20-50 ms.

  • Obtain a stable baseline recording of the peak sodium current in the control external solution.

  • Perfuse the cell with increasing concentrations of TTX, allowing the blocking effect to reach a steady state at each concentration (typically 2-5 minutes).

  • Record the peak sodium current at each TTX concentration.

4. Data Analysis:

  • Normalize the peak current at each TTX concentration to the baseline (control) current.

  • Plot the normalized current as a function of the TTX concentration.

  • Fit the data to a Hill equation to determine the IC₅₀ value, which represents the concentration at which TTX inhibits 50% of the sodium current. Compare this value to established literature values for the specific channel isoform.

Visualizations: Workflows and Mechanisms

Tetrodotoxin Mechanism of Action

Workflow for TTX Purity Verification

TTX_Purity_Workflow start Receive TTX Citrate Batch coa_review Scrutinize Certificate of Analysis (CoA) start->coa_review check_spec Purity ≥98%? Identity Confirmed? coa_review->check_spec hplc_analysis Perform HPLC Analysis for Purity Quantification check_spec->hplc_analysis Yes contact_supplier Contact Supplier / Reject Batch check_spec->contact_supplier No lcms_analysis Optional: LC-MS/MS for Impurity ID hplc_analysis->lcms_analysis If impurities are suspected functional_assay Perform Functional Bioassay (e.g., Patch Clamp) hplc_analysis->functional_assay compare_ic50 Compare IC₅₀ to Literature Values functional_assay->compare_ic50 proceed Proceed with Sensitive Experiments compare_ic50->proceed Consistent compare_ic50->contact_supplier Inconsistent

Comparison with Alternatives

While TTX is the most common tool for blocking VGSCs, several alternatives exist, each with a unique profile of activity and specificity.

CompoundTarget(s)PotencyReversibilityKey Characteristics
Tetrodotoxin (TTX) TTX-sensitive Naᵥ channels (e.g., Naᵥ1.1-1.4, 1.6, 1.7)[1]High (nM range)ReversibleHighly selective for Naᵥ channels over other ion channels.[2] The gold standard for separating TTX-S from TTX-R currents.
Saxitoxin (STX) Binds to the same site as TTX on Naᵥ channels.[1][29]High (nM range)ReversibleSimilar mechanism to TTX, often used interchangeably but may have subtle kinetic differences.[8]
Lidocaine All Naᵥ channels (intracellular binding site)Low (µM-mM range)ReversibleLocal anesthetic that is not selective for Naᵥ isoforms; blocks in a use-dependent manner.[29]
Na⁺-free Solution All sodium conductancesAbsoluteReversible (washout)Non-specific method to eliminate all Na⁺ currents, including those from non-VGSC sources.[30]

For experiments demanding the specific isolation of TTX-sensitive sodium currents, high-purity Tetrodotoxin citrate remains the superior choice. However, its potency and specificity are only as reliable as its purity. By employing rigorous analytical validation and functional testing, researchers can ensure the integrity of their data and the success of their sensitive experiments.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Tetrodotoxin Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent neurotoxins like tetrodotoxin (B1210768) (TTX) citrate (B86180) are paramount. Adherence to strict protocols is essential to mitigate risks and ensure a secure laboratory environment. This guide provides comprehensive, step-by-step procedures for the proper disposal of tetrodotoxin citrate, encompassing waste inactivation, segregation, and final disposal.

Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures involving this compound, it is mandatory to wear the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Required PPE:

  • Gloves: Double nitrile gloves are required.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

All handling of this compound, including the preparation of solutions and the disposal process, must be conducted within a certified chemical fume hood or a Class II biological safety cabinet.

Inactivation and Disposal Procedures

The primary method for rendering this compound non-toxic is through chemical inactivation with a sodium hypochlorite (B82951) solution (household bleach).

Liquid Waste Disposal

This procedure applies to all aqueous solutions containing this compound.

  • Preparation: Work within a chemical fume hood.

  • Inactivation: To the liquid waste containing this compound, add a sufficient volume of household bleach to achieve a final concentration of at least 1% sodium hypochlorite.[1][2] A common practice is to add a 20% bleach solution (1 part bleach to 4 parts waste).[2]

  • Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the toxin.[1][2][3]

  • Disposal: After the 30-minute contact time, the decontaminated solution can be disposed of down the drain with a copious amount of water.[1] Alternatively, it can be collected in a hazardous chemical waste container labeled "Inactivated Tetrodotoxin (TTX) in sodium hypochlorite."[2]

Solid Waste Disposal

This procedure is for non-sharp, solid laboratory waste contaminated with this compound, such as gloves, absorbent pads, and pipette tips.

  • Collection: Place all contaminated solid waste into a designated biohazard bag.

  • Inactivation: Immerse the solid waste in a 10-20% bleach solution for a minimum contact time of 30 minutes.[2][3]

  • Disposal: After decontamination, the double-bagged waste should be autoclaved at 121°C for at least 90 minutes at 15 psi before being disposed of as regular laboratory waste.[1] Alternatively, it can be placed in a properly labeled hazardous chemical waste container for incineration.[2]

Sharps Disposal

This procedure applies to any sharp items, such as needles and syringes, that have come into contact with this compound.

  • Immediate Disposal: Immediately after use, dispose of all contaminated sharps in a designated biohazard sharps container located within the chemical fume hood or biological safety cabinet.[1]

  • Do Not Recap: Needles should not be recapped before disposal.[1]

  • Container Closure: When the sharps container is two-thirds full, it should be securely closed.[1]

  • Final Disposal: The sealed sharps container should be autoclaved at 121°C for 90 minutes before final disposal.[1]

Quantitative Data Summary

ParameterLiquid WasteSolid WasteSharps
Inactivation Agent Sodium Hypochlorite (Bleach)Sodium Hypochlorite (Bleach)N/A
Agent Concentration ≥ 1% final concentration (e.g., 20% bleach solution)[1][2]10-20% bleach solution[2][3]N/A
Contact Time ≥ 30 minutes[1][2][3]≥ 30 minutes[2][3]N/A
Final Disposal Drain disposal with water or hazardous waste container[1][2]Autoclave then regular waste or hazardous waste for incineration[1][2]Autoclave then dispose[1]

Experimental Protocol: Inactivation of this compound in Aqueous Solution

This protocol details the steps for the chemical inactivation of a 1 mL aqueous solution containing this compound.

Materials:

  • 1 mL this compound solution

  • Household bleach (5.25% sodium hypochlorite)

  • 50 mL conical tube

  • Pipettes and tips

  • Timer

  • Appropriate PPE (double nitrile gloves, safety glasses, lab coat)

  • Chemical fume hood

Procedure:

  • Preparation: Don all required PPE and perform all subsequent steps in a chemical fume hood.

  • Dilution Calculation: To achieve a final concentration of at least 1% sodium hypochlorite from a 5.25% stock bleach solution, a 1:4 dilution ratio with the waste solution is sufficient. For 1 mL of TTX waste, at least 0.25 mL of bleach is needed. For a 20% bleach solution, add 0.25 mL of bleach to 1 mL of waste.

  • Inactivation: a. Place the 1 mL of this compound solution into a 50 mL conical tube. b. Add 4 mL of water to the conical tube. c. Add 1 mL of household bleach to the conical tube, bringing the total volume to 6 mL. This creates a bleach concentration of over 20% in the final volume.

  • Contact Time: Securely cap the conical tube and gently invert it several times to mix. Let the tube stand in the chemical fume hood for a minimum of 30 minutes. Set a timer to ensure the correct contact time.

  • Final Disposal: After 30 minutes, the inactivated solution can be safely poured down the drain with a large amount of running water.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of different types of this compound waste.

Tetrodotoxin_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Double Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood or Biosafety Cabinet ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (Non-Sharps) waste_type->solid_waste Solid sharps_waste Sharps Waste waste_type->sharps_waste Sharps inactivate_liquid Add Bleach (≥1% Final Conc.) Contact Time: ≥30 min liquid_waste->inactivate_liquid inactivate_solid Soak in 10-20% Bleach Contact Time: ≥30 min solid_waste->inactivate_solid dispose_sharps Place in Sharps Container sharps_waste->dispose_sharps dispose_liquid Dispose Down Drain with Water or Hazardous Waste Container inactivate_liquid->dispose_liquid dispose_solid Autoclave, then Regular Waste or Hazardous Waste for Incineration inactivate_solid->dispose_solid end End of Disposal Process dispose_liquid->end dispose_solid->end seal_sharps Seal Container when 2/3 Full dispose_sharps->seal_sharps autoclave_sharps Autoclave Sealed Container seal_sharps->autoclave_sharps final_sharps_disposal Dispose as Autoclaved Waste autoclave_sharps->final_sharps_disposal final_sharps_disposal->end

This compound Disposal Workflow

References

Safeguarding Research: A Comprehensive Guide to Handling Tetrodotoxin Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent neurotoxins like Tetrodotoxin (TTX) citrate (B86180) is of paramount importance. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE): The First Line of Defense

When handling Tetrodotoxin citrate, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.[1][2]

Core PPE Requirements:

  • Gloves: Double nitrile or latex gloves are recommended.[1][2][3] Gloves should be inspected for tears or punctures before use and changed immediately if contaminated.[2]

  • Eye and Face Protection: Safety glasses with side shields or goggles are essential.[1][2][3][4] In situations where splashes or spatters are possible, a full face shield worn over safety glasses is required.[2][3]

  • Protective Clothing: A closed-front, long-sleeved lab coat, preferably with cuffed sleeves, must be worn.[2][3]

  • Respiratory Protection: For brief or low-level exposure, a respiratory filter device may be used.[5] In cases of intensive or prolonged exposure, a self-contained breathing apparatus is necessary.[5] All work with powdered TTX should be conducted in a certified chemical fume hood or biological safety cabinet (BSC) to prevent inhalation.[1][2][3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A meticulous, step-by-step approach to handling this compound is critical to minimize risk.

1. Preparation and Engineering Controls:

  • All work with TTX powders and concentrated solutions must be performed within a certified chemical fume hood or a Class II biological safety cabinet.[1][2][3]

  • Ensure that an emergency shower and eyewash station are readily accessible.[1][3]

  • Post clear signage indicating "Caution: Toxin Use Area" at the entrance to the work area and on the fume hood or BSC.[1][2]

  • Place an absorbent pad on the work surface inside the hood to contain any potential spills.[1]

2. Reconstitution and Aliquoting:

  • To avoid aerosolization, purchase TTX in quantities that can be dissolved at once within the original vial.[1][2]

  • Reconstitute the powder by carefully injecting the diluent through the vial's septum.[3] Do not open the vial containing the powder.[3]

  • After reconstitution, the exterior of the primary container should be decontaminated before being removed from the fume hood.[3]

  • For transport within the lab, place the vial in a labeled, shatterproof secondary container.[2][3]

  • Store stock solutions in tightly sealed and clearly labeled vials at -20°C.[3]

3. Experimental Use:

  • When transferring the TTX solution, use a pipette with a filtered tip; avoid using syringes for further dilutions if possible.[1][3]

  • If needles are necessary, use those with safety features and dispose of them immediately in a designated sharps container within the fume hood.[1][2][3]

  • Never recap needles.[2]

Quantitative Safety Parameters

For quick reference, the following table summarizes key quantitative data for the safe handling and decontamination of this compound.

ParameterValuePurpose
Decontamination Solution 1% Sodium Hypochlorite (B82951) (20% household bleach solution)Inactivation of TTX on surfaces and in liquid waste.[3]
Contact Time for Decontamination 30 minutesMinimum time required for effective inactivation of TTX.[1][3]
Autoclave Temperature 121°CFor sterilization of dry disposable lab waste.[1][3]
Autoclave Pressure 15 psiFor sterilization of dry disposable lab waste.[1]
Autoclave Time 60-90 minutesDuration for effective sterilization of contaminated waste.[1][3]

Disposal Plan: Managing this compound Waste

Proper disposal of all materials contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.

Liquid Waste:

  • All liquid waste containing TTX must be decontaminated with at least a 1% sodium hypochlorite solution for a minimum of 30 minutes.[3]

  • After decontamination, the solution can be disposed of down the drain with a large volume of water.[3]

Solid Waste:

  • Sharps: Contaminated needles and syringes should be placed immediately into a biohazard sharps container, which should be closed when two-thirds full and autoclaved before disposal.[3]

  • Dry Lab Waste: Contaminated items such as gloves, absorbent pads, and pipette tips should be collected in double biohazard bags.[3] These bags must be autoclaved at 121°C and 15 psi for at least 90 minutes before being disposed of as biomedical waste.[1][3]

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure to this compound, immediate action is critical. There is no specific antitoxin for TTX poisoning.[3]

  • Skin Exposure: Vigorously wash the affected area with soap and water and seek immediate medical attention.[3]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station and seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, call for emergency medical assistance.[1][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Symptoms of TTX poisoning can appear within 30 minutes and include numbness of the lips and tongue, headache, weakness, paralysis, and respiratory distress.[2][3] Any individual exhibiting these symptoms after potentially being exposed to TTX should be taken to the nearest hospital emergency room immediately.[1]

Tetrodotoxin_Handling_Workflow cluster_prep Preparation & Engineering Controls cluster_handling Handling & Use cluster_disposal Waste Disposal cluster_emergency Emergency Protocol prep1 Work in Certified Fume Hood/BSC prep2 Verify Emergency Shower/Eyewash prep1->prep2 prep3 Post 'Toxin in Use' Signage prep2->prep3 prep4 Use Absorbent Pads prep3->prep4 handling1 Wear Full PPE (Double Gloves, Goggles, Lab Coat) prep4->handling1 Begin Work handling2 Reconstitute Powder in Sealed Vial handling1->handling2 handling3 Use Safety-Engineered Sharps (if necessary) handling2->handling3 handling4 Transport in Secondary Labeled Container handling3->handling4 disposal1 Liquid Waste: Decontaminate with 1% Bleach (30 min contact time) handling4->disposal1 Dispose Liquid disposal2 Solid Waste: Double Bag in Biohazard Bags handling4->disposal2 Dispose Solid disposal3 Autoclave Solid Waste (121°C, 15 psi, 90 min) disposal2->disposal3 disposal4 Dispose as Biomedical Waste disposal3->disposal4 emergency1 Skin Contact: Wash with Soap & Water emergency4 Seek Immediate Medical Attention emergency1->emergency4 emergency2 Eye Contact: Flush with Water (15 min) emergency2->emergency4 emergency3 Inhalation: Move to Fresh Air emergency3->emergency4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrodotoxin citrate
Reactant of Route 2
Tetrodotoxin citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.